molecular formula C9H14N2O6 B1360020 Dihydrouridine CAS No. 5627-05-4

Dihydrouridine

货号: B1360020
CAS 编号: 5627-05-4
分子量: 246.22 g/mol
InChI 键: ZPTBLXKRQACLCR-XVFCMESISA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Dihydrouridine is the uridine derivative obtained by formal hydrogenation of the endocyclic double bond in the uracil ring. It has a role as a biomarker.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h4,6-8,12,14-15H,1-3H2,(H,10,13,16)/t4-,6-,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPTBLXKRQACLCR-XVFCMESISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6021329
Record name 3,4,5,6-Tetrahydrouridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6021329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 5,6-Dihydrouridine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000497
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

5627-05-4, 18771-50-1
Record name Dihydrouridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5627-05-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6-Dihydrouridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005627054
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4,5,6-Tetrahydrouridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6021329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6-Dihydrouridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIHYDROURIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0D5FR359JO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 5,6-Dihydrouridine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000497
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Pivotal Role of Dihydrouridine in Transfer RNA Structure and Function: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrouridine (D), a universally conserved post-transcriptional modification in transfer RNA (tRNA), plays a critical, albeit nuanced, role in ensuring the fidelity and efficiency of protein synthesis. Formed by the enzymatic reduction of uridine (B1682114), this non-planar nucleoside introduces conformational flexibility into the otherwise rigid tRNA structure. This guide provides a comprehensive technical overview of the structural and functional significance of this compound, detailing its impact on tRNA stability, its role in enzymatic recognition, and its involvement in cellular stress responses. We present a compilation of quantitative data, detailed experimental protocols for its study, and visual representations of the underlying molecular pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers in molecular biology, drug development professionals targeting RNA-modifying enzymes, and scientists investigating the epitranscriptome's role in health and disease.

Introduction: The this compound Modification

This compound is one of the most abundant modified nucleosides found in tRNA across all domains of life.[1][2] It is synthesized post-transcriptionally by the reduction of the C5-C6 double bond of uridine, a reaction catalyzed by a conserved family of flavin-dependent enzymes known as this compound synthases (Dus).[3][4] This seemingly simple modification has profound consequences for the structure and function of tRNA. Unlike the planar structure of uridine and most other nucleosides, the dihydrouracil (B119008) base of this compound is puckered.[2] This non-aromatic nature prevents it from participating in stabilizing base-stacking interactions within the tRNA molecule.[5]

The most common location for this compound is within the "D-loop," a region of the tRNA cloverleaf structure aptly named for its high content of this modified base.[1] The presence of this compound in this loop is crucial for the correct folding of the D-arm into a stable hairpin structure and for establishing the overall L-shaped tertiary structure of the tRNA molecule.[6][7]

Structural Impact of this compound on tRNA

The primary structural consequence of this compound incorporation is an increase in the conformational flexibility of the polynucleotide chain.[5][7] This is in stark contrast to many other tRNA modifications, such as pseudouridylation and 2'-O-methylation, which tend to rigidify the RNA structure.[7]

The flexibility imparted by this compound stems from two key structural features:

  • Non-planar Base: The puckered conformation of the dihydrouracil ring disrupts the stacking interactions with adjacent bases, leading to a more flexible local structure.[2][5]

  • Sugar Pucker Preference: this compound favors a C2'-endo conformation of the ribose sugar, which is characteristic of more flexible, B-form nucleic acid helices, as opposed to the C3'-endo pucker found in the more rigid A-form helices typical of double-stranded RNA.[2][8]

This localized increase in flexibility is not a sign of instability; rather, it is a critical feature that allows the D-loop to adopt the specific conformation required for its interaction with other parts of the tRNA molecule and with various enzymes. An NMR study on a fragment of the D-arm of S. pombe tRNAiMet demonstrated that the presence of a single this compound residue was sufficient to induce the folding of the oligonucleotide into a stable hairpin structure, whereas the unmodified counterpart existed in multiple, undefined conformations.[6]

Quantitative Data on tRNA Stability

While this compound generally increases local flexibility, its effect on the overall thermal stability of tRNA can be complex. In some contexts, the proper folding induced by this compound can contribute to the overall stability of the tRNA molecule. For instance, the absence of D20a in E. coli tRNASer has been shown to decrease its melting temperature (Tm), indicating a stabilizing role for this modification in the context of the full-length tRNA.[7][9][10]

tRNA SpeciesModification StatusMelting Temperature (Tm) (°C)Reference
E. coli tRNASerWith D20aHigher Tm[7][9][10]
E. coli tRNASerLacking D20aLower Tm[7][9][10]
Human tRNAiMetFrom normal cells76.2[11]
Human tRNAiMetFrom heat-stressed cells77.3[11]

The Enzymology of this compound Synthesis

This compound synthases (Dus) are a family of enzymes responsible for the site-specific modification of uridines in tRNA.[3] These enzymes exhibit remarkable specificity for both the tRNA substrate and the position of the uridine to be modified.

This compound Synthase Families and Their Specificities

In prokaryotes such as E. coli, there are three main Dus enzymes:

  • DusA: Modifies U20 and U20a.[12][13]

  • DusB: Modifies U17.[12][13]

  • DusC: Modifies U16.[12][13]

Eukaryotes, such as the yeast Saccharomyces cerevisiae, possess four Dus enzymes with distinct specificities:[14][15][16]

  • Dus1p: Modifies U16 and U17.[15][16]

  • Dus2p: Modifies U20.[15][16]

  • Dus3p: Modifies U47 in the variable loop.[15][16]

  • Dus4p: Modifies U20a and U20b.[15][16]

The mechanism of tRNA recognition by Dus enzymes is complex and involves a major reorientation of the tRNA substrate to position the target uridine within the enzyme's active site.[17]

Quantitative Kinetic Data of this compound Synthases

The catalytic efficiency of Dus enzymes can be influenced by factors such as the presence of other tRNA modifications and the cellular redox state. For instance, the Mycoplasma capricolum DusB enzyme exhibits a significantly higher KM for its NADPH cofactor compared to human Dus2, suggesting a lower affinity.[3] Under oxidative stress, the activity of E. coli DusB and DusC is decreased.[9][18][19]

EnzymeOrganismSubstrate(s)KM (NADPH)kcatReference
DusBMycoplasma capricolumU17, U20, U20a in tRNA>15-fold higher than hDus2-[3]
DusAEscherichia coliU20, U20a in tRNA-Highest activity[9][18][19]
DusBEscherichia coliU17 in tRNA-Intermediate activity[9][18][19]
DusCEscherichia coliU16 in tRNA-Lowest activity[9][18][19]

Functional Roles of this compound in tRNA

The structural alterations induced by this compound have significant functional implications, impacting tRNA's interactions with other components of the translational machinery and its role in cellular stress responses.

Recognition by Aminoacyl-tRNA Synthetases

The correct charging of a tRNA with its cognate amino acid by an aminoacyl-tRNA synthetase (aaRS) is a critical step in ensuring translational fidelity. The D-loop, with its this compound-induced flexible conformation, is a key recognition element for many aaRSs.[20] The unique three-dimensional structure of the D-loop allows for specific contacts with the aaRS, contributing to the accurate selection of the correct tRNA substrate.

Role in Cellular Stress Responses and Disease

The levels of this compound in tRNA are not static but can be dynamically regulated in response to environmental cues. For example, psychrophilic (cold-loving) bacteria have a higher this compound content in their tRNAs compared to their mesophilic counterparts, suggesting an adaptive role for this modification in maintaining tRNA flexibility at low temperatures.[21] Conversely, under heat shock conditions, the expression of some Dus enzymes is downregulated.[1]

Furthermore, alterations in this compound levels have been implicated in human diseases. Increased levels of this compound have been observed in tRNAs from various cancer cells, and the overexpression of human DUS2 has been linked to poorer prognoses in lung cancer.[21] This suggests that targeting this compound metabolism could be a potential therapeutic strategy.

Experimental Protocols

A variety of experimental techniques are employed to study the role of this compound in tRNA structure and function. Below are detailed methodologies for key experiments.

Quantification of this compound by Liquid Chromatography-Mass Spectrometry (LC-MS)

This method allows for the precise and sensitive quantification of this compound in RNA samples.

Materials:

  • Purified tRNA

  • Nuclease P1

  • Bacterial alkaline phosphatase

  • Stable isotope-labeled [15N2]this compound and [15N2]uridine internal standards

  • LC-MS system

Protocol:

  • Enzymatic Digestion: Digest 1-5 µg of purified tRNA to nucleosides using nuclease P1 and bacterial alkaline phosphatase.

  • Internal Standard Spiking: Add a known amount of [15N2]this compound and [15N2]uridine internal standards to the digested sample.

  • LC Separation: Separate the nucleosides using a reverse-phase C18 HPLC column. This compound will elute earlier than uridine.[9][22]

  • MS Detection: Perform mass spectrometry in positive ion mode with selected ion monitoring (SIM) for the protonated molecular ions of the labeled and unlabeled nucleosides.

  • Quantification: Determine the molar ratio of this compound to uridine by comparing the peak areas of the unlabeled nucleosides to their corresponding stable isotope-labeled internal standards.[23]

In Vitro this compound Synthase Activity Assay

This assay measures the ability of a purified Dus enzyme to modify a tRNA substrate in vitro.

Materials:

  • Purified Dus enzyme

  • In vitro transcribed or purified tRNA substrate lacking this compound

  • NADPH

  • FMN

  • Reaction buffer (e.g., 100 mM Tris-HCl pH 8, 150 mM ammonium (B1175870) acetate, 2 mM DTT, 10 mM MgCl2)

Protocol:

  • Reaction Setup: In a reaction tube, combine the tRNA substrate, purified Dus enzyme, and FMN in the reaction buffer.

  • Initiation: Start the reaction by adding NADPH.

  • Time Course: Incubate the reaction at 37°C and take aliquots at various time points (e.g., 0, 1, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction in each aliquot by adding an equal volume of acidic phenol (B47542) and centrifuging.

  • tRNA Purification: Purify the tRNA from the aqueous phase by ethanol (B145695) precipitation.

  • Analysis: Quantify the formation of this compound in the purified tRNA using LC-MS as described in Protocol 5.1.[9]

Analysis of tRNA Aminoacylation Efficiency

This protocol determines the extent to which a tRNA population is charged with its cognate amino acid.

Materials:

  • Total RNA isolated under acidic conditions to preserve the aminoacyl bond

  • Radiolabeled amino acid (e.g., [35S]-methionine)

  • Aminoacyl-tRNA synthetase

  • ATP

  • Reaction buffer (e.g., 30 mM HEPES pH 7.0, 30 mM KCl, 15 mM MgCl2, 8 mM ATP, 10 mM DTT)

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation counter

Protocol:

  • Aminoacylation Reaction: Incubate the tRNA with the corresponding aaRS, radiolabeled amino acid, and ATP in the reaction buffer at 37°C for 20 minutes.

  • Precipitation: Precipitate the tRNA by adding TCA.

  • Filtration: Collect the precipitated tRNA on a glass fiber filter and wash extensively with cold TCA to remove unincorporated radiolabeled amino acid.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter. The amount of radioactivity is proportional to the amount of aminoacylated tRNA.[24]

Visualizing Molecular Pathways and Workflows

Diagrams created using Graphviz (DOT language) provide a clear visual representation of the key processes and experimental procedures discussed in this guide.

This compound Synthesis Pathway

Dihydrouridine_Synthesis Uridine Uridine in pre-tRNA Dus This compound Synthase (Dus) Uridine->Dus NADP NADP+ Dus->NADP This compound This compound in tRNA Dus->this compound Reduction NADPH NADPH NADPH->Dus

Caption: Enzymatic synthesis of this compound in tRNA.

Experimental Workflow for this compound Quantification

D_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Isolate Total RNA digest Enzymatic Digestion to Nucleosides start->digest spike Spike with Internal Standards digest->spike lc LC Separation spike->lc ms MS Detection lc->ms quant Quantification ms->quant

Caption: Workflow for LC-MS based this compound quantification.

Logical Relationship of this compound's Impact

D_Impact_Relationship D This compound Modification Flexibility Increased Conformational Flexibility D->Flexibility Folding Correct tRNA Folding (L-shape) Flexibility->Folding Recognition Recognition by aaRS Folding->Recognition Stress Cellular Stress Adaptation Folding->Stress Translation Efficient & Accurate Translation Recognition->Translation

Caption: The functional consequences of this compound modification in tRNA.

Conclusion

This compound stands out among the vast array of tRNA modifications for its unique ability to confer localized flexibility. This property is not a mere structural quirk but a fundamental requirement for the proper folding, stability, and function of tRNA. From ensuring accurate recognition by aminoacyl-tRNA synthetases to facilitating adaptation to environmental stresses, the role of this compound is multifaceted and essential for cellular homeostasis. The growing understanding of the dysregulation of this compound metabolism in diseases such as cancer opens new avenues for therapeutic intervention. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the intricate world of tRNA modifications and their profound impact on biology.

References

The Emerging Role of Dihydrouridine in mRNA Translation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Dihydrouridine as a Dynamic Regulator of the Epitranscriptome

The landscape of post-transcriptional RNA modifications, collectively known as the epitranscriptome, is emerging as a critical layer of gene regulation. Among the more than 170 identified chemical modifications, this compound (D) has recently transitioned from a well-known modification in transfer RNA (tRNA) to a newly appreciated component of messenger RNA (mRNA) in eukaryotes.[1][2][3][4] this compound is a non-canonical nucleoside formed by the enzymatic reduction of uridine (B1682114), a process that imparts unique structural and functional properties to the RNA molecule.[1][5] Its discovery in mRNA has opened new avenues of investigation into the intricate mechanisms governing mRNA translation, stability, and processing.

This technical guide provides an in-depth exploration of the function of this compound in mRNA translation. It is designed for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the biogenesis of this compound, its impact on mRNA structure and function, and the experimental methodologies used to study this modification. The guide synthesizes current knowledge, presents quantitative data, and details key experimental protocols to facilitate further research and therapeutic exploration in this burgeoning field.

Biogenesis and Enzymology of this compound

The synthesis of this compound from uridine is catalyzed by a conserved family of enzymes known as this compound synthases (DUSs).[5] These enzymes are flavoproteins that utilize flavin mononucleotide (FMN) as a redox coenzyme and NADPH as a reductant source to catalyze the reduction of the C5-C6 double bond of uridine.[5] In eukaryotes, there are four main families of DUS enzymes (DUS1, DUS2, DUS3, and DUS4), each with specificities for different uridine sites within RNA molecules.[6] While initially characterized for their roles in tRNA modification, recent studies have demonstrated that these enzymes also target mRNAs.[3]

dot

Figure 1: Enzymatic Synthesis of this compound.

Structural Impact of this compound on mRNA

The conversion of uridine to this compound introduces significant structural changes to the RNA molecule. The reduction of the C5-C6 double bond results in a non-planar, saturated pyrimidine (B1678525) ring, which disrupts the aromaticity and base-stacking interactions that are crucial for maintaining stable helical RNA structures.[7] Consequently, this compound introduces local flexibility into the RNA backbone and is preferentially located in loop regions of stem-loop structures rather than in stable duplexes.[7] This structural perturbation has profound implications for mRNA function, as it can influence RNA folding, interactions with RNA-binding proteins, and the accessibility of the mRNA to the translational machinery.

Function of this compound in mRNA Translation

The presence of this compound within the coding sequence of an mRNA has been shown to directly impact the process of translation. Emerging evidence from ribosome profiling and proteomics studies indicates that dihydrouridylated codons are translated more slowly by the ribosome.[1][2] This translational pausing can have several consequences, including altering the overall rate of protein synthesis and potentially influencing co-translational protein folding.

One proposed mechanism for this effect is that the altered conformation of the this compound nucleoside within the ribosomal A-site interferes with optimal codon-anticodon pairing and the subsequent steps of peptide bond formation and translocation.

dot

Figure 2: Model of this compound-induced Ribosome Pausing.
Quantitative Data on Translational Effects

The impact of this compound on protein output has been investigated through genetic knockout of DUS enzymes and quantitative proteomics. While the effects can be subtle and gene-specific, studies have demonstrated measurable changes in protein levels.

Cell LineDUS KnockoutTarget ProteinChange in Protein LevelReference
HeLaDUS1LCalreticulin~40% decrease[8]
HeLaDUS2LCalreticulin~50% decrease[8]
HeLaDUS3LCalreticulinNo significant change[8]
HEK293TDUS1L, DUS2L, DUS3LCalreticulinNo significant change[8]

Table 1: Quantitative Proteomic Analysis of DUS Knockout Cell Lines.

Role of this compound in mRNA Splicing and Stability

Beyond its role in translation, this compound has been implicated in the regulation of pre-mRNA splicing. For instance, a this compound modification in an intron of the RPL30 pre-mRNA is necessary for its proper splicing.[7] In the absence of DUS enzymes, intron retention is observed, suggesting that the structural alteration induced by this compound is required for efficient spliceosome recognition or activity.[7]

Recent studies in plants have also linked this compound to the regulation of mRNA turnover.[9] Transcripts with lower levels of this compound in a dus2 mutant background exhibited increased stability, particularly for photosynthesis-related transcripts.[9] This suggests that this compound may act as a mark for rapid mRNA degradation, providing a mechanism for dynamic gene regulation in response to environmental cues.[9]

This compound in Cellular Stress Responses

The modification of RNA with this compound is not static and can be modulated in response to cellular stress. For example, under conditions of oxidative stress, the availability of NADPH, a crucial cofactor for DUS enzymes, can become limiting, leading to a decrease in this compound levels.[10] This suggests that this compound may be part of the cellular machinery that senses and responds to environmental insults. The integrated stress response (ISR) is a key signaling pathway activated by various stressors, leading to a global reduction in translation while promoting the translation of specific stress-responsive transcripts, such as ATF4.[11][12] While a direct regulatory link between the ISR, ATF4, and the expression of DUS enzymes is still under investigation, the modulation of this compound levels during stress suggests a potential role for this modification in fine-tuning the translational landscape during the ISR.

Experimental Methodologies for this compound Analysis

The study of this compound in mRNA has been enabled by the development of specialized, high-throughput sequencing techniques and sensitive quantitative methods.

This compound Sequencing (D-seq)

D-seq is a method for the transcriptome-wide mapping of this compound at single-nucleotide resolution. The protocol relies on the chemical properties of this compound, which can be reduced to tetrahydrouridine (B1681287) by sodium borohydride (B1222165) (NaBH₄).[7] Tetrahydrouridine acts as a block to reverse transcriptase, leading to the termination of cDNA synthesis at the site of modification. By comparing the reverse transcription stop patterns in NaBH₄-treated and untreated RNA samples from wild-type and DUS knockout cells, the precise locations of this compound can be identified.[7]

dot

Figure 3: Experimental Workflow of D-seq.
Rhodamine Sequencing (Rho-seq)

Rho-seq is another powerful technique for mapping this compound sites. Similar to D-seq, it begins with the reduction of this compound using NaBH₄. However, in Rho-seq, the resulting tetrahydrouridine is then covalently labeled with a rhodamine fluorophore.[2] This bulky adduct efficiently stalls reverse transcriptase, providing a robust signal for the location of the modification.

dot

Figure 4: Experimental Workflow of Rho-seq.
Liquid Chromatography-Mass Spectrometry (LC-MS)

For the absolute quantification of this compound in RNA samples, liquid chromatography-mass spectrometry (LC-MS) is the gold standard. This method involves the enzymatic digestion of RNA into individual nucleosides, followed by their separation using liquid chromatography and detection by mass spectrometry. By using stable isotope-labeled internal standards, LC-MS can provide highly accurate and precise measurements of the abundance of this compound relative to other nucleosides.

Detailed Protocol for LC-MS Quantification of this compound:

  • RNA Digestion:

    • Incubate 1-5 µg of purified RNA with a cocktail of nucleases (e.g., nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase) in a suitable buffer (e.g., 10 mM ammonium (B1175870) acetate, pH 5.3) at 37°C for 2-4 hours to ensure complete digestion to nucleosides.

  • Internal Standard Spiking:

    • Add a known amount of stable isotope-labeled this compound (e.g., [¹⁵N₂]-dihydrouridine) and uridine (e.g., [¹⁵N₂]-uridine) to the digested sample.

  • LC Separation:

    • Inject the sample onto a reverse-phase liquid chromatography column (e.g., C18).

    • Separate the nucleosides using a gradient of aqueous and organic mobile phases (e.g., water with 0.1% formic acid and acetonitrile).

  • MS Detection:

    • Couple the LC system to a triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).

    • Monitor the specific precursor-to-product ion transitions for both the endogenous and isotope-labeled this compound and uridine.

  • Quantification:

    • Calculate the ratio of the peak areas of the endogenous this compound to the isotope-labeled internal standard.

    • Determine the absolute amount of this compound in the original RNA sample by comparing this ratio to a standard curve generated with known amounts of the nucleosides.

Conclusion and Future Perspectives

The discovery of this compound in mRNA has added a new layer of complexity to our understanding of gene expression regulation. This ancient RNA modification, once thought to be confined primarily to tRNA, is now recognized as a dynamic regulator of mRNA translation, splicing, and stability. The development of sophisticated detection and mapping technologies has been instrumental in uncovering the widespread presence and functional significance of this compound in the transcriptome.

Future research in this area will likely focus on several key questions:

  • What are the full repertoires of mRNA targets for each of the DUS enzymes in different cell types and developmental stages?

  • How is the dihydrouridylation of specific mRNAs regulated in response to various cellular signals and stresses?

  • What are the detailed molecular mechanisms by which this compound influences ribosome dynamics and co-translational processes?

  • Can the modulation of this compound levels be exploited for therapeutic purposes in diseases such as cancer, where DUS enzymes are often dysregulated?

Answering these questions will undoubtedly provide deeper insights into the fundamental principles of gene regulation and may pave the way for novel therapeutic strategies targeting the epitranscriptome. The study of this compound in mRNA is a rapidly evolving field, and the continued development of innovative research tools and approaches will be crucial for unlocking its full biological and clinical potential.

References

The Discovery and History of Dihydrouridine in RNA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dihydrouridine (D), a structurally unique modified pyrimidine (B1678525) nucleoside, has transitioned from a long-known component of transfer RNA (tRNA) to a significant player in the broader landscape of RNA biology, including its recently discovered presence in messenger RNA (mRNA). This technical guide provides a comprehensive overview of the discovery, history, and functional implications of this compound. It details the experimental protocols for its detection and quantification, presents quantitative data on its abundance, and illustrates its known roles in cellular processes through detailed pathway diagrams. This document is intended to serve as a valuable resource for researchers and professionals in the fields of molecular biology, drug development, and RNA therapeutics.

Introduction: The Emergence of a Key RNA Modification

The journey of this compound (D) in the annals of molecular biology is a tale of rediscovery and expanding significance. While the chemical synthesis of its nucleobase, 5,6-dihydrouracil, dates back to 1896, its biological relevance was first hinted at in 1952 with its isolation from beef spleen.[1] However, it was not until 1965 that this compound was definitively identified as a natural constituent of RNA, specifically in yeast alanine (B10760859) tRNA (tRNAAla), by Madison and Holley.[2]

For decades, research on this compound was predominantly confined to the realm of tRNAs, where it is a highly abundant modification, particularly within the aptly named D-loop.[3] This non-aromatic, non-planar nucleoside introduces conformational flexibility to the RNA backbone, a property crucial for the proper folding and function of tRNA.[4] The enzymes responsible for its synthesis, the this compound synthases (Dus), remained elusive for a considerable period, with their identification in Saccharomyces cerevisiae and Escherichia coli occurring only in the early 2000s.[5][6]

The last decade has witnessed a paradigm shift in our understanding of this compound's role, with groundbreaking studies revealing its presence in messenger RNA (mRNA) in eukaryotes.[7][8] This discovery has opened up new avenues of investigation into the epitranscriptomic regulation of gene expression, implicating this compound in fundamental cellular processes such as translation, splicing, and even meiotic chromosome segregation.[5][7]

Quantitative Abundance of this compound

The prevalence of this compound varies significantly across different RNA species and organisms. In tRNAs, it is one of the most common modifications, second only to pseudouridine.[1] The following tables summarize the currently available quantitative data on this compound abundance.

OrganismRNA TypeMole % of this compoundResidues per MoleculeReference
Escherichia coliUnfractionated tRNA1.79%1.4[9]
Escherichia coli23S rRNA0.0396%1.1[9]
EukaryotestRNAUp to 25% of nucleotides are modified (D is a major component)Varies by tRNA[10]
ProkaryotestRNAUp to 15% of nucleotides are modified (D is a major component)Varies by tRNA[10]
EukaryotesmRNA<0.01% (estimated)Low stoichiometry[2]

Table 1: Quantitative Abundance of this compound in Various RNA Species. This table provides a summary of the known quantitative data on the prevalence of this compound in different types of RNA and organisms, highlighting its high abundance in tRNA and rarity in mRNA.

Experimental Protocols for this compound Detection and Mapping

The detection and mapping of this compound have evolved from classical biochemical methods to sophisticated high-throughput sequencing techniques. This section provides detailed methodologies for key experiments.

Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)

Stable isotope dilution LC-MS is a highly accurate method for quantifying this compound in RNA digests.

Protocol:

  • RNA Digestion:

    • Enzymatically digest 1-5 µg of purified RNA to its constituent nucleosides using a mixture of nuclease P1 and phosphodiesterase I, followed by dephosphorylation with alkaline phosphatase.

  • Isotope Dilution:

    • Add a known amount of stable isotope-labeled internal standards, [1,3-¹⁵N₂]this compound and [1,3-¹⁵N₂]uridine, to the digested RNA sample.

  • LC Separation:

    • Separate the nucleosides using reversed-phase high-performance liquid chromatography (HPLC). A C18 column is typically used with a gradient of a suitable buffer system (e.g., ammonium (B1175870) acetate (B1210297) and acetonitrile).

  • MS Detection:

    • Analyze the eluting nucleosides using a mass spectrometer operating in selected ion monitoring (SIM) mode. Monitor the protonated molecular ions of the unlabeled and labeled nucleosides.

  • Quantification:

    • Calculate the mole percent of this compound by comparing the peak area ratios of the unlabeled this compound to its labeled internal standard.[3][8][9]

D-Seq: this compound Sequencing

D-seq is a next-generation sequencing method that enables the transcriptome-wide mapping of this compound at single-nucleotide resolution.[11]

Protocol:

  • RNA Isolation and Fragmentation:

    • Isolate total RNA from the biological sample of interest.

    • Purify the RNA species of interest (e.g., mRNA via poly(A) selection).

    • Fragment the RNA to a desired size range (e.g., 100-200 nucleotides) using divalent cations or other methods.

  • Sodium Borohydride (B1222165) Reduction:

    • Treat the fragmented RNA with sodium borohydride (NaBH₄). This reduces this compound to tetrahydrouridine, which acts as a stop for reverse transcriptase.

  • Library Preparation:

    • Perform 3' end repair and ligate a 3' adapter.

    • Carry out reverse transcription. The reverse transcriptase will stall one nucleotide 3' to the tetrahydrouridine.

    • Ligate a 5' adapter to the cDNA.

    • Amplify the library by PCR.

  • Sequencing and Data Analysis:

    • Sequence the prepared libraries using a high-throughput sequencing platform.

    • Map the reads to the reference transcriptome.

    • Identify this compound sites by identifying positions with a significant pileup of reverse transcription stops in the NaBH₄-treated sample compared to a control sample (without NaBH₄ treatment or from a DUS knockout strain).[11]

Rho-Seq: Rhodamine-based Sequencing

Rho-seq is another high-throughput method for mapping this compound, which utilizes chemical labeling to induce reverse transcription stops.[10]

Protocol:

  • RNA Treatment and Labeling:

    • Treat total RNA with sodium borohydride (NaBH₄).

    • Covalently label the reduced this compound with a rhodamine fluorophore. This bulky adduct efficiently stalls reverse transcriptase.

  • Library Preparation and Sequencing:

    • Proceed with a similar library preparation protocol as for D-seq, involving reverse transcription, adapter ligation, and PCR amplification.

  • Data Analysis:

    • Analyze the sequencing data to identify positions of reverse transcription termination that are dependent on both the rhodamine labeling and the presence of Dus enzymes.[10][12]

Biological Functions and Signaling Pathways

The discovery of this compound in mRNA has unveiled its regulatory roles in key cellular processes.

Regulation of Translation

This compound modification in the coding sequence of mRNAs can modulate the rate of translation. It has been shown that codons containing this compound are translated more slowly by the ribosome. This translational pausing can have significant downstream effects on protein expression and function.[4]

Translation_Regulation Uridine Uridine in mRNA This compound This compound in mRNA Uridine->this compound DUS Enzymes Translation Translation Elongation This compound->Translation Induces Pausing Ribosome Ribosome Ribosome->Translation Protein Protein Product Translation->Protein

This compound-mediated translational pausing.
Role in Splicing

Evidence suggests a role for this compound in the regulation of pre-mRNA splicing. In the absence of this compound synthase (DUS) enzymes, intron retention has been observed in the pre-mRNA of the ribosomal protein L30 (RPL30), indicating that this compound is necessary for its proper splicing.[5] The exact molecular mechanism by which this compound influences the spliceosome is still under investigation but may involve alterations in the local RNA structure that affect the binding of splicing factors.

Splicing_Regulation RPL30_premRNA_U RPL30 pre-mRNA (with Uridine) RPL30_premRNA_D RPL30 pre-mRNA (with this compound) RPL30_premRNA_U->RPL30_premRNA_D DUS Enzymes Intron_Retention Intron Retention RPL30_premRNA_U->Intron_Retention Absence of DUS Splicing Splicing RPL30_premRNA_D->Splicing Promotes Correct Splicing Spliceosome Spliceosome Spliceosome->Splicing Mature_RPL30_mRNA Mature RPL30 mRNA Splicing->Mature_RPL30_mRNA

Proposed role of this compound in RPL30 splicing.
Involvement in Meiotic Chromosome Segregation

A fascinating link has been established between this compound-mediated translational control and the fidelity of chromosome segregation during meiosis. Dihydrouridylation of tubulin mRNA leads to reduced translation efficiency. This, in turn, is thought to affect the dynamics of microtubule polymerization and the proper formation and function of the meiotic spindle, which is critical for accurate chromosome segregation.[1][13]

Meiosis_Regulation Tubulin_mRNA_U Tubulin mRNA (with Uridine) Tubulin_mRNA_D Tubulin mRNA (with this compound) Tubulin_mRNA_U->Tubulin_mRNA_D DUS Enzymes Tubulin_Protein Tubulin Protein Tubulin_mRNA_D->Tubulin_Protein Reduced Translation Microtubule_Dynamics Microtubule Dynamics Tubulin_Protein->Microtubule_Dynamics Meiotic_Spindle Meiotic Spindle Formation Microtubule_Dynamics->Meiotic_Spindle Chromosome_Segregation Chromosome Segregation Meiotic_Spindle->Chromosome_Segregation

This compound's impact on meiotic chromosome segregation.

Conclusion and Future Perspectives

The field of this compound research has been revitalized by the discovery of its presence and function in mRNA. From its humble beginnings as a structural component of tRNA, this compound has emerged as a key epitranscriptomic mark with regulatory roles in fundamental cellular processes. The development of advanced detection and mapping technologies has been instrumental in this progress.

Future research will likely focus on several key areas:

  • Expanding the D-landscape: Comprehensive, quantitative mapping of this compound across a wider range of organisms, cell types, and physiological conditions is needed to fully understand its distribution.

  • Elucidating Molecular Mechanisms: The precise molecular mechanisms by which this compound influences translation, splicing, and other cellular processes require further investigation. Identifying the protein "readers" that recognize and interpret this modification will be crucial.

  • Therapeutic Potential: Given the association of altered this compound levels with diseases such as cancer, exploring the therapeutic potential of targeting this compound synthases or the pathways they regulate is a promising avenue for drug development.

This technical guide provides a solid foundation for researchers and professionals to delve into the exciting and rapidly evolving field of this compound biology. The continued exploration of this "old" modification is poised to yield new and profound insights into the intricate world of RNA regulation.

References

A Technical Guide to the Dihydrouridine Biosynthesis Pathway by DUS Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Dihydrouridine (D) is a ubiquitous and highly conserved post-transcriptional RNA modification crucial for maintaining the structural flexibility and stability of transfer RNA (tRNA) and other RNA species.[1][2][3] The biosynthesis of this unique, non-aromatic nucleoside is catalyzed by a conserved family of flavoenzymes known as this compound synthases (DUS). These enzymes utilize NADPH as a reductant and Flavin Mononucleotide (FMN) as a redox coenzyme to reduce specific uridine (B1682114) residues within RNA molecules.[4][5] Given the emerging links between DUS enzyme expression, tRNA stability, and human diseases, including cancer, the DUS family represents a promising area for therapeutic intervention.[1][3][6] This technical guide provides an in-depth overview of the this compound biosynthesis pathway, the structure and function of DUS enzymes, available kinetic data, and detailed experimental protocols for their study.

The this compound Biosynthesis Pathway

The formation of this compound is a two-step redox reaction that reduces the C5-C6 double bond of a target uridine nucleoside within an RNA molecule.[2][7] The overall process is catalyzed by DUS enzymes in a catalytic cycle consisting of two distinct half-reactions: a reductive half-reaction and an oxidative half-reaction.[1]

  • Reductive Half-Reaction: The cycle initiates with the binding of NADPH to the DUS enzyme. A hydride ion is transferred from NADPH to the enzyme-bound FMN cofactor, reducing it to FMNH⁻. Subsequently, NADP⁺ dissociates from the enzyme, leaving a reduced, active enzyme ready for catalysis.[1][5]

  • Oxidative Half-Reaction: The reduced enzyme (DUS-FMNH⁻) binds the substrate RNA molecule (e.g., tRNA). The FMNH⁻ cofactor then transfers a hydride to the C6 position of the target uridine base, while a conserved active-site cysteine residue protonates the C5 position, resulting in the formation of this compound.[1] The now-oxidized FMN remains bound to the enzyme, and the modified RNA product is released, returning the enzyme to its initial state, ready for another catalytic cycle.

Visualization of the Catalytic Cycle

The following diagram illustrates the key steps in the DUS enzyme catalytic cycle.

DUS_Catalytic_Cycle DUS Enzyme Catalytic Cycle cluster_reductive Reductive Half-Reaction cluster_oxidative Oxidative Half-Reaction E_FMN DUS-FMN (Oxidized Enzyme) E_FMN_NADPH DUS-FMN-NADPH E_FMN->E_FMN_NADPH NADPH binds E_FMNH_NADP DUS-FMNH⁻-NADP⁺ E_FMN_NADPH->E_FMNH_NADP Hydride Transfer E_FMNH DUS-FMNH⁻ (Reduced Enzyme) E_FMNH_NADP->E_FMNH NADP⁺ dissociates E_FMNH_tRNA DUS-FMNH⁻-U-tRNA E_FMNH->E_FMNH_tRNA U-tRNA binds E_FMN_DtRNA DUS-FMN-D-tRNA E_FMNH_tRNA->E_FMN_DtRNA Uridine Reduction E_FMN_DtRNA->E_FMN D-tRNA dissociates

Caption: The catalytic cycle of DUS enzymes, showing reductive and oxidative half-reactions.

DUS Enzyme Structure and Function

DUS enzymes are found across all domains of life and are classified into several subfamilies based on sequence homology and substrate specificity.[4]

Structural Domains

Crystal structures of bacterial and human DUS enzymes have revealed a conserved two-domain architecture.[3][8][9]

  • N-Terminal Catalytic Domain: This domain adopts a classic TIM-barrel fold. It houses the active site, which includes the binding pocket for the FMN cofactor and conserved catalytic residues, such as a critical cysteine.[3][8]

  • C-Terminal Helical Domain: This domain is primarily composed of alpha-helices and is responsible for recognizing and binding the substrate RNA.[3][8] The relative orientation of this domain to the catalytic domain can vary, which contributes to the enzyme's specificity for different uridine sites.[3][10]

  • Additional Domains: Some eukaryotic DUS enzymes, like human DUS2, may contain additional domains, such as a double-stranded RNA-binding domain (dsRBD), which further aids in tRNA recognition.[9]

Substrate Specificity

DUS enzymes exhibit remarkable specificity, modifying only certain uridine residues within the tRNA structure. This specificity is determined by the unique way each DUS subfamily docks with the tRNA molecule, often involving a major reorientation of the entire tRNA substrate to present the target uridine to the active site.[10]

Table 1: Site Specificity of Characterized DUS Enzyme Families

Enzyme Family Organism(s) Target tRNA Position(s) Reference(s)
DusA E. coli, T. thermophilus D20, D20a [4][7]
DusB E. coli D17 [7]
DusC E. coli D16 [7]
Dus1 S. cerevisiae (Yeast) D16, D17 [4][11]
DUS1L Human D16, D17 [12]
Dus2 S. cerevisiae (Yeast) D20 [4][11]
DUS2L Human D20 [13][14]
Dus3 S. cerevisiae (Yeast) D47 (Variable Loop) [4][11]

| Dus4 | S. cerevisiae (Yeast) | D20a, D20b |[4][11] |

Enzyme Kinetics and Inhibition

Understanding the kinetic properties of DUS enzymes is essential for elucidating their biological roles and for developing targeted inhibitors. However, comprehensive kinetic data across the DUS family is limited in the published literature.

Kinetic Parameters

The catalytic efficiency of DUS enzymes can be described by the Michaelis-Menten constant (Kм) and the catalytic rate constant (kcat). Kм reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the enzyme's affinity for the substrate.[15] kcat, the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit time when the enzyme is saturated with substrate.[15] The ratio kcat/Kм is a measure of the enzyme's overall catalytic efficiency.

Table 2: Reported Kinetic Parameters for DUS Enzymes

Enzyme Substrate Kм (µM) kcat (s⁻¹) kcat/Kм (µM⁻¹s⁻¹) Conditions Reference(s)
E. coli DusA NADPH 17 ± 3 0.48 ± 0.072 0.028 Aerobic, steady-state [7]
E. coli DusB NADPH N/D* 0.011 ± 0.003 N/D* Aerobic, steady-state [7]
S. cerevisiae DUS2 NADPH N/A** 2.5 (k_red) N/A** Anaerobic, 4 °C, pre-steady-state [1]
S. cerevisiae DUS2 Modified tRNA-Leu < 20 (Kᴅ) 0.14 ± 0.03 (k_ox) >0.007 Anaerobic, 4 °C, pre-steady-state [1]

*Not Determined (N/D) due to sluggish kinetics. **Not Applicable (N/A) as these are rate constants for half-reactions (k_red, k_ox), not steady-state parameters.

DUS Enzyme Inhibition

The development of specific DUS inhibitors is of high interest for therapeutic applications, particularly in oncology, as human DUS2 (hDUS2) expression is linked to pulmonary carcinogenesis.[1][6] High-throughput screening (HTS) methods are needed to identify potent and selective inhibitors. While no specific Ki or IC50 values for dedicated DUS inhibitors are widely reported, some compounds have been identified through screening or noted for their off-target effects.

Table 3: Compounds with Reported Activity Related to DUS Enzymes

Compound Target(s) Context/Activity Reference(s)
PF-6274484 EGFR (primary), hDUS2 (off-target) Acrylamide-containing EGFR inhibitor identified as an off-target binder of hDUS2 in a screen. [14]
5-Iodouracil (5-IU) Dihydropyrimidine Dehydrogenase (DHPDH) Known inhibitor of DHPDH, an enzyme structurally and mechanistically related to DUS. May serve as a starting point for DUS inhibitor design. [2]
Wortmannin PI3K Indirectly affects signaling pathways that may be associated with DUS1L activity regulation. Not a direct inhibitor. [11]

| Cycloheximide | Protein Synthesis | Inhibits protein synthesis, which can indirectly affect the cellular levels and function of DUS1L. Not a direct inhibitor. |[11] |

Experimental Protocols and Workflows

DUS Enzyme Activity Assay (NADPH Oxidation)

This spectrophotometric assay measures DUS activity by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.[7][16]

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 15% glycerol (B35011) (v/v).

    • Enzyme Stock: Purified DUS enzyme (e.g., E. coli DusA) at a concentration of 5 µM.

    • Cofactor Stock: 250 µM FMN.

    • Substrate Stock: 20 µM in vitro transcribed or purified tRNA.

    • Reductant Stock: A range of NADPH concentrations (e.g., 0-200 µM) for kinetic analysis.

  • Reaction Setup:

    • In a 96-well UV-transparent plate, combine the assay buffer, DUS enzyme (to a final concentration of ~1-5 µM), and FMN.

    • Add the tRNA substrate.

    • To initiate the reaction, add NADPH. The final reaction volume is typically 100-200 µL.

  • Data Acquisition:

    • Immediately place the plate in a spectrophotometer capable of kinetic readings.

    • Monitor the decrease in absorbance at 340 nm (ε_NADPH = 6220 M⁻¹cm⁻¹) at regular intervals (e.g., every 30 seconds) for 10-30 minutes at 37°C.

  • Data Analysis:

    • Calculate the initial velocity (v₀) from the linear portion of the absorbance vs. time plot.

    • Plot the initial velocities against the corresponding NADPH concentrations.

    • Fit the data to the Michaelis-Menten equation to determine Kм and Vmax. Calculate kcat from Vmax and the enzyme concentration.

Visualization of the NADPH Oxidation Assay Workflow

Assay_Workflow Workflow for DUS NADPH Oxidation Assay prep Prepare Reagents (Buffer, Enzyme, FMN, tRNA, NADPH) mix Combine Buffer, DUS Enzyme, FMN, and tRNA in a UV-transparent plate prep->mix initiate Initiate Reaction by adding NADPH mix->initiate read Measure Absorbance Decrease at 340 nm (Kinetic Mode, 37°C) initiate->read calc Calculate Initial Velocities (v₀) read->calc plot Plot v₀ vs. [NADPH] calc->plot fit Fit Data to Michaelis-Menten Equation to determine Km and Vmax plot->fit

Caption: A generalized workflow for determining DUS enzyme kinetics via an NADPH oxidation assay.

Detection of this compound by LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and accurate method for the quantification of this compound in RNA samples.[16][17][18]

Methodology:

  • RNA Isolation and Digestion:

    • Isolate total RNA or a specific RNA fraction (e.g., tRNA) from cells or tissues using a standard protocol (e.g., TRIzol).

    • Digest 1-5 µg of RNA to its constituent nucleosides using a mixture of nucleases. A typical digestion cocktail includes Nuclease P1 followed by bacterial alkaline phosphatase.

  • Sample Preparation:

    • For absolute quantification, spike the digested sample with a known amount of a stable isotope-labeled this compound internal standard (e.g., [1,3-¹⁵N₂]this compound).[16][17]

    • Remove proteins and enzymes, typically by ultrafiltration (e.g., using a 10 kDa MWCO filter).

  • LC Separation:

    • Inject the prepared sample onto a reverse-phase HPLC column (e.g., a C18 column).

    • Separate the nucleosides using a gradient of aqueous mobile phase (e.g., water with 0.1% formic acid) and an organic mobile phase (e.g., acetonitrile (B52724) or methanol (B129727) with 0.1% formic acid). This compound is typically one of the earliest eluting nucleosides.[17]

  • MS/MS Detection:

    • Analyze the column eluate using a triple quadrupole mass spectrometer operating in positive ion mode with selected reaction monitoring (SRM).

    • Monitor the specific mass transition for this compound (e.g., m/z 247 → 115 for the protonated molecule to the ribose fragment) and the corresponding transition for the internal standard.

  • Quantification:

    • Generate a calibration curve using known concentrations of this compound and the internal standard.

    • Quantify the amount of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.[17]

Conclusion and Future Directions

The biosynthesis of this compound by DUS enzymes is a fundamental RNA modification pathway with significant implications for tRNA function, translational regulation, and cellular health. While the core catalytic mechanism and structural biology of DUS enzymes are increasingly well understood, significant gaps remain. The scarcity of comprehensive kinetic data and the lack of potent, specific inhibitors represent major hurdles for the field. Future research should focus on systematic kinetic characterization of all DUS family members and the implementation of robust high-throughput screening campaigns to identify novel inhibitors. Such efforts will not only deepen our fundamental understanding of this critical pathway but also pave the way for the development of new therapeutic strategies targeting DUS enzymes in cancer and other diseases.

References

The Dihydrouridine Effect: A Technical Guide to its Influence on RNA Flexibility and Conformation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dihydrouridine (D), one of the most common post-transcriptional modifications in RNA, plays a pivotal role in modulating RNA structure and function. Unlike modifications that stabilize RNA helices, this compound introduces localized flexibility, a feature critical for the intricate tertiary interactions and dynamic conformational changes required for processes such as tRNA recognition and ribosome function. This technical guide provides an in-depth analysis of the structural and conformational consequences of this compound incorporation into RNA, supported by quantitative data, detailed experimental methodologies, and visual representations of key processes. Understanding the nuanced effects of this modification is crucial for researchers in RNA biology and professionals in drug development targeting RNA-mediated pathways.

The Structural Impact of this compound on RNA

The introduction of this compound into an RNA sequence instigates significant local perturbations to the canonical A-form helical structure. This is primarily due to two key features of the this compound nucleoside: the non-planar nature of its base and its preference for a C2'-endo sugar pucker conformation.

  • Disruption of Base Stacking: The saturation of the C5-C6 double bond in the uracil (B121893) base to form dihydrouracil (B119008) results in a non-aromatic, puckered ring structure.[1] This deviation from planarity disrupts the stacking interactions with adjacent bases, which are a major stabilizing force in helical RNA.[1][2]

  • Alteration of Sugar Pucker: this compound's ribose moiety predominantly adopts a C2'-endo conformation, in contrast to the C3'-endo conformation characteristic of nucleotides in a standard A-form RNA helix.[3][4] The C2'-endo pucker alters the phosphate-phosphate distance in the RNA backbone, contributing to the destabilization of the helical structure and increasing local flexibility.[1][3] This effect can also be propagated to the neighboring upstream nucleotide.[5]

This localized increase in flexibility is not a defect but rather a functionally important feature. In transfer RNA (tRNA), for example, dihydrouridines are frequently found in the D-loop, where this flexibility is essential for the proper folding of the tRNA into its characteristic L-shaped tertiary structure and for its recognition by aminoacyl-tRNA synthetases.[6][7]

Quantitative Analysis of this compound's Conformational Effects

The energetic consequences of this compound incorporation have been quantified using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. These studies provide precise measurements of the conformational equilibria and thermodynamic parameters associated with this modification.

MoleculeParameterValueSignificance
Dp (this compound-5'-monophosphate)Keq = [C2'-endo]/[C3'-endo] at 25°C2.08[4][8]This compound strongly favors the C2'-endo conformation over the helix-stabilizing C3'-endo pucker.
ApDpA (trinucleotide)Keq for D residue at 25°C10.8[4][8]The preference for C2'-endo is even more pronounced within an oligonucleotide context.
ApDpA (trinucleotide)Keq for 5'-terminal A at 25°C1.35[4][8]The conformational preference of this compound can influence its neighboring residues.
Dp vs. UpΔH (C2'-endo stabilization)1.5 kcal/mol[4][8][9]The C2'-endo conformation in this compound is enthalpically favored compared to uridine (B1682114).
ApDpAΔH for D (C2'-endo stabilization)5.3 kcal/mol[4][8][9]This stabilizing effect is significantly amplified within an oligonucleotide.
ApDpAΔH for 5'-terminal A (C2'-endo stabilization)3.6 kcal/mol[4][8][9]The thermodynamic influence of this compound extends to adjacent nucleotides.

Experimental Protocols for Studying this compound

A variety of sophisticated experimental techniques are employed to characterize the structure, conformation, and location of this compound in RNA.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the solution-state conformation and dynamics of this compound-containing RNA.

Detailed Methodology:

  • Sample Preparation: this compound-containing oligonucleotides are chemically synthesized or prepared by in vitro transcription.[10][11] For detailed structural studies, isotopic labeling (e.g., with 13C, 15N) is often employed.[11] The RNA is then dissolved in an appropriate buffer, typically in D2O or a H2O/D2O mixture.

  • Data Acquisition: A series of one- and two-dimensional NMR experiments are performed.

    • 1D 1H NMR: Provides a general overview of the sample and can be used to observe imino protons involved in base pairing.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Measures through-space correlations between protons that are close in space (< 5 Å), providing distance restraints for structure calculation.

    • 2D TOCSY (Total Correlation Spectroscopy): Identifies protons that are part of the same spin system (i.e., within the same ribose ring).

    • 2D 1H-13C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms, aiding in resonance assignment.

  • Data Analysis:

    • Resonance Assignment: The signals in the NMR spectra are assigned to specific protons and carbons in the RNA molecule.

    • Conformational Analysis: The coupling constants (J-couplings) between protons in the ribose ring are used to determine the sugar pucker conformation (C2'-endo vs. C3'-endo).

    • Structural Modeling: The distance restraints from NOESY experiments are used as input for computational algorithms to generate a 3D model of the RNA molecule.

X-ray Crystallography

X-ray crystallography provides high-resolution, static snapshots of the three-dimensional structure of this compound-containing RNA in the solid state.

Detailed Methodology:

  • RNA Synthesis and Purification: High-purity RNA is synthesized and purified to homogeneity, which is critical for successful crystallization.

  • Crystallization: The purified RNA is subjected to a wide range of crystallization screening conditions (e.g., varying pH, precipitants, temperature) to induce the formation of well-ordered crystals. This can be a challenging and time-consuming step for RNA molecules.

  • Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.

  • Structure Determination: The diffraction data is processed to determine the electron density map of the molecule. A 3D model of the RNA is then built into the electron density map and refined. This process reveals the precise atomic coordinates of the this compound and its surrounding nucleotides, confirming the puckered nature of the base and the sugar conformation.[12]

This compound Sequencing (D-seq)

D-seq is a chemical-based method for the transcriptome-wide mapping of this compound sites at single-nucleotide resolution.[5][13]

Detailed Methodology:

  • RNA Isolation: Total RNA is extracted from the cells or tissues of interest.

  • Sodium Borohydride (B1222165) Treatment: The RNA is treated with sodium borohydride (NaBH4), which reduces this compound to tetrahydrouridine (B1681287).

  • Reverse Transcription: Reverse transcription is performed on the treated RNA. The tetrahydrouridine modification causes the reverse transcriptase to stall, leading to truncation of the resulting cDNA.

  • Library Preparation and Sequencing: The cDNA fragments are ligated to sequencing adapters, amplified, and subjected to high-throughput sequencing.

  • Data Analysis: The sequencing reads are mapped to a reference transcriptome. The positions where reverse transcription terminates (the 3' ends of the reads) are identified. A "pileup" of these termination sites at a specific uridine position, which is dependent on the presence of this compound synthase enzymes, indicates the location of a this compound modification.[5]

Visualizing Key Concepts and Workflows

The Structural Influence of this compound

G cluster_0 Canonical Uridine in A-form RNA cluster_1 This compound Modification Uridine Uridine PlanarBase Planar Base Uridine->PlanarBase C3_endo C3'-endo Sugar Pucker Uridine->C3_endo Stacking Base Stacking PlanarBase->Stacking Helix Stable A-form Helix C3_endo->Helix Stacking->Helix Flexibility Increased Flexibility Helix->Flexibility is disrupted by This compound This compound This compound PuckeredBase Puckered Base This compound->PuckeredBase C2_endo C2'-endo Sugar Pucker This compound->C2_endo Destacking Disrupted Stacking PuckeredBase->Destacking C2_endo->Flexibility Destacking->Flexibility

Caption: Impact of this compound on RNA Structure.

Experimental Workflow for D-seq

D_seq_Workflow start Isolate Total RNA nabh4 Treat with Sodium Borohydride (NaBH4) start->nabh4 rt Reverse Transcription nabh4->rt This compound -> Tetrahydrouridine library_prep Library Preparation rt->library_prep cDNA Truncation at D sites sequencing High-Throughput Sequencing library_prep->sequencing analysis Data Analysis: Map Reads & Identify RT Stops sequencing->analysis end This compound Map analysis->end

Caption: this compound Sequencing (D-seq) Workflow.

Conclusion and Future Directions

This compound's role as a modulator of RNA flexibility is a testament to the intricate ways in which post-transcriptional modifications fine-tune the structure and function of RNA. By locally destabilizing helical structures, this compound facilitates the formation of complex tertiary folds and dynamic conformational changes essential for biological activity. The experimental methodologies outlined in this guide provide a robust framework for the continued investigation of this and other RNA modifications.

For drug development professionals, a deeper understanding of the structural consequences of this compound is paramount. Targeting the enzymes responsible for this compound synthesis (this compound synthases) or developing molecules that recognize the unique structural features of this compound-containing RNAs could offer novel therapeutic strategies for diseases where RNA metabolism is dysregulated. Future research will likely focus on the interplay between this compound and other RNA modifications, as well as its role in the burgeoning field of epitranscriptomics, further unraveling the complex code that governs RNA biology.

References

An In-Depth Technical Guide on the Chemical Structure and Properties of Dihydrouridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrouridine (D), a structurally unique modified ribonucleoside, is a ubiquitous component of transfer RNA (tRNA) and has been increasingly identified in other RNA species, including messenger RNA (mRNA). Unlike its canonical counterpart, uridine, the saturation of the C5-C6 double bond in the uracil (B121893) base confers a non-planar, puckered conformation to the dihydrouracil (B119008) ring. This distinct three-dimensional structure has profound implications for the local and global architecture of RNA, influencing its flexibility, stability, and interactions with proteins. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological significance of this compound. Detailed experimental protocols for its detection and enzymatic synthesis are provided, alongside tabulated quantitative data for its structural and spectroscopic characteristics. Furthermore, this guide illustrates key enzymatic and experimental workflows using logical diagrams to facilitate a deeper understanding of this compound's biology and the methodologies used to study it.

Chemical Structure and Physicochemical Properties

This compound is derived from the enzymatic reduction of uridine, a common component of RNA. This modification, catalyzed by a class of flavin-dependent enzymes known as this compound synthases (Dus), results in the saturation of the double bond between carbons C5 and C6 of the uracil ring.[1][2] This seemingly subtle change has significant consequences for the molecule's geometry and properties.

The chemical formula for this compound is C₉H₁₄N₂O₆, and it has a molar mass of 246.217 g/mol . The most striking feature of this compound is the non-planar nature of its base, 5,6-dihydrouracil. This puckered conformation disrupts the base stacking interactions that are crucial for the stability of helical RNA structures.[3] Consequently, the presence of this compound introduces a point of flexibility into the RNA backbone.

Structural Data

The precise bond lengths and angles of this compound have been determined through X-ray crystallographic studies of the nucleoside and its derivatives, often in complex with the synthesizing enzymes.[1][2] These data provide a quantitative basis for understanding its unique three-dimensional structure.

FeatureValue
Chemical Formula C₉H₁₄N₂O₆
Molar Mass 246.217 g/mol

Table 1: General Properties of this compound.

Note: Specific bond lengths and angles can be obtained from crystallographic information files (CIFs) from protein data bank (PDB) entries of this compound synthases co-crystallized with this compound or its analogs.

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are critical tools for the identification and characterization of this compound.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom in the this compound molecule. The chemical shifts are sensitive to the local electronic structure and conformation.

Atom¹H Chemical Shift (ppm) in D₂O (approximate)¹³C Chemical Shift (ppm) in D₂O (approximate)
H1'~5.8C1'
H2'~4.3C2'
H3'~4.1C3'
H4'~4.0C4'
H5'~3.8, 3.7C5'
H5~3.5C5
H6~2.7C6
--C2
--C4

Table 2: Approximate ¹H and ¹³C NMR Chemical Shifts for this compound in D₂O. Note: Chemical shifts can vary depending on the solvent, temperature, and pH.

1.2.2. Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique used to determine the mass-to-charge ratio of ions and to elucidate their structure through fragmentation analysis. The fragmentation pattern of this compound is distinct from that of uridine, allowing for its unambiguous identification in complex biological samples. Common fragmentation pathways involve the cleavage of the glycosidic bond and fragmentation of the ribose and dihydrouracil rings.

Fragment Ion (m/z)Proposed Identity
[M+H]⁺Protonated molecular ion
[M+H - H₂O]⁺Loss of water from the ribose moiety
[Base+H]⁺Protonated dihydrouracil base

Table 3: Common Fragment Ions of this compound in Positive Ion Mode Mass Spectrometry.

Biological Significance and Function

This compound is most abundant in the D-loop of tRNA, a region named after this modified nucleoside. Its presence is crucial for maintaining the correct three-dimensional structure of tRNA, which is essential for its function in protein synthesis.[4] The flexibility conferred by this compound is thought to be particularly important for the folding and stability of the L-shaped tRNA structure.

Recent studies have revealed the presence of this compound in other RNA molecules, including mRNA, where it may play regulatory roles in processes such as splicing and translation.[5] The dynamic nature of this compound modification, with its synthesis catalyzed by Dus enzymes, suggests a potential for epitranscriptomic regulation.

Experimental Protocols

Enzymatic Synthesis of this compound in tRNA

This protocol describes the in vitro synthesis of this compound in a tRNA transcript using a recombinant this compound synthase (Dus) enzyme.

Materials:

  • Purified recombinant His-tagged Dus enzyme

  • In vitro transcribed tRNA

  • Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

  • NADPH

  • FMN (flavin mononucleotide)

Protocol:

  • Prepare the reaction mixture: In a microcentrifuge tube, combine the reaction buffer, NADPH to a final concentration of 1 mM, and FMN to a final concentration of 10 µM.

  • Add tRNA: Add the in vitro transcribed tRNA to the reaction mixture to a final concentration of 10 µM.

  • Initiate the reaction: Add the purified Dus enzyme to a final concentration of 1 µM.

  • Incubate: Incubate the reaction at the optimal temperature for the specific Dus enzyme (e.g., 37°C for E. coli Dus) for 1-2 hours.

  • Stop the reaction: Stop the reaction by heat inactivation (e.g., 95°C for 5 minutes) or by adding an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1).

  • Purify the modified tRNA: Purify the dihydrouridylated tRNA using standard RNA purification methods, such as ethanol (B145695) precipitation or a spin column.

  • Analyze the modification: The presence of this compound can be confirmed by methods such as HPLC, mass spectrometry, or D-Seq.

Detection of this compound in RNA using D-Seq

D-Seq (this compound Sequencing) is a high-throughput method to map this compound sites in RNA at single-nucleotide resolution. The method relies on the chemical reduction of this compound with sodium borohydride (B1222165), which creates a modification that stalls reverse transcriptase.

Protocol Overview:

  • RNA Fragmentation: Isolate total RNA and fragment it to a desired size range (e.g., 100-200 nucleotides).

  • Sodium Borohydride Treatment: Treat the fragmented RNA with sodium borohydride (NaBH₄) to reduce this compound residues.

  • Library Preparation: Ligate adapters to the 3' and 5' ends of the RNA fragments.

  • Reverse Transcription: Perform reverse transcription. The modified this compound will cause the reverse transcriptase to stall, leading to truncated cDNA products.

  • Sequencing: Sequence the resulting cDNA library using a high-throughput sequencing platform.

  • Data Analysis: Map the sequencing reads to the reference transcriptome and identify the positions of reverse transcriptase stalling, which correspond to the this compound sites.

Mandatory Visualizations

Enzymatic Synthesis of this compound

Enzymatic_Synthesis_of_this compound cluster_reduction Enzyme Reduction Uridine Uridine in tRNA This compound This compound in tRNA Uridine->this compound Reduction by Dus-FMNH₂ Dus_Enzyme This compound Synthase (Dus) Dus_Enzyme->Uridine NADPH NADPH NADP NADP+ NADPH->NADP Hydride Transfer FMN FMN FMNH2 FMNH₂ FMN->FMNH2 FMNH2->Dus_Enzyme D_Seq_Workflow Start Total RNA Fragmentation RNA Fragmentation Start->Fragmentation NaBH4_Treatment Sodium Borohydride (NaBH₄) Treatment Fragmentation->NaBH4_Treatment Adapter_Ligation 3' and 5' Adapter Ligation NaBH4_Treatment->Adapter_Ligation Reverse_Transcription Reverse Transcription Adapter_Ligation->Reverse_Transcription RT_Stall Reverse Transcriptase Stalling at Modified this compound Reverse_Transcription->RT_Stall Sequencing High-Throughput Sequencing RT_Stall->Sequencing Data_Analysis Data Analysis and Mapping Sequencing->Data_Analysis D_Sites Identification of this compound Sites Data_Analysis->D_Sites

References

Dihydrouridine Synthase (DUS) Substrate Specificity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrouridine (D) is a ubiquitous and highly conserved post-transcriptional modification found in transfer RNA (tRNA) across all domains of life.[1][2] This modification, which involves the enzymatic reduction of a uridine (B1682114) base, is catalyzed by a family of flavin-dependent enzymes known as this compound synthases (DUSs).[1][3] The presence of this compound, particularly within the D-loop of tRNA, introduces conformational flexibility to the RNA backbone, which is thought to play a role in the overall stability and function of tRNA during protein synthesis.[3][4] Altered levels of this compound have been linked to various human diseases, including cancer, making DUS enzymes potential therapeutic targets.[3][5][6]

A fascinating aspect of DUS biology is the exquisite substrate specificity exhibited by different enzyme subfamilies. These enzymes can selectively modify specific uridines located at spatially distinct positions within the folded L-shaped structure of tRNA.[5][6] This technical guide provides an in-depth exploration of the core principles governing DUS substrate specificity, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying molecular mechanisms.

Molecular Basis of Substrate Specificity

The central question in DUS substrate recognition is how different DUS enzymes, which share a conserved catalytic fold, can target specific uridine residues exposed on different faces of the tRNA molecule.[5][6] Structural and biochemical studies have revealed a remarkable mechanism involving large-scale reorientation of the entire tRNA substrate.

Major Reorientation of tRNA Substrates

Crystal structures of bacterial DUS enzymes in complex with their tRNA substrates have provided profound insights into the basis of their specificity. For instance, studies on Escherichia coli DusC (U16-specific) and Thermus thermophilus Dus (a DusA homolog, U20-specific) have shown that these enzymes bind their respective tRNA substrates in dramatically different orientations.[5][7] The two binding modes are rotated by approximately 160° relative to each other, allowing either U16 or U20 to be positioned within the conserved active site.[5][6] This major reorientation of the tRNA molecule is a key determinant of substrate specificity.[5][7]

"Binding Signatures" Guide tRNA Docking

The specific orientation of tRNA binding is guided by "binding signatures," which are clusters of amino acid residues unique to each DUS subfamily.[5][7] These signatures, along with the shape of the positively charged tRNA-binding surface, create a complementary interface that dictates how the tRNA docks onto the enzyme.[6] This elegant mechanism allows for the reprogramming of enzymatic specificity through evolutionary changes in these binding signatures, while maintaining a conserved catalytic core.[5]

Structural Domains of DUS Enzymes

DUS enzymes typically consist of two main domains:

  • An N-terminal catalytic domain with a TIM-barrel fold that houses the flavin mononucleotide (FMN) cofactor.[5][8]

  • A C-terminal helical "recognition" domain which is involved in tRNA binding.[5][8]

The plasticity in the position of the C-terminal recognition domain also contributes to the different tRNA binding orientations observed between DUS subfamilies.[7]

Quantitative Analysis of DUS Substrate Specificity

While extensive structural data is available, comprehensive quantitative kinetic data for DUS enzymes is less abundant in the literature. However, some studies have reported on the efficiency of this compound formation.

Table 1: Specificity of this compound Synthases

Enzyme/OrganismTarget Uridine(s)CommentsReference(s)
Escherichia coli DusAU20, U20aDual-site specific.[4][9][4][9]
Escherichia coli DusBU17Single-site specific.[9][9]
Escherichia coli DusCU16Single-site specific.[5][9][5][9]
Saccharomyces cerevisiae Dus1U16, U17Dual-site specific.[9][9]
Saccharomyces cerevisiae Dus2U20Single-site specific.[9][9]
Saccharomyces cerevisiae Dus3U47Located in the variable loop.[9][9]
Saccharomyces cerevisiae Dus4U20a, U20bDual-site specific.[9][9]
Thermus thermophilus DusU20, U20aHomolog of E. coli DusA.[1][1]
Mycoplasma capricolum DusBU17, U20, U20aA multi-site specific enzyme.[9][9]
Human DUS2 (hDUS2)U20Associated with pulmonary carcinogenesis.[3][10][3][10]

Note: The efficiency of DUS enzymes can be significantly influenced by the presence of other post-transcriptional modifications on the tRNA substrate. Studies on yeast DUS2 have shown a 600-fold rate enhancement with tRNA purified from a DUS2 knockout strain compared to in vitro transcribed tRNA, suggesting that this compound formation is a later step in tRNA maturation.[3][11]

Experimental Protocols

This section outlines detailed methodologies for key experiments used to study DUS substrate specificity.

In Vitro Transcription of tRNA Substrates

Production of unmodified tRNA transcripts is essential for in vitro activity assays.

Protocol 1: In Vitro tRNA Transcription

  • Template Preparation:

    • Synthesize a long oligonucleotide containing the T7 promoter sequence followed by the tRNA gene.

    • Synthesize a shorter, complementary oligonucleotide for the T7 promoter region.

    • Anneal the two oligonucleotides to form a partially double-stranded DNA template.[12][13]

  • Transcription Reaction:

    • Set up a 20 µL reaction containing:

      • 1x T7 transcription buffer

      • 0.5 mM each of ATP, GTP, UTP

      • 12 µM CTP

      • 9 mM GMP (to promote 5'-monophosphorylation)

      • 4 pmol of the DNA template

      • 20 U of T7 RNA polymerase

      • 20 U of RNase inhibitor

      • (Optional) For radiolabeling, add [α-³²P]-CTP.[14][15]

    • Incubate at 37°C for 2-4 hours.

  • Purification:

    • Treat the reaction with DNase I to remove the DNA template.

    • Purify the tRNA transcript using denaturing polyacrylamide gel electrophoresis (PAGE), size-exclusion chromatography, or a suitable RNA purification kit.

This compound Synthase Activity Assay

The formation of this compound can be quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol 2: LC-MS/MS-based DUS Activity Assay

  • Enzymatic Reaction:

    • Incubate purified DUS enzyme with the tRNA substrate in a reaction buffer containing FMN and a reducing agent like NADPH.[4]

    • A typical reaction might contain equimolar concentrations of enzyme and tRNA (e.g., 5 µM each).[4]

    • Incubate for a defined period (e.g., 1 hour) at the optimal temperature for the enzyme.

  • RNA Hydrolysis:

    • Purify the tRNA from the reaction mixture.

    • Hydrolyze the tRNA to single nucleosides using Nuclease P1.[4]

  • LC-MS/MS Analysis:

    • Separate the nucleosides by liquid chromatography.

    • Quantify the amounts of uridine and this compound using tandem mass spectrometry by monitoring the specific mass transitions for each nucleoside.[4][16]

    • The percentage of this compound formation can be calculated as the ratio of this compound to the total amount of uridine and this compound.

X-ray Crystallography of DUS-tRNA Complexes

Determining the three-dimensional structure of a DUS enzyme in complex with its tRNA substrate is crucial for understanding the molecular basis of specificity.

Protocol 3: Crystallization of DUS-tRNA Complexes

  • Protein and tRNA Preparation:

    • Express and purify the DUS enzyme. For complex formation, a catalytically inactive mutant (e.g., Cys to Ala substitution in the active site) can be used to trap the substrate-bound state.[5]

    • Prepare pure, folded tRNA substrate.

  • Complex Formation:

    • Incubate the purified enzyme and tRNA at a suitable molar ratio to form a stable complex.

  • Crystallization:

    • Screen a wide range of crystallization conditions (precipitants, pH, temperature) using techniques like hanging-drop or sitting-drop vapor diffusion.

    • For example, crystals of T. thermophilus Dus-tRNA complex were obtained using a reservoir solution containing 0.1 M HEPES (pH 7.0) and 18% (wt/vol) PEG 12000.[1]

  • Data Collection and Structure Determination:

    • Collect X-ray diffraction data from the crystals at a synchrotron source.[17][18]

    • Solve the structure using molecular replacement or other phasing methods.[1][17]

Visualizing Mechanisms and Workflows

Graphviz diagrams are provided below to illustrate key concepts in DUS substrate specificity.

General Enzymatic Mechanism of this compound Synthase

DUS_Mechanism E_FMN Dus-FMN (Oxidized) E_FMNH_NADPH Dus-FMNH- (Reduced) NADP NADP+ E_FMN->NADP E_FMNH_tRNA_U Dus-FMNH-●tRNA(U) NADPH NADPH NADPH->E_FMN tRNA_U tRNA (Uridine) tRNA_D tRNA (this compound) tRNA_U->E_FMNH_NADPH E_FMN_tRNA_D Dus-FMN●tRNA(D) E_FMNH_tRNA_U->E_FMN_tRNA_D Oxidative Half-Reaction E_FMN_tRNA_D->E_FMN E_FMN_tRNA_D->tRNA_D

Caption: The catalytic cycle of this compound Synthase (DUS).

Substrate Specificity via tRNA Reorientation

tRNA_Reorientation cluster_0 U16 Specificity (e.g., DusC) cluster_1 U20 Specificity (e.g., DusA) DusC DusC DusA DusA tRNA1 tRNA tRNA1->DusC Binding Mode 1 U16 U16 U16->DusC tRNA2 tRNA (rotated ~160°) tRNA2->DusA Binding Mode 2 U20 U20 U20->DusA

Caption: Distinct tRNA docking orientations determine DUS substrate specificity.

Experimental Workflow for DUS Specificity Analysis

DUS_Workflow start Start prep_tRNA Prepare tRNA Substrate (In Vitro Transcription) start->prep_tRNA prep_dus Purify DUS Enzyme start->prep_dus activity_assay DUS Activity Assay (Enzyme + tRNA + NADPH/FMN) prep_tRNA->activity_assay prep_dus->activity_assay hydrolysis tRNA Hydrolysis (Nuclease P1) activity_assay->hydrolysis structural Structural Studies (Co-crystallization) activity_assay->structural For Structural Insight lcms LC-MS/MS Analysis hydrolysis->lcms quantify Quantify D/U Ratio lcms->quantify end End quantify->end xray X-ray Crystallography structural->xray structure Determine 3D Structure xray->structure structure->end

Caption: Workflow for biochemical and structural analysis of DUS specificity.

Implications for Drug Development

The critical role of DUS enzymes in tRNA maturation and their association with diseases like cancer make them attractive targets for therapeutic intervention.[3][5] Understanding the structural basis of tRNA recognition is paramount for the rational design of specific inhibitors. Small molecules or biologics could be developed to target the unique "binding signatures" of a specific DUS enzyme, thereby disrupting its interaction with tRNA and inhibiting its catalytic activity. Such inhibitors would need to exhibit high specificity to avoid off-target effects on other DUS family members or other RNA-binding proteins. The detailed experimental protocols and structural insights presented in this guide provide a foundational framework for initiating such drug discovery efforts.

References

The Expanding Epitranscriptome: A Technical Guide to Dihydrouridine Distribution Across RNA Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrouridine (D), one of the most abundant and evolutionarily conserved modified nucleosides, has long been recognized as a key component of transfer RNA (tRNA), where it plays a crucial role in defining RNA structure and stability.[1][2] Recent advancements in high-throughput sequencing and mass spectrometry have unveiled the presence of this compound in a broader range of RNA species than previously appreciated, including ribosomal RNA (rRNA), messenger RNA (mRNA), and small nucleolar RNA (snoRNA).[3][4][5] This discovery has expanded the known reach of the epitranscriptome and opened new avenues for understanding the regulation of gene expression and its implications in human health and disease.

This in-depth technical guide provides a comprehensive overview of the distribution of this compound across various RNA species, details the experimental protocols for its detection and quantification, and explores the functional implications of this unique modification.

Quantitative Distribution of this compound

The abundance of this compound varies significantly across different RNA types and organisms. While tRNA remains the most heavily dihydrouridylated RNA species, the modification is also present, albeit at lower stoichiometries, in other non-coding and coding RNAs. The following tables summarize the current quantitative understanding of this compound distribution.

Table 1: this compound Abundance in Prokaryotic RNA (Escherichia coli)

RNA SpeciesMethodQuantitative MeasurementReference(s)
Unfractionated tRNALC-MS/MS1.79 mole%, corresponding to ~1.4 residues/tRNA molecule[6][7][8]
tRNASer(VGA)LC-MS/MS2.03 residues/tRNA molecule[6][7]
tRNAThr(GGU)LC-MS/MS2.84 residues/tRNA molecule[6][7]
23S rRNALC-MS/MS0.0396 mole%, corresponding to ~1.1 residues/rRNA molecule (specifically at position 2449)[2][6][7][8]
mRNARho-seqNot detected[5]

Table 2: this compound Distribution in Eukaryotic Cytoplasmic RNA

RNA SpeciesOrganism/Cell LineMethodQuantitative Measurement/StoichiometryReference(s)
tRNASaccharomyces cerevisiaeD-seq, Rho-seqPresent at canonical positions (16, 17, 20, 20a, 20b, 47)[3][5]
Human (HepG2, mESCs)CRACIPresent at positions 16, 17, 20, 20a, 20b, and 47. Stoichiometry is often substoichiometric.[9][10]
mRNASaccharomyces cerevisiaeD-seq~130 sites identified, low stoichiometry[11][12]
HumanCRACI, Rho-seqPresent but rare and at very low stoichiometry; 112 sites identified in one study.[4][9]
snoRNASaccharomyces cerevisiaeD-seq48 novel sites identified in 23 different snoRNAs[3]
rRNASaccharomyces cerevisiaeD-seqNo DUS-dependent modification detected at the position orthologous to bacterial D site.[3]

Table 3: this compound in Mitochondrial RNA

RNA SpeciesOrganism/Cell LineMethodQuantitative Measurement/StoichiometryReference(s)
tRNAHuman (HepG2)CRACIDetected at positions 16, 17, and 20. Three sites with >90% stoichiometry and two with <40%.[9]
Arabidopsis thalianaCRACIAbundant modifications at positions 16, 17, 20, and 20a.[9]
MammalsGeneral observationAt least three mammalian mt-tRNAs have D20. Some mt-tRNAs lack the D-loop entirely.[2][13]

Experimental Protocols for this compound Detection and Mapping

The detection and mapping of this compound have been revolutionized by the development of specialized, high-throughput sequencing techniques. These methods typically rely on the chemical properties of this compound, which can be selectively modified to induce signatures detectable by reverse transcription.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Absolute Quantification

LC-MS/MS is the gold standard for the absolute quantification of modified nucleosides in RNA.[8][12]

Methodology:

  • RNA Isolation and Digestion: High-purity RNA is isolated from the sample of interest. The RNA is then enzymatically digested to its constituent nucleosides using a cocktail of nucleases (e.g., nuclease P1) and phosphatases.[6][9]

  • Isotope Dilution: A known amount of a stable isotope-labeled this compound internal standard (e.g., [15N2]this compound) is added to the digested RNA sample.[6][7]

  • Chromatographic Separation: The nucleoside mixture is separated using high-performance liquid chromatography (HPLC), typically with a reverse-phase column.[6][8]

  • Mass Spectrometry Analysis: The eluting nucleosides are ionized and analyzed by a mass spectrometer operating in selected ion monitoring (SIM) mode. The instrument is set to detect the mass-to-charge ratios of both the endogenous and the isotope-labeled this compound.[6][12]

  • Quantification: The amount of this compound in the original sample is determined by comparing the peak area of the endogenous this compound to that of the internal standard.[6][8]

Sequencing-Based Methods for Transcriptome-Wide Mapping

The following diagram illustrates the general workflow for sequencing-based this compound mapping methods.

experimental_workflow General Workflow for Sequencing-Based this compound Mapping cluster_sample_prep Sample Preparation cluster_chemical_treatment Chemical Modification cluster_library_prep Library Preparation cluster_analysis Data Analysis rna_isolation RNA Isolation rna_fragmentation RNA Fragmentation rna_isolation->rna_fragmentation chemical_treatment Chemical Treatment (e.g., NaBH4 reduction) rna_fragmentation->chemical_treatment rt Reverse Transcription chemical_treatment->rt ligation Adapter Ligation rt->ligation pcr PCR Amplification ligation->pcr sequencing High-Throughput Sequencing pcr->sequencing mapping Read Mapping sequencing->mapping peak_calling Signature Identification (RT stop or misincorporation) mapping->peak_calling

General workflow for sequencing-based D mapping.

D-seq identifies this compound sites by detecting reverse transcriptase (RT) stops caused by a chemical derivative of this compound.[3]

Methodology:

  • RNA Preparation: Total RNA is isolated, and the RNA species of interest (e.g., poly(A)+ RNA for mRNA) is enriched. The RNA is then fragmented.

  • Borohydride (B1222165) Reduction: The RNA is treated with sodium borohydride (NaBH4). This reduces this compound to tetrahydrouridine, which serves as a block to reverse transcriptase.[3]

  • Library Preparation and Sequencing: A sequencing library is prepared from the chemically treated RNA. During the reverse transcription step, the polymerase stalls one nucleotide 3' to the modified base.[3] The resulting cDNA fragments are sequenced.

  • Data Analysis: Sequencing reads are mapped to a reference transcriptome. This compound sites are identified as positions with a significant pileup of read ends in the treated sample compared to a control (e.g., RNA from a DUS knockout organism).[3]

CRACI is a quantitative method that identifies this compound sites through misincorporation signatures rather than RT stops.[9]

Methodology:

  • Chemical Reduction: Similar to D-seq, RNA is treated with a reducing agent (e.g., KBH4) to convert this compound to its reduced form.[9]

  • Reverse Transcription with Misincorporation: Reverse transcription is performed under conditions that promote nucleotide misincorporation (specifically, cytosine incorporation) opposite the reduced this compound.[9][14]

  • Sequencing and Data Analysis: The resulting cDNA is sequenced, and this compound sites are identified as positions with a high T-to-C mutation rate in the sequencing data. The frequency of misincorporation can be used to estimate the stoichiometry of the modification.[9]

Rho-seq utilizes the covalent attachment of a bulky molecule (rhodamine) to this compound to induce a strong RT stop.[5][15]

Methodology:

  • Two-Step Chemical Labeling: RNA is first treated with sodium borohydride, followed by the addition of rhodamine, which covalently attaches to the reduced this compound.[2][5]

  • Library Preparation and Sequencing: The bulky rhodamine adduct efficiently stalls reverse transcriptase. Sequencing libraries are then prepared and sequenced.

  • Data Analysis: this compound sites are identified by comparing the RT stop signals between the rhodamine-treated sample and a mock-treated control.[5]

AlkAniline-Seq is a method that can detect several RNA modifications, including this compound, based on the chemical lability of the glycosidic bond.[16]

Methodology:

  • Alkaline Hydrolysis and Aniline (B41778) Cleavage: RNA is subjected to alkaline hydrolysis, which leads to the opening of the this compound ring. Subsequent treatment with aniline results in cleavage of the RNA backbone at the site of the modified nucleoside, leaving a 5'-phosphate on the downstream fragment.[16]

  • Selective Ligation and Library Preparation: A sequencing adapter is specifically ligated to the newly generated 5'-phosphate. This creates a library enriched for fragments starting at the position immediately following the modification.[16]

  • Sequencing and Data Analysis: The library is sequenced, and the 5' ends of the reads are mapped to identify the locations of the modifications.

This compound Synthases (DUS) and their Mechanism

This compound is synthesized post-transcriptionally by a conserved family of enzymes called this compound synthases (DUS). These enzymes utilize a flavin cofactor and NADPH to catalyze the reduction of uridine (B1682114).[2]

dus_mechanism Enzymatic Mechanism of this compound Synthases (DUS) cluster_nadph_reduction Reductive Half-Reaction cluster_rna_modification Oxidative Half-Reaction nadph_binding 1. NADPH binds to DUS-FMN hydride_transfer 2. Hydride transfer from NADPH to FMN nadph_binding->hydride_transfer nadp_release 3. NADP+ dissociates, leaving DUS-FMNH- hydride_transfer->nadp_release rna_binding 4. Uridine-containing RNA binds nadp_release->rna_binding reduction 5. Uridine is reduced to this compound rna_binding->reduction rna_release 6. This compound-containing RNA is released reduction->rna_release

Simplified enzymatic mechanism of DUS enzymes.

Different DUS enzymes exhibit specificity for particular uridine residues within various RNA substrates. In eukaryotes, there are typically four DUS enzymes with distinct targets in tRNA.

Functional Implications of this compound

The primary function of this compound stems from its unique structural properties. The saturation of the C5-C6 double bond in the uracil (B121893) ring disrupts its planarity and aromaticity, leading to increased conformational flexibility of the RNA backbone.[2] This can have significant downstream effects on RNA metabolism.

Impact on RNA Splicing

This compound has been shown to influence pre-mRNA splicing. For example, in the case of the yeast ribosomal protein gene RPL30, a this compound modification in an intron is necessary for proper splicing. In the absence of DUS enzymes, the intron is retained, suggesting that the structural flexibility introduced by this compound is required for the formation of the correct RNA secondary structure for splicing.[11][12]

splicing_regulation Functional Consequence of this compound on Pre-mRNA Splicing (RPL30) cluster_wild_type Wild-Type cluster_dus_ko DUS Knockout wt_premRNA RPL30 pre-mRNA wt_d_modification This compound Modification wt_premRNA->wt_d_modification wt_dus DUS Enzyme wt_dus->wt_d_modification wt_splicing Correct Splicing wt_d_modification->wt_splicing wt_mrna Mature RPL30 mRNA wt_splicing->wt_mrna ko_premRNA RPL30 pre-mRNA ko_no_d No this compound Modification ko_premRNA->ko_no_d ko_splicing Splicing Inhibition ko_no_d->ko_splicing ko_intron_retention Intron Retention ko_splicing->ko_intron_retention

This compound's role in RPL30 pre-mRNA splicing.
Influence on Translation

The impact of this compound on translation appears to be context-dependent. Some studies have shown that the presence of this compound in certain mRNAs can suppress their translation.[4][11] Conversely, other studies have found no significant impact on translation in in vitro assays.[11][12] This suggests that the effect of this compound on translation may be specific to certain transcripts or cellular conditions.

Conclusion and Future Perspectives

The field of epitranscriptomics is rapidly evolving, and the study of this compound is a prime example of how our understanding of RNA modifications is expanding beyond the classical non-coding RNAs. The development of sensitive and quantitative methods for mapping this compound has been instrumental in revealing its widespread, albeit often substoichiometric, presence in the transcriptome.

For researchers and professionals in drug development, the growing link between DUS enzymes, this compound levels, and diseases such as cancer presents new opportunities for therapeutic intervention.[2][17] Future research will likely focus on elucidating the precise molecular mechanisms by which this compound regulates gene expression, identifying the full complement of dihydrouridylated RNAs and their "reader" proteins, and exploring the potential of targeting DUS enzymes for therapeutic benefit. The continued development of advanced analytical techniques will be crucial for unraveling the complexities of this ancient and functionally diverse RNA modification.

References

The Pivotal Role of Dihydrouridine in the D-loop of tRNA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Transfer RNA (tRNA) molecules are central to the process of protein synthesis, acting as adaptor molecules that translate the genetic code into the amino acid sequence of proteins. Their function is critically dependent on their precise three-dimensional structure, which is fine-tuned by a plethora of post-transcriptional modifications. Among the most common of these is dihydrouridine (D), a modified nucleoside that gives its name to the D-loop, a conserved structural feature of most tRNAs. This technical guide provides an in-depth exploration of the multifaceted role of this compound in the D-loop of tRNA. We delve into the biosynthesis of this compound, its profound impact on tRNA structure, stability, and flexibility, and its crucial function in the recognition by aminoacyl-tRNA synthetases. Furthermore, this guide presents detailed experimental protocols for the analysis of this compound and summarizes key quantitative data. Finally, we explore the implications of this compound in cellular processes and its emerging role in human diseases, including cancer, offering a comprehensive resource for researchers and professionals in the field of molecular biology and drug development.

Introduction

Transfer RNA (tRNA) is a non-coding RNA molecule that serves as a physical link between the nucleotide sequence of messenger RNA (mRNA) and the amino acid sequence of proteins during translation. The canonical cloverleaf secondary structure of tRNA folds into a compact L-shaped tertiary structure, which is essential for its function. This intricate folding is stabilized by a variety of post-transcriptional modifications, with over 100 different modifications identified to date.

One of the most abundant and highly conserved modifications is this compound (D), a saturated derivative of uridine (B1682114).[1][2] this compound is predominantly found in a specific region of the tRNA molecule known as the D-loop, a feature so named because of the high prevalence of this modified nucleoside.[3] The D-loop, typically composed of 7 to 11 nucleotides, plays a critical role in the overall architecture and function of tRNA.[4] This guide will provide a detailed technical overview of the synthesis, structural implications, and functional significance of this compound within the D-loop of tRNA.

Biosynthesis of this compound

This compound is synthesized post-transcriptionally by the reduction of the C5-C6 double bond of uridine residues within the pre-tRNA molecule.[2] This reaction is catalyzed by a family of flavin-dependent enzymes known as this compound synthases (DUSs).[3][5] These enzymes utilize NADPH or NADH as a source of reducing equivalents.[3]

In prokaryotes such as Escherichia coli, there are three main DUS enzymes (DusA, DusB, and DusC), each with specificity for different uridine positions within the D-loop and other regions of the tRNA.[6][7] Eukaryotes, including yeast and humans, possess four distinct DUS families (DUS1, DUS2, DUS3, and DUS4) with non-overlapping specificities for various uridine sites.[3][6] For instance, in Saccharomyces cerevisiae, Dus1p modifies uridines at positions 16 and 17, while Dus2p is responsible for the modification at position 20.[3]

The catalytic mechanism of DUS enzymes involves the transfer of a hydride from a reduced flavin mononucleotide (FMN) cofactor to the C6 of the target uridine, followed by protonation at C5.[5] The crystal structure of Thermus thermophilus Dus in complex with tRNA has revealed that the enzyme extensively interacts with the D-arm and recognizes the elbow region of the tRNA, pulling the target uridine into the catalytic center for reduction.[5] Interestingly, DUS enzymes often preferentially recognize tRNAs that already contain other modifications, suggesting a specific order in the tRNA maturation process.[5]

Structural Impact of this compound on tRNA

The presence of this compound in the D-loop has profound consequences for the local and global structure of the tRNA molecule. Unlike the planar structure of uridine, the saturation of the C5-C6 bond in this compound results in a non-planar, puckered conformation of the pyrimidine (B1678525) ring.[8] This unique structural feature disrupts the base-stacking interactions that are crucial for the stability of helical RNA regions.

The primary structural consequences of this compound are:

  • Increased Flexibility: The non-planar nature of the this compound base and its preference for a C2'-endo sugar pucker introduce significant conformational flexibility into the D-loop and the surrounding RNA backbone.[1][8] This flexibility is thought to be crucial for the proper folding of the tRNA into its L-shaped tertiary structure and for its dynamic interactions with other components of the translational machinery.

  • Destabilization of Helical Structures: this compound-adenosine base pairs are less stable than canonical uridine-adenosine pairs, which contributes to the loop-like character of the D-loop.

  • Influence on Tertiary Interactions: The D-loop participates in crucial tertiary interactions with the T-loop, which are essential for stabilizing the overall L-shaped fold of the tRNA. The flexibility imparted by this compound is believed to facilitate the formation of these long-range interactions.

Functional Roles of this compound in the D-loop

The structural alterations induced by this compound directly translate into critical functional roles for this modified nucleoside in tRNA biology.

tRNA Stability and Folding

While this compound introduces local flexibility, it paradoxically contributes to the overall thermal stability of the tRNA molecule. For instance, the absence of this compound at position 20a in E. coli tRNASer has been shown to lower the melting temperature (Tm) of the tRNA, indicating that this modification helps to stabilize the folded structure.[1][9][10] This stabilizing effect is likely due to the facilitation of crucial tertiary interactions within the tRNA core.

Recognition by Aminoacyl-tRNA Synthetases
Adaptation to Environmental Stress

The levels of this compound in tRNA have been observed to change in response to environmental conditions. For example, psychrophilic (cold-adapted) organisms tend to have a higher content of this compound in their tRNAs compared to mesophilic and thermophilic organisms.[8] This suggests that the increased flexibility provided by this compound may be an adaptive mechanism to maintain tRNA function at low temperatures. Conversely, under conditions of oxidative stress, the levels of certain this compound modifications can be reduced.[9][12]

This compound in Disease

Given its fundamental role in tRNA function and, consequently, protein synthesis, it is not surprising that alterations in this compound levels are associated with human diseases. Increased levels of this compound and overexpression of DUS enzymes have been observed in various types of cancer, including lung, liver, and kidney cancer.[2][13] This suggests that cancer cells may co-opt the functions of this compound to support their high proliferative rates and adapt to the stressful tumor microenvironment. The precise mechanisms by which this compound contributes to carcinogenesis are an active area of research and may involve the selective translation of oncogenic proteins.

Data Presentation

Table 1: this compound Content in Various RNA Species
RNA SpeciesOrganismThis compound Content (residues/molecule)Reference
tRNASer(VGA)E. coli2.03[14]
tRNAThr(GGU)E. coli2.84[14]
Unfractionated tRNAE. coli1.4[14]
23S rRNAE. coli1.1[14]
Bulk tRNA (Wild-type)E. coli~1.5[7]
Bulk tRNA (ΔdusA)E. coli0.6[7]
Bulk tRNA (ΔdusB)E. coli0.9[7]
Bulk tRNA (ΔdusC)E. coli1.3[7]
Table 2: Effect of this compound on tRNA Melting Temperature (Tm)
tRNA SpeciesModification StatusObservationReference
E. coli tRNASerLack of this compound at position 20aLowered melting temperature[1][9][10]

Experimental Protocols

Isolation of Total tRNA from Yeast (Saccharomyces cerevisiae)

This protocol provides a streamlined method for the purification of total tRNA from yeast cells.

Materials:

Procedure:

  • Harvest yeast cells by centrifugation at 1,000 x g for 3 minutes.

  • Wash the cell pellet with 0.9% NaCl.

  • Resuspend the cells in water-saturated phenol and vortex vigorously.

  • Add chloroform, vortex, and centrifuge to separate the phases.

  • Collect the aqueous phase and perform a second phenol extraction.

  • Precipitate the RNA from the aqueous phase with 2.5 volumes of ethanol overnight at -20°C.

  • Pellet the RNA by centrifugation, wash with 70% ethanol, and dissolve the pellet in DE52 binding buffer.

  • Prepare a DE52 cellulose column and load the RNA sample.

  • Wash the column with DE52 binding buffer.

  • Elute the tRNA with tRNA elution buffer.

  • Precipitate the eluted tRNA with isopropanol.

  • Pellet the tRNA by centrifugation, wash with 70% ethanol, air dry, and dissolve in nuclease-free water.[11]

Analysis of this compound by HPLC-Coupled Mass Spectrometry (LC-MS)

This protocol outlines the general steps for the quantitative analysis of modified nucleosides, including this compound, from purified tRNA.

Materials:

  • Purified tRNA

  • Nuclease P1

  • Bacterial alkaline phosphatase

  • LC-MS system with a C18 reversed-phase column

  • Mobile phases (e.g., 0.1% formic acid in water and 0.1% formic acid in acetonitrile)

Procedure:

  • tRNA Hydrolysis: Digest the purified tRNA to individual nucleosides using nuclease P1 and bacterial alkaline phosphatase.

  • HPLC Separation: Separate the resulting nucleosides using reversed-phase HPLC. This compound, being more hydrophilic than uridine, will have a shorter retention time.[12]

  • Mass Spectrometry Analysis: Detect and quantify the nucleosides using a mass spectrometer operating in dynamic multiple reaction monitoring (MRM) mode. The quantification is based on the characteristic parent ion-to-fragment ion transitions for each nucleoside.[15]

Chemical Probing of tRNA Structure with Dimethyl Sulfate (B86663) (DMS)

DMS is a chemical probe that methylates the Watson-Crick face of unpaired adenosine (B11128) and cytosine residues, providing information about RNA secondary and tertiary structure.

Materials:

  • Purified tRNA

  • DMS buffer (e.g., 50 mM sodium cacodylate, pH 7.5, 100 mM KCl, 5 mM MgCl2)

  • Dimethyl sulfate (DMS)

  • Ethanol

  • Reverse transcriptase and corresponding buffer

  • Fluorescently labeled primer

  • Polyacrylamide gel electrophoresis (PAGE) apparatus

Procedure:

  • RNA Refolding: Refold the tRNA in DMS buffer to allow it to adopt its native structure.

  • DMS Modification: Treat the refolded tRNA with DMS for a short period to achieve partial methylation. A control reaction without DMS should be run in parallel.

  • Reaction Quenching and RNA Precipitation: Stop the reaction and precipitate the modified RNA with ethanol.

  • Primer Extension: Use a fluorescently labeled primer complementary to a region of the tRNA to perform reverse transcription. Reverse transcriptase will stall one nucleotide before a DMS-modified base.

  • Gel Electrophoresis: Separate the cDNA products on a denaturing polyacrylamide gel.

  • Data Analysis: Visualize the gel using a fluorescence scanner. The positions of reverse transcription stops indicate the locations of unpaired adenosines and cytosines in the original tRNA structure.[7]

Visualizations

Catalytic Cycle of this compound Synthase

DUS_Catalytic_Cycle E Dus (FMN) E_NADPH Dus (FMN) + NADPH E->E_NADPH NADPH binds E_FMNH_NADP Dus (FMNH-) + NADP+ E_NADPH->E_FMNH_NADP Hydride transfer E_FMNH Dus (FMNH-) E_FMNH_NADP->E_FMNH NADP+ dissociates E_FMNH_tRNA Dus (FMNH-) • tRNA(U) E_FMNH->E_FMNH_tRNA tRNA(U) binds E_FMN_tRNA_D Dus (FMN) • tRNA(D) E_FMNH_tRNA->E_FMN_tRNA_D Uridine reduction E_FMN_tRNA_D->E tRNA(D) dissociates tRNA_D tRNA(D) E_FMN_tRNA_D->tRNA_D D_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cell_culture Cell Culture / Tissue total_rna Total RNA Extraction cell_culture->total_rna trna_iso tRNA Isolation total_rna->trna_iso hydrolysis Enzymatic Hydrolysis to Nucleosides trna_iso->hydrolysis lcms LC-MS/MS Analysis hydrolysis->lcms data_analysis Data Analysis & Quantification lcms->data_analysis D_Role_Logic DUS This compound Synthase (DUS) D_in_tRNA This compound (D) in tRNA DUS->D_in_tRNA U_in_tRNA Uridine in pre-tRNA U_in_tRNA->D_in_tRNA Catalyzed by DUS Flexibility Increased Conformational Flexibility D_in_tRNA->Flexibility Stability Enhanced tRNA Stability D_in_tRNA->Stability Recognition aaRS Recognition Flexibility->Recognition Stability->Recognition Translation Accurate & Efficient Translation Recognition->Translation

References

An In-depth Technical Guide to the Cellular Localization of Dihydrouridine Modification

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dihydrouridine (D), one of the most ancient and conserved post-transcriptional RNA modifications, is found across all domains of life.[1][2][3] It is formed by the enzymatic reduction of the C5-C6 double bond of uridine, a reaction catalyzed by a family of flavin-dependent enzymes known as this compound synthases (DUS).[1][4][5] This modification is unique as it introduces a non-planar, non-aromatic base into the RNA chain, which disrupts standard base stacking and increases the conformational flexibility of the RNA backbone.[1][4][6][7] While traditionally known as a hallmark of transfer RNA (tRNA), recent advancements in high-throughput sequencing have revealed a much broader distribution of this compound across the transcriptome, including messenger RNA (mRNA), ribosomal RNA (rRNA), and small nucleolar RNA (snoRNA).[6][8][9][10] Understanding the precise cellular localization of this compound is critical for elucidating its diverse roles in RNA metabolism, gene expression, and human disease.[11][12] This guide provides a comprehensive overview of the subcellular distribution of this compound, the enzymes responsible for its placement, and the experimental methodologies used for its detection, tailored for researchers and drug development professionals.

Cellular and Sub-RNA Localization of this compound

The distribution of this compound is not uniform; its presence and specific location on different RNA molecules are tightly regulated within distinct cellular compartments.

Transfer RNA (tRNA)

tRNAs are the most heavily dihydrouridylated RNA species.[1][4] The modification is predominantly found in the cytoplasm and mitochondria.

  • Cytoplasmic tRNA : In eukaryotes, nearly all cytoplasmic tRNAs contain at least one this compound residue, with the notable exception of tRNA-selenocysteine.[1][4] These modifications are primarily located in the "D-loop," a region named after this modification, which plays a pivotal role in establishing the correct L-shaped tertiary structure of the tRNA molecule.[1][4] Human cytoplasmic tRNAs are known to contain this compound at positions 16 and 17 (D16/D17).[5][13]

  • Mitochondrial tRNA (mt-tRNA) : this compound is also present in mitochondrial tRNAs.[1][4] At least three mammalian mt-tRNAs are known to be dihydrouridylated at position 20 (D20), and the corresponding DUS enzyme has been shown to localize to the mitochondria.[1][4]

Messenger RNA (mRNA)

The discovery of this compound in mRNA has significantly expanded our understanding of the epitranscriptome.[8][12][14] Dihydrouridylation of mRNA occurs in both the nucleus and the cytoplasm and has been implicated in regulating splicing, translation, and meiotic chromosome segregation.[6][8][15]

  • Nuclear and Cytoplasmic Presence : DUS enzymes can be cross-linked to mRNA transcripts, indicating that the modification can occur on these molecules.[8][14]

  • Location within mRNA : In yeast and human cells, this compound sites have been identified in the 5' and 3' untranslated regions (UTRs) as well as within the coding sequences (CDS).[8][14] These sites are often found in the loop regions of stem-loop structures.[6][8] For instance, studies in yeast have identified approximately 130 distinct this compound sites in mRNA.[6][9] In human cells, 112 mRNA sites were identified, including in the tubulin mRNA, suggesting an evolutionarily conserved function.[9][15]

Ribosomal RNA (rRNA)

This compound modifications have also been identified in rRNA, placing them at the heart of the translation machinery.

  • Prokaryotic rRNA : In bacteria like E. coli, a unique this compound modification is found at position 2449 of the 23S rRNA.[1][4][16] This residue is located in the highly conserved central loop of domain V, which is part of the peptidyl transferase center (PTC), a critical site for protein synthesis.[1][4][16]

  • Eukaryotic rRNA : The landscape of this compound in eukaryotic rRNA is less characterized but is an active area of investigation.

Small Nucleolar RNA (snoRNA)

High-throughput mapping techniques have also uncovered novel this compound sites in other non-coding RNAs. Using D-seq, researchers identified 48 new this compound sites in 23 different snoRNAs in yeast.[6]

This compound Synthases (DUS): The Writers and Their Localization

The synthesis of this compound is catalyzed by the DUS family of enzymes. These are flavoenzymes that use NADPH as a reductant source to reduce uridine.[5] The subcellular localization of DUS enzymes dictates where this compound modifications can be installed. In mammalian cells, there are four characterized homologs: DUS1L, DUS2L, DUS3L, and DUS4L.[17]

Table 1: Cellular Localization and Substrate Specificity of Human this compound Synthases (DUS)

Enzyme Subcellular Localization Target RNA Target Position(s)
DUS1L Cytoplasm, Nucleus Cytoplasmic tRNA 16, 17
DUS2L Cytoplasm, Mitochondria Cytoplasmic & Mitochondrial tRNA 20
DUS3L Cytoplasm tRNA, mRNA 47 (in tRNA)

| DUS4L | Not fully characterized | tRNA | 20a |

Data compiled from sources.[1][4][5][13][17]

The dual localization of enzymes like DUS2L in both the cytoplasm and mitochondria highlights the complex regulation required to modify tRNAs in different cellular compartments.[1][4] Some DUS family members may be targeted to the mitochondria and nucleus, suggesting intricate mechanisms for their transport and function in these organelles.[18][19]

DUS_Reaction General Enzymatic Reaction of this compound Formation cluster_reactants Inputs cluster_products Outputs Uridine Uridine on RNA DUS This compound Synthase (DUS) (with FMN cofactor) Uridine->DUS Substrate NADPH NADPH NADPH->DUS Reductant DHU This compound on RNA NADP NADP+ DUS->DHU Product DUS->NADP Byproduct

General reaction catalyzed by this compound Synthase (DUS) enzymes.

Quantitative Landscape of this compound

Recent technological advances have enabled the quantification of this compound stoichiometry at single-nucleotide resolution. The Chemical Reduction Assisted Cytosine Incorporation sequencing (CRACI-seq) method, for example, has provided the first quantitative atlas of the this compound profile in human cells.

Table 2: Quantitative Stoichiometry of this compound at Specific Cytoplasmic tRNA Sites in Human HepG2 Cells

tRNA Species Position Modification Stoichiometry (%)
tRNA-Ile-UAU D20 High
tRNA-Ala-CGC D17 High
tRNA-Arg-UCU D16, D17, D20b Variable
tRNA-Gly-CCC D16, D17, D20 Variable

| tRNA-Val-CAC | D16, D17, D20, D20a | Variable |

This table presents a summary of findings from CRACI-seq, indicating that while some tRNAs have single, highly modified D-sites, others contain multiple sites with varying levels of modification.[17]

Experimental Protocols for Mapping this compound

Several key high-throughput sequencing methods have been developed to map this compound transcriptome-wide. These methods exploit the unique chemical properties of this compound.

D-Seq (this compound Sequencing)

D-Seq relies on the chemical reduction of this compound to tetrahydrouridine (B1681287), which subsequently blocks reverse transcriptase (RT). The resulting RT stops are mapped by sequencing.[6][8][20]

Detailed Protocol:

  • RNA Isolation & Fragmentation : Isolate total RNA or poly(A)+ RNA from wild-type (WT) and DUS knockout (KO) cells (control). Fragment RNA to the desired size (e.g., ~50-100 nt).

  • Borohydride (B1222165) Reduction :

    • Prepare a fresh solution of 100 mg/mL sodium borohydride (NaBH₄) in 10mM KOH.[20]

    • To the fragmented RNA, add the NaBH₄ solution and Tris-HCl pH 7.5.[20]

    • Incubate at 0°C for 1 hour.[20]

    • Neutralize the reaction with acetic acid and precipitate the RNA.[20]

  • Reverse Transcription :

    • Perform reverse transcription using a primer and a reverse transcriptase like SuperScript III.[20] The reduction of this compound to tetrahydrouridine causes the RT enzyme to stall and terminate 1 nucleotide 3' to the modification site.[8][10]

  • Library Preparation :

    • Size-select the truncated cDNA fragments to enrich for RT stops.

    • Ligate sequencing adapters to the cDNA.

    • Perform PCR amplification to generate the final sequencing library.

  • Sequencing & Data Analysis :

    • Perform high-throughput sequencing.

    • Map the 3' ends of the sequencing reads to the transcriptome.

    • Identify D-sites by finding "pileups" of read ends that are present in the WT sample but absent or significantly reduced in the DUS KO sample.[6][8]

DSeq_Workflow D-Seq Experimental Workflow rna 1. RNA Isolation (WT and DUS KO) reduce 2. NaBH4 Reduction (D → Tetrahydrouridine) rna->reduce rt 3. Reverse Transcription (Causes RT stop at D site) reduce->rt lib 4. cDNA Library Preparation rt->lib seq 5. High-Throughput Sequencing lib->seq analysis 6. Data Analysis (Map 3' ends, compare WT vs KO) seq->analysis

Workflow for transcriptome-wide mapping of this compound using D-Seq.
Rho-Seq (Rhodamine Sequencing)

Rho-seq is another method that uses chemical labeling to induce an RT stop at the site of modification.[2][15]

Detailed Protocol:

  • RNA Isolation : Isolate total RNA from the sample of interest.

  • Chemical Labeling : Treat the RNA with a rhodamine-based chemical probe that specifically reacts with this compound. This labeling adds a bulky adduct to the RNA.

  • Reverse Transcription : Perform reverse transcription. The rhodamine adduct on the this compound base physically blocks the reverse transcriptase, causing it to terminate.

  • Library Preparation and Sequencing : Prepare sequencing libraries from the resulting truncated cDNAs, similar to the D-Seq protocol.

  • Data Analysis : Map the RT stop sites to identify the locations of this compound modifications.[16]

RhoSeq_Workflow Rho-Seq Experimental Workflow rna 1. RNA Isolation label 2. Rhodamine Labeling (Chemical adduct on D) rna->label rt 3. Reverse Transcription (RT stop at bulky adduct) label->rt lib 4. Library Preparation rt->lib seq 5. Sequencing & Analysis (Map RT stop sites) lib->seq

Workflow for transcriptome-wide mapping of this compound using Rho-Seq.
CRACI-Seq (Chemical Reduction Assisted Cytosine Incorporation Sequencing)

CRACI-seq is a highly sensitive and quantitative method that introduces a specific mutation signature at D-sites instead of an RT stop, allowing for readout even in long transcripts.[5][17]

Detailed Protocol:

  • RNA Isolation : Isolate RNA from cells.

  • Chemical Reduction : Similar to D-Seq, treat RNA with a reducing agent to modify the this compound base.

  • Reverse Transcription with Mutagenic Polymerase : Perform reverse transcription using a specific polymerase that misincorporates a cytosine (C) opposite the reduced this compound base. This results in a T-to-C mutation in the cDNA.

  • Library Preparation and Sequencing : Prepare standard sequencing libraries from the full-length cDNA.

  • Data Analysis : After sequencing, align reads to the reference transcriptome and identify positions with a high frequency of T-to-C mutations. The ratio of T-to-C mutations can be used to quantify the stoichiometry of the this compound modification at each site.[17]

CRACISeq_Workflow CRACI-Seq Experimental Workflow rna 1. RNA Isolation reduce 2. Chemical Reduction of D rna->reduce rt 3. Mutagenic Reverse Transcription (Reduced D causes T→C mutation) reduce->rt lib 4. Library Preparation rt->lib seq 5. Sequencing & Analysis (Identify T→C mutations) lib->seq D_Function_Pathway Functional Consequences of Dihydrouridylation cluster_outcomes Cellular Processes DUS DUS Enzymes (Cytoplasm, Mitochondria, Nucleus) D_mod This compound (D) Modification DUS->D_mod RNA_struct Altered RNA Structure (Increased Flexibility) D_mod->RNA_struct Splicing mRNA Splicing RNA_struct->Splicing Translation Translation Regulation RNA_struct->Translation Stability RNA Stability RNA_struct->Stability Disease Disease Pathogenesis (e.g., Cancer) Splicing->Disease Translation->Disease Stability->Disease

References

The Impact of Dihydrouridine on RNA-Protein Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrouridine (D), a ubiquitous post-transcriptional RNA modification, is emerging as a critical regulator of RNA-protein interactions, influencing a spectrum of cellular processes from translation to splicing. This technical guide provides an in-depth exploration of the biochemical and structural consequences of this compound incorporation into RNA and its subsequent impact on the binding of proteins. We delve into the enzymatic machinery responsible for this compound synthesis, detail experimental methodologies for studying its effects on RNA-protein interactions, and present quantitative data where available. This document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to investigate the role of this compound in their specific areas of interest.

Introduction to this compound

This compound is a modified form of the canonical ribonucleoside uridine (B1682114), characterized by the reduction of the double bond between carbons 5 and 6 of the uracil (B121893) base.[1] This seemingly subtle alteration results in a non-planar, non-aromatic ring structure, a feature unique among RNA modifications.[1] Initially identified and extensively studied in transfer RNA (tRNA), where it is a prevalent modification within the D-loop, this compound has since been detected in other RNA species, including messenger RNA (mRNA), ribosomal RNA (rRNA), and small nucleolar RNAs (snoRNAs).[2][3] The presence of this compound is not merely decorative; it imparts significant conformational flexibility to the RNA backbone, thereby influencing its structure and, consequently, its interactions with proteins.[4][5]

Biochemical and Structural Impact of this compound on RNA

The saturation of the C5-C6 double bond in the uracil ring of this compound has profound consequences for RNA structure. The primary effects are:

  • Increased Conformational Flexibility: this compound destabilizes the C3'-endo sugar pucker conformation, which is characteristic of A-form helical structures in RNA.[4] Instead, it favors the more flexible C2'-endo conformation.[4] This increased flexibility can be crucial in dynamic regions of RNA molecules, such as loops, allowing for complex tertiary interactions.[6][7]

  • Disruption of Base Stacking: The non-planar nature of the dihydrouracil (B119008) ring hinders its ability to participate in the stabilizing base-stacking interactions that are fundamental to RNA secondary and tertiary structure.[2]

  • Altered Base Pairing: While this compound can still form base pairs with adenosine, these interactions are less stable than canonical U-A base pairs due to the altered geometry of the dihydrouracil ring.[2]

These structural perturbations collectively suggest that this compound can act as a "structure-breaker," introducing localized flexibility into RNA molecules. This property is thought to be a key mechanism by which it modulates RNA-protein interactions.

The Enzymology of this compound Synthesis: this compound Synthases (DUS)

The enzymatic conversion of uridine to this compound is catalyzed by a conserved family of enzymes known as this compound synthases (DUSs). These enzymes are flavin-dependent and utilize NADPH as a hydride source to reduce the uridine base.[1][8] In eukaryotes, there are four main families of DUS enzymes (DUS1-4), each with specificities for different uridine residues in various RNA substrates.[9]

The catalytic mechanism of DUS enzymes involves two half-reactions. First, the enzyme-bound flavin mononucleotide (FMN) is reduced by NADPH. The reduced flavin then transfers a hydride to the C6 of the target uridine, followed by protonation at C5, to yield this compound.[10] The recognition of the target uridine is highly specific and involves interactions between the DUS enzyme and the unique structural features of the substrate RNA, often requiring the presence of other post-transcriptional modifications for efficient catalysis.[11][12]

Quantitative Impact of this compound on RNA-Protein Interactions

While the structural effects of this compound strongly imply a role in modulating RNA-protein interactions, direct quantitative data on this impact is still emerging. The increased flexibility and altered conformation of this compound-containing RNA can either enhance or diminish protein binding, depending on the specific protein and its RNA recognition motif. It has been proposed that the C2'-endo conformation favored by this compound is preferentially recognized by certain RNA recognition motifs (RRMs), potentially enforcing the binding of a large repertoire of RNA-binding proteins.[7]

Table 1: Quantitative Data on this compound's Impact on RNA Conformation

ParameterUnmodified Uridine (Up)This compound (Dp)Fold ChangeReference
Equilibrium Constant (Keq = [C2'-endo]/[C3'-endo]) at 25°C 0.852.082.45[4]
Fractional Population of C2'-endo at 25°C 46%68%1.48[4]
Enthalpy Difference (ΔH) for C2'-endo stabilization (kcal/mol) -1.5-[6]

This table summarizes the energetic and conformational changes induced by the reduction of uridine to this compound at the monophosphate level, highlighting the significant shift towards the more flexible C2'-endo conformation.

Experimental Protocols for Studying this compound-Protein Interactions

Investigating the influence of this compound on RNA-protein interactions requires a combination of techniques to prepare modified RNA substrates and to quantitatively assess protein binding.

Synthesis of this compound-Modified RNA

a) In Vitro Transcription:

This method allows for the enzymatic synthesis of RNA containing modified nucleotides.

  • Principle: Bacteriophage RNA polymerases (e.g., T7, T3, SP6) can incorporate modified nucleoside triphosphates (NTPs) during transcription. This compound triphosphate (DUTP) can be used in place of or in combination with uridine triphosphate (UTP).

  • Protocol Outline:

    • Template Preparation: A DNA template containing the promoter for the desired RNA polymerase (e.g., T7 promoter) followed by the sequence of interest is required. This can be a linearized plasmid or a PCR product.

    • Transcription Reaction Setup:

      • Combine the DNA template, transcription buffer, RNase inhibitor, and the four NTPs (ATP, CTP, GTP, and a defined ratio of UTP and DUTP). The ratio will determine the stoichiometry of this compound incorporation.

      • Initiate the reaction by adding the RNA polymerase.

    • Incubation: Incubate the reaction at 37°C for 2-4 hours.

    • DNase Treatment: Remove the DNA template by adding DNase I and incubating for a further 15-30 minutes.

    • RNA Purification: Purify the transcribed RNA using standard methods such as phenol:chloroform extraction followed by ethanol (B145695) precipitation, or using commercially available RNA purification kits.

    • Quality Control: Assess the integrity and purity of the RNA by denaturing polyacrylamide gel electrophoresis (PAGE).

b) Chemical Synthesis using Phosphoramidites:

For precise site-specific incorporation of this compound, chemical synthesis is the method of choice.

  • Principle: Solid-phase phosphoramidite (B1245037) chemistry allows for the stepwise synthesis of an RNA oligonucleotide with a defined sequence. A this compound phosphoramidite is used at the desired position in the sequence.[4]

  • Protocol Outline:

    • Phosphoramidite Preparation: Obtain or synthesize the this compound phosphoramidite building block.

    • Automated Synthesis: Utilize an automated DNA/RNA synthesizer. The synthesis cycle involves deprotection, coupling of the next phosphoramidite, capping of unreacted hydroxyl groups, and oxidation of the phosphite (B83602) triester linkage.

    • Cleavage and Deprotection: Cleave the synthesized oligonucleotide from the solid support and remove the protecting groups using appropriate chemical treatments.

    • Purification: Purify the full-length RNA oligonucleotide using high-performance liquid chromatography (HPLC) or PAGE.

    • Verification: Confirm the identity and purity of the synthesized RNA by mass spectrometry.

Quantitative Analysis of RNA-Protein Interactions

a) Electrophoretic Mobility Shift Assay (EMSA):

EMSA is a widely used technique to study RNA-protein interactions in vitro.

  • Principle: This assay is based on the difference in the electrophoretic mobility of a free RNA probe compared to an RNA-protein complex. The larger complex migrates more slowly through a non-denaturing polyacrylamide gel.

  • Protocol Outline:

    • Probe Labeling: Label the this compound-containing and unmodified control RNA probes with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin, fluorescent dye).

    • Binding Reactions:

      • Incubate a fixed amount of the labeled RNA probe with increasing concentrations of the protein of interest in a suitable binding buffer.

      • Include a non-specific competitor RNA (e.g., yeast tRNA) to minimize non-specific binding.

    • Electrophoresis: Separate the binding reactions on a native polyacrylamide gel.

    • Detection: Visualize the bands by autoradiography (for radioactive probes) or chemiluminescence/fluorescence imaging (for non-radioactive probes).

    • Quantification and Kd Determination: Quantify the intensity of the free and bound RNA bands. The dissociation constant (Kd) can be calculated by plotting the fraction of bound RNA against the protein concentration and fitting the data to a binding isotherm.[5][13][14]

b) Surface Plasmon Resonance (SPR):

SPR is a label-free technique that allows for the real-time analysis of binding kinetics and affinity.

  • Principle: One binding partner (e.g., a biotinylated RNA) is immobilized on a sensor chip. The other partner (the protein) is flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

  • Protocol Outline:

    • RNA Immobilization: Immobilize a biotinylated version of the this compound-containing or unmodified control RNA onto a streptavidin-coated sensor chip.

    • Analyte Injection: Inject a series of concentrations of the purified protein over the sensor surface.

    • Data Acquisition: Monitor the association and dissociation phases in real-time to generate sensorgrams.

    • Data Analysis: Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).[15][16]

Identification of this compound-Dependent Protein Interactions

Cross-linking and Immunoprecipitation followed by Sequencing (CLIP-Seq):

CLIP-seq is a powerful in vivo method to identify the binding sites of an RNA-binding protein (RBP) across the transcriptome. By comparing the CLIP-seq profiles in wild-type cells versus cells lacking a specific DUS enzyme, one can infer this compound-dependent protein interactions.

  • Principle: Cells are UV-cross-linked to create covalent bonds between RBPs and their target RNAs. The RBP of interest is then immunoprecipitated, and the associated RNA fragments are sequenced.

  • Protocol Outline:

    • UV Cross-linking: Irradiate cultured cells with UV light to cross-link RNA-protein complexes.

    • Cell Lysis and RNase Digestion: Lyse the cells and partially digest the RNA with RNase to trim unbound regions.

    • Immunoprecipitation: Immunoprecipitate the RBP of interest along with its cross-linked RNA fragments using a specific antibody.

    • RNA Isolation and Library Preparation: Isolate the RNA fragments, ligate adapters, and reverse transcribe into cDNA for high-throughput sequencing.

    • Data Analysis: Map the sequencing reads to the genome to identify the binding sites of the RBP. Compare the binding profiles between wild-type and DUS-knockout cells to identify differential binding events that may be dependent on this compound.[11][17][18]

This compound in Cellular Processes: Signaling and Regulatory Pathways

The influence of this compound on RNA-protein interactions has significant implications for various cellular processes, including pre-mRNA splicing and translation.

Role in Pre-mRNA Splicing

Alternative splicing is a key mechanism for generating proteomic diversity and is tightly regulated by a complex interplay of splicing factors that bind to specific sequence elements on pre-mRNAs. The structural flexibility introduced by this compound could modulate the binding of these splicing factors, thereby influencing splice site selection.

Splicing_Regulation cluster_pre_mRNA Pre-mRNA cluster_splicing_factors Splicing Factors Pre-mRNA Pre-mRNA Exon1 Exon 1 Intron Intron (U-rich) Exon2 Exon 2 D_site D SR_Protein SR Protein D_site->SR_Protein Alters Binding Affinity hnRNP hnRNP D_site->hnRNP Alters Binding Affinity Spliceosome Spliceosome SR_Protein->Spliceosome Promotes Assembly hnRNP->Spliceosome Inhibits Assembly DUS_Enzyme DUS Enzyme DUS_Enzyme->D_site U -> D Uridine Uridine Spliced_mRNA Spliced mRNA Spliceosome->Spliced_mRNA Splicing Translation_Regulation cluster_mRNA mRNA cluster_initiation_factors Initiation Factors 5UTR 5' UTR CDS Coding Sequence D_site D eIF4F eIF4F Complex D_site->eIF4F Modulates Binding 3UTR 3' UTR Ribosome 40S Ribosomal Subunit eIF4F->Ribosome Recruits DUS_Enzyme DUS Enzyme DUS_Enzyme->D_site U -> D Uridine Uridine Protein Protein Synthesis Ribosome->Protein Initiates Translation

References

The Evolutionary Conservation of Dihydrouridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrouridine (D), one of the most abundant and evolutionarily conserved modified nucleosides, is a hallmark of transfer RNA (tRNA) in all domains of life.[1][2][3][4] Unlike other modifications, the reduction of uridine (B1682114) to this compound by this compound synthases (DUS) results in a non-planar, non-aromatic ring that introduces significant conformational flexibility into RNA molecules.[5][6] This unique structural feature plays a crucial role in maintaining the proper L-shaped tertiary structure of tRNA, particularly in response to environmental stressors like temperature.[7][8] Initially thought to be confined primarily to the D-loop of tRNAs, recent advancements in high-throughput sequencing have revealed the presence of this compound in other RNA species, including messenger RNA (mRNA) and small nucleolar RNAs (snoRNAs), hinting at a broader regulatory role in gene expression.[9][10][11][12] Dysregulation of this compound levels and the expression of DUS enzymes have been implicated in various human diseases, including cancer, highlighting their potential as therapeutic targets. This technical guide provides an in-depth exploration of the evolutionary conservation of this compound, the enzymes responsible for its synthesis, its functional implications, and the experimental methodologies used for its study.

Introduction to this compound

This compound is a post-transcriptional modification formed by the enzymatic reduction of the C5-C6 double bond of a uridine residue within an RNA molecule.[5][13] This saturation of the pyrimidine (B1678525) ring disrupts the planarity and aromaticity characteristic of the canonical nucleobases, a feature unique to this compound.[5] The resulting 5,6-dihydrouracil base imparts significant local flexibility to the RNA backbone.[6][14]

The primary location of this compound is within the D-loop of tRNAs, a region critical for the proper folding and stabilization of the tRNA's tertiary structure.[1][2] By increasing conformational plasticity, this compound is thought to be essential for the adaptability of organisms to different environmental conditions, with higher levels observed in psychrophilic (cold-adapted) organisms compared to thermophiles.[7][14][15]

The recent discovery of this compound in eukaryotic mRNAs has expanded its known biological roles.[9][16][17][18] In mRNA, this modification has been shown to influence splicing and translation, suggesting a novel layer of post-transcriptional gene regulation.[9][11][16][17]

Evolutionary Conservation of this compound Synthases (DUS)

The synthesis of this compound is catalyzed by a highly conserved family of flavoenzymes known as this compound synthases (DUS).[1][5][13] These enzymes belong to the COG0042 family of orthologous genes and are found across all domains of life, suggesting their presence in the Last Universal Common Ancestor (LUCA).[1][13][19] DUS enzymes utilize a flavin mononucleotide (FMN) cofactor and NADPH as a reductant to catalyze the reduction of specific uridine residues.[5][7][15]

Phylogenetic analyses have categorized the DUS family into distinct subfamilies with specificities for different uridine positions within RNA.[1][5][6][7][13]

  • Bacterial DUS: Bacteria typically possess three main DUS subfamilies:

    • DusA: Modifies uridine at position 20 and/or 20a in the D-loop of tRNA.[4][7][20]

    • DusB: Modifies uridine at position 17.[4][7][20]

    • DusC: Modifies uridine at position 16.[4][7][20]

  • Eukaryotic DUS: Eukaryotes generally have four DUS subfamilies with non-overlapping specificities:[21]

    • Dus1: Modifies uridines at positions 16 and 17.[5][7]

    • Dus2: Modifies uridine at position 20.[5][7]

    • Dus3: Modifies uridine at position 47 in the variable loop.[5][7]

    • Dus4: Modifies uridines at positions 20a and 20b.[5][7]

  • Archaeal DUS: The archaeal DUS enzymes form a distinct branch and are less well-characterized compared to their bacterial and eukaryotic counterparts.[1][4][13]

The evolutionary history of the DUS family is thought to have involved gene duplication events from an ancestral DUS gene, leading to the diversification of substrate specificities observed today.[1][13]

Data Presentation: Quantitative Analysis of this compound

The abundance of this compound varies across different RNA types and organisms. The following tables summarize available quantitative data.

Table 1: this compound Abundance in tRNA and rRNA

OrganismRNA TypeMoles of D per Mole of RNAMethodReference
Escherichia coliUnfractionated tRNA~1.5In vitro activity assay[8]
Escherichia coliUnfractionated tRNA1.4LC-MS[22][23]
Escherichia coli23S rRNA1.1LC-MS[22][23]
Mycoplasma capricolumUnfractionated tRNA~1.5 (Wild Type)In vitro activity assay[8]
Mycoplasma capricolumUnfractionated tRNA (ΔdusA)0.6In vitro activity assay[8]
Mycoplasma capricolumUnfractionated tRNA (ΔdusB)0.9In vitro activity assay[8]
Mycoplasma capricolumUnfractionated tRNA (ΔdusC)1.3In vitro activity assay[8]

Table 2: Substrate Specificity of this compound Synthase (DUS) Families

DUS FamilyOrganism/DomainTarget Uridine Position(s) in tRNAReference(s)
DusABacteria20, 20a[4][7][20]
DusBBacteria17[4][7][20]
DusCBacteria16[4][7][20]
Dus1Eukaryotes16, 17[5][7]
Dus2Eukaryotes20[5][7]
Dus3Eukaryotes47[5][7]
Dus4Eukaryotes20a, 20b[5][7]

Table 3: Kinetic Parameters of this compound Synthases

EnzymeOrganismSubstrateKM (µM)kcat (s-1)Reference
BsDusB1Bacillus subtilisNADPH2.6 ± 0.40.013 ± 0.001[7]
BsDusB1Bacillus subtilisNADH3.5 ± 0.60.013 ± 0.001[7]
DusBMCapMycoplasma capricolumNADPH>15 times higher than hDus2-[4]
DUS 2Saccharomyces cerevisiaein vitro transcribed tRNA-3.5 x 10-5 ± 4 x 10-7[19]

Experimental Protocols

Several methods have been developed for the detection and mapping of this compound in RNA. The following sections provide an overview of the key experimental protocols.

This compound Sequencing (D-Seq)

D-Seq is a method for transcriptome-wide mapping of this compound at single-nucleotide resolution.[10][11]

Principle: D-Seq utilizes sodium borohydride (B1222165) (NaBH4) to chemically reduce this compound to tetrahydrouridine. This modification stalls reverse transcriptase one nucleotide 3' to the modified base, creating a termination signature that can be detected by high-throughput sequencing.[9][11][16][24]

Workflow:

  • RNA Isolation and Fragmentation: Isolate total RNA or poly(A)+ RNA and fragment to the desired size (e.g., 70-80 nucleotides).[10]

  • Sodium Borohydride Treatment: Treat the fragmented RNA with NaBH4 to reduce this compound. A control sample without NaBH4 treatment should be included.[10]

  • 3' End Repair and Ligation: Dephosphorylate and repair the 3' ends of the RNA fragments, followed by ligation of a 3' adapter.

  • Reverse Transcription: Perform reverse transcription using a primer complementary to the 3' adapter. The reverse transcriptase will stall at the position of tetrahydrouridine.[10][11]

  • cDNA Purification and 5' Adapter Ligation: Purify the resulting cDNA and ligate a 5' adapter.

  • PCR Amplification and Sequencing: Amplify the library by PCR and perform high-throughput sequencing.

  • Data Analysis: Align the sequencing reads to a reference genome/transcriptome and identify positions with a significant increase in reverse transcription stops in the NaBH4-treated sample compared to the control.

Rhodamine Sequencing (Rho-Seq)

Rho-Seq is another powerful method for the global detection of this compound.[12][25][26]

Principle: Similar to D-Seq, Rho-Seq begins with the reduction of this compound using NaBH4. The resulting intermediate is then covalently labeled with a rhodamine fluorophore. This bulky adduct efficiently blocks reverse transcription, allowing for the identification of this compound sites.[9][11][16][24][27]

Workflow:

  • RNA Isolation: Extract total RNA from wild-type and DUS-knockout strains (as a negative control).[13]

  • Sodium Borohydride Treatment and Rhodamine Labeling: Treat the RNA with NaBH4 followed by incubation with a rhodamine-containing compound. A mock-treated sample serves as a control.[28]

  • Ribosomal RNA Depletion: Remove ribosomal RNA to enrich for other RNA species.

  • cDNA Synthesis and Library Preparation: Synthesize cDNA and prepare sequencing libraries.

  • Strand-Specific Deep Sequencing: Perform strand-specific high-throughput sequencing.

  • Data Analysis: Analyze the data to identify sites of significant reverse transcription termination in the rhodamine-labeled sample compared to the mock-treated and DUS-knockout samples.

Chemical Reduction Assisted Cytosine Incorporation Sequencing (CRACI-seq)

CRACI-seq is a highly sensitive and quantitative method for mapping this compound at single-base resolution.[14][15][18]

Principle: CRACI-seq also utilizes chemical reduction of this compound. However, under optimized reverse transcription conditions, the reduced this compound leads to misincorporation of cytosine (a T-to-C transition in the sequencing data) instead of a complete stall.[14]

Workflow:

  • RNA Isolation and Fragmentation: Isolate and fragment the RNA of interest.

  • Potassium Borohydride (KBH4) Treatment: Treat the RNA with KBH4 to reduce this compound.

  • Reverse Transcription with Optimized Conditions: Perform reverse transcription using specific conditions that promote misincorporation at the reduced this compound sites.

  • Library Preparation and Sequencing: Prepare sequencing libraries and perform high-throughput sequencing.

  • Data Analysis: Identify D sites by looking for T-to-C mutations that are dependent on the KBH4 treatment. The frequency of the mutation can be used to quantify the stoichiometry of the modification.[14]

Mandatory Visualizations

This compound Synthase (DUS) Catalytic Cycle

DUS_Catalytic_Cycle DUS-FMN DUS-FMN DUS-FMNH2 DUS-FMNH2 DUS-FMN->DUS-FMNH2 NADPH -> NADP+ This compound (in RNA) This compound (in RNA) DUS-FMN->this compound (in RNA) DUS-FMNH2->DUS-FMN Uridine -> this compound Uridine (in RNA) Uridine (in RNA) Uridine (in RNA)->DUS-FMNH2 NADPH NADPH NADP+ NADP+

DUS enzymatic reaction cycle.
Experimental Workflow for this compound Detection (Rho-Seq)

Rho_Seq_Workflow cluster_sample_prep Sample Preparation cluster_library_prep Library Preparation cluster_analysis Sequencing & Analysis RNA_Isolation 1. RNA Isolation (Wild-Type & DUS KO) Chemical_Treatment 2. NaBH4 Treatment & Rhodamine Labeling RNA_Isolation->Chemical_Treatment rRNA_Depletion 3. rRNA Depletion Chemical_Treatment->rRNA_Depletion cDNA_Synthesis 4. cDNA Synthesis (RT stops at D) rRNA_Depletion->cDNA_Synthesis Adapter_Ligation 5. Adapter Ligation cDNA_Synthesis->Adapter_Ligation PCR_Amplification 6. PCR Amplification Adapter_Ligation->PCR_Amplification Sequencing 7. High-Throughput Sequencing PCR_Amplification->Sequencing Data_Analysis 8. Map RT stops & Identify D sites Sequencing->Data_Analysis

Rho-Seq experimental workflow.
Functional Impact of this compound in mRNA

D_in_mRNA_Function cluster_downstream Downstream Effects Uridine_in_mRNA Uridine in pre-mRNA DUS_Enzyme DUS Enzyme Uridine_in_mRNA->DUS_Enzyme D_in_mRNA This compound in mRNA DUS_Enzyme->D_in_mRNA Altered_Splicing Altered Splicing Efficiency D_in_mRNA->Altered_Splicing affects Translation_Modulation Modulation of Translation (e.g., slower elongation) D_in_mRNA->Translation_Modulation affects mRNA_Stability Changes in mRNA Stability D_in_mRNA->mRNA_Stability may affect

References

Methodological & Application

Detecting Dihydrouridine in RNA: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrouridine (D) is a prevalent and evolutionarily conserved post-transcriptional RNA modification found in various RNA species, including transfer RNA (tRNA), ribosomal RNA (rRNA), and messenger RNA (mRNA).[1][2] Unlike the planar structure of its precursor, uridine (B1682114), the saturation of the C5-C6 double bond in this compound results in a non-planar conformation that imparts significant structural flexibility to the RNA molecule.[1][2] This unique structural feature influences RNA folding, stability, and interactions with proteins, thereby playing a crucial role in various cellular processes such as translation and splicing.[3][4] Dysregulation of this compound levels has been implicated in several human diseases, including cancer, making the accurate detection and quantification of this modification critical for both basic research and therapeutic development.

This document provides detailed application notes and protocols for the principal methods used to detect and map this compound in RNA. It is designed to guide researchers in selecting the most appropriate technique for their specific research questions and to provide clear, actionable protocols for their implementation.

Methods for this compound Detection: An Overview

Several methods have been developed to detect and quantify this compound in RNA, each with its own advantages and limitations. These techniques can be broadly categorized into three groups: mass spectrometry-based methods, high-throughput sequencing-based methods, and chemical probing techniques.

Liquid Chromatography-Mass Spectrometry (LC-MS) offers a highly accurate and quantitative approach for measuring the total amount of this compound in an RNA sample.[3][5] This "gold standard" method provides precise quantification but does not reveal the specific location of the modification within the RNA sequence.

High-Throughput Sequencing Methods have been developed to identify the precise genomic coordinates of this compound modifications at single-nucleotide resolution. These methods, including D-seq , Rho-seq , AlkAniline-Seq , and CRACI-seq , leverage chemical treatments that specifically alter the this compound base, leaving a signature that can be detected during reverse transcription and subsequent sequencing.

Chemical Probing and Labeling techniques utilize the unique chemical reactivity of this compound for detection. These methods often form the basis of the sequencing approaches but can also be used for lower-throughput analysis, such as fluorescent labeling for imaging or enrichment.

Quantitative Data Summary

The choice of method often depends on the specific research question, balancing the need for quantitative accuracy with the requirement for positional information. The following table summarizes the key quantitative parameters of the major this compound detection methods.

MethodPrincipleOutputSensitivityAccuracy/PrecisionThroughputStrengthsLimitations
LC-MS Isotope dilution liquid chromatography-mass spectrometry of RNA digested to nucleosides.Absolute quantification (mole %) of D in a total RNA sample.High (<1 µg tRNA, ~3 µg rRNA).[5]High (Accuracies of 95-98%, Precision of 0.43-2.4%).[5]LowGold standard for quantification, highly accurate and precise.Does not provide positional information.
D-seq Sodium borohydride (B1222165) (NaBH4) reduction of D causes reverse transcriptase (RT) to stall 1 nt 3' to the modification.Location of D sites at single-nucleotide resolution.HighQualitative to semi-quantitative (stoichiometry can be inferred).HighSingle-nucleotide resolution, applicable to any RNA type.[3][6]Relies on RT stops, which can have background noise.
Rho-seq NaBH4 reduction followed by covalent labeling with rhodamine, which efficiently stalls RT.Location of D sites at single-nucleotide resolution.HighQualitative to semi-quantitative.HighBulky adduct leads to efficient RT stalling, potentially lower background than D-seq alone.[7]Similar limitations to D-seq.
AlkAniline-Seq Alkaline treatment opens the D ring, creating an abasic site that is cleaved by aniline, leaving a 5'-phosphate for ligation.Location of D sites at single-nucleotide resolution.HighQualitative to semi-quantitative.HighLow background, highly specific ligation.[5]Can also detect other modifications like m7G and m3C.[5]
CRACI-seq Chemical reduction of D followed by reverse transcription conditions that promote misincorporation (T-to-C).Location and stoichiometry of D sites at single-nucleotide resolution.HighQuantitative (provides stoichiometry).HighProvides quantitative information at single-base resolution.[4][8]Requires specific RT conditions and bioinformatics analysis for misincorporation.

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound by LC-MS

This protocol is adapted from established methods for the highly accurate quantification of total this compound content in an RNA sample.[3][5]

Materials:

  • Purified RNA sample (1-5 µg)

  • Nuclease P1

  • Bacterial alkaline phosphatase

  • [1,3-¹⁵N₂]this compound and [1,3-¹⁵N₂]uridine internal standards

  • LC-MS grade water and acetonitrile (B52724)

  • Formic acid

  • HPLC column (e.g., C18)

  • Mass spectrometer with electrospray ionization (ESI) source

Procedure:

  • RNA Digestion:

    • To 1-5 µg of RNA in a microcentrifuge tube, add the ¹⁵N-labeled internal standards ([¹⁵N₂]this compound and [¹⁵N₂]uridine).

    • Add nuclease P1 and incubate at 37°C for 2 hours.

    • Add bacterial alkaline phosphatase and incubate at 37°C for an additional 2 hours to dephosphorylate the nucleosides.

  • Sample Preparation for LC-MS:

    • Centrifuge the digested sample to pellet any undigested material.

    • Transfer the supernatant to an HPLC vial.

  • LC-MS Analysis:

    • Inject the sample onto the HPLC column.

    • Perform chromatographic separation using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

    • Analyze the eluent by mass spectrometry in positive ion mode using selected ion monitoring (SIM) for the protonated molecular ions of uridine (m/z 245), this compound (m/z 247), [¹⁵N₂]uridine (m/z 247), and [¹⁵N₂]this compound (m/z 249).[5]

    • Note: Although this compound and [¹⁵N₂]uridine have the same mass, they are separated by their retention times.[5]

  • Data Analysis:

    • Calculate the peak area ratios of the unlabeled to labeled nucleosides (U/¹⁵N₂-U and D/¹⁵N₂-D).

    • Determine the mole percent of this compound relative to the total uridine content.

LC_MS_Workflow RNA RNA Sample + ¹⁵N-labeled Standards Digestion Enzymatic Digestion (Nuclease P1, Alkaline Phosphatase) RNA->Digestion Nucleosides Mixture of Nucleosides Digestion->Nucleosides LC Liquid Chromatography (Separation) Nucleosides->LC MS Mass Spectrometry (Detection) LC->MS Data Data Analysis (Quantification) MS->Data

Workflow for LC-MS based this compound quantification.
Protocol 2: this compound Mapping by D-seq

This protocol outlines the key steps for identifying this compound sites transcriptome-wide using the D-seq method.[6][9][10]

Materials:

  • Total RNA or purified RNA fraction (e.g., mRNA)

  • Sodium borohydride (NaBH₄)

  • Potassium hydroxide (B78521) (KOH)

  • Tris-HCl, pH 7.5

  • Acetic acid

  • Reagents and kits for RNA fragmentation, library preparation, and high-throughput sequencing (e.g., Illumina)

  • Reverse transcriptase

Procedure:

  • RNA Fragmentation:

    • Fragment the RNA to the desired size range (e.g., 100-200 nucleotides) using chemical (e.g., ZnCl₂) or enzymatic methods.

  • Sodium Borohydride Reduction:

    • Prepare a fresh solution of 100 mg/mL NaBH₄ in 10 mM KOH.[9]

    • To the fragmented RNA, add the NaBH₄ solution and Tris-HCl pH 7.5.[9]

    • Incubate at 0°C for 1 hour.[9]

    • Neutralize the reaction with acetic acid.[9]

    • Purify the RNA by precipitation.

  • Library Preparation:

    • Perform 3' end repair and adapter ligation.

    • Carry out reverse transcription. The reduced this compound will cause the reverse transcriptase to terminate, leaving a cDNA that ends one nucleotide 3' to the this compound site.

    • Ligate the 5' adapter to the cDNA.

    • Amplify the library by PCR.

  • High-Throughput Sequencing:

    • Sequence the prepared library on a suitable platform (e.g., Illumina).

  • Data Analysis:

    • Align the sequencing reads to the reference genome or transcriptome.

    • Identify positions with a significant pileup of 3' read ends in the NaBH₄-treated sample compared to a control (mock-treated) sample. These positions correspond to the location of this compound.

D_Seq_Workflow RNA Total or Purified RNA Frag RNA Fragmentation RNA->Frag NaBH4 NaBH₄ Reduction Frag->NaBH4 Library Library Preparation (Adapter Ligation, RT) NaBH4->Library Seq High-Throughput Sequencing Library->Seq Analysis Data Analysis (Identify RT Stops) Seq->Analysis

Experimental workflow for D-seq.
Protocol 3: this compound Mapping by Rho-seq

Rho-seq is conceptually similar to D-seq but includes a rhodamine labeling step to enhance the reverse transcription stop signal.[11][7]

Materials:

  • Same as for D-seq, with the addition of:

  • Rhodamine-110 hydrazide

  • Sodium formate (B1220265) buffer, pH 3.7

Procedure:

  • RNA Fragmentation and NaBH₄ Reduction:

    • Follow steps 1 and 2 of the D-seq protocol.

  • Rhodamine Labeling:

    • After NaBH₄ reduction and purification, resuspend the RNA in sodium formate buffer.

    • Add rhodamine-110 hydrazide and incubate at 37°C in the dark.

    • Purify the rhodamine-labeled RNA.

  • Library Preparation, Sequencing, and Data Analysis:

    • Follow steps 3-5 of the D-seq protocol. The bulky rhodamine adduct will cause a strong and specific termination of reverse transcription.

Rho_Seq_Workflow RNA Total or Purified RNA Frag RNA Fragmentation RNA->Frag NaBH4 NaBH₄ Reduction Frag->NaBH4 Rhodamine Rhodamine Labeling NaBH4->Rhodamine Library Library Preparation (Adapter Ligation, RT) Rhodamine->Library Seq High-Throughput Sequencing Library->Seq Analysis Data Analysis (Identify RT Stops) Seq->Analysis

Experimental workflow for Rho-seq.

Signaling Pathways and Logical Relationships

The detection of this compound is not directly related to a signaling pathway in the classical sense. However, the logical relationship between the chemical modifications and the detection principle can be visualized.

Detection_Principle cluster_Dseq_RhoSeq D-seq / Rho-seq cluster_AlkAniline AlkAniline-Seq D_RNA This compound in RNA NaBH4 NaBH₄ Treatment D_RNA->NaBH4 Reduced_D Reduced this compound NaBH4->Reduced_D RT_Stop Reverse Transcriptase Stall Reduced_D->RT_Stop Sequencing_Signal Sequencing Read Pileup RT_Stop->Sequencing_Signal D_RNA2 This compound in RNA Alkaline Alkaline Treatment D_RNA2->Alkaline Abasic Abasic Site Alkaline->Abasic Aniline Aniline Cleavage Abasic->Aniline Cleaved_RNA Cleaved RNA with 5'-P Aniline->Cleaved_RNA Ligation Adapter Ligation & Sequencing Cleaved_RNA->Ligation

Chemical principles of sequencing-based D detection.

Conclusion

The detection and mapping of this compound in RNA are essential for understanding its biological functions and its role in disease. This document provides a comprehensive overview of the currently available methods, from highly quantitative LC-MS to high-resolution sequencing techniques. The choice of method will depend on the specific experimental goals. For researchers needing precise quantification of total this compound, LC-MS is the method of choice. For those interested in identifying the specific locations of this compound modifications across the transcriptome, D-seq, Rho-seq, AlkAniline-Seq, and CRACI-seq offer powerful tools. The detailed protocols and comparative data presented here should serve as a valuable resource for researchers embarking on the study of this important RNA modification.

References

Application Note: Quantification of Dihydrouridine Levels by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrouridine (D) is a post-transcriptionally modified nucleoside commonly found in transfer RNA (tRNA) and other RNA species.[1][2][3][4] Its presence can influence RNA structure and function, making the accurate quantification of this compound levels crucial for understanding its biological roles and for the development of RNA-based therapeutics.[4][5] This application note provides a detailed protocol for the quantification of this compound in RNA samples using stable isotope dilution liquid chromatography-mass spectrometry (LC-MS), a highly sensitive and accurate method.[1][6]

Principle

This method employs the principle of stable isotope dilution mass spectrometry. A known amount of a stable isotope-labeled internal standard, [1,3-¹⁵N₂]this compound, is added to an RNA sample that has been enzymatically hydrolyzed to its constituent nucleosides.[1][2][3] The sample is then analyzed by LC-MS, and the ratio of the unlabeled (endogenous) this compound to the labeled internal standard is used to accurately calculate the amount of this compound in the original sample.[1] Selected ion monitoring (SIM) is used to detect the protonated molecular ions of both the analyte and the internal standard.[1][2][3]

Experimental Workflow Overview

This compound Quantification Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing RNA RNA Sample Hydrolysis Enzymatic Hydrolysis to Nucleosides RNA->Hydrolysis Spiking Addition of ¹⁵N-labeled Internal Standards Hydrolysis->Spiking LC Liquid Chromatography Separation Spiking->LC MS Mass Spectrometry (Selected Ion Monitoring) LC->MS Peak_Integration Peak Area Integration MS->Peak_Integration Ratio_Calculation Calculate Peak Area Ratios Peak_Integration->Ratio_Calculation Quantification Quantify this compound Concentration Ratio_Calculation->Quantification

Caption: Workflow for this compound quantification by LC-MS.

Quantitative Data Summary

The following table summarizes quantitative data for this compound in various E. coli RNA species, as determined by stable isotope dilution LC-MS.

RNA SpeciesThis compound (mole%)Residues per MoleculeAccuracy (%)Precision (Overall %)
tRNASer(VGA)2.312.03980.43 - 2.4
tRNAThr(GGU)Not Reported2.84950.43 - 2.4
Unfractionated tRNA1.791.4Not Reported0.43 - 2.4
23S rRNA0.03961.1Not Reported0.43 - 2.4
Data sourced from Dalluge et al. (1996).[1][2][3]

Detailed Experimental Protocol

This protocol is based on the method described by Dalluge, Hashizume, and McCloskey.[1][6]

Materials and Reagents
  • RNA samples (e.g., purified tRNA, rRNA)

  • [1,3-¹⁵N₂]this compound (internal standard)

  • [1,3-¹⁵N₂]uridine (internal standard for uridine (B1682114) quantification, optional but recommended)[1]

  • Nuclease P1

  • Bacterial alkaline phosphatase

  • Ammonium acetate (B1210297)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Standard laboratory equipment (pipettes, vials, centrifuge)

Preparation of Internal Standards
  • Prepare stock solutions of [1,3-¹⁵N₂]this compound and [1,3-¹⁵N₂]uridine in water at a concentration of approximately 1 µg/µL.[1][6]

  • Determine the exact concentration of the standard solutions by UV absorbance.[1][6]

RNA Hydrolysis
  • To your RNA sample (e.g., 1 µg of tRNA or 3 µg of rRNA), add the appropriate buffer for nuclease P1.[6]

  • Add nuclease P1 and incubate to digest the RNA to 5'-mononucleotides.

  • Adjust the pH and add bacterial alkaline phosphatase to dephosphorylate the nucleotides to nucleosides.

  • Incubate to ensure complete dephosphorylation.

  • Terminate the reaction (e.g., by heating or filtration).

Sample Spiking and Preparation for LC-MS
  • To the hydrolyzed RNA sample (now a mixture of nucleosides), add a known amount of the [1,3-¹⁵N₂]this compound and [1,3-¹⁵N₂]uridine internal standard solutions.[1][2][3]

  • Centrifuge the sample to pellet any precipitated protein from the enzymes.

  • Transfer the supernatant to an autosampler vial for LC-MS analysis.

LC-MS Analysis
  • Liquid Chromatography (LC):

    • Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).[6]

    • Mobile Phase A: Ammonium acetate buffer (e.g., 0.25 M, pH 6.0).[6]

    • Mobile Phase B: Acetonitrile.[6]

    • Gradient: A suitable gradient to separate this compound from other nucleosides. This compound is typically one of the earliest eluting nucleosides.[1]

    • Flow Rate: As appropriate for the column dimensions.

    • Injection Volume: Typically 10-20 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

    • Analysis Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor:

      • Uridine (U): m/z 245 [M+H]⁺[1]

      • This compound (D): m/z 247 [M+H]⁺[1]

      • [¹⁵N₂]Uridine: m/z 247 [M+H]⁺[1]

      • [¹⁵N₂]this compound: m/z 249 [M+H]⁺[1]

    • Note: While this compound and [¹⁵N₂]uridine have the same mass, they are separated chromatographically by their different retention times.[1]

LC_MS_Analysis cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Sample Spiked Nucleoside Mixture Column Reversed-Phase C18 Column Sample->Column Separation Separated Nucleosides (D, U, ¹⁵N-D, ¹⁵N-U) Column->Separation ESI Electrospray Ionization (+) Separation->ESI SIM Selected Ion Monitoring (m/z 245, 247, 249) ESI->SIM Detector Detector SIM->Detector

Caption: LC-MS analysis of this compound.

Data Analysis and Quantification
  • Integrate the peak areas for each of the monitored ions from the LC-MS chromatogram.

  • Calculate the peak area ratio of unlabeled this compound (m/z 247) to the labeled internal standard [¹⁵N₂]this compound (m/z 249).[1]

  • Similarly, calculate the peak area ratio for uridine (m/z 245) to [¹⁵N₂]uridine (m/z 247).[1]

  • Construct calibration curves by analyzing mixtures with known molar ratios of unlabeled to labeled standards.[1][6][7]

  • Use the peak area ratios from the unknown samples and the calibration curves to determine the molar amount of this compound present.

  • The mole% of this compound can be calculated relative to the total amount of nucleosides, or more accurately, by determining the U:D ratio and using the known or measured mole% of uridine in the specific RNA.[1]

Conclusion

The stable isotope dilution LC-MS method provides a robust, sensitive, and accurate means for the quantification of this compound in RNA.[1][6] This protocol offers a reliable framework for researchers investigating the role of this important RNA modification in various biological processes and its potential as a biomarker or therapeutic target.[4]

References

Dihydrouridine Sequencing (D-Seq): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrouridine (D) is a prevalent and highly conserved modified ribonucleoside found in various RNA species, including transfer RNA (tRNA), ribosomal RNA (rRNA), and messenger RNA (mRNA).[1][2] Unlike the planar structure of uridine, the saturated C5-C6 bond in the this compound base confers a non-planar conformation, which can significantly impact RNA structure and function. This modification has been implicated in various aspects of mRNA metabolism, such as processing, trafficking, translation, and degradation.[1] D-Seq is a high-throughput method designed to map this compound modifications across the transcriptome at single-nucleotide resolution. The technique relies on the chemical reduction of this compound with sodium borohydride (B1222165) (NaBH₄), which induces stops during reverse transcription (RT). These RT stops are then identified through next-generation sequencing, allowing for the precise localization of D sites.[2][3]

Principle of D-Seq

The D-Seq method is based on the selective chemical modification of this compound, which leads to the termination of reverse transcription. The core principle involves the following steps:

  • Sodium Borohydride (NaBH₄) Treatment: RNA samples are treated with NaBH₄, a reducing agent. This treatment specifically reduces the this compound base to tetrahydrouridine (B1681287).[3][4]

  • Reverse Transcription Termination: The resulting tetrahydrouridine adduct is a bulky lesion that blocks the progression of the reverse transcriptase enzyme. This leads to the termination of cDNA synthesis at the position immediately 3' to the modified base.

  • Library Preparation and Sequencing: The truncated cDNA fragments are then used to construct a sequencing library. The 3' ends of the sequencing reads correspond to the positions of the RT stops.

  • Data Analysis: By comparing the distribution of RT stop positions between NaBH₄-treated and untreated (control) samples, this compound sites can be identified as positions with a significant enrichment of read ends in the treated sample.[3]

Experimental Workflow

The D-Seq protocol encompasses several key stages, from initial RNA preparation to final data analysis.

D_Seq_Workflow cluster_sample_prep Sample Preparation cluster_library_prep D-Seq Library Preparation cluster_sequencing Sequencing cluster_data_analysis Data Analysis RNA_Isolation Total RNA Isolation RNA_Selection Target RNA Enrichment (e.g., poly(A) selection for mRNA) RNA_Isolation->RNA_Selection Fragmentation RNA Fragmentation RNA_Selection->Fragmentation Borohydride Sodium Borohydride (NaBH4) Treatment Fragmentation->Borohydride End_Repair 3' End Healing Borohydride->End_Repair Adapter_Ligation_3 3' Adapter Ligation End_Repair->Adapter_Ligation_3 RT Reverse Transcription Adapter_Ligation_3->RT Adapter_Ligation_5 5' Adapter Ligation RT->Adapter_Ligation_5 PCR PCR Amplification Adapter_Ligation_5->PCR Sequencing High-Throughput Sequencing PCR->Sequencing QC Quality Control & Adapter Trimming Sequencing->QC Mapping Read Mapping to Reference Genome/Transcriptome QC->Mapping RT_Stop_Calling RT Stop Position Identification Mapping->RT_Stop_Calling D_Site_Calling This compound Site Calling RT_Stop_Calling->D_Site_Calling

Caption: D-Seq Experimental Workflow.

Detailed Experimental Protocol

This protocol is adapted for mapping this compound in mRNA from eukaryotic cells.

RNA Preparation
  • Total RNA Isolation: Isolate total RNA from the biological sample of interest using a standard method such as TRIzol extraction or a column-based kit. Ensure the RNA is of high quality with a RIN > 7.

  • mRNA Enrichment (Optional): For the analysis of mRNA modifications, enrich for polyadenylated transcripts using oligo(dT) magnetic beads or cellulose.

D-Seq Library Preparation

Table 1: Reagents for D-Seq Library Preparation

ReagentSupplierCatalog Number
Sodium Borohydride (NaBH₄)Sigma-Aldrich213462
Potassium Hydroxide (KOH)Sigma-Aldrich484106
Tris-HCl, pH 7.5Sigma-Aldrich93362
Acetic Acid, GlacialSigma-Aldrich320099
Sodium Acetate (NaOAc), 3MThermo FisherAM9740
IsopropanolSigma-AldrichI9516
T4 Polynucleotide Kinase (PNK)New England BiolabsM0201
T4 RNA Ligase 1New England BiolabsM0204
SuperScript III Reverse TranscriptaseThermo Fisher18080044
NEBNext High-Fidelity 2X PCR Master MixNew England BiolabsM0541

Protocol Steps:

  • RNA Fragmentation:

    • Resuspend 1-5 µg of mRNA in RNase-free water to a final volume of 16.4 µL.

    • Add fragmentation buffer and incubate at the desired temperature to obtain fragments of approximately 100-200 nucleotides. The exact conditions will need to be optimized depending on the RNA input and desired fragment size.

  • Sodium Borohydride Reduction:

    • Prepare a fresh 100 mg/mL solution of NaBH₄ in 10 mM KOH.[2]

    • To the 16.4 µL of fragmented RNA, add 2 µL of 100 mg/mL NaBH₄ in 10 mM KOH and 1.6 µL of 500 mM Tris-HCl pH 7.5.[2]

    • Incubate the reaction at 0°C for 1 hour.[2]

    • Neutralize the reaction by adding 4 µL of 6 M Acetic Acid.[2]

    • Precipitate the RNA by adding 1/9th volume of 3 M NaOAc and one volume of isopropanol. Incubate at -20°C for at least 30 minutes.[2]

    • Centrifuge to pellet the RNA, wash with 80% ethanol, and resuspend the fragmented RNA in 6 µL of RNase-free water.[2]

  • 3' End Healing:

    • Perform a dephosphorylation reaction using T4 Polynucleotide Kinase (PNK) to ensure a 3'-OH group for subsequent ligation. Follow the manufacturer's protocol.

  • 3' Adapter Ligation:

    • Ligate a pre-adenylated 3' adapter to the RNA fragments using T4 RNA Ligase 1. This adapter will serve as the priming site for reverse transcription.

  • Reverse Transcription:

    • Perform reverse transcription using a reverse transcriptase such as SuperScript III and a primer complementary to the 3' adapter. The reverse transcription will terminate at the position of the reduced this compound.

  • 5' Adapter Ligation:

    • Ligate a 5' adapter to the 3' end of the newly synthesized cDNA.

  • PCR Amplification:

    • Amplify the ligated products using primers that anneal to the 5' and 3' adapters. The number of PCR cycles should be optimized to minimize amplification bias.

  • Library Purification and Quantification:

    • Purify the PCR product to remove primers and adapter-dimers.

    • Quantify the final library and assess its size distribution using a Bioanalyzer or similar instrument.

Data Analysis Workflow

A robust bioinformatics pipeline is essential for accurately identifying this compound sites from D-Seq data.

D_Seq_Analysis cluster_preprocessing Preprocessing cluster_mapping Mapping cluster_analysis D-Site Identification FastQC Raw Read Quality Control (FastQC) Trimming Adapter & Quality Trimming (Cutadapt/Trimmomatic) FastQC->Trimming Alignment Alignment to Reference (STAR/HISAT2) Trimming->Alignment Filtering Remove PCR Duplicates (SAMtools) Alignment->Filtering RT_Stop_Coverage Calculate RT Stop Coverage Filtering->RT_Stop_Coverage Enrichment Identify Enriched RT Stops (Treated vs. Control) RT_Stop_Coverage->Enrichment Annotation Annotate D-Sites Enrichment->Annotation

Caption: D-Seq Data Analysis Pipeline.

Preprocessing
  • Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

  • Adapter and Quality Trimming: Remove adapter sequences and low-quality bases from the reads using tools such as Cutadapt or Trimmomatic.

Mapping
  • Alignment: Align the trimmed reads to the reference genome or transcriptome using a splice-aware aligner like STAR or HISAT2.

  • PCR Duplicate Removal: Identify and remove PCR duplicates to avoid biases in downstream analysis. This can be done using tools like SAMtools.

This compound Site Identification
  • RT Stop Coverage: For each position in the genome/transcriptome, calculate the number of reads that terminate at that position (RT stop coverage). This should be done separately for the NaBH₄-treated and control samples.

  • Enrichment Analysis: Compare the RT stop coverage between the treated and control samples to identify positions with a statistically significant enrichment of RT stops in the treated sample. These enriched positions are candidate this compound sites.

  • Annotation: Annotate the identified D-sites with genomic features (e.g., exons, introns, UTRs) to understand their distribution and potential functional implications.

Quantitative Data and Quality Control

Table 2: Key Quality Control Metrics for D-Seq

MetricRecommended Value/ObservationRationale
RNA Integrity Number (RIN) > 7Ensures high-quality starting material, minimizing degradation-induced RT stops.
Library Complexity High, with a low duplication rateIndicates a diverse and representative library, reducing PCR artifacts.
Adapter Dimer Contamination < 5%High levels of adapter dimers can compete for sequencing resources.
Mapping Rate > 80% to the reference genome/transcriptomeA high mapping rate indicates good library quality and appropriate reference selection.
RT Stop Distribution in Control Relatively uniform distributionA random distribution of RT stops is expected in the absence of NaBH₄ treatment.
Enrichment of RT Stops at Known D Sites Significant enrichmentValidates the effectiveness of the D-Seq protocol in detecting known this compound modifications (e.g., in tRNAs).

Table 3: Typical D-Seq Sequencing Parameters

ParameterRecommendation
Sequencing Platform Illumina HiSeq/NovaSeq or equivalent
Read Length 50-75 bp, single-end
Sequencing Depth 30-50 million reads per sample

Applications in Research and Drug Development

  • Epitranscriptome Profiling: D-Seq enables the transcriptome-wide mapping of this compound, providing insights into the prevalence and distribution of this modification in different cell types and conditions.

  • Understanding Gene Regulation: By identifying the specific transcripts that are modified with this compound, researchers can investigate the role of this modification in regulating gene expression.

  • Disease Biomarker Discovery: Alterations in this compound patterns have been associated with various diseases. D-Seq can be used to identify disease-specific this compound signatures that may serve as biomarkers.

  • Drug Target Identification: The enzymes responsible for writing and erasing this compound modifications (this compound synthases and potential erasers) represent potential therapeutic targets. D-Seq can be used to assess the impact of drugs targeting these enzymes on the this compound landscape.

Conclusion

The D-Seq protocol provides a powerful and robust method for the transcriptome-wide mapping of this compound at single-nucleotide resolution. By leveraging a specific chemical modification that induces reverse transcriptase termination, D-Seq allows for the precise identification of D sites in various RNA species. The detailed protocol and data analysis workflow presented here provide a comprehensive guide for researchers and scientists to implement this technique in their studies of RNA modification and its role in gene regulation and disease. Careful attention to experimental detail and rigorous bioinformatic analysis are crucial for obtaining high-quality and reliable results.

References

Unveiling the Dihydrouridine Landscape: A Guide to Transcriptome-wide Mapping with Rho-seq

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of Rho-seq, a powerful technique for the transcriptome-wide mapping of dihydrouridine (D) at single-nucleotide resolution. These application notes and detailed protocols are designed to equip researchers with the knowledge to successfully implement this method and analyze the resulting data, ultimately advancing our understanding of this crucial RNA modification and its implications for biology and disease.

This compound, a prevalent modification in tRNA, has recently been discovered in other RNA species, including mRNA, highlighting its potential for broader regulatory roles in gene expression.[1][2][3] Rho-seq has been instrumental in these discoveries, revealing the impact of mRNA dihydrouridylation on processes such as meiotic chromosome segregation.[1][2] This technique offers a robust platform for investigating the epitranscriptome and its influence on cellular function.

Principle of Rho-seq

Rho-seq is a chemical-based method that enables the precise identification of this compound sites within the transcriptome. The core principle relies on the specific labeling of this compound with a bulky rhodamine molecule. This adduct effectively hinders the process of reverse transcription, causing the reverse transcriptase (RT) to stall and dissociate from the RNA template at the position immediately 3' to the modified nucleotide. The resulting truncated cDNA fragments are then sequenced, and the positions of these premature transcription stops are mapped back to the transcriptome, revealing the locations of this compound with single-nucleotide accuracy.[4][5] A key feature of Rho-seq is its ability to be internally controlled using a synthetic spike-in RNA containing a known this compound site.[4][6]

Application Notes

  • Broad Applicability: While initially developed for this compound, the chemical principles of Rho-seq can be adapted to map other RNA modifications that are susceptible to reduction by sodium borohydride (B1222165), such as 7-methylguanosine (B147621) (m7G) and 4-thiouridine (B1664626) (s4U).[4]

  • High Resolution: The method provides single-nucleotide resolution, allowing for the precise pinpointing of modified bases within an RNA molecule.

  • Quantitative Insights: By comparing the frequency of RT stops in treated versus untreated samples, Rho-seq can provide semi-quantitative information about the stoichiometry of this compound at specific sites. The "D-ratio," representing the proportion of RT stops, is a key metric in this analysis.[4]

  • Discovery Tool: Rho-seq has been successfully used to identify novel this compound sites in mRNAs in various organisms, including fission yeast and humans, opening new avenues for studying the functional consequences of this modification.[1][2][5]

  • Comparison with other methods: Rho-seq is similar to another method called D-seq, which also relies on sodium borohydride reduction to induce RT stops. However, Rho-seq incorporates a rhodamine labeling step to create a bulkier adduct, leading to more efficient RT stalling.[5][7]

Experimental Workflow

The Rho-seq experimental workflow can be broken down into several key stages, from RNA preparation to data analysis. A schematic representation of this process is provided below.

Rho_seq_Workflow cluster_wet_lab Wet Lab Protocol cluster_dry_lab Data Analysis Total_RNA Total RNA Preparation Rhodamine_Labeling Rhodamine Labeling (R+) & Control (R-) Treatment Total_RNA->Rhodamine_Labeling Ribodepletion Ribosomal RNA Depletion Rhodamine_Labeling->Ribodepletion Library_Prep cDNA Library Preparation Ribodepletion->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Alignment Alignment to Reference Transcriptome Sequencing->Alignment RT_Stop_Analysis RT Stop Site Analysis Alignment->RT_Stop_Analysis D_Ratio_Calc D-ratio Calculation RT_Stop_Analysis->D_Ratio_Calc Statistical_Analysis Statistical Analysis (e.g., Wald Test) D_Ratio_Calc->Statistical_Analysis D_Site_Identification This compound Site Identification Statistical_Analysis->D_Site_Identification

Caption: The experimental workflow of Rho-seq, from RNA preparation to data analysis.

Detailed Experimental Protocols

The following protocols are adapted from the methodologies described in the scientific literature.[4] It is crucial to include appropriate controls, such as a wild-type sample and a mutant strain lacking the this compound synthase enzymes (if available), as well as treated (R+) and untreated (R-) samples for each biological condition.

Total RNA Preparation
  • RNA Extraction: Extract total RNA from the biological sample of interest using a standard method such as TRIzol reagent or a column-based kit. Ensure the RNA is of high quality, with a RIN (RNA Integrity Number) value greater than 8 as determined by a Bioanalyzer.

  • Quantity: A minimum of 60 µg of total RNA is recommended to perform the rhodamine labeling protocol.[4]

Rhodamine Labeling of this compound

This protocol involves the reduction of this compound followed by coupling to rhodamine.

Materials:

  • Total RNA (60 µg in 30 µL RNase-free water)

  • Sodium borohydride (NaBH4) solution (1 M in 0.1 M NaOH, freshly prepared)

  • Acetic acid

  • Rhodamine B isothiocyanate (RITC)

  • Anhydrous dimethylformamide (DMF)

  • Sodium carbonate/bicarbonate buffer (0.1 M, pH 9.0)

  • Ethanol (B145695)

  • Sodium acetate (B1210297) (3 M, pH 5.2)

Procedure:

  • Reduction: To the 30 µL of total RNA, add 30 µL of the freshly prepared 1 M NaBH4 solution. Incubate at room temperature for 30 minutes.

  • Quenching: Carefully add 30 µL of acetic acid to quench the reaction. Be aware that this will cause frothing.[4]

  • Precipitation: Precipitate the RNA by adding 0.1 volumes of 3 M sodium acetate (pH 5.2) and 2.5 volumes of ice-cold 100% ethanol. Incubate at -20°C for at least 1 hour.

  • Pelleting and Washing: Centrifuge at high speed to pellet the RNA. Wash the pellet twice with 70% ethanol. Air-dry the pellet.

  • Rhodamine Coupling: Resuspend the RNA pellet in 50 µL of 0.1 M sodium carbonate/bicarbonate buffer (pH 9.0).

  • Prepare a 10 mg/mL solution of RITC in anhydrous DMF.

  • Add 50 µL of the RITC solution to the RNA solution.

  • Incubate in the dark at room temperature for 2 hours.

  • Purification: Purify the rhodamine-labeled RNA using a suitable RNA cleanup kit or by ethanol precipitation.

  • Control Sample (R-): Prepare a parallel sample without the rhodamine labeling step (mock treatment) to serve as a negative control.

Ribosomal RNA Depletion and Library Preparation
  • Ribosomal RNA Removal: Due to the acidic treatment during rhodamine labeling, some RNA degradation is expected.[4] It is crucial to remove abundant ribosomal RNA (rRNA) to enrich for other RNA species. Use a commercially available rRNA depletion kit suitable for your organism.

  • Library Preparation: Following rRNA depletion, proceed with a standard strand-specific RNA-seq library preparation protocol. This typically involves RNA fragmentation, first and second-strand cDNA synthesis, adapter ligation, and PCR amplification.

High-Throughput Sequencing

Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina). The choice of read length and sequencing depth will depend on the specific research question and the size of the transcriptome being analyzed.

Data Analysis

The bioinformatic analysis of Rho-seq data is critical for the accurate identification of this compound sites.

Rho_seq_Data_Analysis Raw_Reads Raw Sequencing Reads (.fastq) Adapter_Trimming Adapter Trimming & Quality Filtering Raw_Reads->Adapter_Trimming Alignment Alignment to Reference Transcriptome Adapter_Trimming->Alignment RT_Stop_Counting Counting 5' ends of reads (RT stop sites) Alignment->RT_Stop_Counting D_Ratio D-ratio Calculation: (Stops in R+ / Total Coverage) RT_Stop_Counting->D_Ratio Statistical_Test Statistical Significance Testing (e.g., Wald test comparing R+ and R-) D_Ratio->Statistical_Test Candidate_Sites Candidate this compound Sites Statistical_Test->Candidate_Sites Filtering Filtering and Annotation Candidate_Sites->Filtering Final_Sites Final this compound Site List Filtering->Final_Sites

Caption: A logical workflow for the bioinformatic analysis of Rho-seq data.

  • Data Preprocessing: Trim adapter sequences and filter out low-quality reads from the raw sequencing data.

  • Alignment: Align the processed reads to a reference transcriptome. Aligning to a transcriptome simplifies downstream analysis by avoiding complexities related to spliced alignments.[4]

  • RT Stop Site Analysis: For each position in the transcriptome, count the number of reads whose 5' end maps to that position. This represents the number of RT stop events.

  • D-ratio Calculation: Calculate the D-ratio for each nucleotide position. The D-ratio is the proportion of RT stops at a given position relative to the total coverage at that position in the rhodamine-treated (R+) sample. A sharp increase in the D-ratio at a specific site in the R+ sample compared to the control (R-) sample is indicative of a this compound modification.[4][6]

  • Statistical Analysis: Employ statistical tests to identify significant differences in RT stop frequencies between the R+ and R- conditions, as well as between wild-type and this compound synthase-deficient strains. The Wald test has been used to assess the significance of the treatment effect.[4]

  • Candidate Site Identification: Identify candidate this compound sites based on a significant increase in the D-ratio and a corresponding drop in coverage downstream of the site in the R+ sample.[4][6]

Quantitative Data Summary

The following table summarizes the types of quantitative data that can be generated and analyzed in a Rho-seq experiment.

MetricDescriptionPurpose
Read Counts The number of sequencing reads aligned to a specific transcript or genomic region.To assess gene expression levels and overall library quality.
Coverage The number of reads that map to a specific nucleotide position.To ensure sufficient sequencing depth for reliable analysis. A sharp drop in coverage downstream of a candidate site in the R+ sample is a key indicator.[6]
RT Stop Count The number of reads with their 5' end at a specific nucleotide position.To quantify the frequency of reverse transcription termination events.
D-ratio The proportion of RT stops at a given position relative to the total coverage at that position.To identify potential this compound sites, indicated by a high D-ratio in the R+ sample.[4]
Fold Change The ratio of the D-ratio in the R+ sample to the D-ratio in the R- sample.To quantify the effect of rhodamine labeling on RT termination.
p-value / FDR Statistical significance of the difference in RT stop counts between conditions.To identify this compound sites with high confidence.

Conclusion

Rho-seq is a powerful and versatile method for the transcriptome-wide mapping of this compound and other RNA modifications. By providing single-nucleotide resolution and semi-quantitative information, this technique is invaluable for researchers investigating the epitranscriptome's role in gene regulation, cellular processes, and disease. The detailed protocols and data analysis guidelines presented here serve as a comprehensive resource for the successful implementation of Rho-seq in the laboratory. The continued application of this method promises to further unravel the complexities of RNA modifications and their impact on biology.

References

In Vitro Dihydrouridine Synthase (DUS) Activity Assay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrouridine (D) is a highly conserved and abundant modified nucleoside found in transfer RNA (tRNA) across all domains of life. The formation of this compound from uridine (B1682114) is catalyzed by a family of flavin-dependent enzymes known as this compound synthases (DUS). These enzymes play a crucial role in maintaining the structural flexibility of tRNA, which is essential for its proper function in protein synthesis. Dysregulation of DUS activity and altered levels of this compound have been implicated in various diseases, including cancer, making DUS enzymes potential therapeutic targets.[1][2]

These application notes provide detailed protocols for two common in vitro methods to assess the enzymatic activity of this compound synthases: a direct method using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to quantify this compound formation, and an indirect continuous spectrophotometric assay based on the consumption of the NADPH cofactor.

Data Presentation: Quantitative Parameters for DUS Activity

The following table summarizes key quantitative data related to DUS enzyme activity found in the literature. Comprehensive Michaelis-Menten kinetics (Km and Vmax) for the overall tRNA modification reaction and specific inhibitor IC50 values are not widely reported.

ParameterEnzymeSubstrate/LigandValueOrganismReference
Binding Affinity (KD) DUS2tRNA0.8 ± 0.5 μMSaccharomyces cerevisiae[3]
Flavin Reduction Rate (kred) DUS2NADPH2.5 ± 0.2 s⁻¹Saccharomyces cerevisiae[3]
Km (Michaelis Constant) Not Reported----
Vmax (Maximum Velocity) Not Reported----
IC50 (Inhibitor) Not Reported----

Signaling and Functional Pathway

This compound synthases are key enzymes in the tRNA maturation pathway. By converting specific uridine residues to this compound, they impact the structural integrity and flexibility of tRNA molecules. This modification can influence tRNA stability, aminoacylation, and ultimately, the efficiency and fidelity of mRNA translation on the ribosome.

DUS_Pathway cluster_transcription Transcription cluster_maturation tRNA Maturation cluster_translation Translation pre_tRNA pre-tRNA Processing Processing (Splicing, Trimming) pre_tRNA->Processing DUS_Enzyme This compound Synthase (DUS) Processing->DUS_Enzyme Other_Mods Other Modifications (e.g., m5C, m1A) DUS_Enzyme->Other_Mods Mature_tRNA Mature tRNA Other_Mods->Mature_tRNA Aminoacylation Aminoacylation Mature_tRNA->Aminoacylation Ribosome Ribosome Aminoacylation->Ribosome Protein Protein Synthesis Ribosome->Protein

Caption: Role of DUS in the tRNA maturation and translation pathway.

Experimental Workflow Overview

The general workflow for an in vitro DUS activity assay involves the preparation of the enzyme and tRNA substrate, the enzymatic reaction itself, and subsequent analysis of the product formation or cofactor consumption.

DUS_Workflow Start Start Enzyme_Prep 1. Enzyme Preparation (Recombinant DUS purification) Start->Enzyme_Prep Substrate_Prep 2. Substrate Preparation (In vitro transcription of tRNA) Start->Substrate_Prep Reaction_Setup 3. Enzymatic Reaction (Incubate DUS, tRNA, NADPH) Enzyme_Prep->Reaction_Setup Substrate_Prep->Reaction_Setup Assay_Choice Assay Method? Reaction_Setup->Assay_Choice LCMS_Prep 4a. Sample Preparation (tRNA hydrolysis to nucleosides) Assay_Choice->LCMS_Prep Direct (LC-MS) NADPH_Assay 4b. Spectrophotometry (Monitor A340nm decrease) Assay_Choice->NADPH_Assay Indirect (NADPH) LCMS_Analysis 5a. LC-MS/MS Analysis (Quantify this compound) LCMS_Prep->LCMS_Analysis Data_Analysis 6. Data Analysis (Determine enzyme activity) LCMS_Analysis->Data_Analysis NADPH_Assay->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for in vitro DUS activity assays.

Experimental Protocols

Protocol 1: Direct this compound Quantification by LC-MS/MS

This protocol allows for the direct and highly sensitive quantification of this compound (D) formation in a tRNA substrate.

1. Materials and Reagents

  • Enzyme: Purified recombinant this compound Synthase (DUS).

  • Substrate: In vitro transcribed (IVT) tRNA of interest.[4][5]

  • Cofactor: NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate, reduced form).

  • Reaction Buffer (10X): 500 mM HEPES or Tris-HCl (pH 7.5-8.0), 1.5 M Ammonium Acetate, 100 mM MgCl₂, 20 mM DTT. Store at -20°C.

  • Quenching Solution: Phenol:Chloroform:Isoamyl Alcohol (25:24:1).

  • Hydrolysis Enzymes: Nuclease P1, Alkaline Phosphatase.

  • LC-MS Grade: Water, Acetonitrile, Formic Acid.

  • Standards: Uridine (U) and this compound (D) for standard curve generation.

2. In Vitro Transcription of tRNA Substrate

  • Synthesize the desired tRNA template, typically a PCR product or linearized plasmid containing a T7 promoter upstream of the tRNA sequence.[6]

  • Perform in vitro transcription using a commercially available T7 RNA polymerase kit.[4][7]

  • Purify the transcribed tRNA using denaturing polyacrylamide gel electrophoresis (PAGE) or a suitable RNA purification kit.

  • Quantify the purified tRNA using a spectrophotometer (e.g., NanoDrop).

3. This compound Synthase Reaction

  • Prepare the reaction mixture in a total volume of 50-100 µL. For a 100 µL reaction:

    • 10 µL 10X Reaction Buffer

    • 20 µM (final concentration) of IVT tRNA

    • 5 µM (final concentration) of purified DUS enzyme

    • 2 mM (final concentration) of NADPH

    • Nuclease-free water to 100 µL

  • Include a negative control reaction without the DUS enzyme.

  • Incubate the reaction at the optimal temperature for the specific DUS enzyme (e.g., 37°C for human DUS, up to 60°C for thermophilic DUS) for a specified time (e.g., 60 minutes). Time-course experiments can be performed to determine initial reaction velocities.[8]

  • Stop the reaction by adding an equal volume of Phenol:Chloroform:Isoamyl Alcohol and vortexing vigorously.

4. tRNA Hydrolysis to Nucleosides

  • Centrifuge the quenched reaction mixture to separate the phases.

  • Transfer the aqueous (upper) phase to a new tube and precipitate the RNA with ethanol.

  • Resuspend the RNA pellet in nuclease-free water.

  • Digest the tRNA to individual nucleosides by incubating with Nuclease P1 followed by Alkaline Phosphatase according to the manufacturer's instructions.

5. LC-MS/MS Analysis

  • Analyze the nucleoside mixture using a Liquid Chromatography system coupled to a tandem Mass Spectrometer (LC-MS/MS), typically a triple quadrupole instrument.

  • Separate the nucleosides on a C18 reverse-phase column.

  • Quantify uridine and this compound using Multiple Reaction Monitoring (MRM) mode, monitoring the specific precursor-to-product ion transitions for each nucleoside.

  • Generate a standard curve using known concentrations of uridine and this compound standards to accurately quantify the amount of this compound produced in the enzymatic reaction.

Protocol 2: Indirect DUS Activity via NADPH Consumption Assay

This protocol provides a continuous, real-time measurement of DUS activity by monitoring the decrease in NADPH absorbance at 340 nm.

1. Materials and Reagents

  • Enzyme: Purified recombinant this compound Synthase (DUS).

  • Substrate: In vitro transcribed (IVT) tRNA of interest.

  • Cofactor: NADPH.

  • Assay Buffer (1X): 50 mM HEPES (pH 7.5), 100 mM KCl, 10% glycerol.

  • Instrumentation: UV/Vis spectrophotometer or plate reader capable of reading absorbance at 340 nm.

2. Enzymatic Reaction and Measurement

  • Set up the reaction in a quartz cuvette or a UV-transparent 96-well plate.

  • Prepare a reaction mixture containing:

    • 1X Assay Buffer

    • 2 µM (final concentration) of purified DUS enzyme

    • 50 µM (final concentration) of IVT tRNA

  • Equilibrate the mixture to the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding NADPH to a final concentration of 500 µM.

  • Immediately start monitoring the decrease in absorbance at 340 nm over time.

  • Include control reactions:

    • No enzyme: to control for non-enzymatic NADPH degradation.

    • No tRNA: to measure any tRNA-independent NADPH oxidase activity of the DUS enzyme.

3. Data Analysis

  • Calculate the rate of NADPH consumption using the Beer-Lambert law (εNADPH at 340 nm = 6220 M⁻¹cm⁻¹).

  • The rate of reaction (V) can be expressed as µmoles of NADPH consumed per minute per mg of enzyme.

  • For kinetic analysis, vary the concentration of one substrate (e.g., tRNA) while keeping the other (NADPH) at a saturating concentration, and fit the initial rates to the Michaelis-Menten equation to determine Km and Vmax.[9][10][11]

Enzymatic Reaction Diagram

The core of the assay is the enzymatic conversion of a uridine residue within a tRNA molecule to this compound, a reaction that consumes NADPH as a reducing agent.

DUS_Reaction tRNA_U tRNA (with Uridine) DUS DUS Enzyme tRNA_U->DUS NADPH NADPH NADPH->DUS tRNA_D tRNA (with this compound) DUS->tRNA_D NADP NADP+ DUS->NADP

Caption: The this compound Synthase enzymatic reaction.

References

Visualizing Dihydrouridine: Application Notes and Protocols for Chemical Labeling Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and background information for the chemical labeling and visualization of dihydrouridine (D), a modified RNA nucleoside. The following sections describe three key techniques: direct fluorescent labeling, transcriptome-wide mapping via D-seq, and activity-based profiling of this compound synthases (DUS) enzymes.

Direct Fluorescent Labeling of this compound via Sodium Borohydride (B1222165) Reduction

This method allows for the direct visualization of this compound in RNA molecules through covalent attachment of a fluorescent dye. It is a well-established technique, particularly useful for studying individual RNA species.

Application Notes

The principle of this technique relies on the unique chemical reactivity of the this compound base. Unlike the canonical pyrimidines, the C5-C6 bond in this compound is saturated, making it susceptible to reduction by sodium borohydride (NaBH₄). This reduction reaction opens the dihydrouracil (B119008) ring, and the current consensus in the literature suggests the formation of a tetrahydrouridine (B1681287) intermediate.[1][2][3] This intermediate is then susceptible to nucleophilic attack by an amine-containing fluorophore, such as rhodamine, Cy3, or Cy5, resulting in a stable, fluorescently labeled tetrahydrocytidine derivative at the original this compound site.[2][3][4]

This direct labeling approach is advantageous for its relative simplicity and the ability to visualize labeled RNA using standard fluorescence microscopy or gel electrophoresis. However, it is important to note that the labeling efficiency can vary depending on the specific RNA sequence and structure.

Experimental Workflow & Chemical Principle

G cluster_workflow Experimental Workflow cluster_principle Chemical Principle RNA RNA containing this compound (D) NaBH4 Reduction with Sodium Borohydride (NaBH₄) RNA->NaBH4 Fluorophore Addition of Amine-Reactive Fluorophore (e.g., Rhodamine) NaBH4->Fluorophore Labeled_RNA Fluorescently Labeled RNA Fluorophore->Labeled_RNA Visualization Visualization (Microscopy, Gel Electrophoresis) Labeled_RNA->Visualization D This compound (D) THU Tetrahydrouridine (THU) Intermediate D->THU NaBH₄ Labeled_D Labeled Tetrahydrocytidine Derivative THU->Labeled_D Rhodamine Rhodamine-NH₂ Rhodamine->Labeled_D Acidic Conditions

Caption: Workflow and chemical principle of direct fluorescent labeling of this compound.

Protocol: Fluorescent Labeling of this compound in RNA

Materials:

  • Purified RNA sample

  • Sodium borohydride (NaBH₄)

  • 1 M Tris-HCl, pH 7.5

  • 10 mM KOH

  • 6 M Acetic acid

  • Amine-reactive fluorophore (e.g., Rhodamine 110)

  • Ethanol (B145695) (100%)

  • 3 M Sodium acetate (B1210297) (NaOAc), pH 5.2

  • Nuclease-free water

Procedure:

  • RNA Preparation: Resuspend 50 µg of purified RNA in nuclease-free water.

  • Reduction Reaction:

    • To the RNA solution, add 16 µL of 1 M Tris-HCl, pH 7.5.

    • Freshly prepare a 100 mg/mL solution of NaBH₄ in 10 mM KOH. Add 40 µL of this solution to the RNA mixture for a final volume of 400 µL.

    • Incubate the reaction for 1 hour at room temperature in the dark, with the tube cap open.[2]

  • Neutralization: Neutralize the reaction by adding 80 µL of 6 M acetic acid. The solution will froth.[5]

  • RNA Precipitation: Precipitate the RNA by adding 0.1 volumes of 3 M NaOAc and 2.5 volumes of cold 100% ethanol. Incubate at -20°C for at least 30 minutes.

  • Pelleting and Washing: Centrifuge at high speed for 30 minutes at 4°C to pellet the RNA. Carefully discard the supernatant and wash the pellet with 70% ethanol.

  • Fluorophore Labeling:

    • Air-dry the RNA pellet and resuspend it in an appropriate buffer for labeling, as recommended by the fluorophore manufacturer.

    • Add the amine-reactive fluorophore (e.g., Rhodamine 110) in acidic conditions.[6] The optimal concentration of the fluorophore should be determined empirically.

    • Incubate the reaction according to the manufacturer's instructions, typically in the dark.

  • Purification of Labeled RNA: Remove unincorporated fluorophore by ethanol precipitation or using a suitable RNA cleanup kit.

  • Visualization: The fluorescently labeled RNA can be visualized by fluorescence microscopy if labeling was performed in situ, or by running on a denaturing polyacrylamide gel and imaging with a fluorescence scanner.

D-seq: Transcriptome-wide Mapping of this compound

D-seq (this compound sequencing) is a high-throughput method that allows for the identification of this compound sites across the entire transcriptome at single-nucleotide resolution.[7][8]

Application Notes

The D-seq method is based on the principle that the NaBH₄-reduced form of this compound, tetrahydrouridine, can impede the processivity of reverse transcriptase.[1][8] This results in the termination of cDNA synthesis one nucleotide 3' to the modified base.[7][8] By preparing sequencing libraries from the resulting cDNA fragments and mapping their 3' ends to a reference transcriptome, it is possible to identify the precise locations of this compound modifications. A crucial aspect of this technique is the comparison of sequencing data from wild-type cells with that from cells in which this compound synthase (DUS) enzymes have been knocked out, which serves as a negative control.[1]

D-seq is a powerful tool for discovering novel this compound sites in various RNA species, including mRNA and snoRNAs, and for studying the role of this modification in different biological processes.[7][8]

D-seq Experimental Workflow

G cluster_workflow D-seq Experimental Workflow RNA_extraction RNA Extraction (WT and DUS KO) RNA_frag RNA Fragmentation RNA_extraction->RNA_frag NaBH4_reduction Sodium Borohydride (NaBH₄) Reduction RNA_frag->NaBH4_reduction RT Reverse Transcription NaBH4_reduction->RT Library_prep Sequencing Library Preparation RT->Library_prep Sequencing High-Throughput Sequencing Library_prep->Sequencing Data_analysis Data Analysis (Mapping 3' ends) Sequencing->Data_analysis

Caption: A simplified workflow for the D-seq protocol.

Protocol: D-seq Library Preparation

Materials:

  • Purified total RNA from wild-type and DUS knockout cells

  • 100 mM ZnCl₂

  • 40 mM EDTA

  • 100 mg/mL NaBH₄ in 10 mM KOH (freshly prepared)

  • 500 mM Tris-HCl, pH 7.5

  • 6 M Acetic acid

  • Reverse transcriptase and buffer

  • Reagents for sequencing library preparation (adapters, ligase, PCR reagents)

Procedure:

  • RNA Fragmentation:

    • Take approximately 2 µg of total RNA and dilute to 54 µL.

    • Add 6 µL of 100 mM ZnCl₂ (final concentration 10 mM).

    • Incubate at 94°C for 55 seconds to fragment the RNA to a size range of 100-200 nucleotides.

    • Quench the reaction on ice by adding 60 µL of 40 mM EDTA (final concentration 20 mM).

    • Precipitate the RNA with sodium acetate and isopropanol.[9]

  • Borohydride Reduction:

    • Resuspend the fragmented RNA in 16.4 µL of nuclease-free water.

    • Add 2 µL of freshly prepared 100 mg/mL NaBH₄ in 10 mM KOH and 1.6 µL of 500 mM Tris-HCl, pH 7.5.

    • Incubate at 0°C for 1 hour.

    • Neutralize the reaction with 4 µL of 6 M Acetic Acid.

    • Precipitate the RNA with sodium acetate and isopropanol.[9]

  • Reverse Transcription:

    • Perform reverse transcription on the NaBH₄-treated RNA using a reverse transcriptase that is sensitive to the reduced this compound.

  • Library Preparation and Sequencing:

    • Proceed with a standard protocol for preparing RNA sequencing libraries from the resulting cDNA. This typically involves 3' adapter ligation, size selection, 5' adapter ligation, and PCR amplification.[9]

    • Sequence the libraries on a high-throughput sequencing platform.

  • Data Analysis:

    • After sequencing, trim adapter sequences and map the reads to the reference transcriptome.

    • Identify the 3' ends of the mapped reads.

    • Compare the pileup of 3' ends between the wild-type and DUS knockout samples. Peaks that are present in the wild-type but absent or significantly reduced in the knockout sample represent this compound sites.

RNABPP: Activity-Based Profiling of this compound Synthases

RNA-mediated activity-based protein profiling (RNABPP) is a chemoproteomic strategy to identify and study the activity of RNA modifying enzymes, including this compound synthases, in living cells.[7][10]

Application Notes

This technique utilizes metabolic labeling with a modified nucleoside, 5-fluorocytidine (B16351) (5-FCyd), which is converted in cells to 5-fluorouridine (B13573) (5-FUrd) and incorporated into RNA.[7][10] this compound synthases that recognize and attempt to modify the 5-FUrd-containing RNA form a stable covalent crosslink between the enzyme and the RNA substrate.[7][10] These crosslinked enzyme-RNA complexes can then be enriched and the associated proteins identified by mass spectrometry. This method allows for the identification of active DUS enzymes and the subsequent mapping of their RNA targets using techniques like CLIP-seq.

RNABPP Workflow

G cluster_workflow RNABPP Workflow Metabolic_labeling Metabolic Labeling of Cells with 5-FCyd Crosslinking In vivo Crosslinking of DUS to 5-FUrd-RNA Metabolic_labeling->Crosslinking Cell_lysis Cell Lysis and RNA-Protein Complex Isolation Crosslinking->Cell_lysis Enrichment Enrichment of Crosslinked Complexes Cell_lysis->Enrichment Proteomics Mass Spectrometry-based Proteomics Enrichment->Proteomics DUS_ID Identification of DUS Enzymes Proteomics->DUS_ID

References

Application Notes & Protocols: Isotope Dilution Liquid Chromatography-Mass Spectrometry for Dihydrouridine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrouridine (D) is a post-transcriptionally modified nucleoside commonly found in the transfer RNA (tRNA) of bacteria and eukaryotes, where it contributes to the conformational flexibility of the molecule.[1][2] It is also present in ribosomal RNA (rRNA).[1] The accurate quantification of this compound is crucial for understanding its biological roles in various cellular processes and its potential as a biomarker. Isotope dilution liquid chromatography-mass spectrometry (ID-LC-MS) offers a highly sensitive and accurate method for the quantitative analysis of this compound in RNA samples.[3][4][5] This technique utilizes a stable isotope-labeled internal standard that is chemically identical to the analyte, allowing for precise correction of sample loss during preparation and analysis.[3]

This document provides detailed application notes and protocols for the quantification of this compound in RNA using an established ID-LC-MS method.

Principle of the Method

The quantification of this compound is achieved through stable isotope dilution liquid chromatography-mass spectrometry.[3][4][5] The method involves the enzymatic digestion of RNA into its constituent nucleosides. A known amount of a stable isotope-labeled this compound, in this case, [1,3-¹⁵N₂]this compound, is added to the sample as an internal standard.[3][4][5] The mixture of native (unlabeled) and labeled nucleosides is then separated by reversed-phase high-performance liquid chromatography (HPLC) and detected by a mass spectrometer operating in selected ion monitoring (SIM) mode.[3] By comparing the peak area ratio of the unlabeled this compound to the labeled internal standard, the absolute amount of this compound in the original RNA sample can be accurately determined.[3]

Quantitative Data Summary

The following tables summarize the quantitative results from the analysis of this compound in various E. coli RNA samples using the described ID-LC-MS method.

Table 1: Quantification of this compound in E. coli tRNA and rRNA

RNA SampleMole % this compoundResidues per Molecule
Unfractionated tRNA1.79%1.4
23S rRNA0.0396%1.1

Data sourced from Dalluge, Hashizume, and McCloskey (1996).[4][5]

Table 2: Accuracy and Precision of this compound Quantification in Control E. coli tRNAs

Control tRNA SampleMeasured Residues/MoleculeAccuracyOverall Precision
tRNASer(VGA)2.0398%0.43 - 2.4%
tRNAThr(GGU)2.8495%0.43 - 2.4%

Data sourced from Dalluge, Hashizume, and McCloskey (1996).[4][5]

Experimental Protocols

Materials and Reagents
  • RNA samples (e.g., tRNA, rRNA)

  • [1,3-¹⁵N₂]this compound (internal standard)

  • [1,3-¹⁵N₂]uridine (internal standard for uridine (B1682114) quantification, optional but recommended)

  • Nuclease P1

  • Bacterial alkaline phosphatase

  • Ammonium acetate

  • Acetonitrile (HPLC grade)

  • Water (LC-MS grade)

  • Standard laboratory equipment (pipettes, vials, centrifuge, etc.)

Protocol 1: RNA Digestion and Sample Preparation
  • Enzymatic Digestion:

    • To 1-3 µg of RNA in a microcentrifuge tube, add a buffer solution containing nuclease P1.

    • Incubate at an appropriate temperature (e.g., 37°C) to digest the RNA into 5'-mononucleotides.

    • Add bacterial alkaline phosphatase to the mixture to dephosphorylate the mononucleotides into nucleosides.

    • Incubate further to ensure complete dephosphorylation.

  • Internal Standard Spiking:

    • After enzymatic digestion, add a known amount of the [1,3-¹⁵N₂]this compound internal standard solution to the nucleoside mixture.

  • Sample Cleanup (if necessary):

    • Depending on the sample matrix, a cleanup step such as solid-phase extraction (SPE) may be employed to remove interfering substances.

  • Final Preparation:

    • Evaporate the sample to dryness under a vacuum.

    • Reconstitute the sample in a suitable volume of the initial LC mobile phase for injection.

Protocol 2: LC-MS Analysis
  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm × 250 mm, 5 µm particle size) with a suitable pre-column.[1]

    • Mobile Phase A: 0.25 M Ammonium acetate, pH 6.0.[1]

    • Mobile Phase B: Acetonitrile.[1]

    • Gradient: A gradient elution program should be optimized to achieve separation of this compound from other nucleosides.

    • Flow Rate: A typical flow rate is around 1 mL/min, with a split to the mass spectrometer.

    • Column Temperature: 31°C.[1]

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is commonly used, though other methods can be adapted.[3]

    • Detection Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor:

      • This compound (D): m/z 247 (MH⁺).[1][3]

      • [1,3-¹⁵N₂]this compound (Internal Standard): m/z 249 (MH⁺).[1][3]

      • Uridine (U): m/z 245 (MH⁺).[1][3]

      • [1,3-¹⁵N₂]uridine (Internal Standard): m/z 247 (MH⁺).[1][3]

    • Note: Although this compound and [¹⁵N₂]uridine have the same mass, they are separated chromatographically.[1][3]

Protocol 3: Data Analysis and Quantification
  • Peak Integration:

    • Integrate the peak areas for the protonated molecular ions of this compound (m/z 247) and the internal standard (m/z 249) from the extracted ion chromatograms.

  • Calibration Curve:

    • Prepare a series of calibration standards containing known amounts of unlabeled this compound and a fixed amount of the internal standard.

    • Analyze these standards using the same LC-MS method.

    • Construct a calibration curve by plotting the peak area ratio (this compound / Internal Standard) against the concentration ratio.

  • Quantification:

    • Calculate the peak area ratio for the unknown samples.

    • Determine the concentration of this compound in the samples by interpolating their peak area ratios on the calibration curve.

    • Calculate the mole percentage of this compound relative to the total amount of nucleosides in the original RNA sample.

Visualizations

Biological Pathway

Dihydrouridine_Formation cluster_reaction This compound Synthesis Uridine Uridine in tRNA This compound This compound in tRNA Uridine->this compound this compound Synthase (Dus) + NADPH

Caption: Enzymatic conversion of uridine to this compound in tRNA.

Experimental Workflow

ID_LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing RNA_Sample RNA Sample (1-3 µg) Digestion Enzymatic Digestion (Nuclease P1, Alkaline Phosphatase) RNA_Sample->Digestion Spiking Spike with Internal Standard ([¹⁵N₂]this compound) Digestion->Spiking Cleanup Sample Cleanup & Reconstitution Spiking->Cleanup LC_Separation Reversed-Phase HPLC Separation Cleanup->LC_Separation MS_Detection Mass Spectrometry Detection (ESI+, Selected Ion Monitoring) LC_Separation->MS_Detection Data_Analysis Peak Integration & Ratio Calculation (m/z 247 / m/z 249) MS_Detection->Data_Analysis Quantification Quantification via Calibration Curve Data_Analysis->Quantification

Caption: Workflow for this compound analysis by ID-LC-MS.

References

Application Notes & Protocols: Leveraging CRISPR-Cas9 for the Study of Dihydrouridine Synthases

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Application Notes

Introduction to Dihydrouridine Synthases (DUS)

This compound (D) is a highly conserved and abundant post-transcriptional RNA modification created by the enzymatic reduction of a uridine's C5-C6 double bond.[1][2][3] This modification is catalyzed by a family of enzymes known as this compound synthases (DUS).[1] Unlike other modifications, the non-planar structure of this compound disrupts base stacking, which increases the conformational flexibility of the RNA backbone.[4][5] D is predominantly found in the "D-loop" of transfer RNAs (tRNAs), where it plays a role in stabilizing the tRNA's L-shaped tertiary structure.[6]

Living organisms possess multiple DUS enzymes with distinct specificities.[1] Bacteria typically have three main families—DusA, DusB, and DusC—with non-overlapping specificities for different uridine (B1682114) sites on tRNA.[4] Eukaryotes have four known families, DUS1-4, each responsible for modifying specific uridine positions within various tRNAs.[4][7] The study of these enzymes is critical, as altered D levels have been implicated in cancer and may influence tRNA stability and overall protein translation rates.[8]

The Role of CRISPR-Cas9 in DUS Research

The CRISPR-Cas9 system has become an indispensable tool for elucidating the function of DUS enzymes.[9][10][11] Its ability to generate precise gene knockouts allows researchers to overcome challenges like functional redundancy and dissect the specific roles of individual DUS paralogs.[6][12]

Key applications include:

  • Functional Genomics: Creating knockout (KO) cell lines or animal models for specific DUS genes enables the direct investigation of their physiological roles.[9][12] For example, CRISPR-mediated knockout of DUS3L in human cells led to compromised protein translation and impaired cellular proliferation.[13][8]

  • Substrate Specificity Determination: By knocking out a specific DUS gene, researchers can identify which uridine sites are no longer modified. This approach was used to confirm that human DUS2 (hDUS2) exclusively modifies U20 across various tRNA substrates.[7][14]

  • Validation of Transcriptome-Wide Mapping: DUS KO cell lines serve as essential negative controls for validating methods aimed at mapping this compound sites across the transcriptome, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][13][14]

  • Drug Target Validation and Screening: DUS enzymes are being explored as potential anticancer targets.[7][14] CRISPR-generated KO models provide a clean genetic system to validate the on-target effects of small molecule inhibitors developed to target these enzymes.[7][14]

Quantitative Data Summary

The following tables summarize quantitative data from studies utilizing CRISPR-Cas9 to investigate DUS function.

Table 1: Effect of DUS Gene Knockout on this compound (D) Levels

Cell LineTarget GeneRNA Type AnalyzedMethodResultReference
Human HEK293TDUS2LBulk small RNA (<200 nt)LC-MS/MS22.7% reduction in D levels in KO cells compared to Wild-Type.[7][14]
Human Cell LineDUS3LTotal RNALC-MS/MSThis compound corresponds to ~0.8% of all uridine residues in Wild-Type cells; levels are reduced in KO cells.[13]

Table 2: Phenotypic Effects of DUS3L Knockout

Cell LineTarget GenePhenotypic AssayResultReference
Human Cell LineDUS3LProtein Translation RateCompromised translation rates observed in KO cells.[13][8]
Human Cell LineDUS3LCellular ProliferationImpaired proliferation observed in KO cells.[13][8]

Experimental Workflows and Pathways

DUS_Function_Pathway cluster_synthesis This compound Synthesis Uridine Uridine (in tRNA) DUS This compound Synthase (DUS) Uridine->DUS DHU This compound (D) DUS->DHU NADP NADP+ DUS->NADP NADPH NADPH NADPH->DUS H-

Caption: this compound (D) synthesis pathway catalyzed by DUS enzymes.

CRISPR_KO_Workflow Workflow for DUS Gene Knockout Using CRISPR-Cas9 A 1. gRNA Design & Selection Target a conserved N-terminal exon of the DUS gene. B 2. Vector Construction Clone gRNA into a Cas9 expression vector. A->B C 3. Delivery into Cells Transfect or transduce mammalian cells. B->C D 4. Single-Cell Cloning Isolate and expand individual cell clones. C->D E 5. Genotypic Validation Confirm gene disruption via PCR and Sanger sequencing. D->E F 6. Protein Validation Confirm loss of DUS protein expression via Western Blot. E->F G Validated DUS KO Clonal Cell Line F->G

Caption: Step-by-step workflow for generating a validated DUS knockout cell line.

DUS_Functional_Analysis_Workflow Workflow for Functional Analysis of this compound Synthases cluster_crispr CRISPR-Cas9 Editing cluster_analysis Downstream Functional Analysis cluster_conclusion Conclusion wt_cells Wild-Type (WT) Cells crispr Generate DUS KO using CRISPR-Cas9 wt_cells->crispr lcms Quantify D Levels (LC-MS/MS) wt_cells->lcms phenotype Assess Phenotypes (e.g., Proliferation, Translation) wt_cells->phenotype ko_cells DUS KO Cells crispr->ko_cells ko_cells->lcms ko_cells->phenotype conclusion Determine DUS Function and Substrate Specificity lcms->conclusion phenotype->conclusion

Caption: Logic diagram for the functional analysis of DUS enzymes using CRISPR.

Protocols

Protocol 1: CRISPR-Cas9 Mediated Knockout of a DUS Gene in Mammalian Cells

This protocol provides a generalized workflow for generating a DUS knockout in a mammalian cell line.[15][16]

1. gRNA Design and Vector Cloning a. Design: Use an online tool (e.g., CRISPRdirect, Benchling) to design 2-3 single guide RNAs (sgRNAs) targeting a conserved exon in the 5' region of the target DUS gene.[16] This maximizes the chance of generating a loss-of-function frameshift mutation.[17] b. Oligo Synthesis: Synthesize complementary DNA oligonucleotides for the chosen sgRNA sequence. c. Cloning: Anneal the oligos and clone them into a suitable CRISPR vector that co-expresses Cas9 and a selection marker (e.g., pSpCas9(BB)-2A-Puro). d. Verification: Verify the correct insertion of the sgRNA sequence into the plasmid via Sanger sequencing.

2. Cell Transfection and Selection a. Cell Culture: Culture the target mammalian cells (e.g., HEK293T) under standard conditions to ~70-80% confluency. b. Transfection: Transfect the cells with the validated sgRNA-Cas9 plasmid using a suitable method (e.g., lipofection or electroporation). c. Selection: 24-48 hours post-transfection, apply antibiotic selection (e.g., puromycin) to eliminate non-transfected cells. The concentration and duration should be determined beforehand with a kill curve.[18]

3. Single-Cell Isolation and Clonal Expansion a. Dilution Cloning: After selection, harvest the surviving cells and perform serial dilutions to seed single cells into individual wells of a 96-well plate.[15] b. Colony Expansion: Monitor the plates for the growth of single colonies. Once a colony is sufficiently large, trypsinize and expand it into progressively larger culture vessels.[15]

4. Knockout Validation a. Genomic DNA Extraction: Extract genomic DNA from each expanded clone. b. PCR Amplification: Amplify the genomic region surrounding the sgRNA target site using PCR. c. Mutation Analysis: Sequence the PCR products (Sanger sequencing) to identify clones with insertions or deletions (indels) that result in a frameshift mutation.[12] Homozygous and heterozygous knockouts can be identified by analyzing the sequencing chromatogram.[12] d. Western Blot: For the confirmed knockout clones, perform a Western blot using an antibody specific to the target DUS protein to confirm the absence of protein expression. This is the definitive validation of a functional knockout.[17]

Protocol 2: Quantification of this compound by LC-MS/MS

This protocol is for quantifying the change in D levels following DUS knockout, adapted from methodologies described in relevant studies.[4][13]

1. RNA Isolation a. Harvest ~5-10 million cells from both the wild-type (WT) and validated DUS KO clonal cell lines. b. Isolate the desired RNA fraction (e.g., total RNA, small RNA, or poly(A)-selected mRNA) using a commercial kit (e.g., TRIzol, RNeasy).

2. Enzymatic Digestion to Nucleosides a. To 5-10 µg of isolated RNA, add Nuclease P1 (e.g., 2U) in a buffer containing ammonium (B1175870) acetate.[4] b. Incubate the reaction at 37°C for at least 2 hours (or overnight) to ensure complete digestion of the RNA into mononucleosides.[4] c. Add a phosphodiesterase (e.g., Bacterial Alkaline Phosphatase) and incubate for an additional 2 hours at 37°C to convert nucleotide monophosphates to nucleosides.

3. LC-MS/MS Analysis a. Sample Preparation: Centrifuge the digested sample to pellet any undigested material and transfer the supernatant containing the nucleosides for analysis. b. Chromatography: Separate the nucleosides using a reverse-phase liquid chromatography (LC) system. c. Mass Spectrometry: Analyze the eluate using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Use established mass transitions for the canonical nucleosides (A, C, G, U) and for this compound (D). d. Quantification: Create a standard curve using known concentrations of pure nucleoside standards. Calculate the amount of this compound in each sample and normalize it to the amount of one or all of the canonical nucleosides (e.g., present as a D/U ratio).[4]

4. Data Interpretation a. Compare the normalized this compound levels between the WT and DUS KO samples. A significant reduction in the D/U ratio in the KO cells confirms the role of the targeted DUS enzyme in synthesizing that modification in the specific RNA fraction analyzed.[7][14]

References

Dihydrouridine as a potential biomarker in cancer detection.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrouridine (D) is a modified nucleoside formed by the enzymatic reduction of uridine (B1682114) by this compound synthases (DUS).[1][2] This modification is prevalent in transfer RNA (tRNA), particularly within the D-loop, where it contributes to the structural flexibility of the molecule.[2] Emerging evidence suggests that the dysregulation of this compound metabolism is associated with various cancers, presenting an opportunity for its use as a biomarker for cancer detection and prognosis.

Cancer cells exhibit altered RNA metabolism and an increased turnover of tRNA, leading to elevated levels of modified nucleosides, including this compound, being excreted in bodily fluids such as urine.[3][4] Furthermore, the overexpression of DUS enzymes has been linked to poorer patient outcomes in several cancers, including lung, kidney, and bladder cancer.[5][6] These findings underscore the potential of this compound and its associated enzymes as valuable targets for cancer diagnostics and therapeutic development.

These application notes provide an overview of the role of this compound in cancer, summarize the current findings on its altered levels in various malignancies, and offer detailed protocols for its detection.

Data Presentation

While extensive research has pointed towards a qualitative link between elevated this compound levels and cancer, specific quantitative data with diagnostic sensitivity and specificity are not yet firmly established in recent literature. Historical studies have suggested increased urinary excretion of modified nucleosides in cancer patients.[3] The following table summarizes the qualitative findings regarding the dysregulation of this compound and this compound Synthase (DUS) levels in different cancer types.

Cancer TypeAnalyteSample TypeObservationReference
Lung Cancer (NSCLC)hDUS2Tumor Tissue3-fold overexpression compared to healthy samples. Higher levels are associated with poorer prognosis.[7]
Lung, Kidney, Bladder CancerDUS EnzymesTumor TissueOverexpression is predictive of worse patient outcomes.[6]
LymphomaThis compoundUrineSignificantly more abundant in urine samples of lymphoma patients.[1]
Malignant Tissues (General)This compoundtRNAPheIsolated tRNAPhe from malignant tissues contains more dihydrouridines.[1]

Signaling Pathways and Experimental Workflows

This compound Synthesis and Role in Cancer Progression

G cluster_0 Cellular Metabolism cluster_1 Cancer Cell Phenotype cluster_2 Biomarker Detection Uridine Uridine in tRNA This compound This compound (D) in tRNA Uridine->this compound DUS DUS This compound Synthase (DUS) NADP NADP+ DUS->NADP NADPH NADPH NADPH->DUS Cofactor Altered_tRNA Altered tRNA Structure & Function This compound->Altered_tRNA Translation Enhanced Translation of Pro-Oncogenic Proteins Altered_tRNA->Translation Growth Increased Cell Growth, Proliferation, & Survival Translation->Growth tRNA_turnover Increased tRNA Turnover Growth->tRNA_turnover Drives Excretion Excretion into Biofluids tRNA_turnover->Excretion Leads to Urine_Serum Urine / Serum Samples Excretion->Urine_Serum

Caption: this compound synthesis pathway and its implication in cancer.

Experimental Workflow for D-Seq (this compound Sequencing)

G cluster_0 Sample Preparation cluster_1 Chemical Treatment & Library Preparation cluster_2 Sequencing & Analysis RNA_Isolation Total RNA Isolation RNA_Fragmentation RNA Fragmentation RNA_Isolation->RNA_Fragmentation Borohydride (B1222165) Sodium Borohydride (NaBH4) Reduction RNA_Fragmentation->Borohydride RT Reverse Transcription Borohydride->RT Tetrahydrouridine stalls RT Library_Prep Sequencing Library Prep RT->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Mapping Map RT Stop Sites Sequencing->Mapping Analysis Identify this compound Sites Mapping->Analysis Compare treated vs. untreated samples

Caption: Workflow for the detection of this compound sites using D-Seq.

Experimental Workflow for Rho-Seq (Rhodamine Sequencing)

G cluster_0 Sample Preparation & Chemical Labeling cluster_1 Library Preparation & Sequencing cluster_2 Data Analysis RNA_Isolation Total RNA Isolation Borohydride Sodium Borohydride (NaBH4) Reduction RNA_Isolation->Borohydride Rhodamine Rhodamine Labeling Borohydride->Rhodamine RT Reverse Transcription Rhodamine->RT Bulky adduct stalls RT Library_Prep Sequencing Library Prep RT->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Mapping Map RT Stop Sites Sequencing->Mapping Analysis Identify this compound Sites Mapping->Analysis Compare labeled vs. unlabeled samples

Caption: Workflow for the detection of this compound sites using Rho-Seq.

Experimental Protocols

Protocol 1: D-Seq for Transcriptome-Wide Mapping of this compound

This protocol is adapted from methodologies described for D-Seq, which identifies this compound sites based on reverse transcriptase stalling at the modified base after chemical treatment.[8][9]

1. RNA Preparation: 1.1. Isolate total RNA from cells or tissues using a standard Trizol-based method followed by column purification. 1.2. Assess RNA integrity and quantity using a Bioanalyzer or equivalent. 1.3. For mRNA analysis, perform poly(A) selection using oligo(dT) magnetic beads. 1.4. Fragment the RNA to a desired size range (e.g., 100-200 nucleotides) using RNA fragmentation buffer or enzymatic methods.[9] Purify the fragmented RNA.

2. Sodium Borohydride Reduction: 2.1. Prepare a fresh solution of sodium borohydride (NaBH₄) in the appropriate buffer. 2.2. Treat the fragmented RNA with the NaBH₄ solution to reduce this compound to tetrahydrouridine. A mock-treated control sample (without NaBH₄) should be processed in parallel. 2.3. Quench the reaction and purify the RNA to remove residual reagents.

3. Library Preparation for Sequencing: 3.1. Perform 3' dephosphorylation and 5' phosphorylation of the RNA fragments. 3.2. Ligate a 3' adapter to the RNA fragments. 3.3. Carry out reverse transcription using a primer complementary to the 3' adapter. The reverse transcriptase will stall at the site of tetrahydrouridine. 3.4. Purify the resulting cDNA. 3.5. Ligate a 5' adapter to the cDNA. 3.6. Amplify the cDNA library by PCR. 3.7. Purify the final library and assess its quality and concentration.

4. Sequencing and Data Analysis: 4.1. Sequence the prepared libraries on a high-throughput sequencing platform. 4.2. Trim adapter sequences and filter for high-quality reads. 4.3. Align the reads to the reference genome or transcriptome. 4.4. Identify the 5' ends of the reads, which correspond to the reverse transcription stop sites. 4.5. Compare the positions and frequency of RT stops between the NaBH₄-treated and mock-treated samples. An enrichment of RT stops at specific uridine positions in the treated sample indicates the presence of this compound.

Protocol 2: Rho-Seq for this compound Detection

This protocol is based on the Rho-seq method, which involves chemical labeling of this compound with a bulky rhodamine molecule to induce a strong reverse transcription stop.[10][11]

1. RNA Preparation: 1.1. Isolate total RNA as described in the D-Seq protocol.

2. Chemical Labeling: 2.1. Reduce the this compound residues in the RNA with sodium borohydride (NaBH₄). 2.2. Label the reduced this compound with a rhodamine-containing compound that reacts with the modified base.[11][12] A mock-treated control sample (without rhodamine labeling) should be processed in parallel. 2.3. Purify the RNA to remove unreacted labeling reagents.

3. Library Preparation for Sequencing: 3.1. Fragment the labeled RNA. 3.2. Ligate 3' and 5' adapters to the RNA fragments. 3.3. Perform reverse transcription. The bulky rhodamine adduct will cause a strong termination of the reverse transcriptase one nucleotide downstream of the modified base. 3.4. Amplify the resulting cDNA by PCR to generate the sequencing library. 3.5. Purify and quantify the final library.

4. Sequencing and Data Analysis: 4.1. Sequence the libraries on a high-throughput platform. 4.2. Process the raw sequencing data by trimming adapters and filtering low-quality reads. 4.3. Align the reads to the reference genome or transcriptome. 4.4. Identify the positions of reverse transcription stops. 4.5. Compare the RT stop patterns between the rhodamine-labeled and mock-treated samples. A significant increase in RT stops at specific locations in the labeled sample indicates the presence of this compound.

Protocol 3: Quantitative Analysis of this compound in Biofluids by Mass Spectrometry

This protocol provides a general workflow for the quantification of this compound in urine or serum using liquid chromatography-mass spectrometry (LC-MS).

1. Sample Preparation: 1.1. Urine: Centrifuge the urine sample to remove cellular debris. The supernatant can be used directly or after a solid-phase extraction (SPE) cleanup step to enrich for nucleosides. 1.2. Serum: Perform protein precipitation by adding a solvent like acetonitrile (B52724) or methanol. Centrifuge to pellet the proteins and collect the supernatant. The supernatant can be further purified by SPE.

2. RNA Digestion (for tissue samples): 2.1. If analyzing tissue, first isolate total RNA. 2.2. Digest the RNA to individual nucleosides using a cocktail of enzymes such as nuclease P1 and alkaline phosphatase.

3. LC-MS Analysis: 3.1. Inject the prepared sample onto a liquid chromatography system, typically using a reversed-phase column suitable for separating polar compounds like nucleosides. 3.2. Elute the nucleosides using a gradient of aqueous and organic mobile phases. 3.3. Detect and quantify the eluting nucleosides using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. The specific mass transition for this compound (e.g., m/z 247.2 -> 115.1) should be used for quantification.[5] 3.4. Use a stable isotope-labeled internal standard for this compound to ensure accurate quantification.

4. Data Analysis: 4.1. Generate a standard curve using known concentrations of a this compound standard. 4.2. Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve, normalized to the internal standard. 4.3. For urine samples, normalize the this compound concentration to the creatinine (B1669602) concentration to account for variations in urine dilution.

Conclusion

This compound holds promise as a non-invasive biomarker for cancer detection and surveillance. The increased tRNA turnover in cancer cells leads to elevated levels of this modified nucleoside in biofluids, and the enzymes responsible for its synthesis are often overexpressed in tumors. While further studies are needed to establish robust quantitative assays and determine the clinical sensitivity and specificity, the methodologies outlined in these application notes provide a framework for researchers to investigate the role of this compound in cancer. The continued development of sensitive detection methods, such as advanced sequencing and mass spectrometry techniques, will be crucial in translating these findings into clinical applications for improved cancer diagnosis and patient management.

References

Application Notes and Protocols: Therapeutic Targeting of Dihydrouridine Metabolic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Dihydrouridine (D) is a highly conserved post-transcriptional RNA modification, most notably found in the D-loop of transfer RNA (tRNA).[1] This modification is catalyzed by a family of enzymes known as this compound synthases (DUS).[1] In eukaryotes, there are four main DUS enzymes (DUS1L, DUS2L, DUS3L, DUS4L), each with specificities for different uridine (B1682114) sites on tRNA molecules.[2][3] The conversion of uridine to this compound disrupts the planarity of the base, increasing the conformational flexibility of the tRNA molecule.[1][4]

Emerging evidence has implicated the dysregulation of this compound metabolism in various diseases, particularly cancer. Overexpression of DUS enzymes, especially DUS2L, has been observed in non-small cell lung carcinomas (NSCLC) and is associated with poorer patient prognosis.[2] This makes the DUS enzyme family a compelling new class of targets for therapeutic intervention. These application notes provide an overview of the therapeutic rationale and detailed protocols for assays relevant to the discovery and characterization of DUS inhibitors.

This compound Metabolic Pathway and Therapeutic Rationale

The sole enzymatic step in this compound formation is the reduction of a uridine base within an RNA molecule, catalyzed by a DUS enzyme using a flavin cofactor and NADPH or NADH as a hydride source.[1]

This compound Synthesis Pathway

DUS_Pathway cluster_tRNA tRNA Maturation Pre-tRNA Pre-tRNA Mature_tRNA Mature_tRNA Pre-tRNA->Mature_tRNA Splicing, Other Modifications Uridine Uridine in tRNA This compound This compound (D) in tRNA Uridine->this compound DUS DUS Enzymes (DUS1L, DUS2L, etc.) DUS->Uridine catalyzes NADP NADP+ DUS->NADP NADPH NADPH NADPH->DUS provides H-

Caption: Enzymatic conversion of uridine to this compound by DUS enzymes.

The therapeutic rationale for targeting this pathway in cancer is supported by several key findings:

  • Overexpression in Tumors: DUS enzymes, particularly DUS2L, are overexpressed in cancers like NSCLC, and this correlates with poor patient outcomes.[2]

  • Role in Cell Survival: Depletion of DUS2L has been shown to suppress the growth of lung cancer cells.[2]

  • Link to Translation and tRNA Processing: DUS1L overexpression can impair tRNA processing and alter translation, suggesting a critical role in protein synthesis that cancer cells may exploit.[5]

Key Therapeutic Targets: Human DUS Enzymes

The four human DUS enzymes have distinct, non-overlapping specificities for uridine residues in tRNA, making them individual targets for drug development.[2][3]

EnzymeKnown tRNA Substrate SitesPotential Disease Relevance
DUS1L This compound at positions 16 and 17 (D16/D17)[3][5]Glioblastoma, Colorectal Cancer[3]
DUS2L This compound at position 20 (D20)[3]Non-Small Cell Lung Carcinoma (NSCLC)[2]
DUS3L This compound at position 47 (D47)[3]-
DUS4L This compound at position 20a (D20a)[3]-

Small Molecule Inhibitors of DUS Enzymes

The development of specific small-molecule inhibitors for DUS enzymes is an emerging area of research. While no dedicated DUS inhibitors are clinically approved, initial screening efforts have identified compounds with inhibitory activity, primarily against hDUS2.

A study screening commercially available covalent EGFR inhibitors found that several compounds with a 4-amino-quinazoline scaffold and an acrylamide (B121943) electrophile could inhibit hDUS2 activity in vitro.[6] This suggests that the catalytic cysteine residue in the DUS active site is a druggable target.

CompoundTarget(s)Inhibition Data (hDUS2)Notes
PF-6274484 EGFR (primary)Inhibition observed at 100 µM[2][6]Acrylamide-containing inhibitor. hDUS2 was identified as a potential off-target.[2][6]
AST1306 EGFR/HER2Most potent inhibitor in the tested series at 100 µM[6]Covalent inhibitor with a 4-amino-quinazoline scaffold.[6]
PD168393 EGFRInhibition observed at 100 µM[6]Covalent inhibitor with a 4-amino-quinazoline scaffold.[6]
Canertinib EGFR/HER familyInhibition observed at 100 µM[6]Covalent inhibitor with a 4-amino-quinazoline scaffold.[6]
ZINC08219592 hDUS2 (predicted)Binding Affinity: -11.3 kcal/mol (Autodock Vina)Identified via in-silico screening of a natural compound library. Experimental validation is pending.
ZINC44387960 hDUS2 (predicted)Binding Affinity: -11.3 kcal/mol (Autodock Vina)Identified via in-silico screening. Experimental validation is pending.
ZINC95098958 hDUS2 (predicted)Binding Affinity: -11.2 kcal/mol (Autodock Vina)Identified via in-silico screening. Experimental validation is pending.

Note: The inhibition data for EGFR inhibitors against hDUS2 is based on a mechanism-based cross-linking assay and does not provide traditional IC50 values. The ZINC compounds are computational hits and require experimental validation.

Experimental Protocols

Protocol 1: In Vitro hDUS2 Activity Assay using LC-MS/MS

This protocol is for quantifying the enzymatic activity of recombinant hDUS2 by measuring the formation of this compound on an in vitro transcribed (IVT) tRNA substrate. This assay is essential for confirming enzyme activity and for determining the IC50 values of potential inhibitors.

Materials:

  • Recombinant human DUS2 (hDUS2) protein

  • In vitro transcribed (IVT) tRNA substrate (e.g., human tRNA-Val-CAC)

  • Reaction Buffer: 50 mM HEPES (pH 7.5), 100 mM KCl, 5 mM MgCl2, 1 mM DTT

  • NADPH solution (10 mM stock)

  • FAD solution (1 mM stock)

  • RNase Inhibitor

  • Nuclease P1

  • Bacterial Alkaline Phosphatase (BAP)

  • LC-MS/MS system (Triple Quadrupole)

Procedure:

  • Enzymatic Reaction:

    • Set up a 50 µL reaction mixture containing:

      • 2 µM IVT tRNA-Val-CAC

      • 1 µM recombinant hDUS2

      • 1x Reaction Buffer

      • 1 mM NADPH

      • 10 µM FAD

      • 10 units of RNase Inhibitor

    • For inhibitor studies, pre-incubate hDUS2 with the test compound for 15-30 minutes at room temperature before adding the tRNA substrate.

    • Incubate the reaction at 37°C for 1-2 hours.

  • RNA Extraction and Digestion:

    • Stop the reaction and purify the RNA using a suitable RNA cleanup kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.

    • Resuspend the purified RNA in nuclease-free water.

    • Digest the RNA to nucleosides by incubating with Nuclease P1 and BAP according to the manufacturer's instructions. A typical digestion is performed overnight at 37°C.

  • LC-MS/MS Analysis:

    • Analyze the digested nucleoside mixture by LC-MS/MS.

    • Use a C18 column for separation.

    • Monitor the mass transitions for uridine (U) and this compound (D).

    • Create a standard curve using known concentrations of U and D nucleosides to quantify their amounts in the samples.

  • Data Analysis:

    • Calculate the percentage of this compound as (moles of D) / (moles of D + moles of U) * 100.

    • For inhibitor studies, plot the percentage of D formation against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cellular this compound Quantification and Cell Viability Assay

This protocol describes the use of siRNA to deplete a target DUS enzyme in a cancer cell line, followed by quantification of total this compound levels and assessment of cellular viability.

Materials:

  • Cancer cell line with known DUS expression (e.g., A549 or LNZ308)

  • siRNA targeting the DUS gene of interest (e.g., DUS1L or DUS2L) and a non-targeting control siRNA

  • Lipofectamine RNAiMAX or similar transfection reagent

  • Cell culture medium and supplements

  • TRIzol reagent for RNA extraction

  • LC-MS/MS system for nucleoside analysis (as in Protocol 1)

  • Cell viability assay kit (e.g., CellTiter-Glo®)

Procedure:

  • siRNA Transfection:

    • Plate cells in 6-well plates to be ~70% confluent at the time of transfection.

    • Transfect cells with the target-specific siRNA or control siRNA using Lipofectamine RNAiMAX according to the manufacturer's protocol.

  • Cell Harvesting and RNA Extraction (72 hours post-transfection):

    • Harvest a portion of the cells for RNA extraction.

    • Extract total RNA using TRIzol, followed by purification.

    • Confirm knockdown of the target DUS gene by RT-qPCR (optional but recommended).

  • This compound Quantification:

    • Digest a portion of the total RNA to nucleosides using Nuclease P1 and BAP.

    • Analyze the nucleoside mixture by LC-MS/MS as described in Protocol 1 to determine the relative levels of this compound.

  • Cell Viability Assay (72-96 hours post-transfection):

    • Plate a parallel set of transfected cells in a 96-well plate.

    • At the desired time point, perform a cell viability assay (e.g., CellTiter-Glo®) to measure ATP levels, which correlate with the number of viable cells.

  • Data Analysis:

    • Compare the this compound levels in DUS-depleted cells to the control cells.

    • Compare the cell viability of DUS-depleted cells to the control cells and express it as a percentage of the control.

Protocol 3: High-Throughput Screening (HTS) for hDUS2 Inhibitors

This protocol outlines a workflow for screening small molecule libraries for hDUS2 inhibitors using a mechanism-based cross-linking assay.[2][6] This method is suitable for HTS as it can be adapted to a plate-based format with a Western blot or fluorescence readout.

HTS Workflow for DUS Inhibitor Discovery

HTS_Workflow cluster_prep Assay Preparation cluster_reaction Cross-linking Reaction cluster_detection Detection & Analysis Plate 1. Dispense hDUS2 Enzyme into 384-well plates Compound 2. Add Compounds from library (1 compound/well) Plate->Compound Preincubation 3. Pre-incubate (e.g., 30 min at RT) Compound->Preincubation Probe 4. Add 5-BrUrd modified tRNA probe to initiate Preincubation->Probe UV 5. UV Cross-linking (e.g., 365 nm) Probe->UV SDS 6. Quench & run SDS-PAGE UV->SDS Blot 7. Western Blot (Anti-His or Anti-Strep tag) SDS->Blot Imaging 8. Image & Quantify Signal Intensity Blot->Imaging Hit 9. Identify Hits (wells with low signal) Imaging->Hit

References

Application Notes and Protocols for Studying the Effect of Dihydrouridine on R-loop Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

R-loops are three-stranded nucleic acid structures composed of an RNA:DNA hybrid and a displaced single-stranded DNA. These structures are integral to numerous cellular processes, including transcription, DNA repair, and chromatin modification.[1][2] However, the aberrant accumulation of R-loops can lead to genomic instability, a hallmark of cancer and other diseases.[3][4] The formation and resolution of R-loops are tightly regulated by a multitude of factors. This document outlines a series of protocols to investigate the potential role of dihydrouridine (D), a modified uridine (B1682114), in modulating R-loop formation.

This compound, formed by the enzymatic reduction of uridine by this compound synthases (DUS), is a common modification in tRNA and has also been identified in mRNA.[5][6][7] Structurally, this compound is unique as the saturation of the C5-C6 double bond in the uracil (B121893) ring leads to a non-planar, non-aromatic nucleobase.[5][8] This modification increases the conformational flexibility of the RNA backbone and can destabilize the ordered, A-type helical structure characteristic of RNA:DNA hybrids.[8][9][10]

Hypothesized Effect of this compound on R-loop Formation: Based on its structural properties, it is hypothesized that the presence of this compound in a nascent RNA transcript will destabilize the RNA:DNA hybrid, thereby inhibiting the formation or promoting the resolution of R-loops. This could represent a novel layer of epitranscriptomic regulation of genome stability.

Key Experimental Approaches

To investigate the effect of this compound on R-loop formation, a combination of in vivo, cellular, and in vitro assays is proposed. The core methodologies include:

  • Cellular R-loop Quantification using S9.6 Immunofluorescence: This technique allows for the visualization and quantification of total R-loop levels within cell populations.[1][2][3] By manipulating the levels of DUS enzymes, one can infer the impact of this compound on global R-loop abundance.

  • Genome-wide R-loop Mapping by DRIP-seq: DNA:RNA Immunoprecipitation followed by sequencing (DRIP-seq) identifies the genomic loci of R-loops.[11][12] Comparing R-loop maps between wild-type and DUS-deficient cells can reveal specific sites where this compound may play a role in preventing R-loop formation.

  • In Vitro R-loop Formation Assay: This biochemical assay directly tests the propensity of RNA containing this compound to form R-loops with a DNA template.[13][14] This provides direct evidence for the role of this compound in modulating RNA:DNA hybrid stability.

Data Presentation

Table 1: Hypothetical Quantification of Nuclear R-loop Levels by S9.6 Immunofluorescence
Cell LineTreatmentMean Nuclear S9.6 Fluorescence Intensity (Arbitrary Units)Standard DeviationP-value (vs. WT Control)
Wild-Type (WT)Control (Scrambled siRNA)10012.5-
DUS1L KnockdownDUS1L siRNA14518.2<0.01
DUS2L KnockdownDUS2L siRNA16220.1<0.01
DUS3L KnockdownDUS3L siRNA13815.9<0.01
Quadruple DUS KOCRISPR/Cas921025.5<0.001
WTRNase H1 Overexpression358.4<0.001
Table 2: Hypothetical DRIP-qPCR Validation at a Target Gene Locus
Cell LineTarget LocusPercent Input Enrichment (DRIP/Input)Standard DeviationP-value (vs. WT)
Wild-Type (WT)Gene X Promoter2.50.4-
DUS2L KnockdownGene X Promoter4.80.7<0.01
Wild-Type (WT)Negative Control Region0.10.05-
DUS2L KnockdownNegative Control Region0.120.06>0.05
Table 3: Hypothetical In Vitro R-loop Formation Efficiency
RNA OligonucleotideDNA TemplateIncubation Time (min)Percent R-loop FormationStandard DeviationP-value (vs. Unmodified RNA)
Unmodified U-rich RNASupercoiled Plasmid30857.2-
This compound-containing RNASupercoiled Plasmid30325.1<0.001
Unmodified U-rich RNALinear DNA3051.5-
This compound-containing RNALinear DNA304.51.3>0.05

Mandatory Visualizations

experimental_workflow cluster_cellular Cellular Assays cluster_invitro In Vitro Assay cluster_conclusion Conclusion start Cell Culture (WT, DUS-KO/KD) if S9.6 Immunofluorescence start->if drip DRIP-seq start->drip analysis_if Microscopy & Image Analysis if->analysis_if analysis_drip Sequencing & Bioinformatic Analysis drip->analysis_drip quant_if Quantify Nuclear R-loop Signal analysis_if->quant_if map_drip Map Genome-wide R-loop Distribution analysis_drip->map_drip conclusion Correlate Findings: Assess this compound's Role in R-loop Modulation quant_if->conclusion map_drip->conclusion synthesis Synthesize RNA Oligos (With/Without this compound) assay In Vitro Transcription & R-loop Formation Assay synthesis->assay detection Dot Blot or Gel Mobility Shift assay->detection quant_iv Quantify R-loop Formation Efficiency detection->quant_iv quant_iv->conclusion

Caption: Overall experimental workflow for investigating the effect of this compound on R-loop formation.

signaling_pathway cluster_synthesis This compound Synthesis cluster_rloop R-loop Formation cluster_regulation Hypothesized Regulation uridine Uridine in nascent RNA dus DUS Enzymes (e.g., DUS2L) uridine->dus Substrate This compound This compound (D) dus->this compound Catalyzes destabilization Increased RNA Flexibility Destabilized A-form helix This compound->destabilization transcription Transcription dna DNA Template rna Nascent RNA transcription->rna hybrid RNA:DNA Hybrid (R-loop) dna->hybrid Template for rna->hybrid Anneals to inhibition Inhibition of R-loop Formation destabilization->hybrid destabilization->inhibition stability Enhanced Genome Stability inhibition->stability

Caption: Hypothesized mechanism of R-loop inhibition by this compound modification in nascent RNA.

Experimental Protocols

Protocol 1: S9.6 Immunofluorescence for Cellular R-loop Quantification

This protocol describes the detection and quantification of R-loops in cultured mammalian cells using the S9.6 antibody, which specifically recognizes RNA:DNA hybrids.[1][2][3]

Materials:

  • Cultured mammalian cells (e.g., HEK293T, U2OS) grown on glass coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixation Buffer: 4% paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.5% Triton X-100 in PBS

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBST (PBS + 0.1% Tween-20)

  • Primary Antibody: S9.6 monoclonal antibody (e.g., Kerafast, ENH001)

  • Secondary Antibody: Alexa Fluor-conjugated anti-mouse IgG

  • DAPI (4',6-diamidino-2-phenylindole)

  • Optional: RNase H (for negative control)

  • Mounting Medium

Procedure:

  • Cell Culture and Treatment:

    • Seed cells on sterile glass coverslips in a 24-well plate to achieve 60-70% confluency.

    • If applicable, treat cells with siRNA targeting DUS enzymes or control siRNA according to the manufacturer's protocol. Culture for 48-72 hours.

  • Fixation:

    • Aspirate the culture medium and wash cells twice with ice-cold PBS.

    • Fix the cells with 500 µL of Fixation Buffer for 15 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

  • Permeabilization:

    • Permeabilize the cells with 500 µL of Permeabilization Buffer for 10 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

  • Blocking:

    • Block non-specific antibody binding by incubating coverslips in 200 µL of Blocking Buffer for 1 hour at room temperature in a humidified chamber.

  • Primary Antibody Incubation:

    • Dilute the S9.6 antibody in Blocking Buffer (typically 1:500 to 1:1000).

    • Invert the coverslip onto a 50 µL drop of the primary antibody solution on a sheet of parafilm.

    • Incubate overnight at 4°C in a humidified chamber.

    • Negative Control: For one coverslip per condition, pre-treat with RNase H (10 units in PBS) for 2 hours at 37°C before the blocking step to degrade R-loops.

  • Secondary Antibody Incubation:

    • Wash the coverslips three times with PBST for 5 minutes each.

    • Dilute the fluorescently-labeled secondary antibody in Blocking Buffer (typically 1:1000).

    • Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.

  • Staining and Mounting:

    • Wash the coverslips three times with PBST for 5 minutes each.

    • Incubate with DAPI solution (1 µg/mL in PBS) for 5 minutes to counterstain the nuclei.

    • Wash once with PBS.

    • Mount the coverslips onto glass slides using a drop of mounting medium. Seal the edges with nail polish.

  • Imaging and Analysis:

    • Acquire images using a fluorescence or confocal microscope. Use consistent settings for all samples.

    • Quantify the mean fluorescence intensity of the S9.6 signal within the DAPI-defined nuclear area using software like ImageJ or CellProfiler. Analyze at least 100 cells per condition.

Protocol 2: DRIP-seq for Genome-wide R-loop Mapping

This protocol is adapted from standard DRIP-seq procedures to map the genomic locations of R-loops.[11][15][16] It involves the immunoprecipitation of RNA:DNA hybrids from gently lysed cells.

Materials:

  • Cultured cells (~20-50 million per sample)

  • Lysis Buffer: 10 mM Tris-HCl pH 8.0, 100 mM NaCl, 25 mM EDTA, 0.5% SDS

  • Proteinase K

  • Genomic DNA extraction kit (e.g., Qiagen DNeasy Blood & Tissue Kit)

  • Restriction enzymes (a cocktail of enzymes like HindIII, EcoRI, BsrGI, XbaI, SspI)

  • DRIP Binding Buffer: 10 mM NaPO4 pH 7.0, 140 mM NaCl, 0.05% Triton X-100

  • S9.6 antibody and Protein G magnetic beads

  • Wash Buffers (Low salt, High salt, LiCl)

  • Elution Buffer: 50 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5% SDS

  • DNA purification kit (e.g., Zymo DNA Clean & Concentrator)

  • Qubit fluorometer and library preparation kit for NGS

Procedure:

  • Genomic DNA Extraction:

    • Harvest cells and lyse them in Lysis Buffer with Proteinase K overnight at 55°C.

    • Extract high-molecular-weight genomic DNA using a column-based kit, ensuring to follow the protocol for gentle lysis to preserve R-loops. Elute in TE buffer.

  • Restriction Enzyme Digestion:

    • Digest 10-20 µg of genomic DNA with a cocktail of restriction enzymes overnight at 37°C. This fragments the DNA while preserving the smaller R-loop structures.

    • Verify digestion on an agarose (B213101) gel. Purify the digested DNA.

  • Immunoprecipitation (IP):

    • Take 10% of the digested DNA as an "Input" control and set it aside.

    • Dilute the remaining DNA (4-8 µg) in 1 mL of DRIP Binding Buffer.

    • Add 10 µg of S9.6 antibody and incubate overnight at 4°C with rotation.

    • Add pre-washed Protein G magnetic beads and incubate for 2-3 hours at 4°C with rotation.

  • Washing:

    • Capture the beads on a magnetic stand and discard the supernatant.

    • Wash the beads sequentially with 1 mL each of:

      • Low Salt Wash Buffer (2x)

      • High Salt Wash Buffer (1x)

      • LiCl Wash Buffer (1x)

      • TE Buffer (2x)

    • Perform each wash for 5 minutes at 4°C with rotation.

  • Elution and DNA Purification:

    • Elute the DNA:RNA hybrids by incubating the beads in Elution Buffer with Proteinase K for 45 minutes at 55°C.

    • Separate the eluate from the beads and purify the DNA using a DNA purification kit. Elute in a small volume (e.g., 20 µL).

  • Library Preparation and Sequencing:

    • Quantify the DRIP and Input DNA using a Qubit fluorometer.

    • Prepare sequencing libraries from both DRIP and Input samples according to the manufacturer's instructions (e.g., Illumina TruSeq).

    • Perform high-throughput sequencing.

  • Data Analysis:

    • Align reads to the reference genome.

    • Use peak-calling algorithms (e.g., MACS2) to identify regions enriched in the DRIP sample relative to the Input.

    • Compare R-loop peak locations and intensities between WT and DUS-deficient samples.

Protocol 3: Plasmid-based In Vitro R-loop Formation Assay

This protocol directly assesses the ability of an RNA transcript to form an R-loop with a supercoiled DNA template.[13][14]

Materials:

  • Supercoiled plasmid DNA containing a target sequence (e.g., pUC19 with a G-rich insert)

  • T7, T3, or SP6 RNA polymerase

  • NTPs (ATP, GTP, CTP)

  • UTP and this compound triphosphate (DHUTP)

  • In vitro transcription buffer

  • RNase-free DNase I

  • RNA purification kit

  • Agarose gel electrophoresis system

  • DNA intercalating dye (e.g., SYBR Gold)

Procedure:

  • In Vitro Transcription:

    • Set up two parallel in vitro transcription reactions using a linearized plasmid template.

    • Reaction 1 (Unmodified RNA): Include ATP, GTP, CTP, and UTP.

    • Reaction 2 (this compound RNA): Include ATP, GTP, CTP, and replace UTP entirely with DHUTP.

    • Incubate with RNA polymerase according to the manufacturer's protocol.

    • Treat with DNase I to remove the DNA template.

    • Purify the RNA transcripts using an appropriate kit. Verify RNA integrity and concentration.

  • R-loop Formation Reaction:

    • In a reaction tube, combine:

      • Supercoiled plasmid DNA (200-500 ng)

      • Purified RNA transcript (equimolar amount to the plasmid)

      • R-loop formation buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl2)

    • Incubate at 37°C for 30-60 minutes. This allows the RNA to invade the DNA duplex and form an R-loop.

  • Analysis by Agarose Gel Electrophoresis:

    • Add loading dye to the reactions and load onto a 1% agarose gel.

    • Run the gel at a low voltage to resolve different plasmid topoisomers.

    • Stain the gel with an intercalating dye and visualize.

    • Expected Result: The formation of an R-loop constrains the supercoiling of the plasmid, causing it to migrate slower than the supercoiled DNA template. The intensity of the slower-migrating band relative to the supercoiled band indicates the efficiency of R-loop formation.

  • Quantification:

    • Quantify the band intensities using gel analysis software (e.g., ImageJ).

    • Calculate the percentage of R-loop formation as: (Intensity of R-loop band) / (Intensity of R-loop band + Intensity of supercoiled band) * 100.

    • Compare the efficiency between the unmodified and this compound-containing RNA.

References

Application Notes and Protocols for Investigating Dihydrouridine in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the emerging role of dihydrouridine (D), a modified RNA nucleoside, in the context of neurodegenerative diseases. This document includes detailed protocols for key experimental techniques, summaries of quantitative data, and diagrams of relevant biological pathways and workflows to facilitate further research in this critical area.

Introduction to this compound and its Potential Role in Neurodegeneration

This compound is a ubiquitous post-transcriptional RNA modification, traditionally known for its role in stabilizing the structure of transfer RNA (tRNA).[1][2] Created by the reduction of uridine (B1682114) by this compound synthases (DUS), this modification introduces a non-aromatic base into the RNA chain, which increases its conformational flexibility.[1][2] Recent advances in high-throughput sequencing have revealed the presence of this compound in other RNA species, including messenger RNA (mRNA), suggesting broader regulatory functions.[1][3][4][5]

Emerging evidence suggests a potential link between this compound and neurodegenerative diseases. For instance, this compound synthase 2 (DUS2) has been implicated in the detoxification of amyloid-β peptides, which are known to form aggregates in Alzheimer's disease.[1] Furthermore, alterations in the landscape of tRNA-derived fragments (tRFs), which can be influenced by modifications like this compound, have been observed in the hippocampus of Alzheimer's disease patients.[6] The accumulation of misfolded proteins is a common pathological hallmark of many neurodegenerative disorders, including Alzheimer's, Parkinson's, and Huntington's diseases.[7][8][9] Given that this compound can modulate RNA structure and translation, its dysregulation could contribute to the proteostasis imbalances observed in these conditions.[1]

Quantitative Analysis of this compound Levels

Accurate quantification of this compound in various RNA species is crucial for understanding its role in disease. Several methods have been developed, each with its own advantages in terms of sensitivity, resolution, and throughput.

MethodPrincipleApplicationSensitivityThroughputReference
LC-MS/MS Liquid chromatography-tandem mass spectrometry directly measures the mass-to-charge ratio of nucleosides from hydrolyzed RNA.Gold standard for absolute quantification of D in total RNA or purified RNA species.High (picomole to femtomole range)Low to Medium[10][11]
D-seq Chemical modification of D with sodium borohydride (B1222165) followed by aniline (B41778) cleavage creates stops for reverse transcriptase, which are then detected by sequencing.Genome-wide mapping of D sites at single-nucleotide resolution in mRNA and other RNAs.HighHigh[3][4]
Rho-seq Rhodamine-based chemical labeling of this compound induces reverse transcriptase blockage, enabling detection through sequencing.Transcriptome-wide mapping of D modifications.HighHigh[12]
CRACI-seq Chemical Reduction Assisted Cytosine Incorporation sequencing involves chemical reduction of D, leading to misincorporation by reverse transcriptase, which is detected by sequencing.Quantitative, single-base resolution mapping of D across the transcriptome, particularly in tRNAs.Very HighHigh[13]

Experimental Protocols

Protocol 1: Quantification of this compound in Neuronal Cell Lines using LC-MS/MS

This protocol describes the quantification of this compound from total RNA isolated from neuronal cell cultures.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y, PC12)

  • Cell culture reagents

  • RNA isolation kit (e.g., TRIzol, RNeasy)

  • Nuclease P1

  • Bacterial alkaline phosphatase

  • LC-MS/MS system

  • [15N2]-dihydrouridine and [15N2]-uridine internal standards

Procedure:

  • Cell Culture and RNA Isolation: Culture neuronal cells under desired experimental conditions (e.g., treatment with neurotoxins like 6-OHDA or MPP+ for Parkinson's models, or Aβ oligomers for Alzheimer's models). Isolate total RNA using a commercial kit following the manufacturer's instructions.

  • RNA Hydrolysis:

    • To 1-10 µg of total RNA, add 1 µL of [15N2]-dihydrouridine and [15N2]-uridine internal standards.

    • Add Nuclease P1 (2 units in 10 mM ammonium (B1175870) acetate, pH 5.3) and incubate at 37°C for 2 hours.

    • Add bacterial alkaline phosphatase (1 unit in 50 mM Tris-HCl, pH 8.0) and incubate at 37°C for an additional 2 hours to dephosphorylate the nucleotides to nucleosides.

  • LC-MS/MS Analysis:

    • Inject the hydrolyzed sample into an LC-MS/MS system.

    • Separate the nucleosides using a C18 reverse-phase column.

    • Perform mass spectrometry in positive ion mode and monitor the specific mass transitions for this compound, uridine, and their stable isotope-labeled internal standards.

  • Data Analysis: Quantify the amount of this compound relative to uridine by calculating the ratio of the peak areas of the unlabeled nucleosides to their corresponding labeled internal standards.

Protocol 2: Genome-wide Mapping of this compound in mRNA using D-seq

This protocol provides a method for identifying this compound sites across the transcriptome of neuronal cells.

Materials:

  • Isolated total RNA from neuronal cells

  • DNase I

  • Sodium borohydride (NaBH4)

  • Aniline

  • Reverse transcriptase

  • Reagents for cDNA library preparation and high-throughput sequencing

Procedure:

  • RNA Preparation: Treat isolated total RNA with DNase I to remove any contaminating genomic DNA. Purify the RNA.

  • Chemical Treatment:

    • Reduce the this compound residues by incubating the RNA with NaBH4.

    • Perform aniline-mediated cleavage at the reduced this compound sites. This will generate RNA fragments with 3'-phosphates at the cleavage sites.

  • Reverse Transcription and Library Preparation:

    • Perform reverse transcription on the fragmented RNA. The 3'-phosphate at the cleavage site will block the reverse transcriptase, leading to an accumulation of cDNA fragments ending at the this compound site.

    • Prepare a sequencing library from the resulting cDNA.

  • High-Throughput Sequencing and Data Analysis:

    • Sequence the library on a high-throughput sequencing platform.

    • Align the sequencing reads to a reference genome/transcriptome.

    • Identify this compound sites by looking for positions with a significant accumulation of reverse transcription stops.[3][4]

Signaling Pathways and Workflows

This compound's Potential Impact on Neurodegenerative Pathways

The precise signaling pathways through which this compound modifications may influence neurodegeneration are still under investigation. However, based on current knowledge, a putative pathway can be proposed. Dysregulation of DUS enzymes could lead to aberrant this compound levels in tRNA and mRNA. This may, in turn, affect protein synthesis and folding, potentially contributing to the proteotoxic stress and protein aggregation characteristic of neurodegenerative diseases.[1][7] Furthermore, altered tRNA modifications can lead to the generation of tRNA-derived fragments (tRFs) that have been implicated in disease processes.[6]

Dihydrouridine_Neurodegeneration_Pathway cluster_upstream Upstream Regulation cluster_modification RNA Modification cluster_downstream Downstream Effects cluster_disease Pathology DUS_Enzymes This compound Synthases (DUS1L, DUS2, etc.) Uridine Uridine in RNA This compound This compound (D) Modification Uridine->this compound DUS Enzymes tRNA tRNA This compound->tRNA mRNA mRNA This compound->mRNA tRFs tRNA-derived Fragments (tRFs) tRNA->tRFs Translation Altered mRNA Translation & Stability mRNA->Translation Protein_Folding Protein Misfolding & Aggregation Translation->Protein_Folding tRFs->Protein_Folding Mitochondrial_Dysfunction Mitochondrial Dysfunction Protein_Folding->Mitochondrial_Dysfunction Neurodegeneration Neurodegenerative Disease (e.g., Alzheimer's, Parkinson's) Protein_Folding->Neurodegeneration Mitochondrial_Dysfunction->Neurodegeneration

Caption: Putative signaling pathway linking this compound to neurodegeneration.

Experimental Workflow for Investigating this compound in a Neurodegenerative Disease Model

This workflow outlines the key steps for researchers to investigate the role of this compound in a chosen in vitro or in vivo model of neurodegenerative disease.

Experimental_Workflow Model Select Neurodegenerative Disease Model (e.g., Cell line, Animal model) Manipulation Manipulate this compound Levels (e.g., DUS knockout/knockdown, DUS inhibitors) Model->Manipulation Quantification Quantify this compound (LC-MS/MS) Manipulation->Quantification Mapping Map this compound Sites (D-seq, CRACI-seq) Manipulation->Mapping Phenotype Assess Neurodegenerative Phenotypes Manipulation->Phenotype Analysis Data Analysis and Integration Quantification->Analysis Mapping->Analysis Aggregation Protein Aggregation (Western Blot, IHC) Phenotype->Aggregation Toxicity Cell Viability/Toxicity (MTT, LDH assay) Phenotype->Toxicity Mitochondria Mitochondrial Function (Seahorse, JC-1) Phenotype->Mitochondria Aggregation->Analysis Toxicity->Analysis Mitochondria->Analysis

Caption: Workflow for studying this compound in neurodegeneration models.

Logical Relationship of this compound Detection Methods

The choice of method for detecting this compound depends on the specific research question, whether it is for absolute quantification or for identifying the location of the modification within the transcriptome.

Detection_Methods Goal Research Goal Quantification Absolute Quantification Goal->Quantification Mapping Transcriptome-wide Mapping Goal->Mapping LCMS LC-MS/MS Quantification->LCMS Dseq D-seq Mapping->Dseq Rhoseq Rho-seq Mapping->Rhoseq CRACIseq CRACI-seq Mapping->CRACIseq

Caption: Decision tree for selecting a this compound detection method.

Concluding Remarks

The investigation of this compound in the context of neurodegenerative diseases is a rapidly evolving field. The protocols and information provided here offer a solid foundation for researchers to explore the functional consequences of this RNA modification in various disease models. Future studies focusing on the specific DUS enzymes involved, the downstream effects of altered dihydrouridylation on protein synthesis and cellular stress responses, and the potential of targeting DUS enzymes for therapeutic intervention will be critical to advancing our understanding and developing new treatments for these devastating disorders.

References

Application Note: High-Throughput Screening for Inhibitors of Dihydrouridine Synthases

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dihydrouridine (D) is a highly conserved post-transcriptional modification found in the transfer RNA (tRNA) of most organisms, where it contributes to the structural flexibility of the tRNA molecule.[1][2] This modification is catalyzed by a family of flavin-dependent enzymes known as this compound Synthases (DUSs), which reduce a specific uridine (B1682114) residue to 5,6-dihydrouridine using NADPH as a cofactor.[3][4] Aberrant levels of this compound and overexpression of DUS enzymes, particularly human DUS2 (hDUS2), have been linked to carcinogenesis, making them attractive targets for the development of novel cancer therapeutics.[5] This document provides a detailed protocol for a high-throughput screening (HTS) campaign to identify small-molecule inhibitors of DUS enzymes based on a robust, fluorescence-based assay that monitors NADPH consumption.

Assay Principle

The enzymatic activity of DUS is directly coupled to the oxidation of NADPH to NADP+. NADPH is naturally fluorescent (excitation ~340 nm, emission ~460 nm), whereas NADP+ is not. This difference in fluorescence provides a direct method to monitor the progress of the DUS-catalyzed reaction. In a high-throughput format, DUS enzyme, its tRNA substrate, and a library of potential inhibitors are incubated together. The reaction is initiated by the addition of NADPH. A decrease in fluorescence over time indicates enzymatic activity, while the presence of an effective inhibitor will result in a stable, high-fluorescence signal, as NADPH is not consumed. This assay is miniaturized for use in 384-well plates, allowing for the rapid screening of large compound libraries.[5]

Experimental Protocols

Protocol 1: Primary HTS for DUS Inhibitors (NADPH Consumption Assay)

This protocol is designed for a 384-well plate format to screen a small molecule library for inhibitors of a purified DUS enzyme (e.g., recombinant human DUS2).

1. Materials and Reagents:

  • DUS Enzyme: Purified recombinant DUS enzyme (e.g., hDUS2).

  • tRNA Substrate: In vitro transcribed tRNA known to be a substrate for the target DUS (e.g., tRNA-Val).

  • Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20.

  • Cofactor: NADPH, stock solution in water (e.g., 10 mM).

  • Compound Library: Small molecules dissolved in 100% DMSO.

  • Plates: 384-well, low-volume, black, flat-bottom plates.

  • Positive Control: No inhibitor (DMSO vehicle only).

  • Negative Control: No enzyme (Assay Buffer only).

  • Instrumentation: Plate reader capable of fluorescence detection (Excitation: 340 nm, Emission: 460 nm), automated liquid handling systems.

2. Assay Procedure:

  • Compound Plating: Using an acoustic liquid handler or pin tool, transfer 50 nL of each compound from the library source plate to the wells of a 384-well assay plate. Also, add 50 nL of 100% DMSO to the positive and negative control wells.

  • Enzyme Addition: Prepare a 2X DUS enzyme solution in Assay Buffer (e.g., 200 nM final concentration). Dispense 10 µL of this solution into each well, except for the negative control wells. To the negative control wells, add 10 µL of Assay Buffer.

  • Substrate Addition & Incubation: Prepare a 2X tRNA substrate solution in Assay Buffer (e.g., 2 µM final concentration). Dispense 10 µL of this solution into all wells.

  • Pre-incubation: Centrifuge the plates briefly (1 min at 1000 rpm) to mix. Pre-incubate the plate at room temperature for 30 minutes to allow compounds to interact with the enzyme.

  • Reaction Initiation (Time Point 0): Prepare a 5X NADPH solution in Assay Buffer (e.g., 100 µM final concentration). Add 5 µL of this solution to all wells to initiate the reaction (final volume = 25 µL).

  • Initial Read (T₀): Immediately after adding NADPH, read the fluorescence of the plate (Excitation: 340 nm, Emission: 460 nm). This reading corrects for intrinsic fluorescence from test compounds.[5]

  • Incubation: Incubate the plate at 37°C for 60-90 minutes, protected from light. The optimal incubation time should be determined during assay development to ensure sufficient signal window.

  • Final Read (Tₑ): After incubation, read the fluorescence of the plate again using the same settings.

3. Data Analysis:

  • Calculate the change in fluorescence (ΔRFU) for each well: ΔRFU = RFU(T₀) - RFU(Tₑ).

  • Normalize the data using the positive (Max signal, DMSO) and negative (Min signal, no enzyme) controls:

    • Percent Inhibition = [1 - (ΔRFU_sample - ΔRFU_neg_ctrl) / (ΔRFU_pos_ctrl - ΔRFU_neg_ctrl)] * 100

  • Identify "hits" as compounds that exhibit a percent inhibition above a defined threshold (e.g., >50% or >3 standard deviations from the mean of the sample wells).

Protocol 2: Hit Confirmation and IC₅₀ Determination

Selected hits from the primary screen must be confirmed and their potency determined.

1. Procedure:

  • Prepare a serial dilution series for each hit compound (e.g., 8-point, 3-fold dilutions starting from 100 µM).

  • Perform the NADPH consumption assay as described in Protocol 1, using the serially diluted compounds.

  • Calculate the Percent Inhibition for each concentration of the compound.

  • Plot Percent Inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic model to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[4][6]

2. Assay Validation (Z'-Factor):

Before initiating the HTS, the assay's quality and robustness should be validated by calculating the Z'-factor. This parameter measures the statistical separation between the positive and negative controls.

  • Formula: Z' = 1 - [ (3σ_pos + 3σ_neg) / |μ_pos - μ_neg| ]

    • σ_pos and μ_pos are the standard deviation and mean of the positive control (DMSO).

    • σ_neg and μ_neg are the standard deviation and mean of the negative control (no enzyme).

  • Acceptance Criteria: [3][7]

    • Z' > 0.5: Excellent assay, suitable for HTS.

    • 0 < Z' < 0.5: Marginal assay, may require optimization.

    • Z' < 0: Unsuitable assay.

Data Presentation

Quantitative data from screening and hit confirmation should be summarized for clear interpretation. The table below presents results for known off-target and potential inhibitors of human DUS2 (hDUS2).

Compound IDScaffold ClassTargetIC₅₀ (µM)[4]Notes
PF-6274484 4-amino-quinazoline acrylamidehDUS2Data not availableIdentified as an off-target covalent inhibitor of hDUS2. Acrylamide moiety likely targets a cysteine residue.
Acrylamide Series (General) 4-amino-quinazoline acrylamidehDUS2Data not availableA study of this series suggests potential for developing selective hDUS2 inhibitors.
Wortmannin Fungal Steroid MetaboliteDUS1L (indirect)Data not availableA known PI3K inhibitor; its effect on DUS1L is likely indirect and not suitable for a primary screen hit.
Cycloheximide Glutarimide AntibioticDUS1L (indirect)Data not availableA protein synthesis inhibitor; its effect on DUS1L is indirect.

Note: Specific IC₅₀ values for DUS inhibitors are not widely available in public literature. The compounds listed are based on studies that identified them as potential binders or off-target inhibitors, providing a starting point for lead discovery.

Mandatory Visualizations

DUS Enzymatic Pathway

DUS_Pathway cluster_reaction This compound Synthase Catalytic Cycle Uridine Uridine (in tRNA) DUS_E_red DUS Enz (Reduced FADH₂) Uridine->DUS_E_red Substrate Binding DUS_E_ox DUS Enz (Oxidized FAD) NADP NADP+ DUS_E_ox->NADP NADPH NADPH NADPH->DUS_E_ox e⁻ transfer DUS_E_red->DUS_E_ox Uridine Reduction DHU This compound (in tRNA) DUS_E_red->DHU Inhibitor Small Molecule Inhibitor Inhibitor->DUS_E_ox Inhibition

Caption: Catalytic cycle of this compound Synthase (DUS) showing NADPH-dependent reduction of uridine.

High-Throughput Screening Workflow

HTS_Workflow cluster_workflow HTS Workflow for DUS Inhibitors Start Start: Compound Library (384-well plates) Dispense Dispense Compounds, Enzyme, and Substrate Start->Dispense Incubate Pre-incubation (Compound + Enzyme) Dispense->Incubate Initiate Initiate Reaction (Add NADPH) Incubate->Initiate Read1 Read Fluorescence (T₀) Initiate->Read1 Incubate2 Incubate (e.g., 60 min) Read1->Incubate2 Read2 Read Fluorescence (Tₑ) Incubate2->Read2 Analysis Data Analysis (% Inhibition) Read2->Analysis Hits Primary Hits Analysis->Hits Confirmation Hit Confirmation (Dose-Response) Hits->Confirmation IC50 Determine IC₅₀ Confirmation->IC50 Lead Lead Optimization IC50->Lead

References

Troubleshooting & Optimization

Common challenges in Dihydrouridine sequencing data analysis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for dihydrouridine (D) sequencing data analysis. This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in navigating the complexities of their experiments.

Frequently Asked Questions (FAQs)

General Concepts

Q1: What is this compound and why is it important?

A1: this compound (D) is a modified form of the nucleoside uridine (B1682114), created by the reduction of a double bond in the uracil (B121893) base.[1] This modification is catalyzed by a group of enzymes known as this compound synthases (DUS).[2] It is commonly found in transfer RNA (tRNA), particularly in a region called the D-loop, and has also been identified in messenger RNA (mRNA) and small nucleolar RNA (snoRNA).[2][3] The presence of this compound can influence RNA structure and function by increasing its flexibility.[2][4] Elevated levels of D and DUS enzymes have been associated with various cancers, making it a significant area of research in disease diagnostics and drug development.[3][5]

Q2: What are the primary methods for transcriptome-wide mapping of this compound?

A2: Several high-throughput sequencing methods have been developed to map this compound sites across the transcriptome. The main approaches include:

  • D-seq (this compound sequencing): This method uses sodium borohydride (B1222165) to chemically reduce this compound, which then causes reverse transcriptase to stall one nucleotide 3' to the modified site. This stalling is detected during sequencing.[3]

  • Rho-seq (rhodamine sequencing): Similar to D-seq, Rho-seq involves chemical treatment that leads to reverse transcription arrest at this compound sites.[4][6]

  • AlkAniline-Seq: This method has been shown to detect this compound in bacterial and eukaryotic rRNA and tRNA. It involves alkaline treatment that leads to ring opening of the dihydrouracil (B119008) base.[7][8]

  • CRACI (Chemical Reduction Assisted Cytosine Incorporation) sequencing: This is a quantitative method for mapping D at single-base resolution.[9]

Experimental Design

Q3: How do I choose the right control samples for my this compound sequencing experiment?

A3: The selection of appropriate controls is critical for accurate data interpretation. Key controls include:

  • Wild-type vs. DUS knockout/knockdown samples: Comparing RNA from wild-type organisms to those with one or more DUS genes knocked out or knocked down is the gold standard. This allows for the identification of DUS-dependent modification sites.[9]

  • Untreated control: An aliquot of the RNA sample that does not undergo the chemical treatment specific for this compound detection (e.g., sodium borohydride treatment in D-seq) should be processed in parallel. This helps to identify sequence-intrinsic reverse transcriptase stops that are not due to the modification.

  • Synthetic RNA oligonucleotides: Using synthetic RNAs with and without this compound at known positions can help validate the efficiency and specificity of the detection method.[3]

Q4: What are the potential challenges in distinguishing this compound from other RNA modifications?

A4: A significant challenge is that some chemical treatments used to detect this compound are not entirely specific. For instance, sodium borohydride can also react with other modified bases like m3C, m7G, and ac4C, potentially leading to false-positive signals.[9] Furthermore, nanopore sequencing, while powerful for detecting RNA modifications directly, can struggle to unambiguously differentiate this compound from other uridine modifications like pseudouridine (B1679824) without genetic manipulation of the modifying enzymes.[6][10]

Data Analysis and Interpretation

Q5: What are the common bioinformatics steps for analyzing this compound sequencing data?

A5: A typical bioinformatics workflow for analyzing D-seq or similar data involves several key steps:

  • Demultiplexing and adapter trimming: Raw sequencing reads are first separated by sample and adapters are removed.

  • Duplicate removal: PCR duplicates are collapsed based on unique molecular identifiers (UMIs) to ensure accurate quantification.[3]

  • Alignment: The processed reads are then aligned to a reference genome or transcriptome.

  • Identification of reverse transcription stops: The positions where reverse transcriptase terminated are identified.

  • Differential analysis: The frequency of stops at each uridine position is compared between the treated and untreated samples, as well as between wild-type and DUS knockout samples, to identify bona fide this compound sites.[3]

Q6: How can I interpret the functional significance of identified this compound sites?

A6: Interpreting the function of D sites often involves a multi-pronged approach:

  • Location within the transcript: The location of the modification (e.g., 5' UTR, coding sequence, 3' UTR, intron) can provide clues about its potential function. For example, a D site within an intron might affect splicing.[1][3]

  • Structural context: this compound is often found in the loop regions of stem-loop structures.[1][3] Analyzing the predicted secondary structure of the RNA can provide insights into how the modification might influence RNA folding and stability.

  • Conservation: Examining the evolutionary conservation of the modified uridine and its surrounding sequence can suggest functional importance.

  • Functional assays: Ultimately, functional studies, such as in vitro translation assays or splicing assays using reporter constructs with and without the modification, are necessary to validate the biological role of a specific this compound site.[1][3]

Troubleshooting Guides

Problem: Low Signal or No Sequencing Data
Symptom Possible Cause Recommended Solution
Very weak or no signal in the sequencing output.Low template concentration: Insufficient starting RNA material.Double-check RNA quantification using a reliable method. Ensure the input amount meets the requirements of the library preparation protocol.[11][12]
Poor RNA quality: Degraded RNA will not produce full-length cDNA for sequencing.Assess RNA integrity using a Bioanalyzer or similar method. Ensure the RNA Integrity Number (RIN) is high.
Inefficient chemical treatment or reverse transcription: The chemical reaction to modify this compound or the subsequent reverse transcription step may have failed.Optimize reaction conditions (e.g., concentration of reagents, incubation time and temperature). Use positive controls (synthetic RNA with known D sites) to verify reaction efficiency.[3]
Contaminants in the sample: Presence of inhibitors from the RNA extraction process (e.g., salts, phenol).Re-purify the RNA sample. Ensure all purification steps are performed correctly to remove contaminants.[11][12]
Problem: High Background or Noisy Data
Symptom Possible Cause Recommended Solution
High background noise across the entire sequence read.Excessive template amount: Too much input RNA can lead to over-amplification and increased background.Optimize the amount of starting RNA material based on the protocol's recommendations.[12]
RNA degradation: Partially degraded RNA can lead to random priming and a noisy signal.Use high-quality, intact RNA. Check RNA integrity before starting the experiment.[3]
Suboptimal chemical treatment: Harsh chemical conditions can cause non-specific RNA degradation.Titrate the concentration of chemical reagents and optimize reaction times to minimize RNA damage while still achieving efficient modification.[3]
Problem: Inconsistent or Non-reproducible Results
Symptom Possible Cause Recommended Solution
This compound sites identified in one replicate but not another.Technical variability in library preparation: Inconsistent handling during the multi-step library preparation process.Standardize all pipetting steps and incubation times. Process all samples and replicates in parallel to minimize batch effects.
Biological variability: Differences in cell culture conditions or sample collection can lead to changes in RNA modification patterns.Tightly control experimental conditions (e.g., cell growth phase, treatment conditions).
Low sequencing depth: Insufficient read coverage may lead to stochastic detection of modification sites, especially for low-abundance transcripts.Increase the sequencing depth to ensure robust statistical power for detecting modifications.[10]

Experimental Protocols & Workflows

D-seq Library Preparation Workflow

This workflow provides a high-level overview of the D-seq protocol. For detailed, step-by-step instructions, refer to the original publication.

D_seq_Workflow rna_isolation 1. RNA Isolation (e.g., Poly(A)+ selection for mRNA) treatment 2. Sodium Borohydride (NaBH4) Treatment (Reduces D to tetrahydrouridine) rna_isolation->treatment control Mock Treatment (No NaBH4) rna_isolation->control fragmentation 3. RNA Fragmentation treatment->fragmentation control->fragmentation ligation 4. 3' Adapter Ligation fragmentation->ligation rt 5. Reverse Transcription (Stalls at modified sites) ligation->rt ligation2 6. 5' Adapter Ligation rt->ligation2 pcr 7. PCR Amplification ligation2->pcr sequencing 8. High-Throughput Sequencing pcr->sequencing

Caption: High-level workflow for D-seq library preparation.

Bioinformatic Analysis Pipeline

This diagram illustrates the key computational steps for identifying this compound sites from sequencing data.

Bioinformatic_Pipeline raw_reads 1. Raw Sequencing Reads (.fastq) trimming 2. Adapter Trimming & UMI Extraction raw_reads->trimming deduplication 3. PCR Deduplication trimming->deduplication alignment 4. Alignment to Reference Genome deduplication->alignment stop_counting 5. Count RT Stops at each Uridine alignment->stop_counting comparison 6. Differential Stop Analysis (Treated vs. Control, WT vs. KO) stop_counting->comparison candidate_sites 7. Candidate D Sites comparison->candidate_sites

Caption: Bioinformatic workflow for D-seq data analysis.

References

Technical Support Center: Optimizing Sodium Borohydride Treatment for D-Seq

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for optimizing the sodium borohyd-ride treatment step in Dihydrouridine Sequencing (D-Seq).

Frequently Asked Questions (FAQs)

Q1: What is the role of sodium borohydride (B1222165) (NaBH₄) in D-Seq?

In D-Seq, sodium borohydride is a reducing agent used to selectively modify this compound (D) residues in RNA. The reduction of this compound to tetrahydrouridine (B1681287) leads to a termination of reverse transcription at the modified site.[1][2] This allows for the precise mapping of this compound locations throughout the transcriptome by analyzing the positions of these reverse transcription stops.[2][3]

Q2: Why is it necessary to use a freshly prepared sodium borohydride solution?

Sodium borohydride is susceptible to hydrolysis, especially in neutral or acidic solutions. Over time, it degrades, losing its reductive potential. Using a freshly prepared solution ensures the highest possible concentration of active reducing agent, leading to efficient and consistent modification of this compound residues.

Q3: Can sodium borohydride react with other RNA modifications?

Yes, sodium borohydride can also reduce other modified nucleobases, such as 7-methylguanosine (B147621) (m⁷G).[4][5][6][7] This can potentially lead to off-target reverse transcription stops and generate artifacts in the sequencing data. Therefore, it is crucial to follow the protocol carefully to minimize these side reactions.

Q4: What is the purpose of the neutralization step after the sodium borohydride treatment?

The sodium borohydride reduction is typically performed under alkaline conditions (e.g., in 10mM KOH) to enhance its stability and reactivity. The subsequent neutralization step, often with acetic acid, is crucial to stop the reduction reaction and to prepare the RNA for downstream enzymatic steps like ligation and reverse transcription, which have specific pH requirements.

Q5: How does temperature affect the sodium borohydride treatment?

The D-Seq protocol recommends performing the sodium borohydride treatment at 0°C (on ice).[8] Lower temperatures help to control the reaction rate and may improve the specificity of the reduction of this compound, minimizing potential side reactions and RNA degradation. Higher temperatures could accelerate the degradation of both the sodium borohydride and the RNA.[9][10]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low signal-to-noise ratio (few D-specific stops) Inefficient sodium borohydride reduction: - Degraded NaBH₄ solution.- Insufficient concentration of NaBH₄.- Suboptimal reaction time or temperature.- Always use a freshly prepared NaBH₄ solution.- Ensure the final concentration of NaBH₄ is as recommended in the protocol (e.g., approximately 10 mg/mL).- Adhere to the recommended incubation time and temperature (e.g., 1 hour at 0°C).[8]
RNA degradation: - RNase contamination.- Prolonged incubation at suboptimal temperatures.- Maintain a sterile, RNase-free environment during the entire procedure.- Keep samples on ice as much as possible.
High background noise (non-specific stops) Sodium borohydride-induced RNA damage: - Excessively high concentration of NaBH₄.- Prolonged incubation time.- Optimize the NaBH₄ concentration. If high background is a persistent issue, consider titrating down the concentration.- Strictly follow the recommended incubation time.
Presence of other reducible RNA modifications: - The sample may contain high levels of other modified bases that react with NaBH₄ (e.g., m⁷G).[4][5][6][7]- This is an inherent limitation of the chemistry. Compare results with a knockout of the relevant this compound synthase (DUS) if possible to identify true D-sites.
Inconsistent results between replicates Variability in NaBH₄ treatment: - Inconsistent preparation of NaBH₄ solution.- Minor temperature fluctuations between experiments.- Prepare a single batch of fresh NaBH₄ solution for all replicates in an experiment.- Ensure all samples are incubated under identical conditions (e.g., same ice bath).
Incomplete neutralization: - Inaccurate volume or concentration of neutralizing agent.- Carefully add the specified amount of neutralizing agent (e.g., 6M acetic acid) and mix thoroughly.
Complete loss of RNA sample Severe RNA degradation: - Highly alkaline conditions coupled with elevated temperatures.- Significant RNase contamination.- Ensure the pH of the reaction is controlled and the temperature is kept at 0°C.- Perform a quality control check of the RNA before and after the treatment using a Bioanalyzer or similar method.

Quantitative Data Summary

ParameterRecommendedToo LowToo HighRationale
NaBH₄ Concentration ~10 mg/mLIncomplete reduction of this compound, leading to a weak signal (low RT stops at D sites).Increased risk of off-target reactions with other modified bases and potential for RNA backbone cleavage, resulting in high background noise and sample degradation.A sufficient concentration is required for efficient conversion of this compound, while an excess can lead to non-specific reactions and damage to the RNA.
Incubation Time 1 hourInsufficient time for the reduction reaction to go to completion, resulting in a lower signal.May increase the extent of side reactions and RNA degradation, leading to higher background and reduced library complexity.The incubation time is a balance between achieving complete reduction of the target modification and minimizing unwanted side reactions.
Incubation Temperature 0°CSlower reaction rate, which is generally desired for better control and specificity.Increased rate of NaBH₄ decomposition, accelerated RNA degradation, and potentially more off-target reactions.[9][10][11]Low temperature helps to maintain the stability of both the reagent and the RNA, while controlling the reaction kinetics for improved specificity.
pH of Reaction Alkaline (in 10mM KOH)Reduced stability and reactivity of NaBH₄.Can promote RNA hydrolysis, especially at elevated temperatures.Alkaline conditions stabilize the sodium borohydride, but extreme pH should be avoided to maintain RNA integrity.

Experimental Protocols

Detailed Protocol for Sodium Borohydride Treatment in D-Seq

This protocol is adapted from established D-Seq methodologies.[8]

Materials:

  • Fragmented RNA

  • Sodium borohydride (NaBH₄)

  • Potassium hydroxide (B78521) (KOH), 1M stock

  • Tris-HCl, pH 7.5, 1M stock

  • Acetic acid, 6M

  • 3M Sodium Acetate (NaOAc), pH 5.2

  • Isopropanol (B130326)

  • 80% Ethanol

  • Nuclease-free water

Procedure:

  • Prepare fresh 100 mg/mL NaBH₄ solution:

    • In a nuclease-free tube, dissolve 10 mg of NaBH₄ in 100 µL of 10mM KOH.

    • This solution is unstable and should be prepared immediately before use.

  • Set up the reduction reaction:

    • In a PCR tube on ice, add your fragmented RNA sample.

    • To 16.4 µL of fragmented RNA, add 2 µL of the freshly prepared 100 mg/mL NaBH₄ solution and 1.6 µL of 500 mM Tris-HCl, pH 7.5.

    • The final volume will be 20 µL.

  • Incubation:

    • Gently mix the reaction by flicking the tube and briefly centrifuge to collect the liquid.

    • Incubate the reaction on ice (0°C) for 1 hour.

  • Neutralization:

    • After incubation, add 4 µL of 6 M acetic acid to neutralize the reaction.

    • Mix gently and centrifuge briefly.

  • RNA Precipitation:

    • Add 1/10th volume of 3 M NaOAc (e.g., 2.4 µL) and 1 volume of isopropanol (e.g., 26.4 µL).

    • Vortex briefly and incubate at -20°C for at least 30 minutes.

  • Pelleting and Washing:

    • Centrifuge at high speed (e.g., >12,000 x g) for 20 minutes at 4°C to pellet the RNA.

    • Carefully remove the supernatant.

    • Wash the pellet with 500 µL of 80% ethanol.

    • Centrifuge for 5 minutes at 4°C.

    • Remove the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry.

  • Resuspension:

    • Resuspend the RNA pellet in a suitable volume of nuclease-free water (e.g., 6 µL) for downstream applications.

Visualizations

D_Seq_Workflow cluster_rna_prep RNA Preparation cluster_d_modification This compound Modification cluster_library_prep Library Preparation cluster_sequencing_analysis Sequencing & Analysis rna_isolation RNA Isolation rna_fragmentation RNA Fragmentation rna_isolation->rna_fragmentation nabh4_treatment Sodium Borohydride Treatment rna_fragmentation->nabh4_treatment end_healing 3' End Healing nabh4_treatment->end_healing adapter_ligation 3' Adapter Ligation end_healing->adapter_ligation rt Reverse Transcription adapter_ligation->rt size_selection Size Selection rt->size_selection adapter_ligation2 5' Adapter Ligation size_selection->adapter_ligation2 pcr PCR Amplification adapter_ligation2->pcr sequencing High-Throughput Sequencing pcr->sequencing analysis Data Analysis (RT Stop Site Identification) sequencing->analysis

Caption: D-Seq Experimental Workflow.

Troubleshooting_Logic cluster_symptoms Symptom Identification cluster_causes Potential Causes cluster_solutions Solutions start Problem with D-Seq Results low_signal Low Signal-to-Noise start->low_signal high_background High Background Noise start->high_background inconsistent Inconsistent Replicates start->inconsistent inefficient_reduction Inefficient NaBH₄ Reduction low_signal->inefficient_reduction likely rna_degradation RNA Degradation low_signal->rna_degradation high_background->rna_degradation off_target Off-Target Reactions high_background->off_target likely experimental_variability Experimental Variability inconsistent->experimental_variability likely fresh_nabh4 Use Fresh NaBH₄ inefficient_reduction->fresh_nabh4 optimize_conditions Optimize Conditions (Time, Temp, Conc.) inefficient_reduction->optimize_conditions rnase_free Maintain RNase-Free Environment rna_degradation->rnase_free off_target->optimize_conditions standardize_protocol Standardize Protocol experimental_variability->standardize_protocol

Caption: D-Seq Troubleshooting Logic Diagram.

References

Technical Support Center: Dihydrouridine (D) Detection by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the sensitive detection of dihydrouridine (D) using mass spectrometry. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: Why is mass spectrometry the preferred method for this compound detection over UV-based methods?

A1: this compound lacks a significant chromophore, which makes it difficult to detect with high sensitivity using UV-based methods like standard HPLC-UV.[1] Mass spectrometry offers superior sensitivity and selectivity for direct detection and quantification.

Q2: What is the most sensitive and accurate method for quantifying this compound by mass spectrometry?

A2: Stable isotope dilution liquid chromatography-mass spectrometry (LC-MS) is a highly accurate and sensitive method for the microscale determination of 5,6-dihydrouridine.[1][2][3][4] This technique utilizes stable isotope-labeled internal standards, such as [1,3-¹⁵N₂]this compound, to correct for sample loss during preparation and variations in instrument response, ensuring precise quantification.[1][2][3][4]

Q3: What are the expected m/z values for this compound and its stable isotope-labeled internal standard in positive ion mode?

A3: In positive ion mode using electrospray ionization (ESI), you should monitor for the protonated molecular ions (MH⁺). The expected m/z values are:

  • This compound (D): m/z 247.2

  • [1,3-¹⁵N₂]this compound: m/z 249.2

It is also common to monitor for uridine (B1682114) and its labeled standard to normalize the data.[1]

  • Uridine (U): m/z 245.3

  • [1,3-¹⁵N₂]uridine: m/z 247.3

Q4: How should I prepare my RNA sample for this compound analysis by LC-MS?

A4: RNA samples should be enzymatically digested to their constituent nucleosides before LC-MS analysis.[2][4] A common procedure involves the use of nuclease P1 followed by bacterial alkaline phosphatase to ensure complete hydrolysis. The stable isotope-labeled internal standards should be added to the digested sample before analysis.[1][2][3][4]

Troubleshooting Guides

Issue 1: Low or No this compound Signal
Possible Cause Troubleshooting Step
Inefficient Ionization * Confirm the chemistry of your mobile phase. The addition of a small amount of formic acid (e.g., 0.1%) can aid in protonation for positive mode ESI.[5] * Infuse a standard solution of this compound to optimize ESI source parameters such as capillary voltage, gas flow, and temperature.[6] * Ensure the ESI spray is stable and consistent. An inconsistent spray can lead to a fluctuating or weak signal.
Suboptimal MS Parameters * Verify that you are using the correct m/z values for the precursor ions in your selected ion monitoring (SIM) or multiple reaction monitoring (MRM) method. * If using MS/MS, optimize the collision energy to ensure efficient fragmentation and production of characteristic product ions.[7] For this compound, a common fragmentation is the loss of the ribose sugar.
Sample Degradation * Ensure proper storage of RNA samples and nucleoside standards to prevent degradation. * Minimize freeze-thaw cycles.
Contamination * Contamination in the LC-MS system from previous samples or mobile phase impurities can lead to ion suppression, reducing the signal of your analyte.[8][9] * Flush the LC system and clean the ion source to mitigate contamination.[8]
Issue 2: Poor Peak Shape (Tailing, Broadening, or Splitting)
Possible Cause Troubleshooting Step
Chromatographic Issues * this compound is highly polar and elutes early on reversed-phase C18 columns.[10] This can lead to co-elution with other polar impurities. Consider using a column with a different chemistry (e.g., HILIC) or adjusting the mobile phase gradient to improve retention and separation. * Ensure that the injection solvent is not significantly stronger than the initial mobile phase conditions, as this can cause peak distortion.[11]
Column Contamination or Voiding * A buildup of contaminants on the column frit or a void in the column packing can lead to split or tailing peaks.[11] * Try flushing the column with a strong solvent or, if the problem persists, replace the column.
Extra-Column Volume * Excessive tubing length or poorly made connections between the LC components can increase extra-column volume and contribute to peak broadening.[11] Ensure all connections are secure and tubing is kept as short as possible.
Issue 3: Inaccurate or Imprecise Quantification
Possible Cause Troubleshooting Step
Internal Standard Issues * Ensure the accurate and precise addition of the stable isotope-labeled internal standard to all samples and calibrants. * Verify the concentration and purity of your internal standard stock solution.
Non-Linear Calibration Curve * Ensure your calibration curve covers the expected concentration range of this compound in your samples. * If using a wide concentration range, a non-linear regression model may be more appropriate.
Matrix Effects * Co-eluting compounds from the sample matrix can enhance or suppress the ionization of this compound, leading to inaccurate quantification.[8] * The use of a stable isotope-labeled internal standard that co-elutes with the analyte is the best way to compensate for matrix effects.

Quantitative Data Summary

The stable isotope dilution LC-MS method has demonstrated high accuracy and precision for the quantification of this compound in various RNA samples.

RNA SampleReported AccuracyReported Precision (RSD)Reference
E. coli tRNASer(VGA)98%0.43 - 2.4%[1][2][4]
E. coli tRNAThr(GGU)95%0.43 - 2.4%[1][2][4]
Unfractionated E. coli tRNA-0.43 - 2.4%[1][2][4]
E. coli 23S rRNA-0.43 - 2.4%[1][2][4]

Experimental Protocols

Protocol: Quantification of this compound in RNA by Stable Isotope Dilution LC-MS

This protocol is based on the methodology described by Dalluge et al.[1][2][3][4]

1. RNA Digestion: a. To 1-5 µg of RNA, add nuclease P1 in a suitable buffer (e.g., 10 mM ammonium (B1175870) acetate, pH 5.3). b. Incubate at 37°C for 2 hours. c. Add bacterial alkaline phosphatase and a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0). d. Incubate at 37°C for an additional 2 hours. e. The resulting solution contains the digested nucleosides.

2. Internal Standard Spiking: a. Prepare a stock solution of [1,3-¹⁵N₂]this compound of a known concentration. b. Add a precise amount of the internal standard solution to the digested RNA sample. The amount should be chosen to be in a similar range as the expected amount of this compound in the sample.

3. LC-MS Analysis: a. LC System: A standard HPLC or UHPLC system. b. Column: A reversed-phase C18 column is commonly used. c. Mobile Phase A: Water with 0.1% formic acid. d. Mobile Phase B: Acetonitrile with 0.1% formic acid. e. Gradient: Develop a gradient that provides good separation of the nucleosides, keeping in mind that this compound will elute early. f. Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer capable of selected ion monitoring (SIM) or parallel reaction monitoring (PRM). g. Ionization Mode: Positive Electrospray Ionization (ESI). h. MS Method: Monitor the MH⁺ ions for this compound (m/z 247.2) and the internal standard (m/z 249.2).

4. Data Analysis: a. Integrate the peak areas for both the endogenous this compound and the [1,3-¹⁵N₂]this compound internal standard. b. Calculate the ratio of the peak area of the analyte to the peak area of the internal standard. c. Prepare a calibration curve using known amounts of this compound and a fixed amount of the internal standard. Plot the peak area ratio against the concentration ratio. d. Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing rna_sample RNA Sample digestion Enzymatic Digestion (Nuclease P1, BAP) rna_sample->digestion Step 1 internal_std Add [15N2]D Internal Standard digestion->internal_std Step 2 lc_separation Reversed-Phase LC Separation internal_std->lc_separation Step 3 ms_detection MS Detection (ESI+, SIM/MRM) lc_separation->ms_detection Step 4 peak_integration Peak Integration (Analyte & IS) ms_detection->peak_integration Step 5 ratio_calc Calculate Area Ratio (Analyte/IS) peak_integration->ratio_calc Step 6 quantification Quantification via Calibration Curve ratio_calc->quantification Step 7

Caption: Workflow for this compound Quantification.

troubleshooting_workflow start Low this compound Signal? check_standards Infuse D Standard. Is Signal Present? start->check_standards check_sample_prep Review Sample Prep. (Digestion, IS addition) check_standards->check_sample_prep No optimize_source Optimize Ion Source (Voltage, Gas, Temp) check_standards->optimize_source Yes check_ms_params Verify MS Parameters (m/z, Collision Energy) optimize_source->check_ms_params clean_system Clean Ion Source & Check for Contamination check_ms_params->clean_system check_lc Check LC System (Leaks, Column Health) clean_system->check_lc

Caption: Troubleshooting Low Signal Issues.

References

Troubleshooting reverse transcriptase stalling in Rho-seq.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Rho-seq analysis. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges during their experiments.

Frequently Asked Questions (FAQs)

FAQ 1: What is the difference between expected and problematic reverse transcriptase (RT) stalling in Rho-seq?

In Rho-seq, reverse transcriptase stalling is the intended outcome used to identify modified nucleotides. The bulky rhodamine group, attached to specific modified bases like dihydrouridine, physically blocks the reverse transcriptase enzyme, leading to the termination of cDNA synthesis.[1][2][3] This generates a library of cDNA fragments where the 3' ends correspond to the position of the modified nucleotide.

Problematic stalling, on the other hand, is non-specific and can arise from other experimental factors unrelated to the rhodamine-labeled modification. This can obscure the true modification signal and lead to inaccurate results. The goal of troubleshooting is to minimize this non-specific stalling while maintaining the specific stalling at modified sites.

FAQ 2: I am observing a high level of RT stalling in my negative control (R-) sample. What are the potential causes and solutions?

High background stalling in the mock-treated (R-) sample, which has not been treated with rhodamine, indicates that factors other than the rhodamine adduct are causing the reverse transcriptase to stop. Common causes and troubleshooting strategies are outlined below.

Potential Causes and Solutions for High Background Stalling

Potential Cause Explanation Recommended Solution(s)
Complex RNA Secondary Structure Stable hairpins, loops, and G-quadruplexes in the RNA template can act as physical barriers to the reverse transcriptase enzyme.[4][5] RNAs with high GC content are particularly prone to forming these structures.[5]1. Initial Denaturation: Before reverse transcription, heat the RNA-primer mixture at 65°C for 5 minutes, then immediately place it on ice. This helps to melt secondary structures.[4][5][6] 2. Use a Thermostable Reverse Transcriptase: Employ an RT that functions at higher temperatures (e.g., 50-60°C). The increased temperature helps to destabilize RNA secondary structures during cDNA synthesis.[4][5][6][7] 3. Enzyme Selection: Consider using a reverse transcriptase with higher processivity and strand displacement activity, which is better equipped to move through challenging RNA structures.[7][8]
Poor RNA Quality Degraded or fragmented RNA will result in truncated cDNA fragments, which can be misinterpreted as stalling.[4][9][10][11][12]1. Assess RNA Integrity: Run an aliquot of your RNA sample on a denaturing agarose (B213101) gel or use a microfluidics-based system to check for intact ribosomal RNA bands (for eukaryotic samples) and the absence of smearing.[4][9][10][11][12] 2. Proper RNA Handling: Use RNase-free reagents and consumables. Minimize freeze-thaw cycles of your RNA samples.[9][11]
Inhibitors in the RNA Sample Contaminants from the RNA extraction process, such as salts, phenol, or ethanol (B145695), can inhibit reverse transcriptase activity, leading to premature termination.[9][10][13]1. Re-purify RNA: If contamination is suspected, clean up the RNA sample using a column-based purification kit or ethanol precipitation.[9][13] 2. Dilute the RNA: In some cases, diluting the RNA sample can reduce the concentration of inhibitors to a level that does not affect the RT reaction.[9]
Suboptimal Primer Annealing Inefficient or non-specific primer binding can lead to incomplete cDNA synthesis.1. Optimize Annealing Temperature: Adjust the annealing temperature during the reverse transcription reaction to ensure specific primer binding. 2. Primer Design: If using gene-specific primers, ensure they are designed with appropriate melting temperatures and do not have self-complementarity.
FAQ 3: My cDNA yield is very low after reverse transcription. How can I improve it?

Low cDNA yield can be a significant issue, limiting the success of downstream library preparation and sequencing. Several factors can contribute to this problem.

Troubleshooting Low cDNA Yield

Potential Cause Explanation Recommended Solution(s)
Inefficient Reverse Transcription The activity of the reverse transcriptase may be suboptimal due to reaction conditions or enzyme quality.1. Choose a High-Quality RT: Use a reputable, high-efficiency reverse transcriptase. 2. Optimize Reaction Buffer: Ensure the buffer composition, including MgCl2 and dNTP concentrations, is optimal for the chosen enzyme. 3. Add RNase Inhibitor: Include an RNase inhibitor in the reaction to protect the RNA template from degradation during the incubation.[9][10][11]
RNA Degradation The RNA template may be degraded before or during the RT reaction.1. Check RNA Integrity: As mentioned previously, always assess the quality of your RNA before starting.[4][9][10][11][12] 2. Work Quickly and on Ice: Minimize the time your RNA is at room temperature.
Loss of Material During Purification cDNA can be lost during subsequent clean-up steps.1. Follow Protocol Carefully: Adhere strictly to the manufacturer's instructions for any purification kits. 2. Reduce Pipetting Steps: Where possible, minimize the number of transfers to avoid sample loss.[10]

Experimental Protocols

Optimized Reverse Transcription Protocol for Structured RNA in Rho-seq

This protocol is designed to minimize non-specific stalling due to RNA secondary structures.

Materials:

  • Purified total RNA (up to 1 µg)

  • Random hexamer primers or gene-specific primers

  • Thermostable Reverse Transcriptase (e.g., those active at >50°C)

  • 5X RT Buffer

  • dNTP mix (10 mM each)

  • RNase Inhibitor

  • Nuclease-free water

Procedure:

  • Primer Annealing and Denaturation:

    • In a 0.2 mL PCR tube, combine:

      • Total RNA: 1 µg

      • Random Hexamer Primers (50 ng/µL): 1 µL

      • dNTP mix (10 mM): 1 µL

      • Nuclease-free water: to a final volume of 13 µL

    • Mix gently and centrifuge briefly.

    • Incubate the mixture at 65°C for 5 minutes.

    • Immediately place the tube on ice for at least 1 minute to prevent RNA refolding.[4][5][6]

  • Reverse Transcription Reaction Setup:

    • Prepare a master mix for the reverse transcription reaction. For each reaction, combine:

      • 5X RT Buffer: 4 µL

      • RNase Inhibitor (40 U/µL): 1 µL

      • Thermostable Reverse Transcriptase (200 U/µL): 1 µL

      • Nuclease-free water: 1 µL

    • Add 7 µL of the master mix to the 13 µL of annealed RNA-primer mix from step 1 for a total volume of 20 µL.

  • Incubation:

    • Incubate the reaction at 25°C for 10 minutes (for random hexamer extension).

    • Increase the temperature to 55°C and incubate for 50 minutes. The higher temperature helps to read through structured RNA regions.[6]

    • Inactivate the enzyme by heating at 70°C for 15 minutes.

  • Proceed to Library Preparation:

    • The resulting cDNA can now be used for downstream applications such as second-strand synthesis and library construction.

Visualizations

Rho-seq Experimental Workflow

The following diagram illustrates the key steps in the Rho-seq protocol, highlighting the point at which reverse transcription occurs.

Rho_seq_Workflow cluster_rna_prep RNA Preparation cluster_labeling Chemical Labeling cluster_sequencing_prep Library Preparation & Sequencing cluster_analysis Data Analysis rna_extraction 1. Total RNA Extraction reduction 2. NaBH4 Reduction of this compound rna_extraction->reduction rhodamine 3. Rhodamine Labeling (R+) reduction->rhodamine mock Mock Treatment (R-) reduction->mock rt 4. Reverse Transcription rhodamine->rt mock->rt lib_prep 5. Library Preparation rt->lib_prep rt_annotation Stalling occurs here sequencing 6. High-Throughput Sequencing lib_prep->sequencing mapping 7. Read Mapping sequencing->mapping stalling_analysis 8. Stalling Site Analysis mapping->stalling_analysis

Caption: Key steps in the Rho-seq experimental workflow.

Troubleshooting Logic for RT Stalling

This diagram provides a logical workflow for diagnosing and addressing issues with reverse transcriptase stalling in a Rho-seq experiment.

Troubleshooting_Logic start Start: High RT Stalling Observed check_control Is stalling high in the R- (mock) control? start->check_control check_rna_quality Assess RNA Integrity (Gel/Bioanalyzer) check_control->check_rna_quality Yes specific_stalling Stalling is likely Rhodamine-specific (Expected Result) check_control->specific_stalling No rna_ok RNA Quality OK? check_rna_quality->rna_ok degraded_rna Issue: Degraded RNA Solution: Re-extract RNA with care rna_ok->degraded_rna No optimize_rt Issue: RNA Structure or Inhibitors rna_ok->optimize_rt Yes solutions Solutions: 1. Denature RNA (65°C) 2. Use Thermostable RT 3. Purify RNA sample optimize_rt->solutions

Caption: A decision tree for troubleshooting non-specific RT stalling.

References

Overcoming background noise in Dihydrouridine mapping.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with background noise in dihydrouridine (D) mapping experiments, such as D-seq and Rho-seq.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of background noise in this compound mapping experiments?

A1: Background noise in D-mapping primarily arises from several sources:

  • Non-specific reverse transcriptase (RT) stops: Reverse transcriptase can prematurely terminate for reasons other than a modified this compound, such as at other RNA modifications or stable RNA secondary structures.

  • Off-target chemical reactions: The reducing agent, sodium borohydride (B1222165) (NaBH₄), is not entirely specific to this compound. It can also reduce other modified bases like 7-methylguanosine (B147621) (m⁷G) and 3-methylcytidine (B1283190) (m³C), leading to RT stops that are not indicative of a D site.[1]

  • RNA degradation: Although current protocols use milder conditions than historical methods, the chemical treatment and handling steps can still cause some RNA degradation. This degradation can lead to random RT stops, creating a generalized background signal.

  • Contamination with non-coding RNAs: Preparations of messenger RNA (mRNA) can be contaminated with transfer RNA (tRNA) and ribosomal RNA (rRNA), which are abundant in various modifications, including this compound.

  • Library preparation and sequencing artifacts: Standard next-generation sequencing (NGS) library preparation steps, such as PCR amplification and adapter ligation, can introduce biases and artifacts that contribute to background noise.

Q2: Why is a this compound synthase (DUS) knockout (KO) an essential control?

A2: A DUS knockout (KO) cell line or organism is the most critical negative control for D-mapping experiments. DUS enzymes are responsible for catalyzing the formation of this compound from uridine (B1682114) in RNA. By comparing the RT stop signals from a wild-type (WT) sample to a DUS KO sample, researchers can distinguish true D-dependent signals from background noise. A bona fide this compound site should exhibit a strong RT stop signal in the WT sample but not in the DUS KO sample. This control is crucial for filtering out signals from off-target chemical reactions and other sources of non-specific RT termination.

Q3: What is the expected false discovery rate (FDR) for D-seq?

A3: The false discovery rate can vary depending on the experimental conditions and the bioinformatic pipeline used for data analysis. However, a study in yeast estimated the false discovery rate for D sites in mRNA to be approximately 3.8% when using a DUS KO control and a modified Z-score statistical method for peak calling.[2] This indicates that with proper controls and data analysis, a high level of confidence can be achieved in the identified D sites.

Q4: Are there alternative methods to D-seq and Rho-seq that have lower background noise?

A4: Yes, a method called Chemical Reduction Assisted Cytosine Incorporation sequencing (CRACI-seq) has been developed to address some of the limitations of RT stop-based methods. Instead of relying on RT truncation, CRACI-seq is designed to induce misincorporations (specifically, a cytosine is incorporated opposite the modified base) during reverse transcription. This approach is reported to offer higher sensitivity and more accurate quantification, with reduced background noise, particularly for sites with low modification stoichiometry.

Troubleshooting Guides

Issue 1: High Background Noise Across the Transcriptome
Possible Cause Recommended Solution
RNA Degradation - Assess the integrity of your input RNA using a Bioanalyzer or similar method. Ensure the RNA Integrity Number (RIN) is high. - Handle RNA samples carefully, always on ice, and use RNase-free reagents and consumables. - Minimize the duration of chemical treatments and incubations to the shortest effective time.
Suboptimal NaBH₄ Concentration or Reaction Time - Titrate the concentration of NaBH₄ and the reaction time to find the optimal balance between efficient reduction of this compound and minimal off-target effects and RNA degradation.
Contamination with Inhibitors - Ensure the final RNA sample is free of contaminants from the extraction process (e.g., phenol, salts, ethanol) that can interfere with enzymatic reactions and lead to non-specific RT stops. Consider an additional purification step if necessary.[3][4]
Genomic DNA Contamination - Perform a thorough DNase treatment of your RNA sample and verify its effectiveness before proceeding to library preparation.
Issue 2: Low or No Signal at Known this compound Sites
Possible Cause Recommended Solution
Inefficient NaBH₄ Reduction - Prepare the NaBH₄ solution fresh just before use, as it is unstable in solution. - Ensure the pH of the reaction is optimal for the reduction reaction.
Inefficient Reverse Transcription - Use a reverse transcriptase known to be sensitive to the reduced this compound base. - Optimize the amount of primer and the annealing temperature. - Check for and eliminate any potential inhibitors of reverse transcriptase in your RNA sample.
Low Input RNA Amount - Ensure you are starting with a sufficient quantity of high-quality RNA. Low input can lead to weak signals that are difficult to distinguish from background.[5][6]
Suboptimal Library Amplification - Optimize the number of PCR cycles for library amplification. Too few cycles will result in a low library yield, while too many can introduce bias.
Issue 3: Inconsistent Results Between Replicates
Possible Cause Recommended Solution
Variability in Sample Handling - Standardize all steps of the protocol, from RNA extraction to library preparation, to ensure consistency across all replicates. - Prepare master mixes for reagents whenever possible to minimize pipetting errors.
Batch Effects - If possible, process all replicates in the same batch to avoid variations introduced by different reagent lots or slight changes in experimental conditions. - If batch processing is not feasible, include a common reference sample in each batch to help normalize the data.
Biological Variability - Ensure that the biological replicates are truly independent and representative of the condition being studied. - Increase the number of biological replicates to increase statistical power and overcome inherent biological variability.

Quantitative Data Summary

Parameter D-seq Rho-seq CRACI-seq
Signal Generation RT StopEnhanced RT StopMisincorporation
False Discovery Rate (mRNA) ~3.8%[2]Not explicitly quantified in the reviewed literature, but the use of a bulky adduct is intended to improve signal-to-noise.Qualitatively described as having lower background, but specific FDR not quantified in the reviewed literature.
Primary Source of Background Non-specific RT stops, off-target NaBH₄ reactionsNon-specific RT stops, off-target NaBH₄ reactionsSequencing errors, off-target misincorporations
Key Advantage Relatively straightforward protocolIncreased signal strength from bulky adductBetter for quantification and lowly modified sites

Experimental Protocols & Workflows

Overall Workflow for this compound Mapping

G cluster_sample_prep Sample Preparation cluster_treatment Chemical Treatment cluster_library_prep NGS Library Preparation cluster_analysis Bioinformatic Analysis RNA_Extraction RNA Extraction (WT and DUS KO) RNA_QC RNA Quality Control (e.g., Bioanalyzer) RNA_Extraction->RNA_QC NaBH4_Treatment NaBH₄ Reduction (+NaBH₄ sample) RNA_QC->NaBH4_Treatment Mock_Treatment Mock Treatment (-NaBH₄ control) RNA_QC->Mock_Treatment Fragmentation RNA Fragmentation NaBH4_Treatment->Fragmentation Mock_Treatment->Fragmentation RT Reverse Transcription Fragmentation->RT Ligation Adapter Ligation RT->Ligation Amplification PCR Amplification Ligation->Amplification Sequencing High-Throughput Sequencing Amplification->Sequencing Data_QC Raw Data QC Sequencing->Data_QC Mapping Read Mapping Data_QC->Mapping Peak_Calling RT Stop Analysis & Statistical Filtering Mapping->Peak_Calling Annotation D-Site Annotation Peak_Calling->Annotation

Figure 1. A generalized workflow for this compound mapping experiments.
Detailed Methodology: D-seq Library Preparation

  • RNA Preparation: Start with high-quality total RNA isolated from both wild-type and DUS knockout cells. Assess RNA integrity using a Bioanalyzer; an RNA Integrity Number (RIN) > 8 is recommended.

  • mRNA Enrichment (Optional): If focusing on mRNA, perform poly(A) selection to enrich for mature mRNA transcripts and reduce contamination from non-coding RNAs.

  • Chemical Reduction:

    • Prepare a fresh solution of 100 mg/mL NaBH₄ in 10 mM KOH.

    • For the treatment sample, incubate the RNA with NaBH₄ at 0°C for 1 hour.

    • For the mock control, incubate the RNA under the same conditions but without NaBH₄.

    • Neutralize the reaction with acetic acid and purify the RNA via precipitation.

  • RNA Fragmentation: Fragment the RNA to the desired size range for sequencing (e.g., 100-200 nucleotides) using chemical or enzymatic methods.

  • 3' End Repair: Treat the fragmented RNA with T4 Polynucleotide Kinase (PNK) to ensure that the 3' ends are available for adapter ligation.

  • 3' Adapter Ligation: Ligate a 3' adapter to the RNA fragments. This adapter will serve as the priming site for reverse transcription.

  • Reverse Transcription: Perform reverse transcription using a primer that is complementary to the 3' adapter. Use a reverse transcriptase that is sensitive to the presence of reduced this compound.

  • 5' Adapter Ligation: Ligate a 5' adapter to the cDNA.

  • PCR Amplification: Amplify the library using primers that are complementary to the 5' and 3' adapters. Use a minimal number of PCR cycles to avoid amplification bias.

  • Library QC and Sequencing: Assess the quality and concentration of the final library using a Bioanalyzer and qPCR. Proceed with high-throughput sequencing.

Logical Relationship for D-Site Identification

The core of overcoming background noise lies in the comparative analysis of different experimental conditions. The following diagram illustrates the logical framework for identifying true this compound sites.

G cluster_inputs Experimental Conditions cluster_analysis Signal Analysis cluster_output Conclusion WT_Treated Wild-Type + NaBH₄ Comparison1 Compare WT + NaBH₄ vs. WT - NaBH₄ WT_Treated->Comparison1 Comparison2 Compare WT + NaBH₄ vs. DUS KO + NaBH₄ WT_Treated->Comparison2 WT_Mock Wild-Type - NaBH₄ WT_Mock->Comparison1 KO_Treated DUS KO + NaBH₄ KO_Treated->Comparison2 Result1 Signal is NaBH₄-dependent Comparison1->Result1 Result2 Signal is DUS-dependent Comparison2->Result2 True_D_Site High-Confidence This compound Site Result1->True_D_Site Result2->True_D_Site

Figure 2. Logical framework for identifying true D-sites.
Bioinformatic Analysis Workflow

G Raw_Reads Raw Sequencing Reads (FASTQ format) Adapter_Trimming Adapter & Quality Trimming Raw_Reads->Adapter_Trimming Read_Mapping Alignment to Reference Genome/Transcriptome Adapter_Trimming->Read_Mapping BAM_Files Aligned Reads (BAM format) Read_Mapping->BAM_Files Get_3_Ends Extract 3' cDNA Ends (RT Stop Sites) BAM_Files->Get_3_Ends Coverage_Tracks Generate Coverage Tracks BAM_Files->Coverage_Tracks Statistical_Test Statistical Comparison (e.g., WT+ vs. KO+, WT+ vs. WT-) Get_3_Ends->Statistical_Test Coverage_Tracks->Statistical_Test Peak_Calling Identify Significant RT Stop Pileups Statistical_Test->Peak_Calling Final_Sites Annotated this compound Sites Peak_Calling->Final_Sites

Figure 3. Bioinformatic pipeline for D-site identification.

This technical support center provides a foundational understanding of the challenges and solutions associated with background noise in this compound mapping. For more specific issues, consulting the primary literature for the particular mapping technique being used is highly recommended.

References

Differentiating Dihydrouridine from other RNA modifications.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the differentiation of dihydrouridine (D) from other RNA modifications. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for common experimental challenges. Here you will find troubleshooting guides and frequently asked questions (FAQs) to support the accurate identification and quantification of this compound in your RNA samples.

Frequently Asked Questions (FAQs)

Q1: What makes this compound structurally unique compared to other common RNA modifications?

This compound is distinguished by its non-aromatic and non-planar base, 5,6-dihydrouracil. This is a result of the reduction of the C5-C6 double bond present in uridine. This structural alteration imparts significant conformational flexibility to the RNA backbone, a feature not seen with other common modifications like pseudouridine (B1679824) (Ψ), N6-methyladenosine (m6A), or 5-methylcytosine (B146107) (m5C).

Table 1: Structural and Chemical Comparison of this compound and Other RNA Modifications

ModificationChemical FormulaKey Structural FeatureImpact on RNA Structure
This compound (D) C9H14N2O6Non-aromatic, non-planar 5,6-dihydrouracil ringIncreases conformational flexibility of the RNA backbone.
Pseudouridine (Ψ) C9H12N2O6C-C glycosidic bond between C1' of ribose and C5 of uracilEnhances RNA stability through an additional hydrogen bond donor.[1][2]
N6-methyladenosine (m6A) C11H15N5O4Methyl group at the N6 position of adenineCan alter base pairing and stacking, influencing RNA structure in a context-dependent manner.[3][4]
5-methylcytosine (m5C) C10H15N3O5Methyl group at the C5 position of cytosineCan enhance base stacking and influence RNA-protein interactions.
Q2: What are the primary methods for detecting and quantifying this compound?

Several methods are available, each with its own advantages and limitations. The main approaches include:

  • Sequencing-based methods (D-seq, Rho-seq, CRACI-seq): These techniques allow for the transcriptome-wide mapping of this compound at single-nucleotide resolution. They typically rely on chemical treatment that specifically alters this compound, leading to a detectable signal during reverse transcription (e.g., stops, mutations).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive and accurate method for the absolute quantification of this compound in an RNA sample.[5]

  • Fluorescent Labeling: this compound can be fluorescently tagged following chemical modification, allowing for its detection and quantification.

Q3: How can I experimentally distinguish this compound from 5-methylcytosine?

Distinguishing between this compound and 5-methylcytosine relies on their differential chemical reactivity. This compound's saturated C5-C6 bond makes its ring susceptible to opening by reducing agents like sodium borohydride (B1222165) (NaBH4) or alkaline conditions. In contrast, the aromatic ring of 5-methylcytosine is stable under these conditions.

Sequencing methods like D-seq and Rho-seq leverage this reactivity. The chemical treatment specifically alters this compound, which is then detected as a reverse transcription stop. 5-methylcytosine would not be affected by this treatment and thus would not generate a signal in these assays. For a definitive identification, a combination of chemical treatment and sequencing or mass spectrometry is recommended.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound detection experiments.

Troubleshooting D-seq and Rho-seq Experiments
ProblemPotential CauseRecommended Solution
Low library yield Inefficient sodium borohydride (NaBH4) reduction.Ensure the NaBH4 solution is freshly prepared. Optimize the concentration and incubation time for your specific RNA sample.
RNA degradation.Use RNase inhibitors throughout the protocol and handle RNA samples on ice. Assess RNA integrity before and after chemical treatment.
High background noise (false positives) Incomplete reaction or side reactions of NaBH4.Optimize the quenching step after NaBH4 treatment. Include a no-chemical-treatment control to identify background reverse transcription stops.
Contamination with other RNA species (e.g., tRNA, rRNA).For mRNA analysis, ensure thorough poly(A) selection or rRNA depletion.
Failure to detect known this compound sites Insufficient sequencing depth.Increase the sequencing depth to improve the detection of low-stoichiometry modifications.
"Blind spots" in the sequencing method.Be aware that some regions of RNA may be difficult to sequence due to secondary structure. Consider using a complementary detection method.
Troubleshooting CRACI-seq Experiments
ProblemPotential CauseRecommended Solution
Low T-to-C misincorporation rate at D sites Suboptimal reverse transcriptase conditions.Optimize the reverse transcriptase, dNTP concentrations, and reaction temperature to enhance misincorporation at modified sites.
High background mutation rate Errors introduced during PCR amplification.Use a high-fidelity DNA polymerase for library amplification and minimize the number of PCR cycles.
Spontaneous deamination of cytosine.Process samples promptly and avoid prolonged exposure to high temperatures or harsh chemical conditions.
Difficulty in data analysis and interpretation Complex mutation patterns.Utilize specialized bioinformatics pipelines designed for CRACI-seq data analysis. Compare results with a control sample (e.g., in vitro transcribed RNA lacking modifications).
Troubleshooting LC-MS Quantification
ProblemPotential CauseRecommended Solution
Poor peak shape or resolution Suboptimal chromatography conditions.Optimize the mobile phase composition, gradient, and column temperature. Ensure the column is properly equilibrated.
Low signal intensity Inefficient ionization.Optimize the mass spectrometer source parameters (e.g., spray voltage, gas flow rates).
Sample loss during preparation.Use low-binding tubes and pipette tips. Optimize the RNA digestion and cleanup steps to maximize recovery.
Inaccurate quantification Matrix effects from co-eluting compounds.Use stable isotope-labeled internal standards for accurate quantification.[5] Optimize sample cleanup to remove interfering substances.
Incomplete RNA digestion.Ensure complete digestion of RNA to nucleosides by optimizing the enzyme concentrations and incubation time.

Experimental Protocols & Methodologies

This section provides an overview of the key experimental workflows.

This compound Detection Workflow

The following diagram illustrates the general workflow for detecting this compound using sequencing-based methods.

D_Detection_Workflow cluster_sample_prep Sample Preparation cluster_chemical_treatment Chemical Treatment cluster_library_prep Library Preparation & Sequencing cluster_data_analysis Data Analysis RNA_Isolation RNA Isolation RNA_QC RNA Quality Control RNA_Isolation->RNA_QC Chemical_Modification Chemical Modification (e.g., NaBH4) RNA_QC->Chemical_Modification RT Reverse Transcription Chemical_Modification->RT Library_Construction Library Construction RT->Library_Construction Sequencing Next-Generation Sequencing Library_Construction->Sequencing Alignment Alignment to Reference Genome Sequencing->Alignment Peak_Calling Modification Site Identification Alignment->Peak_Calling Quantification Quantification Peak_Calling->Quantification Differentiation_Logic cluster_results Interpretation start Start with RNA Sample treatment Treat with NaBH4 or Alkaline Conditions start->treatment lcms Analyze by LC-MS treatment->lcms Quantification sequencing Perform D-seq, Rho-seq, or CRACI-seq treatment->sequencing Mapping ring_opening Ring Opening Detected? lcms->ring_opening rt_stop Specific RT Stop/ Mutation Signature? sequencing->rt_stop d_positive This compound Present ring_opening->d_positive Yes d_negative This compound Absent or Below Detection Limit ring_opening->d_negative No d_positive_seq This compound Site Identified rt_stop->d_positive_seq Yes d_negative_seq No this compound Detected at Site rt_stop->d_negative_seq No

References

Technical Support Center: Quantifying Dihydrouridine in Low-Input Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of dihydrouridine (D) in low-input samples. This resource is designed for researchers, scientists, and drug development professionals to provide best practices, troubleshooting guidance, and frequently asked questions (FAQs) for this specialized application.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for quantifying this compound in low-input samples?

Currently, next-generation sequencing (NGS)-based methods offer the highest sensitivity for detecting and quantifying this compound at single-nucleotide resolution in low-input samples. Among these, D-seq , Rho-seq , and the more recent CRACI-seq are prominent techniques. While mass spectrometry (MS) is a powerful tool for the absolute quantification of nucleoside modifications, it typically requires larger amounts of input material, although advancements are continually pushing the sensitivity limits.

Q2: What are the fundamental principles of the main NGS-based methods for this compound detection?

These methods rely on chemical modification of this compound to induce a signature that can be read by reverse transcriptase during library preparation.

  • D-seq (this compound sequencing): This method uses sodium borohydride (B1222165) (NaBH₄) to reduce this compound to tetrahydrouridine. This modified base stalls reverse transcriptase, creating a truncation signal one nucleotide 3' to the this compound site, which is then identified by sequencing.[1][2]

  • Rho-seq (rhodamine sequencing): Similar to D-seq, Rho-seq begins with the reduction of this compound by NaBH₄. Subsequently, a bulky rhodamine molecule is attached to the modified base. This large adduct efficiently blocks reverse transcriptase, leading to a strong and specific truncation signal.[3][4]

  • CRACI-seq (Chemical Reduction Assisted Cytosine Incorporation sequencing): This technique also employs a chemical reduction step. However, instead of relying on reverse transcriptase stalling, it induces misincorporation of cytosine opposite the modified this compound during reverse transcription. This base change is then identified through sequencing.

Q3: What are the key challenges when working with low-input RNA for this compound analysis?

Working with low-input RNA presents several challenges that can impact the quality and reliability of this compound quantification:

  • Sample Loss: Multiple enzymatic and cleanup steps during library preparation can lead to significant loss of precious sample material.[5]

  • rRNA Contamination: Ribosomal RNA (rRNA) is highly abundant and can consume a large portion of sequencing reads if not effectively removed, thus reducing the coverage of target RNA molecules.[5] This is particularly problematic in low-input samples where every read is valuable.

  • PCR Duplication Bias: The amplification steps required for low-input library preparation can introduce bias, where some molecules are preferentially amplified over others. This can distort the quantitative representation of this compound-containing transcripts.

  • Library Complexity: Low starting material can lead to libraries with low complexity, meaning the number of unique molecules is small. This can limit the ability to detect and accurately quantify this compound, especially in low-abundance transcripts.

Q4: How should I normalize my this compound sequencing data from low-input samples?

Data normalization is critical to account for technical variability between samples. For sequencing-based methods like D-seq and Rho-seq, normalization strategies can include:

  • Spike-in Controls: Introducing in vitro transcribed RNA with known this compound modifications at a specific concentration can serve as an internal standard for normalization.

  • Read Depth Normalization: Standard RNA-seq normalization methods like TPM (Transcripts Per Million) or DESeq2's median of ratios method can be applied to the overall gene expression data to account for differences in sequencing depth.[6][7]

  • Using a Modification-free Control: Comparing the signal from your experimental sample to a control sample where this compound synthase enzymes have been knocked out or depleted can help to distinguish true this compound sites from background noise.[3]

Troubleshooting Guides

Problem: Low library yield or no library generated.

Possible Cause Suggested Solution
Insufficient starting material Carefully quantify your input RNA using a sensitive method like Qubit. If below the recommended amount for the chosen protocol, consider methods specifically designed for ultra-low input.
RNA degradation Assess RNA integrity using a Bioanalyzer or similar instrument. Use fresh, high-quality RNA whenever possible. For degraded samples, consider random-primed library preparation methods instead of oligo(dT) priming.[8]
Inefficient enzymatic reactions Ensure all enzymes and buffers are properly stored and handled. Optimize reaction times and temperatures as per the protocol. For low-input samples, consider using kits with streamlined workflows to minimize enzymatic steps.[5]
Sample loss during cleanup steps Use magnetic bead-based cleanup methods and be careful during aspiration steps to avoid losing beads. Consider using columns specifically designed for low-input nucleic acid purification.

Problem: High percentage of rRNA reads in sequencing data.

Possible Cause Suggested Solution
Inefficient rRNA depletion For low-input samples, traditional rRNA depletion methods can lead to sample loss. Consider using methods like QIAGEN's FastSelect, which integrates rRNA removal into the workflow without additional cleanup steps.[5][9]
Degraded RNA For fragmented RNA, probe-based rRNA depletion methods may be less effective. Enzyme-based depletion methods might be a better alternative.[9]

Problem: High PCR duplicate rate.

Possible Cause Suggested Solution
Too few input molecules If possible, start with a higher amount of RNA.
Excessive PCR cycles Optimize the number of PCR cycles to the minimum required for sufficient library yield. Over-amplification increases the duplicate rate.
Library complexity issues During library preparation, ensure efficient ligation of adapters to maximize the diversity of molecules entering PCR.

Problem: Inconsistent results between replicates.

Possible Cause Suggested Solution
Variability in starting material Ensure precise and consistent quantification of input RNA for all replicates.
Technical variability in library preparation Minimize pipetting errors and ensure consistent handling of all samples. For low-input workflows, even small variations can have a large impact. Consider using automated liquid handling systems for improved reproducibility.
Batch effects If processing a large number of samples, process all replicates for a given condition in the same batch to minimize batch-to-batch variation.

Quantitative Data Comparison

MethodPrincipleMinimum Input RNA (Estimated)AdvantagesLimitations
D-seq NaBH₄ reduction followed by RT stalling~100 ng total RNASingle-nucleotide resolution, relatively straightforward chemistry.[1]Can have background from other modifications that react with NaBH₄.
Rho-seq NaBH₄ reduction and rhodamine labeling causing RT stalling~60 mg of total RNA has been reported for initial labeling, though library prep can proceed with less.Strong and specific RT stop signal, applicable to other modifications.[3][10]Requires a modification-free control for normalization, multi-step chemical labeling.
CRACI-seq Chemical reduction leading to base misincorporationNot explicitly defined for low-input, but generally sensitive.Provides quantitative information at base resolution, less reliant on RT stalling.Newer method, and the protocol may be less established than D-seq or Rho-seq.
LC-MS/MS Liquid chromatography-mass spectrometry~1 µg tRNAAbsolute quantification, highly accurate.[11]Lower throughput, does not provide sequence context, generally requires more input material.

Experimental Protocols & Workflows

This compound Sequencing (D-seq) Workflow

D_seq_Workflow cluster_rna_prep RNA Preparation cluster_d_modification This compound Modification cluster_library_prep Library Preparation cluster_sequencing_analysis Sequencing & Analysis rna_isolation 1. RNA Isolation rrna_depletion 2. rRNA Depletion rna_isolation->rrna_depletion rna_fragmentation 3. RNA Fragmentation rrna_depletion->rna_fragmentation nabh4_treatment 4. NaBH4 Treatment (D -> Tetrahydro-D) rna_fragmentation->nabh4_treatment adapter_ligation_3 5. 3' Adapter Ligation nabh4_treatment->adapter_ligation_3 reverse_transcription 6. Reverse Transcription (Stalls at Tetrahydro-D) adapter_ligation_3->reverse_transcription adapter_ligation_5 7. 5' Adapter Ligation reverse_transcription->adapter_ligation_5 pcr_amplification 8. PCR Amplification adapter_ligation_5->pcr_amplification sequencing 9. High-Throughput Sequencing pcr_amplification->sequencing data_analysis 10. Data Analysis (Map RT stop sites) sequencing->data_analysis Rho_seq_Workflow cluster_rna_prep RNA Preparation cluster_rho_labeling Rhodamine Labeling cluster_library_prep Library Preparation cluster_sequencing_analysis Sequencing & Analysis rna_isolation 1. RNA Isolation rrna_depletion 2. rRNA Depletion rna_isolation->rrna_depletion nabh4_treatment 3. NaBH4 Treatment rrna_depletion->nabh4_treatment rhodamine_labeling 4. Rhodamine Labeling nabh4_treatment->rhodamine_labeling rna_fragmentation 5. RNA Fragmentation rhodamine_labeling->rna_fragmentation adapter_ligation_3 6. 3' Adapter Ligation rna_fragmentation->adapter_ligation_3 reverse_transcription 7. Reverse Transcription (Stalls at Rhodamine-D) adapter_ligation_3->reverse_transcription adapter_ligation_5 8. 5' Adapter Ligation reverse_transcription->adapter_ligation_5 pcr_amplification 9. PCR Amplification adapter_ligation_5->pcr_amplification sequencing 10. High-Throughput Sequencing pcr_amplification->sequencing data_analysis 11. Data Analysis (Map RT stop sites) sequencing->data_analysis MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_quantification Quantification rna_isolation 1. RNA Isolation enzymatic_digestion 2. Enzymatic Digestion to Nucleosides rna_isolation->enzymatic_digestion lc_separation 3. Liquid Chromatography Separation enzymatic_digestion->lc_separation ms_detection 4. Mass Spectrometry Detection (MS/MS) lc_separation->ms_detection data_analysis 5. Data Analysis (Comparison to standards) ms_detection->data_analysis

References

Avoiding RNA degradation during Dihydrouridine analysis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate RNA degradation during dihydrouridine (D) analysis.

I. Troubleshooting Guides

This section addresses common issues encountered during this compound analysis that may be indicative of RNA degradation.

Issue 1: Low RNA Quality and Integrity (Low RIN Score, Smearing on Gel)

Potential Cause Recommended Solution
Endogenous RNase Activity Immediately inactivate RNases upon sample collection. Effective methods include flash-freezing in liquid nitrogen, homogenization in a chaotropic agent-based lysis buffer (e.g., containing guanidinium), or using RNA stabilization reagents.[1] For tissues, ensure they are cut into small pieces (<0.5 cm) to allow for rapid penetration of stabilization reagents.[1]
Exogenous RNase Contamination Maintain a strict RNase-free environment.[2][3] This includes using a dedicated workspace, certified RNase-free consumables (tubes, pipette tips), and treating all surfaces and non-disposable equipment with RNase decontamination solutions.[1][3] Always wear gloves and change them frequently.[2][3]
Improper Sample Storage For short-term storage, keep purified RNA at -20°C. For long-term storage, store at -80°C in single-use aliquots to prevent multiple freeze-thaw cycles.[1] RNA can also be stored as an ethanol (B145695) precipitate at -20°C for long-term preservation.
Suboptimal RNA Isolation Method The chosen RNA extraction method can significantly impact RNA quality.[4] Ensure the method is appropriate for your sample type and follow the protocol precisely.
Delayed Sample Processing Process samples as quickly as possible after harvesting to minimize the window for RNA degradation.[3]

Issue 2: Inconsistent or Low this compound Signal in LC-MS Analysis

Potential Cause Recommended Solution
Incomplete Enzymatic Digestion Ensure complete digestion of RNA to nucleosides. Use a combination of nucleases, such as Nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase.[5] Optimize enzyme concentrations and incubation times. A one-step digestion with a mix of enzymes can be efficient.
Degradation of this compound While generally stable during enzymatic digestion, extreme pH or high temperatures can lead to the hydrolytic opening of the this compound ring.[6] Maintain optimal pH and temperature conditions as specified in the digestion protocol. Psychrophilic organisms have a higher this compound content, suggesting that lower temperatures favor its stability.[7][8]
Presence of Inhibitors Residual contaminants from RNA isolation (e.g., phenol, ethanol, salts) can inhibit the activity of digestive enzymes. Ensure the final RNA sample is of high purity.

Issue 3: High Background or Low Signal in Sequencing-Based this compound Detection (e.g., D-Seq, AlkAniline-Seq)

Potential Cause Recommended Solution
RNA Fragmentation During Chemical Treatment The chemical treatments used in some sequencing methods can themselves cause RNA degradation. For instance, sodium borohydride (B1222165) in D-Seq and alkaline conditions in AlkAniline-Seq can lead to cleavage of the this compound ring and subsequent RNA strand scission.[9] It is crucial to carefully follow the protocol's specified reaction times and temperatures to minimize this effect.
Poor Library Preparation Efficiency Degraded RNA is a poor substrate for library preparation, often resulting in low yield and 3' bias, especially in methods relying on poly(A) selection.[10] Start with high-quality RNA (RIN > 7 is often recommended).
RNase Contamination During Library Preparation The multiple steps in library preparation provide numerous opportunities for RNase contamination. The use of a high-quality RNase inhibitor throughout the process is strongly recommended.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary sources of RNase contamination and how can I avoid them?

A1: RNases are ubiquitous enzymes that degrade RNA. The main sources of contamination are:

  • Endogenous RNases: Released from cellular compartments upon cell lysis. These should be inactivated immediately during sample homogenization using chaotropic agents.[1]

  • Exogenous RNases: Introduced from the environment, primarily from the skin of the researcher, as well as from dust, and contaminated lab equipment and reagents.[2] To avoid this, always wear gloves and change them frequently, use certified RNase-free labware and reagents, and work in a designated clean area.[2][3]

Q2: What is the best way to store my RNA samples for this compound analysis?

A2: For purified RNA, short-term storage at -20°C is acceptable, but for long-term preservation, -80°C is recommended.[1] It is best to aliquot the RNA into single-use tubes to avoid repeated freeze-thaw cycles, which can lead to RNA degradation.[1] Storing RNA in RNase-free water or a suitable buffer like TE buffer can also help maintain its integrity.

Q3: Can the this compound modification itself affect RNA stability?

A3: The presence of this compound can influence RNA structure and stability. It introduces conformational flexibility into the RNA backbone.[7][8] Some studies suggest that the absence of this compound can lead to a faster degradation rate of tRNAs, approaching that of mRNAs, indicating a protective role for this modification.[6] However, at high temperatures, the this compound ring can undergo hydrolytic opening, which could potentially destabilize the RNA.[6]

Q4: Which RNase inhibitor should I use, and at what concentration?

A4: There are several commercially available RNase inhibitors, such as RNasin® and RNaseOUT™. Their performance can vary depending on the application. It's important to choose an inhibitor that is compatible with downstream enzymatic reactions, such as reverse transcription. Studies have shown that some inhibitors may offer better protection than others in specific assays.[5] The optimal concentration should be determined for your specific protocol, but a common starting point for single-cell RNA-seq is around 0.01 U/µL, while standard RNA-seq protocols may use 1 U/µL. Using too high a concentration of some RNase inhibitors can paradoxically be detrimental if the sample is heated, as the denatured inhibitor may not refold as readily as the RNases it is meant to inhibit.

Q5: How can I assess the quality of my RNA before proceeding with this compound analysis?

A5: RNA quality is critical for reliable results. The RNA Integrity Number (RIN), determined by capillary electrophoresis (e.g., Agilent Bioanalyzer), is a widely accepted metric. A RIN value of 7 or higher is generally recommended for downstream applications like RNA sequencing.[1] You can also visualize RNA integrity by running an aliquot on a denaturing agarose (B213101) gel; intact total RNA will show two sharp ribosomal RNA (rRNA) bands (28S and 18S for eukaryotes), while degraded RNA will appear as a smear.

III. Quantitative Data Summary

Table 1: Comparison of RNase Inhibitor Performance in qRT-PCR

RNase Inhibitor% mRNA remaining after RNase A treatment
Recombinant RNasin® Higher protection observed
RNaseOUT™ Lower protection observed

Note: This table is a qualitative summary based on comparative studies. For specific quantitative data, refer to the manufacturer's documentation and relevant publications.[5]

Table 2: General RNA Storage Recommendations

Storage DurationTemperatureRecommended Vehicle
Short-term -20°CRNase-free water or TE buffer
Long-term -80°CRNase-free water, TE buffer, or as an ethanol precipitate

Note: Avoid multiple freeze-thaw cycles by storing in single-use aliquots.[1]

IV. Experimental Protocols

Protocol 1: Enzymatic Digestion of RNA for LC-MS Analysis of this compound

This protocol is adapted from established methods for the complete hydrolysis of RNA to nucleosides.[5]

Materials:

  • Purified RNA sample (high integrity, RIN > 7)

  • Nuclease P1

  • Snake Venom Phosphodiesterase

  • Bacterial Alkaline Phosphatase

  • Reaction Buffer (e.g., 20 mM ammonium (B1175870) acetate, pH 5.3)

  • RNase-free water

  • Heating block or water bath

  • Microcentrifuge tubes

Procedure:

  • In an RNase-free microcentrifuge tube, combine 1-5 µg of purified RNA with the reaction buffer.

  • Add Nuclease P1 to the reaction mixture.

  • Incubate at 37°C for 2 hours.

  • Add snake venom phosphodiesterase and bacterial alkaline phosphatase to the same reaction tube.

  • Continue incubation at 37°C for an additional 2 hours.

  • The digested sample containing nucleosides is now ready for LC-MS analysis.

Note: Enzyme concentrations and incubation times may need to be optimized depending on the specific enzymes and RNA sample.

V. Visualizations

Experimental_Workflow_LCMS cluster_sample_prep Sample Preparation cluster_analysis Analysis start High-Quality RNA Sample digestion Enzymatic Digestion (Nuclease P1, Phosphodiesterase, Alkaline Phosphatase) start->digestion Incubate at 37°C lcms LC-MS Analysis digestion->lcms Inject Digested Nucleosides quant This compound Quantification lcms->quant

Caption: Workflow for this compound analysis by LC-MS.

Troubleshooting_Logic start Poor this compound Analysis Results check_rna Assess RNA Integrity (RIN/Gel) start->check_rna is_degraded Is RNA Degraded? check_rna->is_degraded troubleshoot_extraction Troubleshoot Sample Prep & RNA Extraction is_degraded->troubleshoot_extraction Yes check_protocol Review Analysis Protocol is_degraded->check_protocol No end Improved Results troubleshoot_extraction->end is_lcms LC-MS? check_protocol->is_lcms troubleshoot_digestion Optimize Enzymatic Digestion is_lcms->troubleshoot_digestion Yes is_seq Sequencing-based? is_lcms->is_seq No troubleshoot_digestion->end troubleshoot_library_prep Check Chemical Treatment & Library Prep is_seq->troubleshoot_library_prep Yes troubleshoot_library_prep->end

Caption: A logical troubleshooting workflow for this compound analysis.

References

Technical Support Center: Normalization Strategies for Comparative Dihydrouridine Profiling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for comparative dihydrouridine (D) profiling. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, data analysis, and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its profiling important?

A1: this compound (D) is a modified nucleoside derived from uridine, commonly found in transfer RNA (tRNA) and recently discovered in messenger RNA (mRNA) and other non-coding RNAs.[1] It is synthesized by this compound synthases (DUS) and plays a crucial role in RNA structure and function.[1] Profiling this compound is important as its levels and locations can change in various physiological and pathological states, including cancer, making it a potential biomarker and therapeutic target.

Q2: What are the common methods for this compound profiling?

A2: Several high-throughput sequencing methods are available for transcriptome-wide mapping of this compound at single-nucleotide resolution. The most common methods include:

  • D-seq: This method utilizes sodium borohydride (B1222165) to reduce this compound, which then causes reverse transcriptase to stall one nucleotide 3' to the modification site.[2]

  • CRACI (Chemical Reduction Assisted Cytosine Incorporation): This technique also uses a chemical reduction step but is designed to induce misincorporation (T to C) at the this compound site rather than a complete stop, which can help in quantifying modification stoichiometry and detecting sites in densely modified regions.[3]

  • Rho-seq (Rhodamine sequencing): This method involves the chemical labeling of this compound with rhodamine, a bulky adduct that efficiently terminates reverse transcription.[4][5]

  • AlkAniline-Seq: This method relies on the chemical cleavage of the RNA backbone at the site of modification.

Q3: Why is normalization critical for comparative this compound profiling?

A3: Normalization is essential to correct for technical variations between samples, ensuring that observed differences in this compound levels are biological and not due to experimental artifacts.[6] Factors such as sequencing depth, library preparation efficiency, and RNA input amounts can vary between experiments and introduce bias.[6][7]

Q4: What are the main sources of bias in this compound profiling data?

A4: Biases in this compound profiling can arise from several sources:

  • Chemical treatment artifacts: The chemical modifications used in methods like D-seq and CRACI can sometimes be incomplete or lead to off-target effects, creating false positive or negative signals.[8]

  • Reverse transcription (RT) bias: The efficiency of reverse transcriptase can be influenced by the local sequence context and the presence of other RNA modifications, leading to variability in the detection of this compound.[9]

  • Library preparation and sequencing biases: These include biases introduced during RNA fragmentation, adapter ligation, PCR amplification, and sequencing itself.[10]

  • RNA quality and integrity: Degraded RNA can lead to an enrichment of fragments from certain regions of transcripts, skewing the results.[8]

Troubleshooting Guides

Issue 1: High Background or Noisy Data

Symptoms:

  • High number of reads stopping or showing misincorporation at sites other than known or expected this compound locations.

  • Difficulty in distinguishing true signals from background noise.

Possible Causes and Solutions:

CauseSolution
Incomplete or non-specific chemical treatment Optimize the concentration of the chemical reagent (e.g., sodium borohydride) and the reaction time and temperature. Ensure fresh reagents are used.
Poor RNA quality Assess RNA integrity using methods like Agilent Bioanalyzer or Fragment Analyzer. Use high-quality, intact RNA for library preparation.[8]
Contaminants in the RNA sample Purify RNA samples thoroughly to remove contaminants such as proteins, DNA, and salts that can interfere with enzymatic reactions.
Suboptimal reverse transcription conditions Optimize the reverse transcriptase, dNTP concentrations, and reaction temperature to minimize non-specific stops and misincorporations.[9]
Over-amplification during PCR Reduce the number of PCR cycles to avoid amplification biases and the generation of chimeric molecules.
Issue 2: Low or No Signal at Known this compound Sites

Symptoms:

  • Failure to detect this compound at well-characterized positions (e.g., in tRNAs).

  • Low read depth at expected modification sites.

Possible Causes and Solutions:

CauseSolution
Inefficient chemical modification Verify the efficiency of the chemical treatment using a positive control with a known this compound site.
RT enzyme inhibited by other modifications The presence of other RNA modifications near the this compound site can inhibit the reverse transcriptase. Trying a different reverse transcriptase might help.
"Shadowing" effect in RT-stop based methods In regions with multiple this compound sites, a stop at the 3'-most site can prevent the detection of upstream sites.[2] Methods like CRACI that rely on misincorporation may be more suitable for such regions.
Low abundance of the target RNA Increase the sequencing depth to improve the chances of detecting modifications in lowly expressed transcripts.

Quantitative Data Summary

The following table provides a comparative overview of the common this compound profiling methods. Please note that performance metrics can vary depending on the specific experimental conditions and the RNA sample being analyzed.

MethodPrincipleAdvantagesDisadvantagesReported Efficiency/Accuracy
D-seq RT stopRelatively simple protocol.Prone to "shadowing" effect; can have high background from other RT-stopping events.Varies depending on RT enzyme and sequence context.
CRACI MisincorporationAllows for stoichiometric analysis; better for clustered modifications.Requires careful optimization of RT conditions to ensure specific misincorporation.Can achieve high mutation rates (91-99%) at D sites with optimized conditions.[11]
Rho-seq RT stopThe bulky adduct leads to efficient and specific RT termination.Requires synthesis of a rhodamine-labeled probe.-
LC-MS Mass SpectrometryHighly accurate and quantitative for global D levels.Does not provide single-nucleotide resolution; requires specialized equipment.Considered the gold standard for quantification of total this compound.

Experimental Protocols

D-seq Library Preparation (Simplified)
  • RNA Isolation and QC: Isolate total RNA and assess its integrity.

  • Poly(A) Selection (for mRNA): Enrich for mRNA using oligo(dT) beads.

  • Chemical Treatment: Treat the RNA with sodium borohydride to reduce this compound.

  • RNA Fragmentation: Fragment the RNA to the desired size range.

  • 3' Dephosphorylation and 5' Phosphorylation: Prepare the RNA fragments for adapter ligation.

  • Adapter Ligation: Ligate 3' and 5' adapters to the RNA fragments.

  • Reverse Transcription: Synthesize cDNA using a reverse transcriptase. The enzyme will stall at the reduced this compound sites.

  • PCR Amplification: Amplify the cDNA library.

  • Sequencing: Sequence the library on a high-throughput sequencing platform.

  • Data Analysis: Align reads and identify positions with a high frequency of read stops in the treated sample compared to an untreated control.[2]

CRACI Protocol (Simplified)
  • RNA Isolation and QC: Isolate total RNA and assess its integrity.

  • Chemical Reduction: Treat RNA with potassium borohydride (KBH4).

  • RNA Fragmentation and Library Preparation: Proceed with a standard RNA-seq library preparation protocol that includes reverse transcription.

  • Optimized Reverse Transcription: Use a reverse transcriptase and dNTP concentrations that promote T-to-C misincorporation at the reduced this compound sites.

  • Sequencing and Data Analysis: Sequence the library and analyze the data for an increase in T-to-C mutations at specific sites in the treated sample compared to a control.[3]

Rho-seq Protocol (Simplified)
  • RNA Isolation and QC: Isolate total RNA and assess its integrity.

  • Rhodamine Labeling: Chemically label this compound residues with a rhodamine probe.

  • RNA Fragmentation and Library Preparation: Prepare a sequencing library from the rhodamine-labeled RNA.

  • Reverse Transcription: During reverse transcription, the bulky rhodamine adduct will cause the polymerase to terminate.

  • Sequencing and Data Analysis: Sequence the library and map the read ends to identify the positions of RT termination, which correspond to the this compound sites.[4][5]

Normalization and Analysis Workflow

A critical aspect of comparative this compound profiling is the normalization of the data to allow for accurate comparisons between different conditions or samples.

Normalization_Workflow cluster_exp Experimental Workflow cluster_analysis Data Analysis and Normalization RNA RNA Samples (e.g., Control vs. Treated) Profiling This compound Profiling (D-seq, CRACI, or Rho-seq) RNA->Profiling Sequencing High-Throughput Sequencing Profiling->Sequencing RawReads Raw Sequencing Reads Sequencing->RawReads QC Quality Control (e.g., FastQC) RawReads->QC Alignment Read Alignment QC->Alignment Quantification Quantify D-sites (RT stops or mutations) Alignment->Quantification Normalization Normalization Strategy Decision Quantification->Normalization SpikeIn Spike-in Normalization Normalization->SpikeIn If spike-ins were used TotalRead Total Read Count Normalization->TotalRead Simple comparison Housekeeping Housekeeping Gene Normalization Normalization->Housekeeping If stable reference genes are known Global Global D-level Normalization (LC-MS) Normalization->Global If global changes are not expected DiffAnalysis Differential Dihydrouridylation Analysis SpikeIn->DiffAnalysis TotalRead->DiffAnalysis Housekeeping->DiffAnalysis Global->DiffAnalysis

Caption: Experimental and data analysis workflow for comparative this compound profiling.

Decision Tree for Choosing a Normalization Strategy

The choice of normalization strategy depends on the experimental design and the underlying biological assumptions.

Normalization_Decision_Tree decision decision strategy strategy start Start: Choose a Normalization Strategy q1 Were synthetic spike-in controls with known D modifications added? start->q1 q2 Are there known housekeeping genes with stable D levels across conditions? q1->q2 No strategy_spikein Spike-in Normalization q1->strategy_spikein Yes q3 Is it reasonable to assume that the global dihydrouridylation level is constant? q2->q3 No strategy_hk Housekeeping Gene Normalization q2->strategy_hk Yes strategy_total Total Read Count or Global D-level Normalization q3->strategy_total Yes strategy_quantile Quantile Normalization (use with caution) q3->strategy_quantile No

Caption: Decision tree for selecting an appropriate normalization strategy.

This technical support center provides a starting point for researchers working on comparative this compound profiling. As the field is rapidly evolving, it is crucial to stay updated with the latest methodologies and data analysis approaches.

References

Technical Support Center: Refining Bioinformatics Pipelines for Dihydrouridine Site Identification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the identification of dihydrouridine (D) sites in RNA.

Frequently Asked Questions (FAQs)

Q1: What are the primary experimental methods for transcriptome-wide mapping of this compound sites?

A1: The two main experimental methods for high-throughput identification of D sites are D-seq and Rho-seq.[1][2] D-seq involves the chemical reduction of this compound to tetrahydrouridine (B1681287) using sodium borohydride (B1222165), which causes reverse transcriptase to stall, allowing for the identification of the modified site through sequencing.[3][4] Rho-seq is a two-step protocol where total RNA is first treated with sodium borohydride and then covalently bonded with a rhodamine fluorophore, leading to reverse transcription arrest at D sites.[2]

Q2: What are the main challenges associated with experimental identification of D sites?

A2: Experimental methods for D site identification can be laborious, time-consuming, and expensive.[5][6][7] For instance, D-seq has known "blind spots," such as difficulty in detecting D at position 47 in tRNA because of its proximity to the 3' end.[8] Furthermore, chemical methods using borohydride can also react with other modified bases like m3C and m7G, potentially leading to false positives.[9]

Q3: What computational approaches are available for predicting this compound sites?

A3: Several computational tools have been developed to predict D sites from RNA sequences, primarily utilizing machine learning models. These tools include DPred, DPred_3S, DHUpredET, iRNAD, and DHU-Pred.[5][6][10][11][12] These models are trained on experimentally verified D sites and use various sequence-derived features to make predictions.

Q4: What are the common machine learning algorithms and features used in D site prediction tools?

A4: Support Vector Machines (SVM), Random Forests (RF), and Extreme Gradient Boosting (XGBoost) are commonly used algorithms.[5][11][13] Feature encoding methods are crucial and often include nucleotide chemical properties, nucleotide density, pseudo dinucleotide composition, and RNA secondary structure information.[12][14][15] More advanced models may also incorporate natural language processing (NLP)-based features like Bidirectional Encoder Representations from Transformers (BERT).[6]

Q5: How reliable are computational predictions of D sites?

A5: The reliability of computational predictors can be high for specific species and RNA types for which they were trained. For example, DPred_3S achieved AUROC scores of up to 0.955 for Saccharomyces cerevisiae.[5] However, the performance can be lower in cross-species predictions, which may be due to technical preferences in the underlying experimental data used for training.[5] It is often recommended to use these tools to generate putative sites that can then be experimentally validated.

Troubleshooting Guides

Experimental Pipeline: D-seq & Rho-seq
Issue Possible Cause Recommended Solution
Low library complexity or yield Inefficient RNA fragmentation.Empirically determine the optimal fragmentation time and temperature to obtain RNA fragments in the desired size range (e.g., 100-200 nt for D-seq).[16]
Incomplete borohydride reduction.Use a freshly prepared solution of sodium borohydride (NaBH4).[16]
Poor adapter ligation efficiency.Ensure high-quality RNA input and optimize ligation conditions (e.g., temperature, incubation time).
High rate of PCR duplicates Insufficient starting material or excessive PCR cycles.Start with an adequate amount of RNA and minimize the number of PCR cycles during library amplification. Utilize Unique Molecular Identifiers (UMIs) to identify and collapse PCR duplicates during data analysis.[3]
False positive D site calls Off-target effects of sodium borohydride on other RNA modifications (e.g., m7G, m3C).[9]Use a negative control, such as a knockout strain for the this compound synthase (DUS) enzyme, to distinguish between DUS-dependent and DUS-independent reverse transcription stops.[8]
Contamination with genomic DNA.Perform a thorough DNase treatment step during RNA isolation.
Inability to detect known D sites "Blind spots" in the sequencing method (e.g., D sites near the 3' end in D-seq).[8]Consider using a complementary method like Rho-seq or mass spectrometry for validation.[2][17]
Insufficient sequencing depth.Increase the sequencing depth to ensure adequate coverage of all potential sites.
Computational Pipeline: D Site Prediction
Issue Possible Cause Recommended Solution
Low prediction accuracy for a novel species The prediction model was not trained on data from the target species or a closely related one. Cross-species prediction performance is often lower.[5]Retrain an existing model using experimentally validated D site data from the species of interest, if available. Alternatively, use the predictor to generate a candidate list for experimental validation rather than as a definitive identification tool.
High number of false positives The model may be overfitted to the training data.Use a different prediction tool with a distinct underlying algorithm or feature set for consensus scoring. Adjust the prediction score threshold to increase stringency, though this may decrease sensitivity.
Imbalanced training dataset (too few true negative sites).When developing a custom model, ensure a balanced training set with a representative selection of non-D uridine (B1682114) sites.[13]
Inconsistent results between different prediction tools Different tools use different machine learning algorithms, feature encoding methods, and training datasets.This is an expected outcome. Use multiple predictors and prioritize sites that are identified by several tools (a consensus approach). Consider the strengths and weaknesses of each tool based on its publication.
Software installation or dependency conflicts Outdated or incompatible versions of required software libraries (e.g., Python, R packages).Use a dedicated virtual environment (e.g., Conda, venv) to manage dependencies for each bioinformatics tool. Carefully follow the installation instructions provided by the tool's developers.

Performance of Computational D Site Predictors

The following table summarizes the performance of several published D site prediction tools. Note that performance metrics are often reported on specific test datasets and may not be directly comparable across all tools due to differences in datasets and validation methods.

ToolOrganism(s)Machine Learning ModelKey FeaturesReported Accuracy/Performance
DPred S. cerevisiae (mRNA)Convolutional Neural Network & Self-AttentionNucleotide chemical property and density.[10]Outperforms other encoding schemes.[10]
DPred_3S S. cerevisiae, E. coli, S. pombeSupport Vector Machine (SVM)Multiple sequence-derived features.[5]AUROC: 0.955 (S. cerevisiae), 0.946 (E. coli), 0.905 (S. pombe).[5]
iRNAD 5 species (tRNA)Support Vector Machine (SVM)Nucleotide chemical property and density.[12]96.18% overall accuracy in jackknife test.[12]
DHU-Pred Multiple (tRNA)Artificial Neural Network (ANN) & Random Forest (RF)Positional and compositional variant features.[11]96.9% accuracy, outperforming existing predictors.[11]
iDHU-Ensem H. sapiens, M. musculus, S. cerevisiae (tRNA)Stacking Ensemble ModelPositional and compositional features.[13]98% accuracy, 97% sensitivity, 98% specificity.[13]
DHUpredET MultipleExtra Trees ClassifierPosition-specific two nucleotide (PS2) features.[6][7]Outperforms state-of-the-art models by 8% in accuracy and 14% in sensitivity on an independent test set.[6]
iRNAD-XGBoost MultipleXGBoostHybrid sampling and feature selection.Sn: 91.67%, Sp: 94.74% on independent test.[18]

Experimental Protocols

D-seq Library Preparation (Summarized)

This protocol is a summary of the D-seq method for charting the this compound landscape.[1][16]

  • RNA Isolation & Purification: Isolate total RNA from cells. For mRNA analysis, perform poly(A) selection.

  • RNA Fragmentation: Fragment the RNA to a desired size range (e.g., 100-200 nt) using chemical methods (e.g., ZnCl2).[16]

  • Borohydride Reduction: Treat the fragmented RNA with a fresh solution of sodium borohydride (NaBH4) to reduce this compound to tetrahydrouridine.[16]

  • 3' End Healing & Adapter Ligation: Heal the 3' ends of the RNA fragments and ligate a 3' adapter.

  • Reverse Transcription: Perform reverse transcription. The polymerase will stall at tetrahydrouridine sites.

  • Size Selection & 5' Adapter Ligation: Select the cDNA fragments of the appropriate size and ligate a 5' adapter.

  • PCR Amplification: Amplify the library using a minimal number of PCR cycles.

  • Sequencing: Perform high-throughput sequencing.

Visualizations

This compound Synthesis Pathway

D_synthesis Uridine Uridine (in RNA) This compound This compound (D) Uridine->this compound Reduction of C5-C6 bond DUS This compound Synthase (DUS) + NADPH DUS->Uridine

Caption: Enzymatic conversion of Uridine to this compound by DUS enzymes.

D-seq Experimental Workflow

D_seq_workflow cluster_wet_lab Wet Lab Protocol cluster_bioinformatics Bioinformatics Analysis rna 1. RNA Isolation & Fragmentation nabh4 2. NaBH4 Treatment (D -> tetrahydrouridine) rna->nabh4 rt 3. Reverse Transcription (Stops at modified site) nabh4->rt lib 4. Library Preparation & Sequencing rt->lib trim 5. Adapter Trimming & UMI Collapse lib->trim map 6. Read Mapping to Genome trim->map ends 7. Identify Read End Positions map->ends call 8. D-Site Identification (Pileup of RT stops) ends->call

Caption: Overview of the D-seq experimental and bioinformatics workflow.

Computational D Site Prediction Workflow

computational_workflow seq Input: RNA Sequence(s) feat 1. Feature Extraction (e.g., Nucleotide Properties, k-mer frequencies) seq->feat model 2. Machine Learning Model (e.g., SVM, RF, CNN) feat->model pred Output: Predicted D Sites with confidence scores model->pred

Caption: Logical flow for computational prediction of this compound sites.

References

Technical Support Center: Dihydrouridine Synthase (DUS) Expression and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the expression and purification of Dihydrouridine synthase (DUS).

Frequently Asked Questions (FAQs)

Q1: What is this compound synthase (DUS) and why is it important?

This compound synthase (DUS) is a flavin-dependent enzyme that catalyzes the reduction of uridine (B1682114) to this compound on tRNA molecules.[1][2] This modification is one of the most common in tRNAs across bacteria, eukaryotes, and some archaea.[1][3] this compound is crucial for maintaining the structural flexibility of tRNA, which can impact translation fidelity and efficiency.[4][5] Dysregulation of DUS activity has been linked to conditions such as cancer and Alzheimer's disease, making it a potential therapeutic target.[6]

Q2: Which expression system is best for producing recombinant DUS?

The most common and generally successful expression system for this compound synthases is Escherichia coli.[7][8][9] Strains like BL21(DE3) are frequently used. The choice of a specific E. coli strain can be optimized to address issues like codon bias or to enhance protein folding.

Q3: My His-tagged DUS is not binding to the IMAC column. What are the possible reasons?

Several factors could prevent your His-tagged DUS from binding to the Immobilized Metal Affinity Chromatography (IMAC) column:

  • Inaccessible His-tag: The His-tag may be buried within the folded protein structure.[10]

  • Incorrect Buffer Conditions: The pH of your lysis and binding buffers might be too low, leading to the protonation of histidine residues and preventing metal ion coordination.[10] Additionally, the presence of chelating agents like EDTA in your buffer can strip the metal ions from the column.[][12]

  • High Imidazole (B134444) Concentration: Excessive imidazole in the lysis or binding buffer will compete with the His-tag for binding to the resin.[10]

  • Loss of His-tag: Proteolytic cleavage or issues during translation could have removed the His-tag.[]

Q4: My purified DUS has low or no enzymatic activity. What should I do?

Confirming the activity of your purified DUS is crucial. If you observe low or no activity, consider the following:

  • Improper Protein Folding: The protein may be misfolded, especially if purified from inclusion bodies.

  • Missing Cofactors: DUS enzymes are flavoproteins and require a flavin cofactor (FMN or FAD) for activity.[4][13] Ensure this is present during expression and purification if necessary. They also require a reducing equivalent, typically NADPH.[2][14]

  • Incorrect Assay Conditions: The pH, temperature, or substrate concentrations in your activity assay may not be optimal.

  • Oxidative Damage: The enzyme's activity can be sensitive to oxidative stress.[14][15] The inclusion of reducing agents like DTT or β-mercaptoethanol in your buffers can help.

Troubleshooting Guides

Problem 1: Low Protein Yield

Symptoms:

  • Faint or no visible band of the correct molecular weight on SDS-PAGE after induction.

  • Low protein concentration after purification.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Suboptimal Codon Usage Use an E. coli strain engineered to express rare codons (e.g., Rosetta™ strains).
Toxicity of the Protein Lower the induction temperature (e.g., 16-20°C) and use a lower concentration of the inducing agent (e.g., IPTG).[9] Consider using a tightly regulated expression system.[16]
Inefficient Cell Lysis Ensure complete cell lysis by optimizing sonication parameters or using a French press. The addition of lysozyme (B549824) can also be beneficial.[5]
Protein Degradation Add protease inhibitors to your lysis buffer.[] Perform all purification steps at 4°C.
Problem 2: Protein is in Inclusion Bodies

Symptoms:

  • A strong band of the correct molecular weight is present in the insoluble fraction (pellet) after cell lysis.

  • Little to no target protein is found in the soluble fraction (supernatant).

Possible Causes and Solutions:

Possible CauseRecommended Solution
High Expression Rate Lower the induction temperature and IPTG concentration to slow down protein synthesis, which can promote proper folding.
Hydrophobic Nature of the Protein Co-express with molecular chaperones to assist in proper folding.
Incorrect Disulfide Bond Formation Express the protein in an E. coli strain that facilitates disulfide bond formation in the cytoplasm (e.g., Origami™ strains).
Protein is Aggregated Follow a protocol for inclusion body solubilization and protein refolding. This typically involves using strong denaturants like urea (B33335) or guanidine (B92328) hydrochloride, followed by a refolding step.[17][18][19][20]
Problem 3: Impurities in the Purified Protein

Symptoms:

  • Multiple bands are visible on SDS-PAGE of the eluted fractions.

  • Low purity as determined by other analytical methods.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Non-specific Binding to the Resin Increase the imidazole concentration in your wash buffer (e.g., 20-40 mM for Ni-NTA).[21] Perform a gradient elution instead of a step elution to better separate the target protein from contaminants.
Co-purification of Host Proteins Some E. coli proteins have histidine-rich regions and can co-purify. Consider using a different metal ion for your IMAC resin, such as cobalt, which can offer higher specificity.[22][23]
Protein Degradation Add protease inhibitors to all buffers. Analyze samples from each purification step on SDS-PAGE to identify where the degradation is occurring.
Contaminating Nucleic Acids Treat the cell lysate with DNase I to reduce viscosity and remove nucleic acids that can interact with your protein.[24]

Experimental Protocols

Protocol 1: Expression and Lysis of His-tagged DUS in E. coli
  • Transformation: Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with the DUS expression plasmid.

  • Culture Growth: Inoculate a starter culture in LB medium with the appropriate antibiotic and grow overnight at 37°C. The next day, inoculate a larger volume of LB medium and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Cool the culture to the desired induction temperature (e.g., 18°C) and add IPTG to a final concentration of 0.1-0.5 mM.

  • Harvesting: Continue to grow the culture overnight at the lower temperature. Harvest the cells by centrifugation.

  • Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM β-mercaptoethanol, and protease inhibitors). Lyse the cells by sonication or using a French press.

  • Clarification: Centrifuge the lysate at high speed to pellet the cell debris and insoluble proteins. Collect the supernatant for purification.

Protocol 2: Purification of His-tagged DUS using IMAC
  • Column Equilibration: Equilibrate an IMAC column (e.g., Ni-NTA) with lysis buffer.

  • Sample Loading: Load the clarified cell lysate onto the equilibrated column.

  • Washing: Wash the column with several column volumes of wash buffer (lysis buffer containing a higher concentration of imidazole, e.g., 20-40 mM) to remove non-specifically bound proteins.

  • Elution: Elute the bound protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM). Alternatively, use a linear imidazole gradient for elution.

  • Analysis: Analyze the collected fractions by SDS-PAGE to identify those containing the purified DUS.

Protocol 3: this compound Synthase Activity Assay (Colorimetric)

This protocol is adapted from methods described for quantifying this compound.[1][7]

  • Reaction Setup: In a reaction mixture, combine the purified DUS enzyme, a tRNA substrate, NADPH, and FMN in an appropriate reaction buffer (e.g., 100 mM Tris-HCl pH 8.0, 150 mM ammonium (B1175870) acetate, 10 mM MgCl2, 2 mM DTT).[14]

  • Incubation: Incubate the reaction at 37°C for a defined period.

  • Quenching: Stop the reaction, for example, by phenol-chloroform extraction.[7]

  • Hydrolysis: The this compound ring in the tRNA is hydrolyzed by adding KOH and incubating at 37°C.[1][7]

  • Colorimetric Detection: Neutralize the reaction and add reagents such as 2,3-butanedione (B143835) monoxime and N-Phenyl-p-phenylenediamine. Heating the mixture will produce a colored product that can be quantified by measuring the absorbance at 550 nm.[7]

  • Quantification: Determine the concentration of this compound produced by comparing the absorbance to a standard curve generated with known amounts of dihydrouracil.[7]

Visualizations

DUS_Expression_Purification_Workflow cluster_expression Protein Expression cluster_purification Purification Transformation Transformation into E. coli Growth Cell Growth (OD600 0.6-0.8) Transformation->Growth Induction Induction (e.g., IPTG) Growth->Induction Harvest Cell Harvesting Induction->Harvest Lysis Cell Lysis Harvest->Lysis Resuspend in Lysis Buffer Clarification Clarification (Centrifugation) Lysis->Clarification IMAC IMAC Clarification->IMAC Analysis SDS-PAGE & Activity Assay IMAC->Analysis

Caption: A general workflow for the expression and purification of this compound synthase.

Troubleshooting_Logic_Tree cluster_yield Low Yield cluster_solubility Solubility Issues cluster_purity Purity Issues Start Problem with DUS Purification LowYield Low Protein Yield Start->LowYield InclusionBodies Protein in Inclusion Bodies Start->InclusionBodies Impurities Contaminants in Eluate Start->Impurities CheckExpression Check Expression Levels LowYield->CheckExpression CheckLysis Optimize Lysis LowYield->CheckLysis ModifyExpression Modify Expression Conditions InclusionBodies->ModifyExpression Refold Solubilize and Refold InclusionBodies->Refold OptimizeWash Optimize Wash/Elution Impurities->OptimizeWash AddPolishingStep Add Polishing Step (e.g., SEC) Impurities->AddPolishingStep

Caption: A troubleshooting decision tree for common DUS purification problems.

References

Addressing off-target effects in CRISPR-mediated DUS knockout.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing CRISPR-Cas9 technology for DUS (Dihydrouracil synthase) gene knockout experiments. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you mitigate and analyze off-target effects, ensuring the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects in CRISPR-mediated DUS knockout?

Off-target effects refer to unintended cleavage and modification of DNA sequences in the genome that are similar, but not identical, to the intended DUS gene target.[1][2] These unintended alterations can lead to unwanted mutations, genomic instability, and potentially confounding experimental results.[1][3]

Q2: What are the primary causes of off-target effects?

The main causes include:

  • Suboptimal sgRNA Design: The guide RNA sequence may have homology to other sites in the genome.[2][4] The Cas9 nuclease can tolerate some mismatches between the sgRNA and the DNA, leading to cleavage at these unintended locations.[1]

  • Cas9 Nuclease Activity: Wild-type Cas9 (e.g., SpCas9) can have a higher propensity for off-target cleavage compared to engineered high-fidelity variants.[3]

  • Concentration of CRISPR Components: High concentrations of Cas9 and sgRNA can increase the likelihood of binding to and cleaving off-target sites.[5]

  • Duration of Cas9 Expression: Prolonged presence of the Cas9/sgRNA complex in the cell allows more time for it to find and edit off-target sites.[6]

  • Cell Type and Chromatin State: The accessibility of genomic regions can influence the likelihood of off-target events.[2]

Q3: How can I predict potential off-target sites for my DUS-targeting sgRNA?

Several computational tools are available to predict potential off-target sites in silico.[1][7] These tools scan the genome for sequences with similarity to your sgRNA and provide a ranked list of potential off-target loci.

Popular Off-Target Prediction Tools:

ToolKey Features
GuideScan Provides insights into genome accessibility and chromatin data to assess the biological significance of potential off-target sites.[1]
Cas-OFFinder Identifies potential off-target sites, allowing for mismatches.[8]
Deep learning tools Can improve prediction accuracy by inferring on-target and off-target scores from numerous sgRNA features.[1]

Q4: What is the difference between biased and unbiased methods for off-target detection?

  • Biased methods (or in silico methods) rely on computational predictions to identify potential off-target sites based on sequence homology.[7] These predicted sites must then be experimentally validated.

  • Unbiased methods are experimental approaches that identify off-target sites across the entire genome without prior prediction.[7] These methods detect actual cleavage events in cells or in vitro.

Troubleshooting Guide: High Off-Target Mutations

If you are observing a high frequency of off-target mutations in your DUS knockout experiments, consult the following guide for potential causes and solutions.

ProblemPotential CauseRecommended Solution
High frequency of off-target mutations detected Suboptimal sgRNA Design: The sgRNA may have high sequence similarity to other genomic regions.[2][4][9]- In Silico Analysis: Use computational tools to re-design and select sgRNAs with the lowest predicted off-target scores.[9][10][11][12] - Modified sgRNAs: Consider using truncated gRNAs (17-18 bp) or chemically modified sgRNAs to enhance specificity.[1][3][5]
Wild-Type Cas9 Nuclease: Standard SpCas9 can tolerate mismatches, leading to off-target cleavage.[3]- High-Fidelity Cas9 Variants: Employ engineered Cas9 variants like SpCas9-HF1, eSpCas9, or HiFi-Cas9, which have reduced non-specific DNA contacts.[3][6] - Cas9 Nickases: Use a paired nickase approach with two sgRNAs targeting opposite strands to create a double-strand break, significantly reducing off-target events.[3][5]
High Concentration of CRISPR Components: Excessive amounts of Cas9 and sgRNA increase the likelihood of off-target binding.[5]- Titration: Optimize the concentration of Cas9 and sgRNA delivery components (e.g., plasmids, RNPs) to the lowest effective dose.
Prolonged Expression of CRISPR Components: Continuous expression from plasmids allows more time for off-target activity.[6]- RNP Delivery: Deliver the Cas9 protein and sgRNA as a ribonucleoprotein (RNP) complex, which is degraded more rapidly by the cell (typically within 48 hours).[6][7] - RNA Delivery: Deliver the Cas9 and sgRNA as RNA molecules instead of DNA plasmids.[6]
Use of Anti-CRISPR Proteins: Lack of a mechanism to halt Cas9 activity after on-target editing.- Timed Inhibition: Introduce an anti-CRISPR protein (like AcrIIA4) several hours after the initial CRISPR components to stop Cas9 activity, which has been shown to reduce off-target effects.[13]

Experimental Protocols & Methodologies

Protocol 1: Genome-wide Unbiased Identification of Off-Target Sites using GUIDE-seq

GUIDE-seq (Genome-wide Unbiased Identification of DSBs Enabled by sequencing) is a cell-based method that captures double-stranded DNA breaks (DSBs) by integrating a short, double-stranded oligodeoxynucleotide (dsODN) tag into the break sites.[14]

Methodology:

  • Co-transfection: Introduce the Cas9 nuclease, DUS-targeting sgRNA, and the dsODN tag into the target cells.

  • Genomic DNA Extraction: After a set incubation period, extract genomic DNA from the edited cells.

  • Library Preparation: Shear the genomic DNA and ligate sequencing adapters. Perform two rounds of PCR to amplify the regions containing the integrated dsODN tag.

  • Next-Generation Sequencing (NGS): Sequence the prepared library.

  • Data Analysis: Align the sequencing reads to a reference genome. The sites of dsODN integration will reveal both the on-target and off-target cleavage sites of the Cas9/sgRNA complex.

GUIDE_seq_Workflow cluster_cell Cell-Based Steps cluster_lab Molecular Biology Steps cluster_analysis Bioinformatics A Co-transfect Cells: - Cas9/sgRNA (DUS target) - dsODN Tag B Cas9-mediated DSB at on- and off-target sites A->B Editing C dsODN Tag Integration at DSB sites B->C Cellular Repair D Extract Genomic DNA C->D E Shear DNA & Ligate Adapters D->E F Amplify Tagged Sites via PCR E->F G Next-Generation Sequencing (NGS) F->G H Align Reads to Reference Genome G->H I Identify On- and Off-Target Cleavage Sites H->I

Protocol 2: In Vitro Identification of Off-Target Sites using CIRCLE-seq

CIRCLE-seq is a highly sensitive in vitro method that uses purified genomic DNA to identify Cas9 cleavage sites.[14] This method can provide a "worst-case-scenario" view of off-target effects as the DNA is more accessible than within a cell's nucleus.[14]

Methodology:

  • DNA Preparation: Extract high-molecular-weight genomic DNA and shear it into smaller fragments.

  • Circularization: Ligate the ends of the DNA fragments to form circles. This step is crucial as circular DNA cannot be sequenced directly.[14]

  • In Vitro Cleavage: Incubate the circularized DNA with the purified Cas9/sgRNA RNP complex. The Cas9 will cleave the circular DNA at on- and off-target sites, linearizing them.

  • Library Preparation: Ligate sequencing adapters to the ends of the linearized DNA fragments.

  • NGS and Analysis: Sequence the library. Only the fragments that were cleaved by Cas9 will be sequenced, allowing for the identification of all potential off-target sites.[14]

CIRCLE_seq_Workflow A Extract & Shear Genomic DNA B Circularize DNA Fragments A->B C Incubate with Cas9/sgRNA RNP B->C D On- and Off-Target Cleavage (Linearization) C->D E Ligate Sequencing Adapters (to linearized DNA only) D->E F Next-Generation Sequencing E->F G Map Reads to Identify Cleavage Sites F->G

Protocol 3: Validation and Quantification of Off-Target Editing

After identifying potential off-target sites (either through prediction or unbiased methods), it is essential to validate and quantify the editing frequency at these specific loci in your experimental samples.

Methodology:

  • Primer Design: Design PCR primers that flank the on-target and potential off-target regions.

  • PCR Amplification: Amplify these regions from genomic DNA isolated from both your edited and control cell populations.

  • NGS of Amplicons: Pool the PCR products and perform deep sequencing.

  • Data Analysis: Align the sequencing reads to the reference amplicons and quantify the frequency of insertions and deletions (indels) at each site. This will give you the precise off-target editing efficiency.

Validation_Workflow cluster_input Input cluster_process Process cluster_output Output A Potential Off-Target Sites (from Prediction or Unbiased Assay) C Design Primers for Each Site A->C B Genomic DNA from Edited & Control Cells D PCR Amplify Loci B->D C->D E Pool Amplicons & Perform NGS D->E F Align Reads & Analyze Indels E->F G Quantify Editing Frequency at On- and Off-Target Sites F->G

Data Summary: Comparison of Off-Target Detection Methods

The choice of method for off-target analysis depends on the specific needs of the experiment, balancing sensitivity, cost, and whether the assay is performed in vivo or in vitro.

MethodTypePrincipleAdvantagesLimitations
Whole Genome Sequencing (WGS) Unbiased, Cell-basedCompares the entire genome sequence of edited vs. control cells.Unbiased, comprehensive screen for all mutation types.[15]High cost, requires deep sequencing to detect low-frequency events, can be confounded by naturally occurring variations.[16]
GUIDE-seq Unbiased, Cell-basedIntegration of a dsODN tag at DSBs in living cells.[14]Detects off-targets in a cellular context; sensitivity down to ~0.03% indel frequency.[17]Low delivery efficiency of dsODNs can result in missing some DSBs.[17]
CIRCLE-seq Unbiased, In vitroIn vitro cleavage of circularized genomic DNA by Cas9 RNP.[17]Highly sensitive, requires fewer sequencing reads than other methods.[17]In vitro conditions may not fully reflect cellular context, potentially identifying sites not cleaved in cells.[14]
DISCOVER-seq Unbiased, Cell-basedChIP-seq for the DNA repair factor MRE11, which is recruited to DSBs.[16][18]Applicable to both in vivo and in vitro samples; identifies sites of DNA repair activation.[16]Indirect detection of DSBs.
Amplicon Sequencing Biased, Cell-basedDeep sequencing of PCR products from predicted off-target sites.High sensitivity for quantifying editing at specific sites; cost-effective for validation.Only analyzes pre-selected sites; will miss unknown off-targets.

References

Technical Support Center: Chemical Labeling of Dihydrouridine (D)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of chemical labeling of dihydrouridine.

Troubleshooting Guide

This guide addresses specific issues that may arise during the chemical labeling of this compound.

Problem Potential Cause Recommended Solution
Low or No Labeling Efficiency Poor RNA Quality: Degraded or impure RNA can significantly hinder the labeling reaction.RNA Quality Control: Assess RNA integrity using gel electrophoresis to ensure sharp, distinct bands. Quantify RNA and check purity using a spectrophotometer; the A260/A280 ratio should be ~2.0. If necessary, re-purify the RNA sample.[1][2]
Inefficient Sodium Borohydride (B1222165) (NaBH₄) Reduction: Incomplete reduction of this compound will result in fewer sites available for dye conjugation.Optimize NaBH₄ Concentration: Use a freshly prepared solution of NaBH₄. The concentration may need to be optimized, but a common starting point is a 2-10% solution in a suitable solvent like methanol.[3] Ensure the reaction is carried out at the recommended temperature (e.g., 0°C to room temperature) for an adequate duration (e.g., 3-5 hours).[3]
Suboptimal pH for Dye Conjugation: The pH of the reaction buffer is critical for the efficiency of the reaction between the reduced this compound and the hydrazide or amine-containing dye.Adjust Reaction pH: For hydrazide-based dyes, the reaction is typically more efficient at a slightly acidic pH (around 4.0-5.5) to facilitate the formation of the hydrazone bond.[4][5] For amine-containing dyes, the optimal pH may vary.
Inactive or Degraded Dye: Fluorescent dyes are often light-sensitive and can degrade over time, leading to poor labeling.Use Fresh Dye: Prepare fresh solutions of the fluorescent dye immediately before use. Store dyes according to the manufacturer's instructions, protected from light and moisture.
High Background or Non-Specific Labeling Excess Unreacted Dye: Residual, unbound dye in the final sample will contribute to high background fluorescence.Thorough Purification: After the labeling reaction, it is crucial to remove all unreacted dye. This can be achieved through methods such as ethanol (B145695) precipitation (repeated cycles may be necessary), size-exclusion chromatography, or denaturing polyacrylamide gel electrophoresis (PAGE).[6][7]
Side Reactions: Sodium borohydride can potentially reduce other functional groups in the RNA or the dye molecule under certain conditions.Control Reaction Conditions: Adhere strictly to the recommended reaction times and temperatures to minimize side reactions.
Inconsistent Labeling Stoichiometry Heterogeneity in this compound Content: The number of this compound residues can vary between different RNA molecules or even within the same RNA population, leading to a mix of labeled species.Characterize this compound Content: If possible, determine the this compound content of your RNA sample using techniques like mass spectrometry.[8][9][10]
Variable Reaction Efficiency: Minor variations in reaction conditions can lead to inconsistencies in labeling efficiency between experiments.Standardize Protocol: Maintain consistent reaction parameters (reagent concentrations, volumes, temperatures, and incubation times) across all experiments.
RNA Degradation During Labeling RNase Contamination: The presence of RNases in reagents or on labware will lead to the degradation of the RNA sample.Maintain RNase-Free Conditions: Use RNase-free water, pipette tips, and tubes. Wear gloves throughout the experiment to prevent contamination.[1]
Harsh Reaction Conditions: Prolonged exposure to extreme pH or high temperatures can cause RNA degradation.Optimize Incubation Times and Temperatures: Follow the protocol's recommendations for incubation times and temperatures. Avoid unnecessarily long reaction times.
Difficulty Purifying Labeled RNA Co-precipitation of Dye and RNA: During ethanol precipitation, excess dye can sometimes co-precipitate with the RNA.Multiple Washes: Wash the RNA pellet multiple times with 70-80% ethanol to remove residual salts and unbound dye.[7]
Inefficient Separation by Chromatography: The chosen chromatography method may not be optimal for separating the labeled RNA from the free dye.Select Appropriate Method: For smaller RNA molecules, size-exclusion chromatography (e.g., using a G-25 or G-50 column) can be effective. For higher resolution, denaturing PAGE is a good option.[6]

Frequently Asked Questions (FAQs)

Q1: What is the underlying chemical principle of this compound labeling?

A1: The most common method for labeling this compound (D) is a two-step chemical process.[11] First, the dihydrouracil (B119008) ring of D is selectively reduced using a reducing agent, typically sodium borohydride (NaBH₄).[12] This reduction leads to the formation of a more reactive intermediate. Two primary mechanisms have been proposed for this step:

  • Traditional Ring-Opening Mechanism: This mechanism suggests that NaBH₄ treatment opens the dihydrouracil ring to form a ureidopropanol derivative.[13]

  • Tetrahydrouridine (B1681287) (THU) Formation Mechanism: More recent evidence suggests that NaBH₄ reduces the C4 carbonyl group of this compound to form tetrahydrouridine (THU), which is a more stable intermediate.[14]

In the second step, a nucleophilic labeling reagent, such as a fluorescent dye containing a hydrazide or a primary amine group, reacts with the intermediate. In the case of the THU intermediate, the dye's nucleophile attacks the electrophilic C4 position, leading to the covalent attachment of the dye.[11]

Q2: Which fluorescent dyes are suitable for labeling this compound?

A2: A variety of fluorescent dyes equipped with a nucleophilic functional group, such as a hydrazide (-NH-NH₂) or a primary amine (-NH₂), can be used. Commonly used dyes include:

  • Cyanine (B1664457) dyes (e.g., Cy3, Cy5): These are bright and relatively photostable dyes.[][16]

  • Rhodamine dyes (e.g., Rhodamine 110): These are also bright and widely used fluorophores.

  • Proflavin: A fluorescent acridine (B1665455) dye.

The choice of dye will depend on the specific experimental requirements, such as the desired excitation and emission wavelengths and the instrumentation available.

Q3: How can I quantify the labeling efficiency of my this compound-labeled RNA?

A3: Several methods can be used to determine the stoichiometry of labeling (the ratio of dye molecules to RNA molecules):

  • UV-Visible Spectroscopy: By measuring the absorbance of the labeled RNA at 260 nm (for RNA) and at the maximum absorbance wavelength of the dye, you can calculate the molar concentrations of both and determine their ratio. This requires knowing the molar extinction coefficients of both the RNA and the dye.

  • Mass Spectrometry (MALDI-TOF or LC-MS): Mass spectrometry provides a highly accurate method to determine the mass of the labeled RNA.[8][10][14][17] The mass shift upon labeling corresponds to the mass of the attached dye molecule(s), allowing for precise quantification of the labeling stoichiometry.

  • Thin-Layer Chromatography (TLC): Labeled RNA can be digested into smaller fragments, and these fragments can be separated by TLC. The fluorescently labeled fragments can then be visualized and quantified.[14][17]

Q4: My RNA has multiple this compound residues. Will they all be labeled equally?

A4: Not necessarily. While all this compound residues are susceptible to the labeling chemistry, the efficiency of labeling at each site can be influenced by the local structural environment of the RNA. Some this compound residues may be more accessible to the reagents than others, leading to a heterogeneous population of labeled molecules with different numbers of attached dyes. Mass spectrometry can be a valuable tool to analyze this heterogeneity.[14]

Q5: What is the stability of the fluorescent label on the RNA?

A5: The stability of the fluorescent label depends on both the chemical linkage and the photostability of the dye itself. The hydrazone or amine linkage formed during the labeling process is generally stable under typical experimental conditions. However, fluorescent dyes are susceptible to photobleaching upon prolonged exposure to excitation light.[] Cyanine dyes like Cy3 and Cy5 are known for their relatively good photostability, but it is always advisable to minimize light exposure to the labeled samples.[][19][20]

Experimental Protocols

Protocol 1: Fluorescent Labeling of this compound in tRNA with a Hydrazide Dye (e.g., Cy3-hydrazide)

This protocol is a general guideline and may require optimization for specific tRNAs and dyes.

Materials:

  • tRNA containing this compound

  • Sodium borohydride (NaBH₄)

  • Cy3-hydrazide (or other hydrazide-containing dye)

  • Reaction Buffer: 0.1 M Sodium acetate (B1210297), pH 4.5

  • Quenching Solution: 1 M Acetone

  • RNase-free water

  • Ethanol (100% and 70%)

  • 3 M Sodium acetate, pH 5.2

Procedure:

  • Reduction of this compound:

    • Dissolve the tRNA in RNase-free water to a final concentration of 10-20 µM.

    • Prepare a fresh 100 mM solution of NaBH₄ in water.

    • Add the NaBH₄ solution to the tRNA solution to a final concentration of 10 mM.

    • Incubate the reaction on ice for 30-60 minutes.

    • Quench the reaction by adding the quenching solution to a final concentration of 100 mM.

  • Purification of Reduced tRNA:

    • Purify the reduced tRNA by ethanol precipitation. Add 1/10th volume of 3 M Sodium acetate (pH 5.2) and 2.5 volumes of cold 100% ethanol.

    • Incubate at -20°C for at least 1 hour.

    • Centrifuge at high speed (e.g., 14,000 x g) for 30 minutes at 4°C.

    • Carefully discard the supernatant and wash the pellet with cold 70% ethanol.

    • Air-dry the pellet and resuspend it in the Reaction Buffer.

  • Dye Conjugation:

    • Prepare a stock solution of the hydrazide dye (e.g., 10 mM Cy3-hydrazide in DMSO).

    • Add the dye stock solution to the reduced tRNA solution to a final concentration of 1-5 mM.

    • Incubate the reaction at room temperature for 2-4 hours in the dark.

  • Purification of Labeled tRNA:

    • Purify the labeled tRNA from the unreacted dye using ethanol precipitation (repeat 2-3 times) or size-exclusion chromatography.

Protocol 2: Analysis of Labeled tRNA by MALDI-TOF Mass Spectrometry

This protocol provides a general workflow for analyzing the labeling stoichiometry.

Materials:

  • Labeled tRNA sample

  • MALDI matrix (e.g., 3-hydroxypicolinic acid, HPA)

  • Matrix solvent (e.g., a mixture of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid)

  • MALDI target plate

  • MALDI-TOF mass spectrometer

Procedure:

  • Sample Preparation:

    • Desalt the labeled tRNA sample using a suitable method (e.g., ethanol precipitation or a desalting column) to remove any salts that could interfere with ionization.

    • Resuspend the desalted, labeled tRNA in RNase-free water.

  • Matrix Preparation:

    • Prepare a saturated solution of the MALDI matrix in the matrix solvent.

  • Spotting the Sample:

    • Mix the labeled tRNA sample with the matrix solution in a 1:1 ratio.

    • Spot 1-2 µL of the mixture onto the MALDI target plate.

    • Allow the spot to air-dry completely, allowing co-crystallization of the sample and matrix.

  • Mass Spectrometry Analysis:

    • Load the target plate into the MALDI-TOF mass spectrometer.

    • Acquire the mass spectrum in the appropriate mode (typically linear mode for larger molecules like tRNA) and mass range.

    • Calibrate the instrument using known standards.

  • Data Analysis:

    • Analyze the resulting spectrum to identify the peaks corresponding to the unlabeled tRNA and the labeled tRNA.

    • The mass difference between these peaks will correspond to the mass of the attached dye(s). The relative intensities of the peaks can be used to estimate the labeling stoichiometry.

Visualizations

Chemical_Labeling_Workflow cluster_reduction Step 1: Reduction cluster_labeling Step 2: Labeling cluster_purification Step 3: Purification D_RNA This compound-containing RNA (D-RNA) Reduced_RNA Reduced RNA Intermediate D_RNA->Reduced_RNA Reduction NaBH4 Sodium Borohydride (NaBH₄) NaBH4->Reduced_RNA Labeled_RNA Fluorescently Labeled RNA Reduced_RNA->Labeled_RNA Conjugation Dye Fluorescent Dye (e.g., Cy3-hydrazide) Dye->Labeled_RNA Purification Purification (e.g., Ethanol Precipitation) Labeled_RNA->Purification Pure_Labeled_RNA Purified Labeled RNA Purification->Pure_Labeled_RNA

Caption: Experimental workflow for the chemical labeling of this compound.

Signaling_Pathway cluster_mechanism Proposed Chemical Mechanisms cluster_thu Mechanism 1: THU Formation cluster_ring_opening Mechanism 2: Ring Opening This compound This compound (D) THU Tetrahydrouridine (THU) Intermediate This compound->THU Reduction Ureidopropanol Ureidopropanol Intermediate This compound->Ureidopropanol Reduction & Ring Opening NaBH4 NaBH₄ NaBH4->THU NaBH4->Ureidopropanol Labeled_THU Labeled Tetrahydrocytidine Derivative THU->Labeled_THU Nucleophilic Attack by Dye Labeled_Ureidopropanol Labeled Derivative Ureidopropanol->Labeled_Ureidopropanol Reaction with Dye

Caption: Proposed chemical mechanisms for this compound labeling.

References

Technical Support Center: Validating Novel Dihydrouridine Sites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals validating novel dihydrouridine (D) sites identified by high-throughput sequencing.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for validating novel this compound (D) sites discovered through sequencing?

A1: Several orthogonal methods are used to validate candidate D sites. The choice of method often depends on the desired level of resolution, throughput, and the specific research question. Key validation techniques include:

  • Sequencing-based Methods: Techniques like D-seq, Rho-seq, and AlkAniline-Seq, which rely on chemical modification of this compound to induce a specific signature (e.g., reverse transcriptase stops or mutations) during library preparation.[1][2][3][4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A highly sensitive and accurate method for quantifying the absolute amount of this compound in an RNA sample.[5][6][7][8]

  • Primer Extension Analysis: A classic technique to map the precise location of modified nucleotides by observing premature termination of reverse transcription.

  • Northern Blotting: Can be adapted to detect the presence of modifications that alter the electrophoretic mobility or probe hybridization efficiency of the RNA.[9][10]

  • Site-Directed Mutagenesis: Involves mutating the target uridine (B1682114) to another nucleotide (e.g., cytidine) to observe the functional consequences of the absence of the modification.[11][12][13]

Q2: How can I be sure that the signal I'm observing is from this compound and not another RNA modification?

A2: This is a critical consideration in RNA modification studies. To enhance specificity for this compound, it is recommended to:

  • Use multiple validation methods: Relying on a single technique can be misleading. Combining a sequencing-based method with a biochemical assay like LC-MS/MS provides stronger evidence.

  • Employ negative controls: The use of in vitro transcribed RNA lacking any modifications is a crucial negative control.[14] Additionally, using RNA from cell lines with knockout of this compound synthase (DUS) enzymes can help confirm that the observed signal is DUS-dependent.[4]

  • Be aware of chemical specificities: The chemical treatments used in methods like D-seq and Rho-seq may have off-target effects on other modifications. Understanding the chemical principles of your chosen method is essential.

Q3: What are the common sources of artifacts in sequencing-based validation methods?

A3: Sequencing-based methods for RNA modification mapping are powerful but can be prone to artifacts. Common sources of error include:

  • Reverse transcription errors: Reverse transcriptase can introduce errors or stop prematurely due to RNA secondary structure, sequence context, or other RNA modifications, which can be misinterpreted as the modification of interest.[15][16]

  • Mispriming during reverse transcription: Non-specific annealing of the reverse transcription primer can lead to incorrect cDNA ends and misinterpretation of the data.[17]

  • RNA degradation: The chemical and enzymatic steps in library preparation can cause RNA degradation, leading to false signals.[18] Rigorous RNA quality control is paramount.

Troubleshooting Guides

Sequencing-Based Methods (D-seq, Rho-seq, AlkAniline-Seq)
Problem Probable Cause(s) Solution(s)
High background signal/low signal-to-noise ratio 1. Incomplete chemical treatment. 2. RNA degradation. 3. Suboptimal reverse transcription conditions.1. Optimize the concentration of chemical reagents and reaction times. 2. Ensure high-quality, intact RNA is used as input. Perform RNA quality control (e.g., Bioanalyzer). 3. Optimize reverse transcriptase choice, temperature, and buffer conditions.
No or weak signal at expected D sites 1. Low stoichiometry of the this compound modification. 2. Inefficient chemical labeling or conversion. 3. The D site is in a region of strong RNA secondary structure, hindering enzyme or chemical access.1. Increase sequencing depth. 2. Verify the efficiency of the chemical treatment using a positive control with a known D site. 3. Optimize RNA denaturation steps before chemical treatment and reverse transcription.
False positive signals 1. Reverse transcriptase stops due to RNA secondary structure or other modifications. 2. Sequence-specific biases of the reverse transcriptase. 3. Contamination with other RNA species.1. Compare results with a control library prepared without the this compound-specific chemical treatment. 2. Use a reverse transcriptase with higher processivity and fidelity. 3. Ensure thorough purification of the RNA of interest (e.g., poly(A) selection for mRNA).
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Problem Probable Cause(s) Solution(s)
Low sensitivity/inability to detect this compound 1. Insufficient amount of input RNA. 2. Incomplete enzymatic digestion of RNA to nucleosides. 3. Loss of this compound during sample preparation.1. Increase the amount of starting RNA material. LC-MS/MS is highly sensitive but still requires a minimum amount of analyte.[6][7] 2. Optimize the digestion protocol with a combination of nucleases and phosphatases. 3. Use stable isotope-labeled internal standards to track and correct for sample loss.[5][6][7]
Poor quantification and reproducibility 1. Inaccurate measurement of total RNA input. 2. Matrix effects from co-eluting compounds. 3. Instability of this compound.1. Use a reliable method for RNA quantification. 2. Optimize the chromatography to separate this compound from interfering substances. 3. Ensure proper storage and handling of samples to prevent degradation of the modified nucleoside.

Experimental Protocols

Validation of this compound Sites by Primer Extension

This protocol is designed to map the precise location of a this compound modification, which can cause a stop or pause in reverse transcription.

Materials:

  • Total RNA or purified RNA of interest

  • 5'-end labeled DNA primer (radiolabeled or fluorescent)

  • Reverse transcriptase (e.g., AMV or SuperScript III)

  • dNTP mix

  • Annealing buffer (e.g., 50 mM Tris-HCl pH 8.3, 75 mM KCl, 3 mM MgCl2)

  • Reverse transcription buffer

  • Denaturing polyacrylamide gel

  • Loading buffer (e.g., formamide-based)

Protocol:

  • Primer Annealing:

    • Mix 1-10 µg of RNA with an excess of the 5'-end labeled primer in annealing buffer.

    • Heat the mixture to 90-95°C for 2-3 minutes to denature the RNA.

    • Allow the mixture to cool slowly to the annealing temperature of the primer (typically 42-55°C) and incubate for 30-60 minutes.

  • Reverse Transcription:

    • Add the reverse transcription buffer, dNTPs, and reverse transcriptase to the annealed primer-RNA mix.

    • Incubate at the optimal temperature for the reverse transcriptase (e.g., 42°C for AMV, 50-55°C for SuperScript III) for 1 hour.

  • Analysis of cDNA Products:

    • Stop the reaction by adding loading buffer containing formamide (B127407) and EDTA.

    • Denature the samples by heating at 95°C for 5 minutes.

    • Separate the cDNA products on a denaturing polyacrylamide sequencing gel alongside a sequencing ladder generated with the same primer.

    • Visualize the bands by autoradiography (for radiolabeled primers) or fluorescence imaging. A band corresponding to a reverse transcriptase stop one nucleotide 3' to the putative this compound site provides evidence for the modification.

Quantitative Analysis of this compound by LC-MS/MS

This protocol provides a highly accurate quantification of the this compound content in an RNA sample.[5][6][7][8]

Materials:

  • High-purity total RNA or purified RNA of interest

  • Nuclease P1

  • Bacterial alkaline phosphatase

  • Stable isotope-labeled this compound and uridine internal standards

  • LC-MS/MS system

Protocol:

  • RNA Digestion:

    • Digest 1-5 µg of RNA to single nucleosides using nuclease P1 followed by bacterial alkaline phosphatase.

  • Internal Standard Spiking:

    • Add a known amount of stable isotope-labeled this compound and uridine internal standards to the digested RNA sample.

  • LC-MS/MS Analysis:

    • Separate the nucleosides using reverse-phase liquid chromatography.

    • Detect and quantify the native and isotope-labeled this compound and uridine using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Calculate the amount of this compound relative to the total amount of uridine by comparing the peak areas of the native nucleosides to their corresponding stable isotope-labeled internal standards.

Data Presentation

Table 1: Comparison of this compound Validation Methods

MethodResolutionThroughputQuantitative?Key AdvantageKey Limitation
D-seq/Rho-seq Single nucleotideHighSemi-quantitativeTranscriptome-wide mappingProne to reverse transcription artifacts
LC-MS/MS Not site-specificLowYes (Absolute)High accuracy and sensitivityDoes not provide positional information
Primer Extension Single nucleotideLowSemi-quantitativePrecise mapping of modification siteNot suitable for high-throughput analysis
Northern Blotting LowLowSemi-quantitativeCan detect changes in RNA size/conformationLow resolution and sensitivity
Site-Directed Mutagenesis IndirectLowNoAllows for functional characterizationDoes not directly detect the modification

Visualizations

Experimental_Workflow_for_D_Site_Validation cluster_sequencing Sequencing-Based Validation cluster_biochemical Biochemical Validation cluster_functional Functional Validation sequencing_start RNA with potential D-site d_seq D-seq/ Rho-seq sequencing_start->d_seq library_prep Library Preparation d_seq->library_prep ngs Next-Generation Sequencing library_prep->ngs data_analysis Data Analysis: Identify RT stops ngs->data_analysis biochem_start RNA with potential D-site lcms LC-MS/MS biochem_start->lcms primer_ext Primer Extension biochem_start->primer_ext northern Northern Blot biochem_start->northern functional_start Plasmid with wild-type gene sdm Site-Directed Mutagenesis (U to C) functional_start->sdm expression Expression in cells sdm->expression phenotype Phenotypic Analysis expression->phenotype

Caption: Overview of workflows for validating novel this compound sites.

D_Seq_Workflow rna Total RNA chemical_treatment Chemical Treatment (e.g., Sodium Borohydride) rna->chemical_treatment rt Reverse Transcription chemical_treatment->rt library_prep Library Preparation rt->library_prep sequencing Sequencing library_prep->sequencing analysis Data Analysis (Mapping RT stops) sequencing->analysis

Caption: Simplified workflow of D-seq for this compound site mapping.

Troubleshooting_Logic start Unexpected Result in Validation Experiment check_rna Check RNA Quality (Integrity, Purity) start->check_rna check_controls Review Positive and Negative Controls start->check_controls check_reagents Verify Reagent Concentrations and Age start->check_reagents check_protocol Review Protocol for Deviations start->check_protocol consult Consult Literature for Known Artifacts check_rna->consult check_controls->consult check_reagents->consult check_protocol->consult

Caption: A logical approach to troubleshooting validation experiments.

References

Validation & Comparative

Dihydrouridine Validation: A Head-to-Head Comparison of Mass Spectrometry and Sequencing

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of RNA modifications are paramount. Dihydrouridine (D), a prevalent modified nucleoside, has garnered significant interest for its roles in RNA structure and function. This guide provides an objective comparison of two primary methodologies for this compound validation: mass spectrometry and next-generation sequencing-based approaches.

This document will delve into the principles, experimental workflows, and data outputs of each technique, offering a comprehensive resource for selecting the most appropriate method for your research needs. We will present quantitative data in structured tables and provide detailed experimental protocols for key cited experiments.

At a Glance: Mass Spectrometry vs. Sequencing for this compound Validation

FeatureMass Spectrometry (LC-MS/MS)Sequencing-Based Methods (e.g., D-seq, Rho-seq)
Principle Direct detection of molecules based on mass-to-charge ratio.Indirect detection via chemical modification that causes reverse transcriptase to stall or terminate.
Data Output Absolute quantification (e.g., mole percent of D).Positional information (single-nucleotide resolution) and relative abundance.
Strengths High accuracy and precision in quantification.[1][2] Direct detection of the modification.Transcriptome-wide mapping.[3][4] Provides the sequence context of the modification.
Limitations Destroys positional information within the RNA sequence.[5][6] Bulk analysis of mRNA can be skewed by contaminating, highly modified RNAs (e.g., tRNA).[7]Indirect detection can be influenced by RNA structure and other modifications.[8][9] Quantification is relative, not absolute.
Sample Input Low nanogram to microgram quantities of RNA.[10][11]Nanogram to microgram quantities of total RNA.[12]
Resolution Not applicable (bulk measurement).Single-nucleotide resolution.[3][4]

Mass Spectrometry: The Gold Standard for Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the direct and quantitative measurement of this compound. This method relies on the separation of nucleosides from enzymatically digested RNA, followed by their ionization and detection based on their unique mass-to-charge ratios.

Experimental Workflow: LC-MS/MS for this compound Quantification

The general workflow for quantitative analysis of this compound using LC-MS/MS involves the enzymatic digestion of the RNA sample into individual nucleosides, followed by chromatographic separation and mass spectrometric detection.[2][10] Isotope-labeled internal standards are often spiked into the sample to ensure high accuracy and precision.[1][2][10][11]

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Output RNA RNA Sample Digest Enzymatic Digestion (e.g., Nuclease P1, Phosphatase) RNA->Digest Hydrolysis Spike Spike in Isotope-Labeled Internal Standards ([15N2]D, [15N2]U) Digest->Spike Nucleosides Nucleoside Mixture Spike->Nucleosides LC Liquid Chromatography (Separation) Nucleosides->LC Injection MS Mass Spectrometry (Detection & Quantification) LC->MS Elution Quant Absolute Quantification (mole % D) MS->Quant Data Analysis

Mass Spectrometry Workflow for this compound Quantification.
Quantitative Performance of Mass Spectrometry

LC-MS/MS provides highly accurate and precise quantification of this compound. Studies have demonstrated accuracies of 95-98% with precision values in the range of 0.43–2.4%.[1][2]

RNA SampleReported mole% this compoundAccuracyPrecisionReference
E. coli tRNASer(VGA)2.03 residues/molecule98%0.43-2.4%--INVALID-LINK--[1][2]
E. coli tRNAThr(GGU)2.84 residues/molecule95%0.43-2.4%--INVALID-LINK--[1][2]
Unfractionated E. coli tRNA1.79%-0.43-2.4%--INVALID-LINK--[1][2]
E. coli 23S rRNA0.0396%-0.43-2.4%--INVALID-LINK--[1][2]
Detailed Experimental Protocol: Isotope Dilution LC-MS

A detailed protocol for the quantitative measurement of this compound in RNA using isotope dilution liquid chromatography-mass spectrometry can be found in the publication by Dalluge et al. (1996) in Nucleic Acids Research.[2][10][11] Key steps include:

  • RNA Digestion: RNA samples (1-3 µg) are digested to nucleosides using nuclease P1 and bacterial alkaline phosphatase.

  • Internal Standard Spiking: A known amount of isotopically labeled [1,3-¹⁵N₂]this compound and [1,3-¹⁵N₂]uridine are added to the digested sample.

  • LC Separation: The nucleoside mixture is separated using a reverse-phase C18 column.

  • MS Detection: Selected ion monitoring is used to detect the protonated molecular ions of the unlabeled and labeled nucleosides.

  • Quantification: The ratio of the peak areas of the unlabeled to labeled nucleosides is used to calculate the mole percent of this compound.

Sequencing-Based Methods: Unveiling the "D-landscape"

Sequencing-based methods, such as D-seq and Rho-seq, have emerged as powerful tools for the transcriptome-wide mapping of this compound at single-nucleotide resolution.[3][4][13] These techniques rely on the chemical modification of this compound to induce a "stop" or "pause" in reverse transcription, which can then be detected by next-generation sequencing.

Experimental Workflow: D-seq for this compound Mapping

The D-seq methodology involves the reduction of this compound to tetrahydrouridine (B1681287) using sodium borohydride (B1222165).[7] This modified base impedes the progression of reverse transcriptase, leading to the accumulation of cDNA fragments that terminate at the site of the original this compound.

Sequencing_Workflow cluster_sample_prep Sample Preparation & Treatment cluster_library_prep Library Preparation cluster_analysis Sequencing & Analysis RNA Total or Poly(A)+ RNA Frag RNA Fragmentation RNA->Frag Treat Sodium Borohydride (NaBH4) Treatment Frag->Treat Reduction Reduced RNA with D converted to THU Treat->Reduced RT Reverse Transcription Reduced->RT cDNA cDNA Library with 3' ends at D sites RT->cDNA Termination at THU Adaptor Adapter Ligation & PCR cDNA->Adaptor Library Sequencing Library Adaptor->Library Seq Next-Generation Sequencing Library->Seq Map Read Mapping & Peak Calling Seq->Map Sites Identification of D Sites Map->Sites Bioinformatic Analysis

D-seq Workflow for Transcriptome-wide this compound Mapping.
Performance and Output of Sequencing Methods

Sequencing-based methods excel at identifying the precise location of this compound within an RNA molecule. This has led to the discovery of novel this compound sites in mRNAs and other non-coding RNAs.[3][4]

  • D-seq: Identified known tRNA D sites and discovered novel D sites in small nucleolar RNAs (snoRNAs) and mRNAs in yeast.[4]

  • Rho-seq: Identified 229 this compound sites in tRNA and 143 in other RNAs, including 125 in protein-coding transcripts in fission yeast.[7]

Detailed Experimental Protocol: D-seq

A detailed protocol for D-seq can be found in the publication by Draycott et al. (2022) in PLOS Biology.[4] The key steps are as follows:

  • RNA Isolation and Fragmentation: Total or poly(A)+ RNA is isolated and fragmented to an appropriate size (e.g., 100-200 nucleotides).[12]

  • Borohydride Reduction: The fragmented RNA is treated with sodium borohydride (NaBH₄) to reduce this compound to tetrahydrouridine.[7][12]

  • Library Preparation: A cDNA library is prepared from the treated RNA. During reverse transcription, the polymerase stalls at the tetrahydrouridine sites.

  • Sequencing and Data Analysis: The library is sequenced, and the reads are mapped to the transcriptome. The 3' ends of the reads "pile up" at the locations of the original this compound modifications.

Conclusion: Choosing the Right Tool for the Job

Both mass spectrometry and sequencing-based methods offer valuable insights into the world of this compound. The choice between them ultimately depends on the specific research question.

  • For absolute quantification and validation of bulk this compound levels, mass spectrometry is the method of choice due to its high accuracy and direct detection capabilities.

  • To identify the precise location of this compound across the transcriptome and understand its sequence context, sequencing-based methods like D-seq and Rho-seq are indispensable.

In many cases, a combination of both approaches provides the most comprehensive understanding. Sequencing can identify novel sites of interest, which can then be validated and quantified using mass spectrometry. As technologies continue to evolve, the integration of these powerful techniques will undoubtedly shed further light on the diverse roles of this compound in biology.

References

Unraveling the Functional Dichotomy of Dihydrouridine and Pseudouridine in tRNA

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of molecular biology, the post-transcriptional modification of transfer RNA (tRNA) is a critical layer of regulation ensuring the fidelity and efficiency of protein synthesis. Among the more than 100 known modifications, dihydrouridine (D) and pseudouridine (B1679824) (Ψ) are two of the most common and extensively studied. While both are isomers of uridine, they impart distinct structural and functional attributes to the tRNA molecule. This guide provides a comprehensive functional comparison of this compound and pseudouridine in tRNA, supported by experimental data and detailed methodologies, to aid researchers in understanding their nuanced roles in cellular processes and potential as therapeutic targets.

At a Glance: this compound vs. Pseudouridine in tRNA

FeatureThis compound (D)Pseudouridine (Ψ)
Structure Non-planar, non-aromatic 5,6-dihydrouracil ringPlanar uracil (B121893) ring with a C-C glycosidic bond
Enzymatic Synthesis This compound synthases (Dus)Pseudouridine synthases (PUS)
Common Location in tRNA D-loopTΨC loop, anticodon stem-loop, D-stem
Impact on tRNA Structure Increases local flexibilityEnhances local rigidity and base stacking
Effect on tRNA Stability Generally destabilizing (lowers Tm)Generally stabilizing (increases Tm)
Role in Translation Facilitates correct tRNA folding and flexibility for ribosomal interactionPromotes codon recognition, stabilizes anticodon loop, and ensures translational accuracy

Deep Dive: A Functional Comparison

Structural Impact: Flexibility vs. Rigidity

The most fundamental difference between this compound and pseudouridine lies in their impact on the local structure of the tRNA molecule.

This compound (D) , with its saturated, non-aromatic ring, disrupts the planarity of the nucleobase. This unique feature introduces a significant degree of conformational flexibility into the otherwise rigid RNA backbone.[1][2] This increased flexibility is particularly important in the D-loop, where it is most commonly found, contributing to the correct three-dimensional folding of the tRNA molecule.[3][4] Studies have shown that the presence of this compound is more prevalent in psychrophilic organisms, suggesting its role in maintaining tRNA structural integrity and function at low temperatures.[5][6][7]

Pseudouridine (Ψ) , in contrast, is the C5-glycoside isomer of uridine, featuring a C-C bond between the base and the ribose sugar.[8] This seemingly subtle change allows for an additional hydrogen bond donor at the N1 position and enhances base-stacking interactions.[8][9] Consequently, pseudouridine imparts a greater degree of rigidity and stability to the local RNA structure.[9][10][11] It is frequently found in the TΨC loop, which is named after it, as well as the anticodon stem-loop, where it plays a crucial role in maintaining the loop's conformation for accurate codon recognition.[8][12]

Thermodynamic Stability: A Tale of Two Effects

The opposing effects of this compound and pseudouridine on tRNA structure are reflected in their influence on thermodynamic stability, often measured by the melting temperature (Tm).

This compound generally decreases the thermal stability of RNA duplexes. The lack of a planar ring structure hinders base stacking, leading to a reduction in the melting temperature. For instance, RNA duplexes containing this compound can have a Tm that is 3 to 5°C lower than their unmodified counterparts.[12] Conversely, the absence of a this compound modification at position 20a in tRNASer has been shown to decrease the Tm, indicating that in certain contexts, it can contribute to stability.[2][13]

Pseudouridine , on the other hand, is well-documented to increase the thermal stability of tRNA. The enhanced base stacking and additional hydrogen bonding capacity contribute to a higher melting temperature. For example, the introduction of a single pseudouridine at position 39 in the anticodon stem of tRNA-Lys can increase the Tm by 5°C.[14] A study on human tRNAGlnUUG showed that the presence of five naturally occurring pseudouridines increased the Tm by 3.4°C, while in tRNAGlyCCC, three pseudouridines led to a 5.2°C increase in Tm.[3][15] However, it is important to note that the complete substitution of uridines with pseudouridines can have a destabilizing effect, as observed by a significant decrease in the Tm of a fully pseudouridylated tRNAGlnUUG.[3][15]

Table 1: Quantitative Effects on tRNA Melting Temperature (Tm)

tRNA SpeciesModificationChange in Tm (°C)Reference
tRNA-LysSingle Ψ at position 39+5[14]
human tRNAGlnUUG5 natural Ψs+3.4[3][15]
human tRNAGlnUUGComplete U to Ψ substitution-23.6[3][15]
human tRNAGlyCCC3 natural Ψs+5.2[3][15]
RNA DuplexThis compound-3 to -5[12]
tRNASerLack of D at position 20aDecrease[2][13]
Role in Translation: Fine-Tuning the Ribosomal Dance

Both this compound and pseudouridine play critical roles in ensuring the efficiency and fidelity of translation, albeit through different mechanisms.

The flexibility imparted by This compound is thought to be crucial for the tRNA's ability to adopt the correct conformation for interaction with the ribosome and other components of the translation machinery.[1][11] While specific kinetic data is limited, the structural role of this compound in the D-loop suggests its importance in the overall dynamics of the tRNA molecule during its journey through the ribosome.

Pseudouridine has a more direct and well-characterized role in the decoding process. Its presence in the anticodon loop helps to stabilize the loop's structure, ensuring proper codon-anticodon pairing.[8][12] This stabilization is critical for maintaining the reading frame and preventing translational errors.[16] Studies have shown that ribosomes from yeast strains with impaired pseudouridylation exhibit a decreased affinity for tRNA at the A and P sites, highlighting the importance of this modification for efficient ribosome function.[11][17]

Table 2: Impact on Aminoacylation and Ribosome Binding

ParameterThis compoundPseudouridineReference
Aminoacylation Kinetics (Km, kcat) Data not readily availableData not readily available
Ribosome Binding Affinity (Kd) Data not readily available~1.6 to 2.5-fold decreased affinity in Ψ-deficient ribosomes[11][17]

Experimental Corner: Protocols and Methodologies

This section provides an overview of key experimental protocols used to study the function of this compound and pseudouridine in tRNA.

Experimental Workflow for tRNA Functional Analysis

experimental_workflow cluster_prep tRNA Preparation cluster_analysis Functional Analysis ivt In Vitro Transcription of tRNA purification Purification of Modified/Unmodified tRNA ivt->purification tm_analysis Thermal Denaturation (Tm Measurement) purification->tm_analysis aminoacylation Aminoacylation Kinetics Assay purification->aminoacylation ribosome_binding Ribosome Binding Affinity Assay purification->ribosome_binding

Caption: General workflow for the functional analysis of modified tRNAs.

Protocol 1: Thermal Denaturation of tRNA by UV Spectrophotometry

Objective: To determine the melting temperature (Tm) of a tRNA molecule, which reflects its thermal stability.

Principle: The absorbance of a nucleic acid solution at 260 nm increases as the temperature rises, causing the double-stranded regions to denature into single strands (hyperchromic effect). The Tm is the temperature at which 50% of the molecules are denatured.

Materials:

  • Purified tRNA (modified and unmodified)

  • Melting buffer (e.g., 10 mM sodium cacodylate pH 7.0, 100 mM NaCl, 5 mM MgCl₂)

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

Procedure:

  • Sample Preparation: Dilute the purified tRNA in the melting buffer to a final concentration of 0.2-0.5 µM. Prepare a blank sample containing only the melting buffer.

  • Instrument Setup:

    • Set the spectrophotometer to measure absorbance at 260 nm.

    • Program a temperature ramp from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) with a controlled ramp rate (e.g., 0.5°C/minute).

  • Data Collection:

    • Place the blank and sample cuvettes in the temperature-controlled holder and equilibrate at the starting temperature for 10-15 minutes.

    • Start the temperature ramp and record the absorbance at 260 nm at regular temperature intervals (e.g., every 0.5°C).

  • Data Analysis:

    • Plot the absorbance at 260 nm as a function of temperature.

    • Normalize the melting curve by setting the absorbance of the fully folded state (low temperature) to 0 and the fully unfolded state (high temperature) to 1.

    • The Tm is the temperature at which the normalized absorbance is 0.5. This can be determined from the first derivative of the melting curve, where the peak corresponds to the Tm.

Protocol 2: In Vitro Aminoacylation Kinetics Assay

Objective: To determine the Michaelis-Menten constant (Km) and catalytic rate (kcat) of an aminoacyl-tRNA synthetase for a specific tRNA substrate.

Principle: The rate of attachment of a radiolabeled amino acid to a tRNA molecule is measured over time at varying tRNA concentrations.

Materials:

  • Purified tRNA (modified and unmodified)

  • Purified cognate aminoacyl-tRNA synthetase

  • Radiolabeled amino acid (e.g., [³H]-amino acid)

  • Aminoacylation buffer (e.g., 50 mM HEPES-KOH pH 7.5, 30 mM KCl, 10 mM MgCl₂, 2 mM ATP, 1 mM DTT)

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation counter and fluid

Procedure:

  • Reaction Setup: Prepare a series of reaction mixtures with a fixed concentration of the aminoacyl-tRNA synthetase and varying concentrations of the tRNA substrate.

  • Initiation: Initiate the reaction by adding the radiolabeled amino acid.

  • Time Course: At specific time points, withdraw aliquots of the reaction mixture and quench the reaction by spotting the aliquot onto a TCA-soaked glass fiber filter.

  • Washing: Wash the filters extensively with cold TCA to remove unincorporated radiolabeled amino acid, followed by an ethanol (B145695) wash.

  • Quantification: Dry the filters and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the amount of aminoacyl-tRNA formed over time for each tRNA concentration to determine the initial reaction velocities.

    • Plot the initial velocities against the tRNA concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax.

    • Calculate kcat from Vmax and the enzyme concentration.

Protocol 3: Nitrocellulose Filter Binding Assay for tRNA-Ribosome Interaction

Objective: To determine the equilibrium dissociation constant (Kd) for the binding of a tRNA to the ribosome.

Principle: Protein-RNA complexes are retained on a nitrocellulose filter, while free RNA passes through. By using a radiolabeled tRNA, the amount of bound tRNA can be quantified.

Materials:

  • Purified ribosomes

  • Radiolabeled tRNA (modified and unmodified)

  • Binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT)

  • Wash buffer (same as binding buffer, but ice-cold)

  • Nitrocellulose filters (0.45 µm pore size)

  • Vacuum filtration apparatus

  • Scintillation counter and fluid

Procedure:

  • Reaction Setup: Prepare a series of binding reactions with a fixed, low concentration of radiolabeled tRNA and varying concentrations of ribosomes.

  • Incubation: Incubate the reactions at an appropriate temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 30 minutes).

  • Filtration: Filter each reaction mixture through a pre-wetted nitrocellulose filter under gentle vacuum.

  • Washing: Immediately wash the filter with several volumes of ice-cold wash buffer to remove unbound tRNA.

  • Quantification: Place the filter in a scintillation vial, add scintillation fluid, and measure the radioactivity.

  • Data Analysis:

    • Plot the fraction of bound tRNA as a function of the ribosome concentration.

    • Fit the data to a binding isotherm (e.g., a one-site binding model) to determine the Kd.

Signaling Pathways and Regulatory Networks

The influence of tRNA modifications extends beyond the ribosome, with emerging evidence linking them to broader cellular signaling networks.

This compound and the PKR Signaling Pathway

Human this compound synthase 2 (hDUS2) has been shown to interact with and inhibit the dsRNA-activated protein kinase (PKR).[18][19][20] PKR is a key component of the innate immune response and is activated by viral dsRNA, leading to the phosphorylation of the eukaryotic initiation factor 2α (eIF2α) and a subsequent shutdown of protein synthesis. By inhibiting PKR, hDUS2 may play a role in modulating the cellular stress response and antiviral defense.

PKR_pathway dsRNA Viral dsRNA / Stress PKR_inactive PKR (inactive) dsRNA->PKR_inactive activates PKR_active PKR (active) PKR_inactive->PKR_active dimerization & autophosphorylation eIF2a eIF2α PKR_active->eIF2a phosphorylates hDUS2 hDUS2 hDUS2->PKR_active inhibits eIF2a_P eIF2α-P eIF2a->eIF2a_P Translation_inhibition Translation Inhibition eIF2a_P->Translation_inhibition

Caption: hDUS2-mediated inhibition of the PKR signaling pathway.

Pseudouridine and the TOR Signaling Pathway in Yeast

In yeast, the Target of Rapamycin (TOR) signaling pathway is a central regulator of cell growth in response to nutrient availability.[9][21][22][23] Studies have shown that nutrient deprivation induces the pseudouridylation of U2 small nuclear RNA (snRNA), a process that is regulated by the TOR pathway.[21][22][24] While this observation is in snRNA, it highlights a potential link between nutrient sensing, the TOR pathway, and the machinery responsible for pseudouridylation, which also modifies tRNA. This suggests a mechanism by which cells can coordinate tRNA modification status with their metabolic state to fine-tune protein synthesis.

TOR_pathway Nutrients Nutrient Availability TORC1_active TORC1 (active) Nutrients->TORC1_active activates TORC1_inactive TORC1 (inactive) TORC1_active->TORC1_inactive nutrient deprivation PUS_activity Pseudouridine Synthase (PUS) Activity TORC1_active->PUS_activity regulates tRNA_pseudo tRNA Pseudouridylation PUS_activity->tRNA_pseudo Translation_regulation Regulation of Translation tRNA_pseudo->Translation_regulation Rapamycin Rapamycin Rapamycin->TORC1_active inhibits

Caption: Regulation of pseudouridylation by the TOR signaling pathway in yeast.

Conclusion

This compound and pseudouridine, while both originating from uridine, exert distinct and, in some ways, opposing effects on tRNA structure and function. This compound introduces flexibility, contributing to the overall folding and dynamics of the tRNA molecule, whereas pseudouridine provides rigidity and stability to specific regions, crucial for accurate decoding. These modifications are not mere decorations but are integral to the fine-tuning of translation and are intertwined with cellular signaling pathways that respond to environmental cues. A deeper understanding of the interplay between these modifications, the enzymes that install them, and the cellular machinery they influence will undoubtedly open new avenues for research and the development of novel therapeutic strategies.

References

A Researcher's Guide to Orthogonal Methods for Validating Dihydrouridine Synthase (DUS) Activity

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Dihydrouridine (D) is a ubiquitous and structurally unique RNA modification, notable for its non-planar, non-aromatic ring that imparts flexibility to the RNA backbone. The enzymes responsible for its synthesis, this compound Synthases (DUS), catalyze the NADPH-dependent reduction of uridine (B1682114) residues in RNA, primarily tRNA.[1][2] Validating the activity and specificity of these enzymes is crucial for understanding their biological roles and for developing potential therapeutic inhibitors. This guide provides a comparative overview of key orthogonal methods for assaying DUS activity, complete with experimental protocols and quantitative data to aid in experimental design.

Comparison of DUS Activity Validation Methods

Validating enzyme activity robustly requires orthogonal methods—distinct approaches that measure different aspects of the reaction. For DUS enzymes, these can be broadly categorized as direct methods that quantify the product (this compound) and indirect methods that measure the consumption of a cofactor (NADPH).

MethodPrincipleSample TypeThroughputKey AdvantagesKey Limitations
LC-MS/MS Direct quantification of this compound nucleoside (D) in RNA digests using mass spectrometry, often with stable isotope-labeled internal standards.[3]Purified RNA (from in vitro reactions or cellular extracts)Low to MediumGold Standard : High sensitivity, specificity, and accuracy.[3] Provides absolute quantification.Requires specialized equipment; sample preparation is extensive.
Colorimetric Assay Direct chemical detection of the this compound ring. Alkaline hydrolysis opens the ring, which then reacts with specific reagents to produce a colored product measured by spectrophotometry.[1][4]Purified RNA from in vitro reactionsMediumSimple, cost-effective, and does not require specialized equipment.Lower sensitivity and specificity than LC-MS/MS; semi-quantitative.[3] Susceptible to interference from other molecules.
NAD(P)H Oxidation Assay Indirectly measures DUS activity by monitoring the decrease in absorbance at 340 nm as the cofactor NADPH is oxidized to NADP+.[2][5]Purified DUS enzyme, NADPH, optional RNA substrateHighReal-time kinetic analysis; suitable for high-throughput screening of inhibitors.Indirect measurement; activity is not dependent on the presence of a competent RNA substrate; potential for off-target oxidation.[6]
E. coli Complementation Assay An in vivo assay where a DUS-knockout E. coli strain is complemented with a plasmid expressing the DUS of interest. Activity is confirmed by measuring D restoration in the host's tRNA.Bacterial cell culturesLowValidates activity in a cellular context; useful for studying functional consequences.Indirect; requires genetic manipulation; results can be influenced by host cell metabolism.
Sequencing-Based Mapping (e.g., D-seq, Rho-seq) In vivo or in vitro mapping of D sites. Chemical treatment (e.g., with sodium borohydride) alters D, causing signatures like reverse transcription stops or mutations that are detected by high-throughput sequencing.[7][8][9]Total cellular RNA or specific RNA speciesHighProvides single-nucleotide resolution mapping of modification sites across the transcriptome.[7]Primarily for site identification, not for quantifying bulk enzyme activity; complex data analysis.[9]

Experimental Protocols

LC-MS/MS for Absolute Quantification of this compound

This method is the most accurate for quantifying D levels. It relies on the enzymatic digestion of RNA to single nucleosides, followed by separation and detection using liquid chromatography coupled with tandem mass spectrometry.

Protocol:

  • Enzymatic Digestion:

    • To 50-750 ng of RNA sample, add Benzonase (5 U/µL), phosphodiesterase I (0.1 U/µL), and alkaline phosphatase (1 U/µL) in a buffer of 500 mM Tris-HCl (pH 8.0) and 10 mM MgCl₂.[8]

    • Incubate the reaction at 37°C for 6 hours to ensure complete digestion to nucleosides.[8]

  • Internal Standard Spiking:

    • Add a known concentration of a stable isotope-labeled internal standard, such as [1,3-¹⁵N₂]this compound, to the digested sample.[3] This allows for precise quantification by correcting for sample loss and ionization differences.

  • Sample Preparation:

    • Dilute the sample with an equal volume of water and filter through a 0.2 µm PVDF filter to remove enzymes and particulates.[8]

  • LC-MS/MS Analysis:

    • Inject the sample into a reverse-phase liquid chromatography system (e.g., C18 column) to separate the nucleosides.[8]

    • Analyze the eluate using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

    • Monitor the specific nucleoside-to-base transitions (e.g., m/z 247.20 -> 115.15 for this compound).[8]

    • Quantify the amount of this compound by comparing the peak area ratio of the analyte to the isotopically labeled internal standard.[3]

Colorimetric Assay for this compound Detection

This method provides a simpler, albeit less sensitive, way to detect DUS activity by measuring the presence of the this compound product through a color-changing reaction.

Protocol:

  • Alkaline Hydrolysis:

    • To 80-150 µg of tRNA in 50 µL of water, add 5 µL of 1 M KOH.[10]

    • Incubate at 37°C for 30 minutes. This step hydrolyzes and opens the this compound ring.[10]

  • Acidification and Reagent Addition:

    • Neutralize the solution by adding 25 µL of concentrated H₂SO₄.[4][10]

    • Add 25 µL of a 3% 2,3-butanedione (B143835) monoxime solution and 25 µL of a saturated N-Phenyl-p-phenylenediamine solution.[4]

  • Color Development:

    • Heat the samples at 95°C for 10 minutes, then cool to 55°C.[4]

    • While warm, add 50 µL of 1 mM FeCl₃. A violet-red color will develop in the presence of the hydrolyzed this compound product.[4][10]

  • Quantification:

    • After cooling to room temperature, measure the absorbance of the solution at 550 nm using a spectrophotometer.[4] The absorbance is proportional to the amount of this compound in the original sample.

NAD(P)H Oxidation Assay for Kinetic Analysis

This indirect assay measures the activity of DUS enzymes by monitoring the consumption of the essential cofactor, NADPH. It is particularly useful for enzyme kinetics and high-throughput screening.

Protocol:

  • Reaction Setup:

    • Prepare a reaction mixture in a quartz cuvette containing 50 mM HEPES (pH 7.5), 150 mM NaCl, and 15% glycerol.[2]

    • Add the purified DUS enzyme to the cuvette.

  • Initiate Reaction:

    • Start the reaction by adding a known concentration of NADPH (or NADH). The reaction can be performed in the presence or absence of the tRNA substrate.[2]

  • Spectrophotometric Monitoring:

    • Immediately place the cuvette in a spectrophotometer and monitor the decrease in absorbance at 343 nm (or 340 nm) over time.[2][6] The molar extinction coefficient for NADPH at 343 nm is 6.21 mM⁻¹ cm⁻¹.[2]

  • Data Analysis:

    • Calculate the initial rate of the reaction from the linear portion of the absorbance vs. time plot.

    • By varying the concentration of NADPH and/or the tRNA substrate, Michaelis-Menten kinetic parameters (Kₘ and kcat) can be determined.[6]

Visualizing Orthogonal Workflows

To effectively validate DUS activity, a combination of direct and indirect methods should be employed. The following diagrams illustrate the relationships between these approaches.

DUS_Activity_Workflow cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Validation Enzyme Purified DUS Enzyme Reaction Enzymatic Reaction Enzyme->Reaction Substrate RNA Substrate (e.g., in vitro transcribed tRNA) Substrate->Reaction Cofactor NADPH Cofactor->Reaction Indirect Indirect Assay: NADPH Oxidation Reaction->Indirect Measure Cofactor Consumption Direct Direct Assay: D Quantification Reaction->Direct Measure Product Formation Comp E. coli Complementation Direct->Comp Confirms in vivo relevance Seq Sequencing-Based Mapping (D-seq) Direct->Seq Confirms in vivo relevance

Caption: General workflow for DUS activity validation.

Orthogonal_Approaches cluster_indirect Indirect Methods (Measure Reactant Consumption) cluster_direct Direct Methods (Measure Product Formation) DUS_Reaction DUS Reaction (U + NADPH -> D + NADP+) NADPH_Assay NADPH Oxidation Assay DUS_Reaction->NADPH_Assay Monitors this reactant LCMS LC-MS/MS DUS_Reaction->LCMS Quantifies this product Colorimetric Colorimetric Assay DUS_Reaction->Colorimetric Detects this product

Caption: Relationship between direct and indirect assays.

References

A Comparative Guide to Dihydrouridine Landscapes Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of dihydrouridine (D) landscapes across different species, supported by experimental data. This compound is a highly conserved and abundant RNA modification that influences RNA structure and function. Understanding its distribution and the enzymes responsible for its synthesis is crucial for various fields, including molecular biology, drug development, and disease research.

Cross-Species Comparison of this compound Synthases (DUS)

This compound is synthesized by a conserved family of enzymes known as this compound synthases (DUS). These enzymes are found across all domains of life, with different subfamilies exhibiting distinct substrate specificities.[1][2] The distribution and number of DUS enzymes vary between species, reflecting the complexity of their this compound landscapes.

Species/DomainDUS EnzymesSubstrate Specificity (tRNA position)References
Bacteria
Escherichia coliDusA, DusB, DusCDusA: D20, D20a; DusB: D17; DusC: D16[2][3]
Mycoplasma capricolumDusBD17, D20, D20a (multisite specificity)[2][3]
Eukaryota
Saccharomyces cerevisiaeDus1p, Dus2p, Dus3p, Dus4pDus1p: D16, D17; Dus2p: D20; Dus3p: D47; Dus4p: D20a, D20b[1][4]
Homo sapiensDUS1L, DUS2, DUS3L, DUS4LDUS1L: D16, D17; DUS2: D20[5][6][7]
Archaea Archaeal DusGenerally have a single DUS[1]

Quantitative Comparison of this compound Abundance

Recent advances in high-throughput sequencing and mass spectrometry have enabled the quantitative analysis of this compound across different species and RNA types. While comprehensive quantitative data across a wide range of species is still emerging, available studies highlight significant variations.

SpeciesRNA TypeThis compound AbundanceMethodReferences
Escherichia coliUnfractionated tRNA1.79 mole % (1.4 residues/molecule)LC/MS[8]
Escherichia coli23S rRNA0.0396 mole % (1.1 residues/molecule)LC/MS[8]
Psychrophilic bacteriatRNAUp to 70% more D than mesophilesColorimetric assay[9]
Saccharomyces cerevisiaemRNAPresent, but at low levelsD-seq[10]
Human cellsmRNAPresent, but rare and at very low stoichiometryCRACI-seq[5]

Experimental Protocols for this compound Detection

Several methods have been developed for the transcriptome-wide mapping of this compound at single-nucleotide resolution. These techniques are crucial for understanding the D landscape in different organisms and under various conditions.

D-seq (this compound Sequencing)

D-seq utilizes a chemical reduction of this compound followed by reverse transcription termination to identify D sites.[10][11][12]

Key Steps:

  • RNA Isolation and Purification: Isolate total RNA and purify the RNA species of interest (e.g., mRNA, tRNA).

  • Borohydride (B1222165) Reduction: Treat RNA with sodium borohydride (NaBH4) to reduce this compound to tetrahydrouridine. This chemical modification leads to reverse transcriptase stalling.

  • Library Preparation:

    • RNA fragmentation.

    • 3' end healing and adapter ligation.

    • Reverse transcription to generate cDNA. The reverse transcriptase will stop one nucleotide 3' to the modified base.

    • 5' adapter ligation.

    • PCR amplification.

  • Sequencing and Data Analysis: High-throughput sequencing of the library. D sites are identified by mapping the 5' ends of the sequencing reads.

D_seq_Workflow cluster_library_prep Library Preparation RNA_Isolation RNA Isolation Borohydride Borohydride Reduction RNA_Isolation->Borohydride Fragmentation RNA Fragmentation Borohydride->Fragmentation Ligation_3_prime 3' Adapter Ligation Fragmentation->Ligation_3_prime RT Reverse Transcription (RT Stop at D) Ligation_3_prime->RT Ligation_5_prime 5' Adapter Ligation RT->Ligation_5_prime PCR PCR Amplification Ligation_5_prime->PCR Sequencing Sequencing PCR->Sequencing Analysis Data Analysis (Map Read Ends) Sequencing->Analysis

D-seq Experimental Workflow
Rho-seq (Rhodamine Sequencing)

Rho-seq is another method that relies on the chemical properties of this compound for its detection.[9]

Key Steps:

  • RNA Extraction: Extract total RNA from wild-type and DUS knockout strains (as a negative control).

  • Rhodamine Treatment: Treat RNA with sodium borohydride, which opens the this compound ring, followed by covalent labeling with a rhodamine fluorophore.

  • Library Preparation:

    • Ribosomal RNA depletion.

    • cDNA synthesis and library preparation.

  • Sequencing and Data Analysis: Strand-specific deep sequencing. A multifactorial analysis is used to identify D sites by comparing wild-type and knockout samples.

CRACI-seq (Chemical Reduction Assisted Cytosine Incorporation Sequencing)

CRACI-seq is a highly sensitive and quantitative method for mapping D at single-base resolution.[5]

Key Steps:

  • Chemical Reduction: RNA is treated with a reducing agent (e.g., KBH4) to convert this compound to a reduced form.

  • Reverse Transcription with Misincorporation: During reverse transcription, the reduced this compound base templates the incorporation of a cytosine instead of an adenine.

  • Library Preparation and Sequencing: Standard library preparation and high-throughput sequencing.

  • Data Analysis: D sites are identified by detecting C-to-T transitions in the sequencing data.

This compound Synthesis Pathway

The synthesis of this compound is a post-transcriptional modification catalyzed by DUS enzymes. This process is NADPH-dependent and utilizes a flavin mononucleotide (FMN) cofactor.[6][9]

DUS_Pathway cluster_reduction Reductive Half-Reaction Uridine (B1682114) Uridine in RNA DUS_E DUS (Enzyme) Uridine->DUS_E FMNH2 FMNH2 NADP NADP+ DUS_E->NADP This compound This compound in RNA DUS_E->this compound NADPH NADPH NADPH->DUS_E Hydride Transfer FMN FMN

This compound Synthesis Pathway

The enzymatic mechanism involves two half-reactions. In the reductive half-reaction, NADPH transfers a hydride to the FMN cofactor, reducing it to FMNH2. In the oxidative half-reaction, the reduced enzyme binds to the target RNA, and the FMNH2 cofactor reduces a specific uridine residue to this compound.[9]

Conclusion

The study of this compound landscapes is a rapidly evolving field. The development of new sequencing technologies has revealed that D is not only a ubiquitous modification in tRNA but is also present in other RNA species, including mRNA, although at lower levels.[9][10][12] Cross-species comparisons highlight the evolutionary conservation of DUS enzymes and their functional importance. Further research, particularly quantitative studies across a broader range of organisms, will be essential to fully elucidate the diverse roles of this compound in RNA biology and its implications for human health and disease.

References

A Comparative Analysis of Dihydrouridine Synthase (DUS) Enzyme Kinetics and Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of DUS Enzyme Performance with Supporting Experimental Data.

Dihydrouridine synthases (DUS) are a conserved family of flavin-dependent enzymes responsible for the post-transcriptional modification of uridine (B1682114) to this compound in tRNA molecules. This modification, found in all domains of life, plays a crucial role in maintaining the structural flexibility and stability of tRNA, thereby ensuring efficient and accurate protein synthesis. The dysregulation of DUS enzymes has been implicated in various diseases, including cancer, making them a subject of intense research and a potential target for therapeutic intervention. This guide provides a comparative analysis of the kinetics and substrate specificity of DUS enzymes from different organisms, supported by experimental data and detailed methodologies.

Executive Summary

This guide offers a comprehensive overview of the kinetic parameters and substrate recognition mechanisms of this compound synthases. Key findings include:

  • Conserved Catalytic Mechanism: DUS enzymes across different species utilize a conserved two-step reaction mechanism involving reductive and oxidative half-reactions, with NADPH serving as the primary reducing cofactor.

  • Substrate Specificity Driven by tRNA Recognition: The specificity of DUS enzymes for particular uridine residues within tRNA is not determined by the catalytic domain alone, but rather by a remarkable structural reorientation of the entire tRNA molecule upon binding to the enzyme.

  • Influence of Prior tRNA Modifications: The catalytic efficiency of DUS enzymes is significantly enhanced by the presence of other post-transcriptional modifications on the tRNA substrate, suggesting a specific order in the tRNA maturation pathway.

  • Variable Kinetic Efficiencies: Kinetic studies reveal significant differences in the catalytic efficiencies of DUS isoenzymes, as evidenced by the comparative data for E. coli DusA, DusB, and DusC.

Comparative Kinetic Data

The catalytic efficiency of enzymes is often compared using the specificity constant (kcat/Km), which reflects how efficiently an enzyme can convert a substrate to a product at low substrate concentrations. The following table summarizes the available kinetic parameters for the NADPH-dependent reduction catalyzed by E. coli this compound synthases.

EnzymeOrganismSubstrateKm (μM)kcat (s⁻¹)kcat/Km (μM⁻¹s⁻¹)
DusA E. coliNADPH17 ± 30.48 ± 0.0722.8 x 10⁻²
DusB E. coliNADPH~1000.22 ± 0.0092.2 x 10⁻³
DusC E. coliNADPHN/DN/DMinimal activity

*N/D: Not determined due to very slow reaction rates.[1]

Note: The kinetic parameters for tRNA substrates are not extensively available in the literature, which highlights an area for future research. However, binding affinity studies with E. coli DusA have shown dissociation constants (Kd) in the low micromolar range for its tRNA substrates, with a higher affinity for previously modified tRNA.[2][3] Specifically, the affinity of DusA for unmodified tRNAPhe was determined to be 7 ± 1 µM, which increased to 5.9 ± 0.3 µM for modified tRNAPhe.[2]

Substrate Specificity and Recognition

The specificity of DUS enzymes is a fascinating example of protein-RNA recognition. Different DUS subfamilies target distinct uridine residues within the D-loop and variable loop of tRNA molecules. This specificity is achieved through a unique mechanism involving a major reorientation of the tRNA substrate upon binding to the enzyme.[4]

Specificity of DUS Subfamilies:

  • E. coli :

    • DusA : Modifies U20 and U20a.[1]

    • DusB : Modifies U17.[5][6]

    • DusC : Modifies U16.[6][7]

  • Saccharomyces cerevisiae :

    • Dus1 : Modifies U16 and U17.

    • Dus2 : Modifies U20.

    • Dus3 : Modifies U47 in the variable loop.

    • Dus4 : Modifies U20a and U20b.

  • Humans :

    • hDUS2 : Selectively modifies U20.[8][9]

    • DUS3L : Primarily modifies U46-48 in the variable loop of numerous tRNA isoacceptors.[10]

The structural basis for this specificity lies in distinct "binding signatures" on the enzyme surface that guide the tRNA into a specific orientation, presenting the target uridine to the conserved active site.[7]

Signaling Pathways and Experimental Workflows

To visualize the key processes involved in DUS enzyme function and analysis, the following diagrams are provided.

DUS_Reaction_Mechanism cluster_reductive Reductive Half-Reaction cluster_oxidative Oxidative Half-Reaction NADPH NADPH E_FMNH_NADP Dus-FMNH⁻-NADP⁺ NADPH->E_FMNH_NADP Hydride Transfer E_FMN Dus-FMN (Oxidized Enzyme) E_FMN->E_FMNH_NADP E_FMNH Dus-FMNH⁻ (Reduced Enzyme) E_FMNH_NADP->E_FMNH NADP NADP⁺ E_FMNH_NADP->NADP E_FMNH_tRNA_U Enzyme-Substrate Complex E_FMNH->E_FMNH_tRNA_U tRNA_U tRNA (Uridine) tRNA_U->E_FMNH_tRNA_U E_FMN_tRNA_D Enzyme-Product Complex E_FMNH_tRNA_U->E_FMN_tRNA_D Hydride Transfer E_FMN_tRNA_D->E_FMN tRNA_D tRNA (this compound) E_FMN_tRNA_D->tRNA_D

DUS Enzyme Catalytic Cycle

Experimental_Workflow cluster_tRNA_prep tRNA Substrate Preparation cluster_assay Enzyme Kinetic Assay cluster_analysis Analysis plasmid tRNA Gene in Plasmid linearized Linearized Plasmid plasmid->linearized Restriction Enzyme Digestion ivt In Vitro Transcription (T7 RNA Polymerase) linearized->ivt purified_tRNA Purified tRNA Transcript ivt->purified_tRNA Purification reaction_mix Reaction Mix: - DUS Enzyme - Purified tRNA - NADPH - FMN - Buffer purified_tRNA->reaction_mix incubation Incubation (Time Course) reaction_mix->incubation quenching Reaction Quenching incubation->quenching nadph_assay NADPH Consumption Assay (Spectrophotometry at 343 nm) quenching->nadph_assay lcms_prep RNA Digestion to Nucleosides quenching->lcms_prep data_analysis Data Analysis (Km, kcat) nadph_assay->data_analysis lcms LC-MS/MS Analysis lcms_prep->lcms lcms->data_analysis

General Experimental Workflow for DUS Kinetics

Experimental Protocols

In Vitro Transcription of tRNA Substrates

This method is used to generate unmodified tRNA substrates for use in enzymatic assays.

Materials:

  • Linearized plasmid DNA containing the tRNA gene of interest downstream of a T7 promoter.

  • T7 RNA polymerase.

  • Ribonucleoside triphosphates (NTPs: ATP, GTP, CTP, UTP).

  • Transcription buffer (e.g., 40 mM Tris-HCl pH 8.0, 25 mM MgCl₂, 10 mM DTT, 1 mM spermidine).

  • RNase inhibitor.

  • DNase I (RNase-free).

  • Urea-polyacrylamide gel (e.g., 10%).

  • Gel loading buffer (e.g., 8 M urea, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol).

  • Elution buffer (e.g., 0.3 M sodium acetate).

Procedure:

  • Set up the in vitro transcription reaction by combining the linearized plasmid template, T7 RNA polymerase, NTPs, transcription buffer, and RNase inhibitor.[11][12]

  • Incubate the reaction at 37°C for 2-4 hours.[13]

  • Add DNase I to the reaction mixture and incubate for a further 15-30 minutes at 37°C to digest the DNA template.

  • Add an equal volume of gel loading buffer to the transcription reaction.

  • Separate the tRNA transcript from unincorporated NTPs and smaller abortive transcripts by denaturing urea-polyacrylamide gel electrophoresis (PAGE).[13]

  • Visualize the RNA bands by UV shadowing or staining (e.g., with ethidium (B1194527) bromide).

  • Excise the gel slice containing the full-length tRNA transcript.

  • Elute the tRNA from the gel slice by crushing the gel and incubating in elution buffer overnight with shaking.

  • Precipitate the eluted tRNA with ethanol, wash the pellet with 70% ethanol, and resuspend in RNase-free water.

  • Determine the concentration and purity of the tRNA transcript spectrophotometrically.

  • Before use in assays, refold the tRNA by heating at 70-95°C for 2-5 minutes, followed by the addition of MgCl₂ to a final concentration of 10 mM and slow cooling to room temperature.[14]

NADPH Consumption Assay (Steady-State Kinetics)

This spectrophotometric assay measures the rate of NADPH oxidation to NADP⁺, which is coupled to the reduction of the tRNA substrate by the DUS enzyme.

Materials:

  • Purified DUS enzyme.

  • In vitro transcribed tRNA substrate.

  • NADPH.

  • FMN (flavin mononucleotide).

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 15% glycerol).[1][15]

  • 96-well UV-transparent microplate.

  • Spectrophotometer capable of reading absorbance at 343 nm.

Procedure:

  • Prepare a reaction mixture containing the DUS enzyme, tRNA substrate, and FMN in the assay buffer.

  • Prepare a range of NADPH concentrations in the assay buffer.

  • Initiate the reaction by adding the NADPH solution to the enzyme-tRNA mixture in the wells of the microplate.

  • Immediately measure the decrease in absorbance at 343 nm over time (the extinction coefficient for NADPH at 343 nm is 6.21 mM⁻¹cm⁻¹).[1][15]

  • Determine the initial velocity (v₀) of the reaction from the linear portion of the absorbance versus time plot for each NADPH concentration.

  • Plot the initial velocities against the corresponding NADPH concentrations.

  • Fit the data to the Michaelis-Menten equation to determine the kinetic parameters Km and Vmax.

  • Calculate the turnover number (kcat) by dividing Vmax by the enzyme concentration.

In Vitro Dihydrouridylation Assay and LC-MS/MS Analysis

This assay directly measures the formation of this compound in the tRNA substrate.

Materials:

  • Purified DUS enzyme.

  • In vitro transcribed tRNA substrate.

  • NADPH.

  • FMN.

  • Reaction buffer (e.g., 100 mM Tris-HCl pH 8.0, 150 mM ammonium (B1175870) acetate, 10 mM MgCl₂, 2 mM DTT).[16]

  • Nuclease P1.

  • Bacterial alkaline phosphatase.

  • LC-MS/MS system.

Procedure:

  • Set up the enzymatic reaction containing DUS enzyme, tRNA substrate, NADPH, and FMN in the reaction buffer.[16]

  • Incubate the reaction at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).[15]

  • Stop the reaction at each time point, for example, by heat inactivation or phenol-chloroform extraction.

  • Digest the tRNA to its constituent nucleosides by sequential treatment with nuclease P1 and bacterial alkaline phosphatase.

  • Analyze the resulting nucleoside mixture by LC-MS/MS.[17][18][19]

  • Quantify the amount of this compound by monitoring the specific mass transition for this modified nucleoside. The quantification is typically performed using a standard curve generated with known concentrations of this compound.

Conclusion

The comparative analysis of DUS enzyme kinetics and specificity reveals a sophisticated mechanism of substrate recognition and catalysis. While the overall reaction scheme is conserved, the kinetic efficiencies and substrate preferences vary among different DUS enzymes, reflecting their specialized roles in tRNA maturation. The dependence on prior tRNA modifications underscores the coordinated nature of the tRNA processing pathway. Further research, particularly in determining the kinetic parameters for a wider range of DUS enzymes with their cognate tRNA substrates, will be crucial for a deeper understanding of their biological function and for the development of targeted therapeutics.

References

Decoding the Influence of Dihydrouridine on mRNA Translation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the impact of dihydrouridine (D) on specific mRNA translation, contrasted with unmodified uridine (B1682114) (U) and the commonly used pseudouridine (B1679824) (Ψ) modification. This analysis is supported by a summary of experimental data and detailed methodologies for key validation experiments.

The landscape of mRNA modifications, or the "epitranscriptome," is a rapidly evolving field with significant implications for therapeutic development. While pseudouridine has been widely adopted to enhance the translational efficiency and reduce the immunogenicity of synthetic mRNA, the role of other naturally occurring modifications like this compound is less understood. Emerging research, however, is beginning to shed light on its nuanced effects on mRNA translation, revealing a more complex regulatory role than initially anticipated.

Comparative Analysis of Translational Impact

Current research presents a multifaceted view of this compound's effect on mRNA translation. Unlike pseudouridine, which generally enhances protein production, this compound's impact appears to be context-dependent, with some studies indicating a suppressive role on specific mRNAs, while others report no significant change in overall protein yield in in vitro translation systems.[1][2] This suggests that this compound may act as a subtle regulator of translation, potentially influencing the speed and fidelity of protein synthesis for specific transcripts.[3][4]

In contrast, the incorporation of pseudouridine into mRNA has been shown to consistently enhance translation by reducing the activation of the RNA-dependent protein kinase (PKR), a key inhibitor of translation initiation.[1] This leads to higher protein yields compared to unmodified mRNA.

The following table summarizes the comparative performance of mRNAs containing these modifications based on existing literature.

ModificationRelative In Vitro Transcription (IVT) mRNA Yield (%)Relative Protein Expression (%)Key Observations
Unmodified Uridine (U) 100 (Baseline)100 (Baseline)Standard for comparison; can elicit immune responses and has lower translational stability.
Pseudouridine (Ψ) ~100150 - 200+Generally enhances translation efficiency and reduces immunogenicity.[5][6]
This compound (D) ~10090 - 110Impact on translation is variable and may be context-dependent; some studies show suppression of specific mRNAs.[1][2]

Experimental Validation Protocols

To rigorously assess the impact of this compound on the translation of a specific mRNA, a series of well-established experimental protocols can be employed. These include the synthesis of modified mRNA, assessment of translation efficiency using reporter assays, and detailed analysis of ribosome occupancy.

In Vitro Transcription of Modified mRNA

This protocol outlines the synthesis of mRNA transcripts incorporating this compound, pseudouridine, or standard uridine.

Materials:

  • Linearized DNA template containing the gene of interest downstream of a T7 promoter.

  • T7 RNA Polymerase.

  • NTPs (ATP, GTP, CTP) and either UTP, ΨTP, or DTP.

  • Cap analog (e.g., CleanCap® Reagent AG).

  • DNase I.

  • RNA purification kit.

Procedure:

  • Assemble the in vitro transcription reaction at room temperature, including the reaction buffer, NTPs (with the desired uridine analog), cap analog, and DNA template.

  • Add T7 RNA Polymerase to initiate transcription.

  • Incubate the reaction at 37°C for 2-4 hours.

  • Add DNase I to the reaction and incubate for 15 minutes at 37°C to digest the DNA template.

  • Purify the mRNA using an RNA purification kit according to the manufacturer's instructions.

  • Assess the quality and concentration of the synthesized mRNA via gel electrophoresis and spectrophotometry.

In_Vitro_Transcription_Workflow cluster_0 DNA Template Preparation cluster_1 In Vitro Transcription cluster_2 Purification cluster_3 Quality Control DNA_Template Linearized DNA Template (Gene of Interest + T7 Promoter) IVT_Reaction Assemble IVT Reaction: - T7 RNA Polymerase - NTPs (with U, Ψ, or D) - Cap Analog DNA_Template->IVT_Reaction Add Incubation_IVT Incubate at 37°C IVT_Reaction->Incubation_IVT Initiate DNase_Treatment DNase I Treatment Incubation_IVT->DNase_Treatment Synthesized mRNA RNA_Purification RNA Purification DNase_Treatment->RNA_Purification Digest DNA QC Gel Electrophoresis & Spectrophotometry RNA_Purification->QC Purified mRNA

In Vitro Transcription Workflow
Luciferase Reporter Assay for Translational Efficiency

This assay provides a quantitative measure of protein production from the synthesized mRNAs.

Materials:

  • HEK293T cells (or other suitable cell line).

  • Synthesized mRNAs (U, Ψ, and D-modified) encoding a reporter protein (e.g., Firefly Luciferase).

  • Transfection reagent (e.g., Lipofectamine).

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Seed HEK293T cells in a 96-well plate and grow to ~80% confluency.

  • Transfect the cells with equal amounts of the different modified mRNAs using a suitable transfection reagent.

  • Incubate the cells for a defined period (e.g., 6, 12, 24 hours) to allow for mRNA translation.

  • Lyse the cells and add the luciferase assay reagent to the lysate.

  • Measure the luminescence using a luminometer. The light output is proportional to the amount of luciferase protein produced.

  • Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase mRNA) to account for variations in transfection efficiency.

Luciferase_Assay_Workflow cluster_0 Cell Culture & Transfection cluster_1 Translation & Lysis cluster_2 Measurement & Analysis Seed_Cells Seed HEK293T Cells Transfect_mRNA Transfect with Modified Luciferase mRNA Seed_Cells->Transfect_mRNA Incubate Incubate for Translation Transfect_mRNA->Incubate Lyse_Cells Lyse Cells Incubate->Lyse_Cells Add_Reagent Add Luciferase Assay Reagent Lyse_Cells->Add_Reagent Measure_Luminescence Measure Luminescence Add_Reagent->Measure_Luminescence Analyze_Data Analyze Data Measure_Luminescence->Analyze_Data

Luciferase Assay Workflow
Ribosome Profiling (Ribo-Seq)

Ribosome profiling provides a high-resolution snapshot of ribosome positions on mRNAs, offering insights into translation initiation, elongation, and pausing.

Materials:

  • Cells transfected with modified mRNAs.

  • Cycloheximide (B1669411) (to arrest translation).

  • RNase I.

  • Sucrose (B13894) gradient ultracentrifugation equipment.

  • Library preparation kit for next-generation sequencing.

Procedure:

  • Treat cells with cycloheximide to stall ribosomes on the mRNA.

  • Lyse the cells and treat the lysate with RNase I to digest mRNA not protected by ribosomes.

  • Isolate ribosome-protected mRNA fragments (RPFs) by sucrose gradient ultracentrifugation.

  • Extract the RNA from the isolated ribosome complexes.

  • Prepare a cDNA library from the RPFs.

  • Perform deep sequencing of the cDNA library.

  • Map the sequencing reads to the transcriptome to determine the density and location of ribosomes on specific mRNAs.

Ribosome_Profiling_Workflow cluster_0 Sample Preparation cluster_1 Ribosome Footprint Isolation cluster_2 Sequencing & Analysis Cell_Treatment Treat Cells with Cycloheximide Cell_Lysis Lyse Cells Cell_Treatment->Cell_Lysis RNase_Digestion RNase I Digestion Cell_Lysis->RNase_Digestion Sucrose_Gradient Sucrose Gradient Ultracentrifugation RNase_Digestion->Sucrose_Gradient Isolate_Monosomes Isolate Monosomes Sucrose_Gradient->Isolate_Monosomes Extract_RNA Extract Ribosome- Protected Fragments (RPFs) Isolate_Monosomes->Extract_RNA Library_Prep cDNA Library Preparation Extract_RNA->Library_Prep Sequencing Deep Sequencing Library_Prep->Sequencing Data_Analysis Map Reads & Analyze Ribosome Density Sequencing->Data_Analysis

Ribosome Profiling Workflow
Western Blot for Protein Quantification

Western blotting allows for the direct visualization and quantification of the protein product from the translated mRNA.

Materials:

  • Cell lysates from transfected cells.

  • SDS-PAGE gels and electrophoresis apparatus.

  • Transfer membrane (e.g., PVDF).

  • Blocking buffer.

  • Primary antibody specific to the protein of interest.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Separate proteins from the cell lysates by size using SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody that specifically recognizes the translated protein.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Add a chemiluminescent substrate and capture the signal using an imaging system.

  • Quantify the band intensity to determine the relative amount of protein produced from each modified mRNA. Normalize to a loading control (e.g., beta-actin) to ensure equal protein loading.[7]

Conclusion

The validation of this compound's impact on specific mRNA translation requires a multi-faceted approach. While it does not appear to be a universal enhancer of translation like pseudouridine, its presence can modulate protein expression in a transcript-specific manner. This suggests a potential role for this compound in fine-tuning gene expression, a feature that could be harnessed for the development of novel mRNA-based therapeutics with precisely controlled protein production. Further research is needed to fully elucidate the mechanisms by which this compound exerts its effects and to identify the specific mRNA sequences and cellular contexts where its regulatory function is most prominent. The experimental framework provided in this guide offers a robust starting point for researchers to explore these questions and unlock the full potential of the epitranscriptome.

References

The Impact of Dihydrouridine on RNA Stability: A Comparative Guide to Common RNA Modifications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of RNA modifications on messenger RNA (mRNA) stability is paramount for the design of effective and durable RNA-based therapeutics. This guide provides a comprehensive comparison of dihydrouridine's effect on RNA stability against other prevalent modifications: pseudouridine (B1679824) (Ψ), N6-methyladenosine (m⁶A), and 5-methylcytosine (B146107) (m⁵C).

This compound (D), a common modification in transfer RNA (tRNA), is increasingly being identified in mRNA, where it plays a unique role in shaping RNA structure and function. Unlike many other modifications that enhance RNA stability, this compound introduces a local destabilizing effect, offering a potential mechanism for regulating mRNA decay and turnover. This guide synthesizes experimental data to provide a clear comparison of these critical RNA modifications.

Comparative Analysis of Thermodynamic Stability

The intrinsic stability of an RNA duplex can be quantified by its melting temperature (Tm), the temperature at which half of the duplex dissociates, and the change in Gibbs free energy (ΔG°₃₇) upon modification. A higher Tm and a more negative ΔG°₃₇ indicate greater stability. The following tables summarize the thermodynamic impact of incorporating this compound, pseudouridine, N6-methyladenosine, and 5-methylcytosine into RNA duplexes.

Table 1: Change in Melting Temperature (ΔTm) of RNA Duplexes Upon Modification

ModificationChange in Melting Temperature (ΔTm) per Modification (°C)Effect on Duplex StabilityReference
This compound (D) -3.9 to -6.6Destabilizing[1]
Pseudouridine (Ψ) +1.2 to +5.0Stabilizing[2][3]
N6-methyladenosine (m⁶A) -0.5 to -1.5Destabilizing[4]
5-methylcytosine (m⁵C) +0.5 to +1.0Slightly Stabilizing[5]

Note: The exact change in Tm is sequence and context-dependent.

Table 2: Change in Gibbs Free Energy (ΔG°₃₇) of RNA Duplexes Upon Modification

ModificationChange in Gibbs Free Energy (ΔG°₃₇) (kcal/mol)Effect on Duplex StabilityReference
This compound (D) +1.5 (destabilization of C3'-endo conformation)Destabilizing[6][7]
Pseudouridine (Ψ) -0.8 to -2.2Stabilizing[8]
N6-methyladenosine (m⁶A) +0.5 to +1.7Destabilizing[9]
5-methylcytosine (m⁵C) ~ -0.4Slightly Stabilizing[10]

Note: A positive ΔΔG°₃₇ indicates destabilization relative to the unmodified duplex, while a negative value indicates stabilization.

Mechanistic Insights into Stability Modulation

The diverse effects of these modifications on RNA stability stem from their unique chemical structures, which alter local RNA conformation, base stacking, and interactions with RNA-binding proteins.

This compound: The Destabilizer

This compound's destabilizing effect is a consequence of its non-planar, saturated uracil (B121893) ring. This unique structure disrupts the stacking interactions between adjacent bases, which are a major stabilizing force in RNA helices[11][12][13]. Furthermore, this compound favors a C2'-endo sugar pucker, which is more characteristic of flexible B-form DNA than the rigid A-form RNA helix, thereby increasing the conformational flexibility and local instability of the RNA strand[6][7][14].

Pseudouridine: The Stabilizer

In contrast to this compound, pseudouridine generally enhances RNA stability. This is attributed to its additional N1-H hydrogen bond donor, which can form an extra hydrogen bond with a water molecule or a neighboring phosphate (B84403) group, thus rigidifying the sugar-phosphate backbone[15][16]. Pseudouridine also improves base stacking interactions, contributing to a more stable helical structure[17][18]. However, the stabilizing effect of pseudouridine can be context-dependent, with some studies reporting minor destabilizing effects in specific sequence contexts[15].

N6-methyladenosine: The Dual-Role Regulator

N6-methyladenosine (m⁶A) is the most abundant internal modification in eukaryotic mRNA and plays a complex, dual role in regulating RNA stability[2]. The effect of m⁶A is mediated by "reader" proteins that specifically recognize this modification.

  • Destabilization: The YTHDF2 protein is a primary m⁶A reader that promotes mRNA decay. Upon binding to m⁶A, YTHDF2 recruits the CCR4-NOT deadenylase complex, which initiates the shortening of the poly(A) tail, leading to subsequent degradation of the mRNA transcript[1][4][19][20][21].

  • Stabilization: Conversely, the IGF2BP family of proteins (IGF2BP1, IGF2BP2, and IGF2BP3) can bind to m⁶A-modified mRNAs and protect them from degradation. These proteins are thought to "cage" the mRNA in messenger ribonucleoprotein (mRNP) complexes, shielding them from endonucleases and microRNA-mediated decay[22][23][24][25].

5-methylcytosine: The Subtle Modulator

5-methylcytosine (m⁵C) also exhibits a context-dependent role in mRNA stability. The presence of m⁵C can enhance mRNA stability by recruiting stabilizing proteins such as YBX1. However, in other contexts, it can be associated with decreased transcript stability, suggesting the involvement of other reader proteins that may promote decay. The overall effect of m⁵C on thermodynamic stability is generally modest.

Signaling and Experimental Workflow Diagrams

To visualize the complex processes discussed, the following diagrams illustrate key signaling pathways and experimental workflows using the DOT language for Graphviz.

YTHDF2_mediated_decay cluster_mRNA m⁶A-modified mRNA mRNA mRNA m6A m⁶A mRNA->m6A YTHDF2 YTHDF2 (Reader Protein) m6A->YTHDF2 recognizes CCR4_NOT CCR4-NOT Complex (Deadenylase) YTHDF2->CCR4_NOT recruits CNOT1 CNOT1 (Scaffold) YTHDF2->CNOT1 interacts with N-terminus to SH domain CCR4_NOT->CNOT1 CAF1_CCR4 CAF1/CCR4 (Catalytic Subunits) CCR4_NOT->CAF1_CCR4 Degradation mRNA Degradation CCR4_NOT->Degradation initiates deadenylation

YTHDF2-mediated mRNA decay pathway.

IGF2BP_mediated_stabilization cluster_mRNA m⁶A-modified mRNA mRNA mRNA m6A m⁶A mRNA->m6A mRNP mRNP Complex mRNA->mRNP IGF2BP IGF2BP1/2/3 (Reader Protein) m6A->IGF2BP recognizes IGF2BP->mRNP forms Other_RBPs Other RBPs (e.g., hnRNPs, PABP) mRNP->Other_RBPs Stabilization mRNA Stabilization (Protection from decay) mRNP->Stabilization leads to

IGF2BP-mediated mRNA stabilization pathway.

ActinomycinD_Workflow start Cell Culture add_actd Add Actinomycin (B1170597) D (Inhibit Transcription) start->add_actd time_points Collect Samples at Different Time Points (e.g., 0, 2, 4, 6 hours) add_actd->time_points rna_extraction RNA Extraction time_points->rna_extraction qpcr qRT-PCR Analysis rna_extraction->qpcr half_life Calculate mRNA Half-life qpcr->half_life

Workflow for mRNA half-life determination using Actinomycin D.

Experimental Protocols

1. Determination of RNA Duplex Thermodynamic Stability by UV Thermal Denaturation

This method measures the change in UV absorbance of an RNA duplex as it is heated, allowing for the determination of its melting temperature (Tm) and other thermodynamic parameters.

Methodology:

  • Sample Preparation: Synthesize and purify the unmodified and modified RNA oligonucleotides. Anneal complementary strands in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0) to form duplexes[26].

  • UV-Vis Spectrophotometry: Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller. Monitor the absorbance at 260 nm while increasing the temperature at a controlled rate (e.g., 1 °C/minute)[6].

  • Data Analysis: Plot the absorbance as a function of temperature to obtain a melting curve. The Tm is the temperature at the midpoint of the transition.

  • Thermodynamic Parameter Calculation: From the melting curves at different strand concentrations, a van't Hoff plot (1/Tm vs. ln(Ct), where Ct is the total strand concentration) can be generated. The slope and intercept of this plot are used to calculate the enthalpy (ΔH°) and entropy (ΔS°) of the melting transition. The Gibbs free energy (ΔG°) can then be calculated using the equation: ΔG° = ΔH° - TΔS°[5][21].

2. Measurement of mRNA Half-Life in Cultured Cells using Actinomycin D Chase

This technique measures the decay rate of specific mRNAs after transcription has been globally inhibited.

Methodology:

  • Cell Culture and Treatment: Culture cells to a desired confluency. Add actinomycin D to the culture medium at a final concentration of 5-10 µg/mL to block transcription[6].

  • Time Course Sampling: Harvest cells at various time points after the addition of actinomycin D (e.g., 0, 2, 4, 6, 8 hours).

  • RNA Isolation and Quantification: Isolate total RNA from the collected cells. Perform reverse transcription followed by quantitative real-time PCR (qRT-PCR) using primers specific to the mRNA of interest and a stable reference gene.

  • Half-Life Calculation: Plot the relative mRNA abundance (normalized to the reference gene and the 0-hour time point) against time. Fit the data to a one-phase exponential decay curve to determine the half-life (t₁/₂) of the mRNA[25].

3. Global Analysis of mRNA Stability using Metabolic Labeling (SLAM-seq)

SLAM-seq (Thiol(SH)-Linked Alkylation for Metabolic sequencing) is a high-throughput method to determine the half-lives of thousands of transcripts simultaneously.

Methodology:

  • Metabolic Labeling: Incubate cells with 4-thiouridine (B1664626) (s⁴U), a uridine (B1682114) analog, which is incorporated into newly transcribed RNA.

  • Chase and Alkylation: After a labeling pulse, the s⁴U-containing medium is replaced with standard medium (the "chase"). At different chase time points, total RNA is isolated. The thiol group of the incorporated s⁴U is then alkylated with iodoacetamide (B48618) (IAA).

  • Library Preparation and Sequencing: During reverse transcription for RNA-seq library preparation, the alkylated s⁴U is read as a cytosine (C) instead of a thymine (B56734) (T). This T-to-C conversion allows for the differentiation of newly synthesized (labeled) RNA from pre-existing (unlabeled) RNA.

  • Data Analysis: The frequency of T-to-C conversions in the sequencing data is used to quantify the proportion of new and old transcripts at each time point. This information is then used to model RNA decay kinetics and calculate transcript-specific half-lives on a transcriptome-wide scale[8][9][22].

Conclusion

The stability of mRNA is a critical determinant of its translational output and overall impact on cellular function. While modifications like pseudouridine generally enhance stability, this compound introduces a destabilizing effect, highlighting the diverse regulatory roles of the epitranscriptome. The context-dependent effects of m⁶A and m⁵C, mediated by specific reader proteins, add another layer of complexity to the regulation of mRNA fate.

For the development of RNA-based therapeutics, a thorough understanding of how these modifications influence RNA stability is essential. While thermodynamic data provides valuable insights into the intrinsic stability of modified RNA, cellular half-life measurements are crucial for predicting in vivo performance. The experimental protocols detailed in this guide provide a framework for the systematic evaluation of novel RNA modifications and their potential to modulate the stability and efficacy of therapeutic mRNAs. Further research directly comparing the cellular half-lives of mRNAs containing these different modifications will be invaluable for a more complete understanding of their regulatory potential.

References

Unveiling the Functional Consequences of Dihydrouridine Synthase 3 Like (DUS3L) Knockout: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of wild-type (WT) versus Dihydrouridine Synthase 3 Like (DUS3L) knockout (KO) cells, focusing on the functional ramifications of DUS3L ablation. While a direct comparative proteomics study quantifying global protein expression changes is not yet available in the public domain, this guide summarizes key experimental data highlighting the significant role of DUS3L in cellular proliferation and protein translation. The information presented is primarily derived from a study by Shi et al. (2021), which investigated the substrates and function of human DUS3L.

Data Presentation: Functional Comparison of Wild-Type vs. DUS3L KO Cells

The knockout of DUS3L, an enzyme responsible for this compound modifications in tRNA, leads to notable phenotypic changes. The following table summarizes the key quantitative data comparing the functional characteristics of WT and DUS3L KO human cell lines.

Functional ParameterWild-Type (WT) CellsDUS3L Knockout (KO) CellsPercentage Change in KOExperimental Assay
Protein Translation Rate Normalized to 100%77% - 82% of WT18% - 23% reductionO-propargyl-puromycin (OP-puro) labeling and flow cytometry[1]
Cell Viability Normalized to 100%~60% of WT (after 3 days)~40% reductionMTS-based cell proliferation assay[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

1. Generation of DUS3L Knockout Cell Lines

DUS3L knockout human cell lines (HEK293T) were generated using the CRISPR-Cas9 system.[2]

  • gRNA Design: Guide RNAs targeting the exons of the DUS3L gene were designed.

  • Vector Construction: The gRNAs were cloned into a Cas9-expressing vector.

  • Transfection: The gRNA/Cas9 plasmids were transfected into the parental cell line.

  • Clonal Selection: Single-cell clones were isolated and expanded.

  • Validation: Knockout was confirmed by Sanger sequencing of the targeted genomic region and Western blot analysis to verify the absence of the DUS3L protein.

2. Protein Translation Rate Assay (OP-puro Labeling)

The rate of global protein synthesis was measured using the Click-iT® O-propargyl-puromycin (OP-puro) methodology.[1]

  • Cell Culture: Wild-type and DUS3L KO cells were seeded in parallel.

  • OP-puro Incubation: Cells were incubated with OP-puro, a puromycin (B1679871) analog that is incorporated into newly synthesized polypeptide chains.

  • Cell Fixation and Permeabilization: Cells were fixed and permeabilized to allow for subsequent labeling.

  • Click Reaction: A copper-catalyzed click reaction was performed to attach a fluorescent azide (B81097) (e.g., Alexa Fluor 488 azide) to the incorporated OP-puro.

  • Analysis: The fluorescence intensity of individual cells was quantified by flow cytometry, with lower fluorescence indicating a reduced rate of protein synthesis.

3. Cell Viability Assay (MTS Assay)

Cell viability and proliferation were assessed using a colorimetric MTS-based assay.[1]

  • Cell Seeding: Equal numbers of wild-type and DUS3L KO cells were plated in multi-well plates.

  • Incubation: Cells were cultured for a defined period (e.g., 3 days).

  • MTS Reagent Addition: The MTS reagent, which is converted to a colored formazan (B1609692) product by metabolically active cells, was added to the culture medium.

  • Incubation: The plates were incubated to allow for the color change to develop.

  • Absorbance Measurement: The absorbance of the formazan product was measured using a plate reader at the appropriate wavelength. The absorbance is directly proportional to the number of viable cells.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for DUS3L Substrate Identification

The following diagram illustrates the experimental workflow employed by Shi et al. (2021) to identify the RNA substrates of DUS3L using a chemoproteomic approach.[1]

experimental_workflow cluster_cell_culture Cellular Labeling cluster_crosslinking Crosslinking & Lysis cluster_enrichment Substrate Enrichment cluster_analysis Analysis cell_labeling Metabolic labeling of cells with 5-fluorouridine (B13573) (5-FUrd) uv_crosslinking UV irradiation to induce covalent crosslinking between 5-FUrd-RNA and DUS3L cell_labeling->uv_crosslinking cell_lysis Cell lysis and protein extraction uv_crosslinking->cell_lysis immunoprecipitation Immunoprecipitation of DUS3L-RNA complexes cell_lysis->immunoprecipitation rna_isolation Isolation of crosslinked RNA immunoprecipitation->rna_isolation sequencing High-throughput sequencing of RNA substrates rna_isolation->sequencing data_analysis Bioinformatic analysis to identify DUS3L binding sites sequencing->data_analysis

Caption: Experimental workflow for identifying DUS3L RNA substrates.

Impact of DUS Knockout on Protein Translation

This diagram illustrates the hypothesized signaling pathway disruption leading to impaired protein translation in DUS knockout cells. The absence of DUS enzymes results in tRNAs lacking this compound modifications, which can affect tRNA stability and decoding efficiency, ultimately leading to reduced protein synthesis.

signaling_pathway cluster_wt Wild-Type Cell cluster_ko DUS Knockout Cell DUS_gene DUS Gene DUS_protein DUS Enzyme DUS_gene->DUS_protein Transcription & Translation tRNA_modified This compound-modified tRNA DUS_protein->tRNA_modified Catalyzes this compound modification tRNA_unmodified Unmodified tRNA tRNA_unmodified->DUS_protein ribosome_wt Ribosome tRNA_modified->ribosome_wt Participates in translation translation_wt Normal Protein Translation ribosome_wt->translation_wt Facilitates DUS_ko DUS Gene Knockout tRNA_unmodified_ko Unmodified tRNA DUS_ko->tRNA_unmodified_ko No DUS enzyme produced ribosome_ko Ribosome tRNA_unmodified_ko->ribosome_ko Participates in translation (less efficient) translation_ko Impaired Protein Translation ribosome_ko->translation_ko Leads to

Caption: Impact of DUS knockout on protein translation pathway.

References

Validating Dihydrouridine's Role in Splicing Through Mutagenesis: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of experimental approaches to validate the role of dihydrouridine (D), a modified uridine (B1682114), in pre-mRNA splicing. The focus is on mutagenesis-based strategies, primarily through the knockout of this compound synthases (DUS), the enzymes responsible for this compound formation. We present supporting experimental data, detailed protocols for key experiments, and a comparison with alternative validation methods.

This compound's Impact on Splicing: The Case of RPL30

Recent studies have revealed the presence of this compound in messenger RNA (mRNA) and its potential to influence mRNA processing, including splicing.[1] A notable example is the splicing of the pre-mRNA for Ribosomal Protein L30 (RPL30) in yeast (Saccharomyces cerevisiae). A this compound modification within an intron of the RPL30 pre-mRNA has been shown to be crucial for its efficient splicing.[1]

The primary method to validate this role involves the genetic knockout of DUS enzymes. In the absence of these enzymes, the uridine at the specific intronic site is not converted to this compound. This leads to a measurable defect in RPL30 splicing, specifically the retention of the intron, suggesting that this compound is required for proper spliceosome function on this particular pre-mRNA.[1]

Data Presentation: Comparing Splicing Efficiency

To quantify the impact of this compound on splicing, the relative abundance of spliced and unspliced RPL30 transcripts is compared between wild-type (WT) and DUS knockout (DUS KO) yeast strains. This is typically achieved through techniques like reverse transcription-quantitative polymerase chain reaction (RT-qPCR) or Northern blotting.

Table 1: Quantitative Analysis of RPL30 Splicing Efficiency in Wild-Type vs. DUS Knockout Yeast

Experimental ConditionMethodRelative Abundance of Unspliced RPL30 Pre-mRNA (Fold Change vs. WT)Relative Abundance of Spliced RPL30 mRNA (Fold Change vs. WT)Splicing Efficiency (% of Total RPL30 Transcript)
Wild-Type (WT) YeastRT-qPCR1.01.0High (constitutively spliced)
DUS Knockout (DUS KO) YeastRT-qPCRIncreased (e.g., >2-fold)DecreasedSignificantly Reduced
Wild-Type (WT) YeastNorthern BlotLow/UndetectableHighHigh
DUS Knockout (DUS KO) YeastNorthern BlotAccumulation of unspliced pre-mRNA bandReduced spliced mRNA bandReduced

Note: The fold change values are representative and may vary between specific experiments. The key observation is the significant increase in the unspliced pre-mRNA in the DUS KO strain.

Experimental Protocols

Generation of this compound Synthase (DUS) Knockout Yeast Strains

This protocol describes a common method for generating gene knockouts in Saccharomyces cerevisiae using a PCR-based strategy to replace the target gene with a selectable marker, such as the KanMX cassette which confers resistance to the antibiotic G418.

Materials:

  • Wild-type S. cerevisiae strain (e.g., BY4741)

  • Plasmid containing the KanMX cassette flanked by homologous regions to the target DUS gene (e.g., pFA6a-KanMX6)

  • Forward and reverse primers with homology to the regions flanking the DUS open reading frame (ORF) and to the KanMX cassette

  • High-fidelity DNA polymerase and PCR reagents

  • Lithium acetate (B1210297) (LiAc), polyethylene (B3416737) glycol (PEG), single-stranded carrier DNA (ssDNA) for yeast transformation

  • YPD (Yeast Extract-Peptone-Dextrose) media

  • YPD plates containing G418

Procedure:

  • PCR Amplification of the Knockout Cassette:

    • Design primers with ~40-60 base pairs of homology to the regions immediately upstream and downstream of the DUS ORF, and ~20 base pairs of homology to the KanMX cassette on the plasmid.

    • Perform PCR using the plasmid as a template to amplify the KanMX cassette with the flanking homologous regions.

    • Verify the PCR product size by agarose (B213101) gel electrophoresis.

  • Yeast Transformation (Lithium Acetate Method):

    • Grow a culture of wild-type yeast to mid-log phase in YPD.

    • Harvest and wash the cells.

    • Resuspend the cells in a solution of LiAc, ssDNA, and the purified PCR product.

    • Add PEG and incubate to facilitate DNA uptake.

    • Heat shock the cells.

    • Plate the transformed cells on YPD plates containing G418.

  • Selection and Verification of Knockout Strains:

    • Incubate the plates at 30°C for 2-3 days until colonies appear. Only cells that have successfully integrated the KanMX cassette will grow.

    • Verify the correct integration of the cassette and the deletion of the DUS gene by PCR using primers that flank the target locus and primers internal to the KanMX cassette.

Quantification of RPL30 Splicing by RT-qPCR

This protocol details how to measure the relative levels of spliced and unspliced RPL30 transcripts.

Materials:

  • RNA extraction kit

  • DNase I

  • Reverse transcriptase and reagents for cDNA synthesis (e.g., random hexamers or oligo(dT) primers)

  • qPCR master mix (e.g., SYBR Green-based)

  • Primers specific for:

    • Unspliced RPL30 (one primer in the exon, one in the intron)

    • Spliced RPL30 (primers spanning the exon-exon junction)

    • A reference gene for normalization (e.g., ACT1)

Procedure:

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from wild-type and DUS KO yeast strains.

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

    • Synthesize cDNA from the total RNA using reverse transcriptase.

  • Quantitative PCR (qPCR):

    • Set up qPCR reactions for each sample (WT and DUS KO) in triplicate for each primer pair (unspliced RPL30, spliced RPL30, and reference gene).

    • Perform qPCR using a standard thermal cycling program.

  • Data Analysis (ΔΔCt Method):

    • Determine the cycle threshold (Ct) value for each reaction.

    • Normalize the Ct values for the RPL30 transcripts to the reference gene (ΔCt = CtRPL30 - Ctreference).

    • Calculate the fold change in expression of the unspliced and spliced isoforms in the DUS KO strain relative to the wild-type strain (ΔΔCt = ΔCtDUS KO - ΔCtWT; Fold Change = 2-ΔΔCt).

    • Splicing efficiency can be estimated by calculating the ratio of spliced to total (spliced + unspliced) RPL30 transcripts.

Mandatory Visualizations

Experimental_Workflow cluster_mutagenesis Mutagenesis cluster_analysis Splicing Analysis cluster_comparison Comparison WT Wild-Type Yeast DUS_KO DUS Knockout Yeast WT->DUS_KO PCR-based Gene Deletion RNA_Extraction RNA Extraction WT->RNA_Extraction DUS_KO->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis RT_qPCR RT-qPCR cDNA_Synthesis->RT_qPCR Data_Analysis Data Analysis RT_qPCR->Data_Analysis Splicing_Efficiency Compare Splicing Efficiency (Spliced vs. Unspliced RPL30) Data_Analysis->Splicing_Efficiency Splicing_Mechanism cluster_wildtype Wild-Type cluster_knockout DUS Knockout Pre_mRNA_WT RPL30 Pre-mRNA (with Uridine) DUS_Enzyme DUS Enzyme Pre_mRNA_WT->DUS_Enzyme Modification D_Modified_RNA This compound- Modified Pre-mRNA DUS_Enzyme->D_Modified_RNA Spliceosome_WT Spliceosome D_Modified_RNA->Spliceosome_WT Recognition & Assembly Spliced_mRNA_WT Efficient Splicing -> Spliced RPL30 mRNA Spliceosome_WT->Spliced_mRNA_WT Pre_mRNA_KO RPL30 Pre-mRNA (with Uridine) No_DUS No DUS Enzyme Unmodified_RNA Unmodified Pre-mRNA Pre_mRNA_KO->Unmodified_RNA No Modification Spliceosome_KO Spliceosome Unmodified_RNA->Spliceosome_KO Altered Recognition/ Assembly Intron_Retention Inefficient Splicing -> Intron Retention Spliceosome_KO->Intron_Retention

References

Decoding Dihydrouridine: A Comparative Guide to Reverse Transcriptases for Accurate Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of epitranscriptomics, the accurate detection of RNA modifications is paramount. Dihydrouridine (D), a prevalent modification influencing RNA structure and function, presents a unique set of challenges for detection. The choice of reverse transcriptase (RT), a key enzyme in the detection workflow, can significantly impact the accuracy and efficiency of identifying these modified bases. This guide provides an objective comparison of different reverse transcriptases for this compound detection, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal enzyme for their specific needs.

The two primary strategies for detecting this compound using reverse transcriptase are based on either RT stalling or misincorporation . In stalling-based methods, such as D-seq and Rho-seq, this compound is chemically modified to create a bulky adduct that physically blocks the progression of the reverse transcriptase. The resulting truncated cDNA fragments pinpoint the location of the modification. In misincorporation-based methods, the modified this compound leads to the insertion of an incorrect nucleotide by the reverse transcriptase, and this "mutation" is identified through sequencing.

Stalling-Based this compound Detection: A Head-to-Head Look at Reverse Transcriptase Efficiency

Stalling-based methods rely on the principle that a modified this compound can act as a roadblock for reverse transcriptase. The efficiency of this "stop" is a critical determinant of the method's sensitivity.

D-Seq: Tetrahydrouridine (B1681287) as a Stop Sign

In D-seq, this compound is reduced to tetrahydrouridine, a modification that has been shown to block several reverse transcriptases. While comprehensive quantitative comparisons are still emerging, studies have identified several suitable enzymes.

Reverse TranscriptaseKey FeaturesReported Performance in D-Seq
SuperScript III (SSIII) M-MLV mutant with reduced RNase H activity and increased thermostability.Explicitly mentioned as being blocked by reduced this compound, making it a reliable choice for D-seq.[1]
SuperScript II (SSII) An earlier version of SuperScript III, also an M-MLV mutant.Listed as a suitable enzyme for D-seq, suggesting effective stalling at tetrahydrouridine.[2]
AMV RT Avian Myeloblastosis Virus Reverse Transcriptase.Also listed as a suitable enzyme for D-seq, indicating it is effectively blocked by the modification.[2]
Rho-Seq: A Bulky Adduct to Halt Transcription

Rho-seq employs a rhodamine adduct to create a bulky lesion that stalls reverse transcriptase. While the specific reverse transcriptase used in the original protocol is not always detailed in comparative studies, the principle relies on efficient termination. The bulky nature of the rhodamine adduct is expected to effectively stall most common reverse transcriptases.[3][4][5]

It is important to note that the intrinsic processivity of a reverse transcriptase can influence its stalling efficiency. Less processive enzymes may be more prone to dissociation at modified sites, potentially enhancing the stop signal in these methodologies.

Misincorporation-Based this compound Detection: Trading Stops for Signatures

An alternative to stalling is to utilize the error-prone nature of some reverse transcriptases when encountering a modified base. This approach offers the advantage of obtaining full-length cDNA products, which can be beneficial for downstream applications.

A key study compared the performance of HIV reverse transcriptase (HIV-RT) and SuperScript IV (SSIV) in a method that relies on misincorporation at reduced this compound sites.

Reverse TranscriptaseMutation Rate at Reduced DSequence Context BiasRecommendation for Misincorporation Method
HIV Reverse Transcriptase (HIV-RT) HighLowPreferred . The low sequence context bias ensures more uniform and reliable detection of this compound across different sequence environments.[6]
SuperScript IV (SSIV) HighHighLess suitable . The presence of motif context bias can lead to variability in detection efficiency depending on the nucleotides surrounding the this compound site.

General Performance Characteristics of Common Reverse Transcriptases

Beyond their specific performance in this compound detection, the general properties of reverse transcriptases are crucial for experimental success, especially when working with low-input or challenging RNA samples.

Reverse TranscriptaseProcessivitySensitivityKey FeaturesPotential Application in D-Detection
SuperScript II ModerateModerateA widely used and well-characterized enzyme.[1][7]Stalling-based methods (D-seq).
SuperScript III HighHighImproved thermostability and reduced RNase H activity compared to SSII.[1][8][9]Stalling-based methods (D-seq).
SuperScript IV Very HighVery HighFurther improvements in processivity, speed, and inhibitor resistance over SSIII.[10][11]Potentially misincorporation-based methods, though with noted sequence bias.
Maxima H- Very HighVery HighA highly processive M-MLV mutant with high sensitivity, performing well in single-cell studies.[1][7]Potentially misincorporation-based methods due to high processivity.
AMV RT ModerateModerateKnown for its ability to transcribe through difficult secondary structures.[2]Stalling-based methods (D-seq).
HIV RT ModerateModerateExhibits a distinct error profile that can be harnessed for modification detection.[6][12]Misincorporation-based methods.

Experimental Protocols

D-Seq Protocol (Stalling-Based)

This protocol is a generalized workflow for this compound detection based on the D-seq method.

D_Seq_Workflow cluster_rna_prep RNA Preparation cluster_modification Chemical Modification cluster_library_prep Library Preparation cluster_analysis Data Analysis rna_isolation Total RNA Isolation polyA_selection Poly(A)+ RNA Selection rna_isolation->polyA_selection rna_fragmentation RNA Fragmentation polyA_selection->rna_fragmentation borohydride_reduction Sodium Borohydride (B1222165) Reduction (D -> THU) rna_fragmentation->borohydride_reduction adapter_ligation_3prime 3' Adapter Ligation borohydride_reduction->adapter_ligation_3prime reverse_transcription Reverse Transcription (e.g., SuperScript III) adapter_ligation_3prime->reverse_transcription adapter_ligation_5prime 5' Adapter Ligation reverse_transcription->adapter_ligation_5prime pcr_amplification PCR Amplification adapter_ligation_5prime->pcr_amplification sequencing High-Throughput Sequencing pcr_amplification->sequencing mapping Read Mapping sequencing->mapping pileup_analysis RT Stop Pileup Analysis mapping->pileup_analysis

D-Seq Experimental Workflow
  • RNA Preparation : Isolate total RNA and enrich for the RNA species of interest (e.g., mRNA via poly(A) selection). Fragment the RNA to a suitable size for sequencing.

  • Chemical Modification : Treat the fragmented RNA with sodium borohydride (NaBH₄) to reduce this compound (D) to tetrahydrouridine (THU).

  • Library Preparation :

    • Ligate a 3' adapter to the RNA fragments.

    • Perform reverse transcription using a suitable reverse transcriptase (e.g., SuperScript III). The RT will stall one nucleotide 3' to the THU site.

    • Ligate a 5' adapter to the cDNA.

    • Amplify the library by PCR.

  • Data Analysis :

    • Sequence the library using a high-throughput sequencing platform.

    • Map the sequencing reads to a reference transcriptome.

    • Analyze the pileup of the 5' ends of the reads, which correspond to the RT stop sites, to identify the locations of this compound.

Misincorporation-Based Detection Protocol

This protocol outlines a general workflow for this compound detection based on misincorporation signatures.

Misincorporation_Workflow cluster_rna_prep RNA Preparation cluster_modification Chemical Modification cluster_cDNA_synthesis cDNA Synthesis cluster_analysis Data Analysis rna_isolation Total RNA Isolation polyA_selection Poly(A)+ RNA Selection rna_isolation->polyA_selection borohydride_reduction Sodium Borohydride Reduction (D -> THU) polyA_selection->borohydride_reduction reverse_transcription Reverse Transcription (e.g., HIV-RT) borohydride_reduction->reverse_transcription second_strand_synthesis Second Strand Synthesis reverse_transcription->second_strand_synthesis library_prep_seq Library Preparation & Sequencing second_strand_synthesis->library_prep_seq mapping Read Mapping library_prep_seq->mapping mutation_analysis Mutation Analysis mapping->mutation_analysis

Misincorporation-Based Detection Workflow
  • RNA Preparation : Isolate total RNA and select for the desired RNA population.

  • Chemical Modification : Reduce this compound to tetrahydrouridine using sodium borohydride.

  • cDNA Synthesis :

    • Perform reverse transcription using a reverse transcriptase prone to misincorporation at the modified site (e.g., HIV-RT).

    • Synthesize the second strand of the cDNA.

  • Data Analysis :

    • Prepare a sequencing library and perform high-throughput sequencing.

    • Map the reads to the reference transcriptome.

    • Analyze the sequencing data for specific mutation signatures (e.g., T-to-C transitions) at uridine (B1682114) positions to identify this compound sites.

Conclusion and Future Perspectives

The choice of reverse transcriptase is a critical parameter in the successful detection of this compound. For stalling-based methods like D-seq, enzymes such as SuperScript III, SuperScript II, and AMV RT have proven effective. For misincorporation-based approaches, HIV-RT offers the advantage of low sequence context bias, leading to more uniform detection.

The field of epitranscriptomics is rapidly evolving, and with it, the toolkit for RNA modification analysis. The development of novel reverse transcriptases with tailored properties, such as enhanced processivity for reading through modifications or engineered error profiles for specific modifications, will undoubtedly improve the accuracy and sensitivity of this compound detection. As more comprehensive comparative studies become available, researchers will be better equipped to select the optimal enzyme for their experimental goals, ultimately advancing our understanding of the role of this compound in health and disease.

References

Safety Operating Guide

Proper Disposal Procedures for Dihydrouridine

Author: BenchChem Technical Support Team. Date: December 2025

The following document provides essential safety and logistical information for the proper handling and disposal of dihydrouridine in a laboratory setting. These procedural steps are designed to ensure the safety of researchers and compliance with environmental regulations.

Immediate Safety and Handling

Before handling this compound, it is critical to be aware of its hazard profile. This compound is classified as toxic if swallowed, inhaled, or in contact with skin, may cause an allergic skin reaction, and is suspected of causing cancer.[1] It is also very toxic to aquatic life with long-lasting effects.[1]

Essential Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant protective gloves.

  • Lab Coat: A protective lab coat is mandatory.

  • Eye Protection: Use tightly fitting safety goggles or a face shield.[1][2]

  • Respiratory Protection: If working with powder or creating aerosols, use only in a well-ventilated area, preferably within a chemical fume hood.[1][2]

Always wash hands and skin thoroughly after handling.[1][2] Contaminated work clothing must not be allowed out of the workplace and should be washed before reuse.[1][2]

Hazard Classification Summary

The Globally Harmonized System (GHS) classification for this compound highlights its significant health and environmental risks.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 3H301: Toxic if swallowed
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin
Acute Toxicity, InhalationCategory 3H331: Toxic if inhaled
Skin SensitizationCategory 1H317: May cause an allergic skin reaction
CarcinogenicityCategory 1BH350: May cause cancer
Acute Aquatic HazardCategory 1H400: Very toxic to aquatic life
Chronic Aquatic HazardCategory 1H410: Very toxic to aquatic life with long lasting effects
Data sourced from Sigma-Aldrich Safety Data Sheet.[1]

Step-by-Step Disposal Procedure

Disposal of this compound and associated waste must be conducted in accordance with federal, state, and local regulations.[2] Do not dispose of this chemical down the drain or in regular trash.[3][4]

  • Waste Segregation:

    • Solid Waste: Collect unused this compound powder, contaminated PPE (gloves, wipes), and labware (e.g., weigh boats, pipette tips) in a dedicated, sealed container.

    • Liquid Waste: Collect solutions containing this compound in a separate, leak-proof, and chemically compatible container.

    • Sharps: Contaminated needles, scalpels, or other sharps must be placed in a designated sharps container.

    • Original Containers: Whenever possible, leave the chemical in its original container for disposal.[1][3] Do not mix with other waste streams.[1][3]

  • Container Labeling and Storage:

    • Clearly label the waste container as "Hazardous Waste: this compound" and include the specific components and approximate concentrations.

    • Keep waste containers tightly closed when not in use.[1][2]

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[5] This area should be a secondary containment bin in a well-ventilated and secure location.[1]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for hazardous waste.

    • Provide the EHS office with a completed hazardous waste disposal form, accurately detailing the contents of the container.

    • The final disposal must be carried out by an approved and licensed waste disposal company.[1][6]

Spill Decontamination Protocol

In the event of a spill, evacuate non-essential personnel and ensure the area is well-ventilated.

  • Don Appropriate PPE: Before cleaning, put on all required PPE, including respiratory protection if dealing with a powder.

  • Contain the Spill: Prevent the spill from spreading. For liquids, use an absorbent, inert material like diatomite or universal binders.[2] For powders, gently cover with a damp paper towel to avoid generating dust.[1]

  • Collect Spilled Material: Carefully collect the absorbed liquid or contained powder using spark-proof tools and place it into a designated hazardous waste container.[4]

  • Decontaminate the Area: Scrub the affected surface with a suitable solvent, such as alcohol, followed by soap and water.[2]

  • Dispose of Cleanup Materials: All materials used for cleanup (absorbent pads, wipes, PPE) are considered hazardous waste and must be disposed of in the sealed waste container.[4]

  • Report the Spill: Report the incident to your laboratory supervisor and EHS office as per institutional policy.

Disposal Workflow Diagram

The following diagram illustrates the procedural flow for the proper disposal of this compound waste.

G This compound Disposal Workflow cluster_lab In the Laboratory cluster_ehs Institutional EHS A 1. Waste Generation (Solid, Liquid, Sharps) B 2. Don PPE (Gloves, Goggles, Lab Coat) A->B C 3. Segregate Waste (Keep waste streams separate) B->C D 4. Label Container ('Hazardous Waste: this compound') C->D E 5. Store in SAA (Sealed, Secondary Containment) D->E F 6. Request Disposal Pickup (Submit Waste Form to EHS) E->F G 7. EHS Collection (From Satellite Accumulation Area) F->G H 8. Final Disposal (Approved Waste Facility) G->H

Caption: this compound waste disposal workflow from generation to final disposal.

References

Safeguarding Your Research: A Guide to Personal Protective Equipment for Dihydrouridine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety protocols and operational guidance for researchers, scientists, and drug development professionals handling Dihydrouridine. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.

This compound, a modified pyrimidine (B1678525) nucleoside, is classified as a hazardous substance requiring careful handling. According to notifications to the European Chemicals Agency (ECHA), it can cause serious eye irritation, skin irritation, and may cause respiratory irritation[1]. Some safety data sheets (SDS) provide more severe classifications, indicating it may be fatal if swallowed or in contact with skin, and a cause of serious eye damage[2]. Given these potential hazards, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.

Hazard and Protection Summary

A clear understanding of the hazards associated with this compound is the first step toward a safe handling protocol. The following table summarizes the potential risks and the corresponding essential PPE.

Hazard ClassificationPotential Health EffectsRequired Personal Protective Equipment
Acute Toxicity (Oral, Dermal, Inhalation) Harmful or fatal if swallowed, in contact with skin, or inhaled.Chemical-resistant gloves (double-gloving recommended), lab coat or chemical-resistant apron, respiratory protection (if dust or aerosols are generated).
Skin Corrosion/Irritation Causes skin irritation.Chemical-resistant gloves, lab coat or chemical-resistant apron.
Serious Eye Damage/Eye Irritation Causes serious eye irritation or damage.Chemical safety goggles and a face shield.
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.Respiratory protection (use in a well-ventilated area or under a chemical fume hood).

Personal Protective Equipment (PPE) Specifications

PPE TypeSpecificationRationale
Hand Protection Nitrile gloves (minimum 8 mil thickness). Double-gloving is recommended.Protects against skin contact, which can cause irritation or be harmful[2][3].
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and airborne particles that can cause serious eye irritation or damage[2][3].
Body Protection A fully-buttoned, chemical-resistant lab coat or apron.Prevents skin contact with the chemical[2][3].
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If dust or aerosols are generated and engineering controls are not sufficient, a NIOSH/MSHA-approved respirator should be used.Minimizes inhalation of dust or aerosols, which can cause respiratory tract irritation[2][3].

Procedural Guidance: Step-by-Step Safety Protocols

1. Preparation and Engineering Controls:

  • Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.

  • Conduct all weighing, transferring, and handling of solid this compound within a certified chemical fume hood to control airborne levels.

  • Work over a disposable absorbent pad to contain any potential spills.

2. Donning PPE: The correct sequence for putting on PPE is critical to ensure a proper seal and prevent contamination.

PPE_Donning_Workflow cluster_donning PPE Donning Sequence Wash_Hands 1. Wash Hands Thoroughly Lab_Coat 2. Don Lab Coat Wash_Hands->Lab_Coat Goggles 3. Put on Safety Goggles Lab_Coat->Goggles Face_Shield 4. Add Face Shield Goggles->Face_Shield Gloves 5. Don Inner Gloves Face_Shield->Gloves Outer_Gloves 6. Don Outer Gloves Gloves->Outer_Gloves

Figure 1. Step-by-step PPE donning workflow.

3. Handling this compound:

  • Avoid all personal contact, including inhalation and contact with skin and eyes.

  • Use non-sparking tools and avoid generating dust.

  • Keep the container tightly closed when not in use.

  • Do not eat, drink, or smoke in the handling area.

4. Doffing PPE: The removal of PPE must be done carefully to avoid cross-contamination.

PPE_Doffing_Workflow cluster_doffing PPE Doffing Sequence Remove_Outer_Gloves 1. Remove Outer Gloves Remove_Lab_Coat 2. Remove Lab Coat Remove_Outer_Gloves->Remove_Lab_Coat Wash_Hands_1 3. Wash Hands Remove_Lab_Coat->Wash_Hands_1 Remove_Face_Shield 4. Remove Face Shield Wash_Hands_1->Remove_Face_Shield Remove_Goggles 5. Remove Goggles Remove_Face_Shield->Remove_Goggles Remove_Inner_Gloves 6. Remove Inner Gloves Remove_Goggles->Remove_Inner_Gloves Wash_Hands_2 7. Wash Hands Thoroughly Remove_Inner_Gloves->Wash_Hands_2

Figure 2. Step-by-step PPE doffing workflow.

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure safety.

1. Waste Collection:

  • Collect all this compound waste, including unused product, contaminated labware, and used PPE, in a designated, leak-proof, and clearly labeled hazardous waste container.

  • The container must be compatible with the chemical; high-density polyethylene (B3416737) is generally suitable.

  • Label the container with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste mixture.

2. Storage:

  • Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area.

  • Keep it away from incompatible materials such as strong oxidizing agents.

3. Disposal Procedure:

  • Contact your institution's Environmental Health & Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

  • Do not dispose of this compound down the drain or in the regular trash.

By adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and maintain a safe and productive laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dihydrouridine
Reactant of Route 2
Dihydrouridine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。